5-Formylcytosine
Beschreibung
Eigenschaften
IUPAC Name |
6-amino-2-oxo-1H-pyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O2/c6-4-3(2-9)1-7-5(10)8-4/h1-2H,(H3,6,7,8,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHSISDGOVSHJRW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC(=O)NC(=C1C=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701336487 | |
| Record name | 5-Formylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4425-59-6 | |
| Record name | 5-Formylcytosine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701336487 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
The Biological Role of 5-Formylcytosine in Gene Regulation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Formylcytosine (5fC) is a modified DNA base that plays a multifaceted role in the epigenetic regulation of gene expression. Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC also functions as a distinct epigenetic mark. It is generated through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. While its removal by Thymine DNA Glycosylase (TDG) as part of the base excision repair (BER) pathway leads to the restoration of unmodified cytosine, the presence of 5fC at specific genomic locations has been correlated with active gene transcription and the priming of regulatory elements. This guide provides a comprehensive overview of the biological functions of 5fC, its genomic distribution, and the experimental methodologies used for its detection and analysis.
The Role of this compound in Active DNA Demethylation
Active DNA demethylation is a critical process for epigenetic reprogramming and the dynamic regulation of gene expression.[1] 5fC is a key intermediate in the iterative oxidation of 5-methylcytosine (5mC) mediated by the TET family of dioxygenases.[2][3][4] This process involves the sequential conversion of 5mC to 5hmC, then to 5fC, and finally to 5-carboxylcytosine (5caC).[2] Both 5fC and 5caC are recognized and excised by the enzyme Thymine DNA Glycosylase (TDG), initiating the base excision repair (BER) pathway to ultimately replace the modified base with an unmodified cytosine. This enzymatic cascade ensures the removal of methylation marks, thereby facilitating changes in gene expression patterns.
Signaling Pathway of Active DNA Demethylation
Caption: The iterative oxidation pathway of 5-methylcytosine by TET enzymes.
Genomic Distribution and Regulatory Function of 5fC
Genome-wide mapping studies have revealed that 5fC is not randomly distributed throughout the genome but is enriched at specific regulatory regions. In mouse embryonic stem cells (mESCs), 5fC is preferentially found in CpG islands (CGIs) located within promoters and exons. Notably, promoters with a higher relative enrichment of 5fC compared to 5mC or 5hmC are associated with transcriptionally active genes. These 5fC-rich promoters often exhibit high levels of the active histone mark H3K4me3 and are frequently bound by RNA polymerase II.
Furthermore, 5fC is enriched at both active and poised enhancers, suggesting a role in the epigenetic priming of these regulatory elements. The accumulation of 5fC at poised enhancers in the absence of TDG correlates with increased binding of the transcriptional co-activator p300, indicating that 5fC may facilitate the binding of regulatory proteins. Recent studies have also identified 5fC as an activating epigenetic switch that initiates gene expression during early embryonic development.
Quantitative Data on Cytosine Modifications
| Modification | Relative Abundance in mESCs | Genomic Location Enrichment | Associated Function |
| 5mC | High | Intergenic regions, Repetitive elements | Gene silencing, Genomic stability |
| 5hmC | Moderate | Gene bodies, Enhancers, Promoters | Active demethylation intermediate, Stable epigenetic mark |
| 5fC | Low | Promoters, CpG islands, Enhancers | Active demethylation intermediate, Transcriptional activation, Enhancer priming |
| 5caC | Very Low | Promoters, Enhancers | Active demethylation intermediate |
5fC as a Stable Epigenetic Mark
While its role as a demethylation intermediate is well-established, a growing body of evidence suggests that 5fC can also act as a stable epigenetic mark with its own regulatory functions. The distinct chemical properties of the formyl group can alter the structure of the DNA double helix, potentially influencing the binding of transcription factors and other regulatory proteins. Indeed, specific "reader" proteins that preferentially bind to 5fC have been identified, including several transcription factors (FOXK1, FOXK2, FOXP1, FOXP4, FOXI3) and chromatin regulators (EHMT1, L3MBTL2, NuRD complex components).
The presence of 5fC can also influence chromatin organization by affecting nucleosome positioning. Studies have shown that 5fC is associated with increased nucleosome occupancy and can form a reversible covalent Schiff base linkage with lysine residues of histone proteins. This interaction could play a role in establishing distinct regulatory regions that control transcription.
Experimental Protocols for 5fC Analysis
The low abundance of 5fC in the genome necessitates highly sensitive and specific methods for its detection and mapping.
This compound selective chemical labeling (fC-Seal)
This method allows for the genome-wide profiling of 5fC.
Methodology:
-
Reduction: Genomic DNA is treated with a reducing agent (e.g., NaBH4) to convert 5fC to 5hmC.
-
Biotin Tagging: The newly formed 5hmC, along with pre-existing 5hmC, is then glucosylated and tagged with biotin.
-
Enrichment: The biotin-tagged DNA fragments are captured using streptavidin beads.
-
Sequencing: The enriched DNA is then sequenced to determine the genomic locations of 5fC.
Experimental Workflow for fC-Seal
Caption: Workflow for this compound selective chemical labeling (fC-Seal).
Chemically assisted bisulfite sequencing (fCAB-Seq)
This technique enables the base-resolution detection of 5fC.
Methodology:
-
Protection: Genomic DNA is treated with a chemical reagent (e.g., O-ethylhydroxylamine) that specifically reacts with the formyl group of 5fC, protecting it from subsequent deamination.
-
Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which deaminates unprotected cytosines to uracil, while 5mC, 5hmC, and the protected 5fC remain as cytosine.
-
PCR Amplification: During PCR, uracil is read as thymine.
-
Sequencing and Analysis: By comparing the sequence to a standard bisulfite sequencing result (where 5fC is read as T), the positions of 5fC can be identified at single-base resolution.
Logical Relationship in fCAB-Seq
Caption: The chemical logic behind fCAB-Seq for 5fC detection.
Conclusion and Future Directions
This compound has emerged as a key player in the epigenetic landscape, with dual roles as a critical intermediate in DNA demethylation and as a functional epigenetic mark in its own right. Its enrichment at active regulatory elements and its ability to influence chromatin structure and protein binding underscore its importance in the precise control of gene expression. The development of advanced, high-resolution mapping techniques will continue to unravel the complex regulatory networks in which 5fC participates. For professionals in drug development, understanding the enzymes that write, read, and erase 5fC offers new avenues for therapeutic intervention in diseases characterized by epigenetic dysregulation, such as cancer and neurodevelopmental disorders. Future research will likely focus on elucidating the complete repertoire of 5fC reader proteins and their downstream effects on gene regulation, further solidifying the role of this "seventh" base in the lexicon of the genome.
References
5-Formylcytosine in Mammalian Genomes: A Technical Guide to Its Discovery, Significance, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
For decades, 5-methylcytosine (5mC) was considered the only major covalent modification of DNA in vertebrates, a cornerstone of epigenetic regulation. The discovery of the Ten-eleven translocation (TET) family of enzymes overturned this dogma, revealing a pathway of iterative oxidation of 5mC. This process generates 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC), fundamentally expanding our understanding of DNA demethylation and epigenetic control. Among these oxidized bases, this compound has emerged not merely as a transient intermediate destined for removal, but as a stable epigenetic mark with distinct regulatory functions. Its discovery in 2011 in mammalian embryonic stem cells opened a new frontier in epigenetics.[1] This technical guide provides an in-depth exploration of 5fC, from the biochemical pathways that govern its formation and removal to its genomic distribution and functional significance in development and disease. We detail the state-of-the-art experimental protocols for its detection and mapping, present quantitative data on its abundance, and discuss its potential as a therapeutic target.
Discovery and the DNA Demethylation Pathway
The journey to understanding 5fC began with the characterization of the TET family of Fe(II) and 2-oxoglutarate-dependent dioxygenases.[2] These enzymes catalyze the sequential oxidation of 5mC, a well-established epigenetic mark associated with gene silencing.[2][3]
The established pathway is as follows:
-
5mC to 5hmC: TET enzymes first hydroxylate 5-methylcytosine (5mC) to form 5-hydroxymethylcytosine (5hmC).[3]
-
5hmC to 5fC: TET enzymes further oxidize 5hmC to generate this compound (5fC).
-
5fC to 5caC: A subsequent oxidation step converts 5fC into 5-carboxylcytosine (5caC).
These oxidized derivatives, particularly 5fC and 5caC, are recognized and excised by Thymine-DNA Glycosylase (TDG) as part of the Base Excision Repair (BER) pathway, which ultimately replaces the modified base with an unmodified cytosine, completing the active demethylation process.
Significance and Function of 5fC
Initially viewed as a simple intermediate, evidence now suggests 5fC has a dual role: a component of the demethylation pathway and a stable, functional epigenetic mark.
-
Role in Demethylation and Enhancer Priming: Genome-wide mapping reveals that 5fC is enriched at gene regulatory elements, particularly poised enhancers in mouse embryonic stem cells (mESCs). Its accumulation in the absence of the DNA glycosylase TDG correlates with increased binding of the transcriptional co-activator p300, suggesting 5fC plays a role in priming enhancers for activation by facilitating the removal of repressive 5mC.
-
A Stable Epigenetic Mark: Contrary to being a transient intermediate, studies using stable isotope labeling in mice have shown that 5fC can be a stable modification in the genome. Its levels do not always correlate with its precursor, 5hmC, and it is recognized by a distinct set of "reader" proteins, supporting its role as an independent epigenetic entity.
-
Activating Mark in Development: Recent groundbreaking research has established 5fC as an activating epigenetic mark during zygotic genome activation (ZGA) in Xenopus and mouse embryos. During this critical developmental stage, 5fC forms transient nuclear chromocenters and is highly enriched on RNA Polymerase III (Pol III) target genes, such as tRNA genes. Manipulating TET and TDG enzyme levels demonstrated that 5fC is required for Pol III recruitment and subsequent gene expression, solidifying its role as a positive regulatory mark.
-
Impact on DNA Structure: The formyl group of 5fC can alter the local DNA structure, increasing its flexibility and potentially influencing the binding of transcription factors and other DNA-binding proteins.
Quantitative Analysis and Genomic Distribution
5fC is a low-abundance modification, with global levels in mESCs and various mouse tissues typically below 0.002% (20 ppm) of total cytosines. However, its concentration can be significantly higher at specific genomic loci. In human preimplantation embryos, 5fC levels range from approximately 20 to 200 ppm of cytosines. Studies in breast cancer tissue have shown that 5fC levels can be elevated in tumor tissue compared to adjacent normal tissue, suggesting its potential as a biomarker.
| Context | Cell/Tissue Type | 5fC Abundance (relative to C) | Genomic Feature Enrichment | Reference |
| Normal Development | Mouse Embryonic Stem Cells (mESCs) | < 0.002% (< 20 ppm) | Poised and Active Enhancers | |
| Human Preimplantation Embryos | 20 - 200 ppm | - | ||
| Xenopus & Mouse Embryos (ZGA) | Transiently high | RNA Pol III Target Genes (tRNA) | ||
| Disease | Human Breast Cancer Tissue | Increased vs. normal tissue | - | |
| Experimental | Tdg-null mESCs | Accumulates significantly | Poised Enhancers, p300 sites |
Methodologies for 5fC Detection and Mapping
The low abundance and chemical similarity of 5fC to other cytosine variants necessitate highly specific and sensitive detection methods.
Mass Spectrometry (MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is the gold standard for global quantification of DNA modifications.
-
Protocol Outline (LC-MS/MS for 5fC Quantification):
-
Genomic DNA Isolation: Extract high-purity genomic DNA from the sample of interest.
-
DNA Digestion: Digest DNA to single nucleosides using a cocktail of enzymes (e.g., DNA degradase plus, nuclease P1, alkaline phosphatase).
-
Chromatographic Separation: Separate the nucleosides using ultra-performance liquid chromatography (UPLC).
-
Mass Spectrometric Detection: Detect and quantify the individual nucleosides (dC, 5mdC, 5hmdC, 5fdC, 5cadC) using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Quantification: Calculate the amount of 5fdC relative to total deoxycytidine (dC) using standard curves generated from pure nucleoside standards. Chemical derivatization can be used to enhance detection sensitivity for low-abundance bases like 5fC.
-
Sequencing-Based Methods
Mapping the precise genomic locations of 5fC requires sequencing-based approaches.
-
Reduced Bisulfite Sequencing (redBS-Seq): This method provides single-base resolution quantitative mapping of 5fC.
-
Principle: 5fC is selectively chemically reduced to 5hmC. Standard bisulfite sequencing is then performed. In this workflow, the original 5hmC and the newly converted 5hmC (from 5fC) are both read as cytosine, while 5mC is also read as cytosine, and unmodified cytosine is converted to uracil (read as thymine). By comparing the results with standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the level of 5fC at a specific site can be calculated.
-
Workflow:
-
Reduction: Treat genomic DNA with a reducing agent (e.g., sodium borohydride) to convert 5fC to 5hmC.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the reduced DNA.
-
Library Preparation & Sequencing: Prepare a sequencing library and perform high-throughput sequencing.
-
Data Analysis: Align reads and compare with BS-Seq and oxBS-Seq data to determine the percentage of 5fC at each cytosine position. The 5fC level is inferred from the difference in signal between the redBS-Seq and BS-Seq experiments.
-
-
-
5fC-Seal and fCAB-Seq: These chemical-assisted methods enable genome-wide profiling and base-resolution detection, respectively.
-
fC-Seal (this compound selective chemical labeling): This is an affinity-based method for genome-wide profiling. 5fC is chemically labeled with biotin, allowing for enrichment of 5fC-containing DNA fragments followed by sequencing.
-
fCAB-Seq (formyl-chemically assisted bisulfite sequencing): This method provides base-resolution detection. 5fC is protected from bisulfite conversion by a chemical modification (e.g., using hydroxylamine), allowing it to be read as cytosine, while unmodified cytosine is converted to uracil.
-
Implications for Drug Development
The discovery of 5fC and the enzymatic machinery that regulates its levels presents new opportunities for therapeutic intervention.
-
Targeting TET Enzymes: The activity of TET enzymes is crucial for the production of 5fC. Modulating TET activity could have therapeutic potential. For instance, Vitamin C (ascorbic acid) has been shown to enhance TET activity, promoting DNA demethylation. In contrast, inhibitors of TET enzymes could be explored in contexts where aberrant demethylation is pathogenic.
-
Cancer Epigenetics: Given that 5fC levels are altered in some cancers, it could serve as a valuable biomarker for diagnosis or prognosis. Furthermore, targeting the TDG enzyme or specific 5fC reader proteins could represent a novel strategy to modulate gene expression in cancer cells.
-
Regenerative Medicine: Understanding how 5fC contributes to the regulation of pluripotency and differentiation in embryonic stem cells could inform strategies to improve cellular reprogramming and directed differentiation protocols.
Conclusion and Future Directions
This compound has transitioned from an obscure oxidation product to a key player in the epigenetic landscape. It is now recognized as both a critical intermediate in active DNA demethylation and a functional epigenetic mark in its own right, with defined roles in enhancer regulation and developmental gene activation. The development of sophisticated chemical and sequencing-based methodologies has been pivotal in uncovering its genomic distribution and function.
Future research will likely focus on several key areas:
-
Reader Proteins: Identifying and characterizing the full spectrum of proteins that specifically bind to 5fC to mediate its downstream effects.
-
Dynamic Regulation: Elucidating the mechanisms that control the dynamic balance between 5fC formation and removal in different cellular contexts.
-
Disease Mechanisms: Further investigating the role of aberrant 5fC landscapes in a wider range of diseases, including neurodevelopmental disorders and various cancers.
-
Therapeutic Translation: Designing and testing small molecules that can precisely modulate the 5fC pathway for therapeutic benefit.
The continued exploration of 5fC promises to yield deeper insights into the complex language of the epigenome and to unlock new avenues for diagnosing and treating human disease.
References
5-Formylcytosine as an intermediate in active DNA demethylation
An In-depth Technical Guide to 5-Formylcytosine as an Intermediate in Active DNA Demethylation
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This compound (5fC) is a pivotal, yet relatively rare, modified DNA base that has emerged from being considered a transient species to a molecule of significant interest in epigenetics. Initially identified as the fourth oxidation product of 5-methylcytosine (5mC), 5fC is a key intermediate in the active DNA demethylation pathway.[1][2] This process is crucial for epigenetic reprogramming, development, and maintaining genomic integrity.[1][3][4] Beyond its role in demethylation, evidence now suggests that 5fC may also function as a stable, standalone epigenetic mark, actively participating in gene regulation by altering DNA structure and recruiting specific reader proteins. This guide provides a comprehensive overview of the formation, function, and detection of 5fC, presenting quantitative data, detailed experimental protocols, and pathway visualizations to serve as a technical resource for the scientific community.
The Core Pathway: 5fC in Active DNA Demethylation
Active DNA demethylation is a multi-step enzymatic process that removes a methyl group from 5mC, ultimately restoring it to an unmodified cytosine (C). This pathway is distinct from passive demethylation, which occurs through the failure to maintain methylation patterns during DNA replication. The discovery of the Ten-eleven translocation (TET) family of enzymes and their products revealed the central role of 5fC in this active process.
The pathway proceeds through sequential oxidation steps catalyzed by the TET enzymes, which are Fe(II) and 2-oxoglutarate-dependent dioxygenases:
-
5mC to 5hmC: TET enzymes first oxidize 5-methylcytosine (5mC) to form 5-hydroxymethylcytosine (5hmC).
-
5hmC to 5fC: 5hmC is further oxidized by TET enzymes to produce this compound (5fC).
-
5fC to 5caC: A final oxidation step converts 5fC into 5-carboxylcytosine (5caC).
Once formed, both 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. TDG cleaves the N-glycosidic bond between the modified base and the deoxyribose backbone, creating an abasic (AP) site. The BER machinery then processes this AP site, culminating in the insertion of an unmodified cytosine, thereby completing the demethylation cycle. TDG has been shown to rapidly excise 5fC, with some studies indicating a higher activity for 5fC than for its canonical G·T mismatch substrate.
Beyond an Intermediate: 5fC as a Stable Epigenetic Mark
While 5fC is a key component of the demethylation pathway, accumulating evidence suggests it is not merely a transient intermediate. Studies have shown that 5fC can be a relatively stable modification, particularly in non-dividing cells like neurons in the adult brain. Its abundance is significantly lower than 5mC and 5hmC but is still detectable across various tissues.
This stability implies that 5fC may have its own biological functions, including:
-
Gene Regulation: Genome-wide mapping has revealed that 5fC is enriched at specific gene regulatory elements, particularly poised enhancers. Its presence is associated with the binding of transcription factors like p300 and may prime genes for future activation. Recent findings have shown 5fC functions as an activating epigenetic switch for genes during early embryonic development.
-
Chromatin Remodeling: 5fC can alter the physical properties of the DNA double helix, increasing its flexibility and potentially influencing nucleosome positioning and chromatin structure. This structural change may facilitate the recruitment of chromatin remodeling complexes.
-
Reader Protein Recruitment: The existence of specific "reader" proteins that recognize and bind to 5fC is an active area of research. Such readers could translate the 5fC mark into downstream biological outcomes, distinct from the demethylation pathway.
Quantitative Data on this compound
The precise quantification of 5fC is essential for understanding its biological relevance. Due to its low abundance, highly sensitive techniques are required for its detection.
Table 1: Abundance of this compound in Mammalian Tissues and Cells
| Sample Type | Species | Abundance (relative to Cytosine) | Reference |
| Various Tissues & Cells | Mammalian | 20–200 ppm (0.002%–0.02%) | |
| Mouse Embryonic Stem Cells | Mouse | ~1-2 ppm (of total bases) | |
| Brain | Mouse | Most abundant tissue | |
| Heart, Liver, Kidney, Colon | Mouse | Present in all tissues |
Table 2: Enzymatic Activity on this compound
| Enzyme | Substrate | Relative Activity | Notes | Reference |
| Thymine DNA Glycosylase (TDG) | 5fC in G·fC context | Rapid | Excision activity is higher than for G·T mispairs. | |
| Thymine DNA Glycosylase (TDG) | 5caC in G·caC context | Substantial | Excision activity is also significant for 5caC. | |
| Thymine DNA Glycosylase (TDG) | 5hmC in G·hmC context | None detected | TDG does not excise 5hmC. | |
| RNA Polymerase II | 5fC-containing DNA template | Reduced rate | Causes increased pausing and backtracking of RNAPII. |
Experimental Protocols for 5fC Analysis
A variety of methods have been developed to detect, quantify, and map 5fC, each with specific advantages and limitations.
Global Quantification of 5fC
Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
-
Principle: This is the gold standard for absolute quantification. Genomic DNA is enzymatically digested into individual nucleosides. These nucleosides are then separated by liquid chromatography and detected by a mass spectrometer, which can distinguish 5fC from other bases based on its unique mass-to-charge ratio.
-
Protocol Outline:
-
Isolate high-purity genomic DNA.
-
Digest DNA to single nucleosides using a cocktail of enzymes (e.g., DNase I, nuclease P1, alkaline phosphatase).
-
Separate the nucleosides using hydrophilic interaction liquid chromatography (HILIC) or reversed-phase LC.
-
Perform quantification using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Calculate the ratio of 5fC to total cytosine or guanosine using standard curves generated from pure nucleosides.
-
Method 2: ELISA-based Colorimetric Assay
-
Principle: This high-throughput method uses a 5fC-specific antibody to capture and quantify the modification in a microplate format.
-
Protocol Outline (based on commercial kits like MethylFlash™):
-
Bind denatured, single-stranded DNA to the microplate wells, which are treated for high DNA affinity.
-
Add a specific capture antibody that binds to 5fC in the DNA.
-
Add a detection antibody conjugated to an enzyme (e.g., HRP).
-
Add a colorimetric substrate and measure the absorbance at 450 nm.
-
Quantify the amount of 5fC by comparing the sample's absorbance to a standard curve.
-
Genome-Wide Mapping of 5fC at Single-Base Resolution
Traditional bisulfite sequencing cannot distinguish 5fC from unmodified cytosine. Therefore, specialized chemical or enzymatic methods are required for high-resolution mapping.
Method 1: 5fC Selective Chemical Labeling (fC-Seal)
-
Principle: This method involves the selective chemical reduction of 5fC to 5hmC, followed by specific biotinylation of the newly formed 5hmC for enrichment and sequencing.
-
Protocol Outline:
-
Blocking: Protect endogenous 5hmC from labeling by glucosylating it using β-glucosyltransferase (βGT) with a standard UDP-glucose donor.
-
Reduction: Selectively reduce 5fC to 5hmC using sodium borohydride (NaBH₄).
-
Labeling: Glucosylate the newly generated 5hmC (derived from 5fC) using βGT with a modified, azide-containing glucose donor (UDP-6-N₃-Glc).
-
Biotinylation: Attach a biotin tag to the azide group via a click chemistry reaction.
-
Enrichment: Shear the DNA and enrich for the biotin-tagged fragments using streptavidin beads.
-
Sequencing: Prepare a sequencing library from the enriched fragments for next-generation sequencing.
-
Method 2: Methylase-Assisted Bisulfite Sequencing (MAB-Seq)
-
Principle: MAB-Seq cleverly uses the CpG methyltransferase M.SssI to protect unmodified cytosines within CpG contexts from bisulfite conversion. This allows for the direct detection of 5fC and 5caC as thymine after sequencing.
-
Protocol Outline:
-
Treat genomic DNA with M.SssI, which methylates all unmodified cytosines at CpG sites, converting them to 5mC. Endogenous 5mC and 5hmC are unaffected. 5fC and 5caC are not substrates for M.SssI.
-
Perform standard sodium bisulfite treatment on the M.SssI-treated DNA.
-
During bisulfite treatment:
-
Unmodified C (now 5mC) and endogenous 5mC/5hmC remain as 'C'.
-
5fC and 5caC are deaminated to uracil and are read as 'T'.
-
-
Amplify the treated DNA via PCR and perform next-generation sequencing.
-
A 'T' read at a CpG site in the final sequence corresponds to an original 5fC or 5caC.
-
Method 3: Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
-
Principle: This method uses hydroxylamine-based chemistry to specifically protect 5fC from deamination during bisulfite treatment, allowing it to be read as a cytosine while other unprotected cytosines are read as thymine.
-
Protocol Outline:
-
Treat DNA with O-ethylhydroxylamine, which selectively reacts with the formyl group of 5fC to form a stable oxime derivative.
-
Perform standard sodium bisulfite treatment.
-
The 5fC-oxime adduct is resistant to deamination and is read as 'C'.
-
Unmodified cytosine and 5hmC are deaminated to uracil and read as 'T'.
-
5mC is resistant and is also read as 'C'.
-
By comparing fCAB-Seq data with standard bisulfite sequencing data, the positions of 5fC can be deduced.
-
Implications for Disease and Drug Development
The critical role of the TET-TDG pathway in maintaining epigenetic fidelity means its dysregulation is implicated in various diseases, particularly cancer. Loss of TET function can lead to global changes in 5hmC and 5fC levels, contributing to tumorigenesis. As such, 5fC itself could serve as a valuable biomarker for diseases characterized by epigenetic instability.
For drug development, understanding the enzymes that write (TET) and erase (TDG) 5fC opens new therapeutic avenues. Modulating the activity of these enzymes could offer a strategy to reverse aberrant DNA methylation patterns observed in cancer and other developmental disorders. Furthermore, targeting specific reader proteins that may recognize 5fC could provide a highly specific approach to altering gene expression programs in a disease context.
References
The Function of 5-Formylcytosine in Embryonic Stem Cell Differentiation: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5-Formylcytosine (5fC) has emerged as a critical epigenetic modification that plays a multifaceted role in regulating embryonic stem cell (ESC) differentiation. Initially identified as a transient intermediate in the active DNA demethylation pathway, recent evidence has elevated 5fC to the status of a stable and functionally significant epigenetic mark. This technical guide provides a comprehensive overview of the current understanding of 5fC's function in ESCs, with a focus on its involvement in signaling pathways, gene regulation, and the experimental methodologies used for its study. For researchers and professionals in drug development, a deeper understanding of the mechanisms governing 5fC dynamics offers potential new avenues for controlling cell fate and developing novel therapeutic strategies.
The Role of this compound in Embryonic Stem Cell Fate
This compound is a product of the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2] While it is an intermediate in the pathway leading to complete demethylation, 5fC is not merely a passive byproduct. In embryonic stem cells, 5fC has been shown to be a stable epigenetic mark with distinct regulatory functions.
Its presence is predominantly associated with euchromatin and is enriched in CpG islands (CGIs) of promoters and exons.[3] Notably, CGI promoters with higher relative enrichment of 5fC compared to 5mC or 5-hydroxymethylcytosine (5hmC) are characteristic of transcriptionally active genes.[3] These 5fC-rich promoters exhibit elevated levels of the active transcription mark H3K4me3 and are frequently bound by RNA Polymerase II.[3]
During ESC differentiation, the levels of 5fC dramatically decrease, suggesting its involvement in the extensive epigenetic reprogramming that occurs as cells commit to specific lineages. The proper establishment of CGI methylation patterns during differentiation, which is crucial for appropriate gene expression during development, is dependent on the efficient excision of 5fC.
The TET-TDG Signaling Pathway: A Core Mechanism
The central pathway governing the dynamics of 5fC is the TET-Thymine DNA Glycosylase (TDG) pathway, which is a key component of active DNA demethylation.
References
- 1. A sensitive mass-spectrometry method for simultaneous quantification of DNA methylation and hydroxymethylation levels in biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 2. DNA methylation and methylcytosine oxidation in cell fate decisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transcription factor binding dynamics during human ESC differentiation - PMC [pmc.ncbi.nlm.nih.gov]
Distribution of 5-Formylcytosine in different cell types and tissues
An In-depth Examination of 5-Formylcytosine (5fC) Distribution Across Diverse Cellular and Tissue Landscapes, Methodologies for its Detection, and its Role in Cellular Signaling.
Audience: Researchers, scientists, and drug development professionals.
Introduction
This compound (5fC) is a modified DNA base that, while present in relatively low abundance, plays a critical role in the dynamic landscape of epigenetics.[1][2] As an intermediate in the ten-eleven translocation (TET) enzyme-mediated demethylation pathway of 5-methylcytosine (5mC), 5fC is pivotal in processes ranging from embryonic development to neuronal function and cancer progression.[3][4] This technical guide provides a comprehensive overview of the distribution of 5fC in various cell types and tissues, details the experimental protocols for its analysis, and illustrates the key signaling pathways in which it is involved.
Quantitative Distribution of this compound
The concentration of 5fC varies significantly across different cell types and tissues, reflecting its dynamic regulatory roles. The following tables summarize the quantitative data on 5fC levels as a percentage of total cytosines or other relevant bases, collated from various studies.
Table 1: this compound Levels in Murine Cells and Tissues
| Cell/Tissue Type | 5fC Level (% of total cytosine species) | Comments |
| Embryonic Stem (ES) Cells | 0.002 - 0.02% | Roughly 10- to 100-fold lower than 5-hydroxymethylcytosine (5hmC) levels.[5] |
| Tdg knockout ES Cells | ~2-fold increase compared to wild-type | Demonstrates the role of Thymine DNA Glycosylase (TDG) in excising 5fC. |
| Brain Cortex | Detected | Present, but quantitative levels vary with age. |
| Cerebrum (Adult) | Levels are comparable to human cerebrum | Declines rapidly during early development. |
| Kidney (Adult) | Lower than in the brain | Shows tissue-specific variation. |
Table 2: this compound Levels in Human Cells and Tissues
| Cell/Tissue Type | 5fC Level (% of Guanine) | Comments |
| Cerebrum (Adult, 61 years) | ~0.0007% (Grey Matter), ~0.0007% (White Matter) | Relatively stable in the adult brain. |
| Cerebrum (Adult, 85 years) | ~0.0007% (Grey Matter), Increased in White Matter | Age-related changes may occur in specific brain regions. |
| Neuronal Cells | 7.1 x 10⁻⁴ % | Lower levels compared to non-neuronal cells. |
| Non-neuronal Cells | 9.8 x 10⁻⁴ % | Higher abundance suggests a potential role in glial cell function. |
| Breast Cancer Tissue | Increased levels compared to adjacent normal tissue | Suggests a role in the epigenetic dysregulation of cancer. |
Signaling Pathways and Molecular Interactions
The generation and removal of 5fC are tightly regulated processes central to DNA demethylation. The primary pathway involves the TET family of enzymes and the base excision repair (BER) pathway, initiated by Thymine-DNA Glycosylase (TDG).
This pathway illustrates the sequential oxidation of 5mC by TET enzymes to 5hmC, 5fC, and finally 5-carboxylcytosine (5caC). TDG specifically recognizes and excises 5fC and 5caC, creating an abasic site that is subsequently repaired by the BER machinery to yield an unmodified cytosine. Beyond its role as a demethylation intermediate, 5fC can also be recognized by specific "reader" proteins, such as ZSCAN21 and ZNF24, which may mediate downstream effects on transcription and chromatin structure.
Experimental Protocols for this compound Analysis
A variety of sophisticated techniques have been developed for the sensitive and specific detection and quantification of 5fC.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for accurate quantification of global 5fC levels in genomic DNA.
Protocol Outline:
-
DNA Isolation and Hydrolysis: Genomic DNA is extracted from the cells or tissues of interest. The DNA is then hydrolyzed to individual nucleosides, typically using enzymatic digestion with a cocktail of nucleases and phosphatases or through acid hydrolysis (e.g., with formic acid).
-
Chromatographic Separation: The resulting nucleoside mixture is injected into a liquid chromatography system. A hydrophilic interaction liquid chromatography (HILIC) column is often used to achieve separation of the different cytosine modifications.
-
Mass Spectrometric Detection: The separated nucleosides are introduced into a tandem mass spectrometer. The instrument is operated in multiple reaction monitoring (MRM) mode, which allows for highly specific and sensitive detection of the parent and fragment ions characteristic of 5fC.
-
Quantification: The amount of 5fC is quantified by comparing its signal intensity to that of a known amount of an isotopically labeled internal standard. This allows for precise determination of the absolute or relative abundance of 5fC in the original DNA sample.
5fC-Selective Chemical Labeling (fC-Seal)
fC-Seal is a method for the genome-wide profiling of 5fC, enabling the identification of its specific genomic locations.
Protocol Outline:
-
Blocking of 5hmC: Endogenous 5hmC in the genomic DNA is first protected by glucosylation using β-glucosyltransferase (βGT) and unmodified UDP-glucose. This prevents its subsequent labeling.
-
Reduction of 5fC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC to 5hmC.
-
Labeling of newly formed 5hmC: The newly generated 5hmC (derived from the original 5fC) is then specifically labeled using βGT and a modified UDP-glucose containing a biotin or azide tag.
-
Enrichment and Sequencing: The labeled DNA fragments are enriched using affinity purification (e.g., streptavidin beads for biotin tags). The enriched DNA is then subjected to high-throughput sequencing to map the genomic locations of 5fC.
Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
fCAB-Seq provides single-base resolution mapping of 5fC.
References
- 1. Are there specific readers of oxidized 5-methylcytosine bases? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Genome-wide distribution of this compound in embryonic stem cells is associated with transcription and depends on thymine DNA glycosylase - PMC [pmc.ncbi.nlm.nih.gov]
5-Formylcytosine as an activating epigenetic switch in early development
5-Formylcytosine: An Activating Epigenetic Switch in Early Development
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
For decades, the landscape of vertebrate DNA epigenetics was thought to be dominated by a single functional modification: 5-methylcytosine (5mC), primarily associated with gene silencing. The discovery of its oxidized derivatives, including this compound (5fC), initially relegated these molecules to the role of transient intermediates in the DNA demethylation pathway. However, recent groundbreaking research has illuminated a novel and critical function for 5fC as a standalone, activating epigenetic mark, particularly during the pivotal stages of early embryonic development. This guide provides a comprehensive technical overview of the role of 5fC as an activating epigenetic switch, detailing the underlying molecular mechanisms, quantitative dynamics, and the experimental protocols essential for its study. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development seeking to understand and leverage the functional significance of this "second proven epigenetic DNA modification."[1][2]
The Role of this compound in Gene Activation During Early Development
Zygotic Genome Activation (ZGA) and the Demand for Transcriptional Activation
Early embryonic development is a meticulously orchestrated process that begins with a transcriptionally quiescent zygote, reliant on maternally deposited RNAs and proteins.[3][4][5] The transition from maternal to embryonic control of development is marked by a massive wave of transcriptional activity known as Zygotic Genome Activation (ZGA). This process is fundamental for the establishment of the embryonic body plan and requires the precise activation of a vast number of genes at the right time and place.
5fC as an Activating Mark for RNA Polymerase III
Recent studies have unequivocally demonstrated that 5fC is not merely a passive byproduct of demethylation but an active participant in gene regulation during ZGA in both Xenopus and mouse embryos. 5fC has been identified as an activating epigenetic mark that facilitates the recruitment of RNA Polymerase III (Pol III). Pol III is responsible for the transcription of essential non-coding RNAs, such as transfer RNAs (tRNAs) and 5S ribosomal RNA (rRNA), which are crucial for the protein synthesis machinery required to sustain rapid cell division and growth in the early embryo.
During ZGA, 5fC transiently accumulates in nuclear structures known as chromocenters, which have been identified as perinucleolar compartments associated with Pol III transcription. This enrichment of 5fC is particularly pronounced at Pol III target genes, most notably at tandemly arrayed tRNA genes that are activated during this developmental window. Experimental manipulation of the enzymes that regulate 5fC levels has confirmed its functional importance; increasing 5fC leads to enhanced gene expression, while its reduction diminishes transcriptional activity.
Molecular Mechanisms and Signaling Pathways
The dynamic regulation of 5fC is governed by the interplay of two key enzyme families: the Ten-Eleven Translocation (TET) dioxygenases and Thymine DNA Glycosylase (TDG).
-
TET Enzymes: The TET family of enzymes (TET1, TET2, and TET3) catalyzes the sequential oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC). This process is dependent on co-factors such as α-ketoglutarate and Fe(II). In the context of early development, TET3 is particularly abundant in oocytes and zygotes and is responsible for the conversion of 5mC to its oxidized derivatives in the paternal pronucleus.
-
Thymine DNA Glycosylase (TDG): TDG is a key enzyme in the base excision repair (BER) pathway that recognizes and excises 5fC and 5caC, leading to the restoration of an unmodified cytosine. The removal of 5fC by TDG is a critical step in the active DNA demethylation cycle. Down-regulation of TDG in embryonic stem cells leads to an accumulation of 5fC at CpG islands.
The proposed mechanism for 5fC-mediated gene activation involves the modification acting as a binding platform or creating a favorable chromatin environment for the recruitment of the Pol III transcriptional machinery. This is supported by findings that 5fC enrichment correlates with increased chromatin accessibility.
Below is a diagram illustrating the signaling pathway of 5fC generation, removal, and its role in activating Pol III transcription.
Quantitative Data on this compound in Early Development
The levels of 5fC are dynamic and tightly regulated during early embryogenesis. While generally present at lower levels than 5mC and 5hmC, its abundance significantly increases during key developmental transitions.
| Developmental Stage/Context | Organism/Cell Type | 5fC Level (% of total Cytosine) | Key Findings |
| Embryonic Stem Cells | Mouse | 0.002% - 0.02% | 5fC is present at detectable levels in pluripotent stem cells. |
| TDG Knockdown ESCs | Mouse | ~6-fold increase compared to control | Demonstrates the role of TDG in removing 5fC. |
| Pronuclei (16-18h post-ICSI) | Human | Male: ~0.106%, Female: ~0.109% | Highest levels of 5fCpG observed during preimplantation development. |
| Zygote to 2-cell Stage | Human | Decrease to ~0.053% | Dynamic changes in 5fC levels following the first cleavage. |
| 8-cell Stage | Human | Increase to ~0.066% | A second wave of 5fC accumulation during cleavage stages. |
| Inner Cell Mass (ICM) | Human | ~0.062% | High levels of 5fC in the pluripotent lineage of the blastocyst. |
Experimental Protocols for the Study of this compound
A variety of sophisticated techniques have been developed to detect, quantify, and map 5fC at a genome-wide scale. Below are detailed overviews of the key experimental protocols.
Quantification of Global 5fC Levels
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is the gold standard for accurate quantification of global levels of 5fC and other DNA modifications.
-
Genomic DNA Isolation: High-quality genomic DNA is isolated from the cells or tissues of interest.
-
DNA Digestion: The DNA is enzymatically hydrolyzed to single nucleosides using a cocktail of enzymes such as DNase I, nuclease P1, and alkaline phosphatase.
-
LC Separation: The resulting nucleoside mixture is separated by high-performance liquid chromatography (HPLC).
-
MS/MS Detection: The eluting nucleosides are ionized and detected by a tandem mass spectrometer. The abundance of 5fC is quantified by comparing its signal to that of a stable isotope-labeled internal standard.
-
Genome-wide Mapping of 5fC
-
5fC DNA Immunoprecipitation Sequencing (DIP-seq): This method utilizes an antibody specific to 5fC to enrich for DNA fragments containing this modification.
-
Genomic DNA Fragmentation: Genomic DNA is sheared to a desired size range (e.g., 200-800 bp) by sonication.
-
Denaturation: The fragmented DNA is heat-denatured to single strands.
-
Immunoprecipitation: The single-stranded DNA is incubated with a specific anti-5fC antibody, which is then captured using protein A/G magnetic beads.
-
Washing and Elution: The beads are washed to remove non-specifically bound DNA, and the enriched 5fC-containing DNA is eluted.
-
Library Preparation and Sequencing: The enriched DNA is then used to prepare a library for high-throughput sequencing.
-
-
Chromatin Immunoprecipitation Sequencing (ChIP-seq) for 5fC-Interacting Proteins: This technique is used to identify the genomic locations where specific proteins, such as RNA Polymerase III, are associated with 5fC-containing DNA. A detailed protocol for ChIP-seq is provided below.
-
This compound Selective Chemical Labeling (fC-Seal): This method involves the selective chemical labeling and enrichment of 5fC-containing DNA fragments.
-
Blocking of 5hmC: Endogenous 5hmC is glucosylated using β-glucosyltransferase (βGT) to prevent its labeling.
-
Reduction of 5fC to 5hmC: 5fC is selectively reduced to 5hmC using sodium borohydride (NaBH₄).
-
Labeling of new 5hmC: The newly formed 5hmC (derived from 5fC) is then labeled with an azide-modified glucose via βGT.
-
Biotinylation and Enrichment: The azide group is conjugated to biotin, allowing for the enrichment of 5fC-containing DNA fragments using streptavidin beads.
-
Library Preparation and Sequencing: The enriched DNA is sequenced to map the genomic locations of 5fC.
-
-
Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This method allows for the base-resolution detection of 5fC.
-
Chemical Protection of 5fC: 5fC is chemically modified, for example, with O-ethylhydroxylamine (EtONH₂), which protects it from deamination during bisulfite treatment.
-
Bisulfite Conversion: The DNA is then treated with sodium bisulfite, which converts unprotected cytosine and 5fC to uracil, while 5mC, 5hmC, and the protected 5fC remain as cytosine.
-
PCR Amplification and Sequencing: During PCR, uracil is read as thymine. By comparing the sequence of a fCAB-Seq treated sample with a standard bisulfite sequencing run, the positions of 5fC can be identified.
-
-
Reduced Bisulfite Sequencing (redBS-Seq): This technique also provides single-base resolution mapping of 5fC.
-
Reduction of 5fC to 5hmC: 5fC is selectively reduced to 5hmC using a reducing agent like sodium borohydride.
-
Bisulfite Conversion: The DNA is then treated with bisulfite. In this case, both 5mC and the newly formed 5hmC are resistant to conversion, while unmodified cytosine is converted to uracil.
-
Comparison with Standard BS-Seq: By comparing the results of redBS-Seq with a standard bisulfite sequencing experiment (where 5fC is read as thymine), the locations of 5fC can be determined.
-
-
Single-Cell Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq): This is a cutting-edge technique for single-cell, single-base resolution analysis of 5fC. It involves biocompatible, selective chemical labeling of 5fC that leads to a C-to-T conversion during DNA amplification and sequencing, allowing for the sensitive detection of 5fC in individual cells.
Detailed Protocol: Chromatin Immunoprecipitation Sequencing (ChIP-seq)
This protocol is adapted for the study of RNA Polymerase III binding at 5fC-enriched regions in early embryos.
-
Cross-linking:
-
Harvest approximately 1x10⁷ cells or a sufficient number of embryos.
-
Add formaldehyde to a final concentration of 1% to the cell/embryo suspension.
-
Incubate for 10-15 minutes at room temperature with gentle rotation.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes.
-
Wash the cells/embryos twice with ice-cold PBS.
-
-
Chromatin Preparation:
-
Lyse the cells/embryos in a suitable lysis buffer containing protease inhibitors.
-
Shear the chromatin to an average size of 200-500 bp using a sonicator. The sonication conditions need to be optimized for the specific cell type and equipment.
-
Centrifuge to pellet cellular debris and collect the supernatant containing the sheared chromatin.
-
-
Immunoprecipitation:
-
Pre-clear the chromatin with Protein A/G magnetic beads for 1 hour at 4°C.
-
Incubate the pre-cleared chromatin with an antibody specific for the target protein (e.g., an anti-RPC155 antibody for RNA Polymerase III) overnight at 4°C with rotation. A mock IP with a non-specific IgG should be performed in parallel as a negative control.
-
Add Protein A/G magnetic beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt, high salt, LiCl, and TE buffers to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using an elution buffer (e.g., 1% SDS, 0.1 M NaHCO₃).
-
-
Reverse Cross-linking and DNA Purification:
-
Reverse the formaldehyde cross-links by adding NaCl to a final concentration of 0.2 M and incubating at 65°C for at least 6 hours or overnight.
-
Treat with RNase A and Proteinase K to remove RNA and protein.
-
Purify the DNA using phenol-chloroform extraction or a column-based kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the purified ChIP DNA and the input control DNA according to the manufacturer's instructions for the sequencing platform (e.g., Illumina).
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Identify regions of enrichment (peaks) in the ChIP sample compared to the input control using a peak-calling algorithm.
-
Below is a diagram illustrating the experimental workflows for key 5fC analysis techniques.
Conclusion and Future Directions
The recognition of this compound as an activating epigenetic mark represents a paradigm shift in our understanding of gene regulation in early development. No longer viewed as a mere intermediate in DNA demethylation, 5fC has emerged as a key player in orchestrating the massive transcriptional changes required for the onset of embryogenesis. Its role in recruiting RNA Polymerase III to tRNA genes highlights a novel mechanism for controlling the protein synthesis capacity of the rapidly dividing embryo.
For researchers and drug development professionals, this discovery opens up new avenues for investigation and therapeutic intervention. Understanding the precise mechanisms by which 5fC exerts its activating function, identifying its specific protein "readers," and elucidating its role in various developmental processes and disease states, such as cancer where 5fC levels can be elevated, are critical next steps. The development of small molecules that can modulate the activity of TET and TDG enzymes could provide novel strategies for treating developmental disorders and cancers characterized by aberrant epigenetic landscapes. The continued application and refinement of the advanced experimental techniques outlined in this guide will be instrumental in unraveling the full functional repertoire of this fascinating epigenetic modification.
References
- 1. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 2. What are the steps involved in reduced representation bisulfite sequencing (RRBS)? | AAT Bioquest [aatbio.com]
- 3. Generation and replication-dependent dilution of 5fC and 5caC during mouse preimplantation development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Control of zygotic genome activation in Xenopus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
The Epigenetic Enigma: Unraveling the Stability and Turnover of 5-Formylcytosine in DNA
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of epigenetics, beyond the well-established role of 5-methylcytosine (5mC), a cast of oxidized methylcytosines has emerged as key players in the dynamic regulation of the genome. Among these, 5-formylcytosine (5fC) stands out as a molecule of dual identity: a transient intermediate in the active DNA demethylation pathway and a potentially stable epigenetic mark with its own regulatory functions.[1][2] Understanding the delicate balance between its formation, stability, and removal is paramount for deciphering its role in gene regulation, development, and disease. This technical guide provides a comprehensive overview of the stability and turnover of 5fC, detailing the enzymatic processes that govern its existence, methods for its detection and quantification, and its impact on DNA structure and function.
The Life Cycle of this compound: A Tale of Creation and Removal
The journey of 5fC begins with the sequential oxidation of 5mC, a process orchestrated by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3).[3] These enzymes first convert 5mC to 5-hydroxymethylcytosine (5hmC), which can be further oxidized to generate 5fC and subsequently 5-carboxylcytosine (5caC).[4][5] This oxidative cascade is a cornerstone of active DNA demethylation, a fundamental process for epigenetic reprogramming.
The fate of 5fC is primarily determined by the enzyme Thymine DNA Glycosylase (TDG), which recognizes and excises this modified base from the DNA backbone. This action initiates the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine at that position, completing the demethylation cycle. However, emerging evidence suggests that 5fC is not merely a fleeting intermediate. Studies have shown that 5fC can be a semi-permanent modification at specific genomic locations, hinting at a more complex regulatory role. The stability of 5fC is likely context-dependent, influenced by the local chromatin environment, the presence of 5fC-binding proteins, and the relative activities of TET and TDG enzymes.
Quantitative Landscape of this compound
The abundance of 5fC in the genome is significantly lower than that of 5mC and 5hmC, typically existing at levels of 0.002% to 0.02% of total cytosines in mouse embryonic stem cells. Its levels are dynamically regulated during development and can vary across different tissues and cell types.
Table 1: Abundance of this compound in Various Tissues and Cells
| Species | Tissue/Cell Type | 5fC Abundance (% of total C) | Reference |
| Mouse | Embryonic Stem Cells (ESCs) | 0.002 - 0.02 | |
| Mouse | Cerebrum (postnatal day 1) | ~0.0001 | |
| Mouse | Cerebrum (adult, 90 days) | ~0.0002 | |
| Mouse | Kidney (postnatal day 1) | ~0.00005 | |
| Mouse | Kidney (adult, 90 days) | ~0.0001 | |
| Human | Preimplantation Embryos | 20 - 200 ppm of cytosines | |
| Human | Colorectal Carcinoma (tumor tissue) | Significantly depleted compared to normal | |
| Human | Colorectal Carcinoma (adjacent normal) | Higher levels than tumor tissue |
Table 2: Kinetic Parameters of Key Enzymes in 5fC Metabolism
| Enzyme | Substrate | kcat (min-1) | Km (μM) | Reference |
| Tet2 | 5mC-containing DNA | 429 nM/min (initial rate) | - | |
| Tet2 | 5hmC-containing DNA | 87.4 nM/min (initial rate) | - | |
| Tet2 | 5fC-containing DNA | 56.6 nM/min (initial rate) | - | |
| Human TDG | G·fC | 2.64 ± 0.09 | - | |
| Human TDG | G·caC | 0.47 ± 0.01 | - | |
| Human TDG | G·T | 1.83 ± 0.04 | - |
Experimental Protocols for Studying this compound
Accurate detection and quantification of 5fC are crucial for understanding its biological roles. Several sophisticated techniques have been developed for this purpose.
Protocol 1: Quantification of this compound by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method provides a highly sensitive and accurate quantification of global 5fC levels in genomic DNA.
1. DNA Isolation and Digestion:
-
Isolate high-quality genomic DNA from the desired cell or tissue sample.
-
Enzymatically digest the DNA to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
2. Stable Isotope-Labeled Internal Standard:
-
Spike the digested DNA sample with a known amount of a stable isotope-labeled 5fC internal standard (e.g., [15N3]-5fC) to ensure accurate quantification.
3. LC-MS/MS Analysis:
-
Separate the nucleosides using ultra-performance liquid chromatography (UPLC) with a C18 reversed-phase column.
-
Detect and quantify the nucleosides using a tandem mass spectrometer operating in the multiple reaction monitoring (MRM) mode. The transitions for native 5fC and the isotope-labeled standard are monitored.
4. Data Analysis:
-
Calculate the amount of 5fC in the sample by comparing the peak area ratio of the native 5fC to the internal standard against a standard curve.
Protocol 2: Single-Base Resolution Mapping of this compound using Reduced Bisulfite Sequencing (redBS-Seq)
This technique allows for the precise mapping of 5fC at a single-nucleotide resolution across the genome.
1. MspI Digestion of Genomic DNA:
-
Digest genomic DNA with the MspI restriction enzyme, which cleaves at CCGG sequences regardless of the methylation status of the internal cytosine. This enriches for CpG-rich regions.
2. End Repair and A-Tailing:
-
Repair the sticky ends of the digested DNA fragments and add a single adenine nucleotide to the 3' ends.
3. Adaptor Ligation:
-
Ligate methylated sequencing adapters to the DNA fragments. The methylation on the adapters prevents their conversion during bisulfite treatment.
4. Size Selection:
-
Select DNA fragments of a specific size range (e.g., 40-220 bp) using gel electrophoresis or bead-based methods.
5. Bisulfite Conversion:
-
Treat the size-selected DNA fragments with sodium bisulfite. This converts unmethylated cytosines to uracil, while 5mC and 5hmC remain as cytosine. 5fC is also converted to uracil under these conditions.
6. PCR Amplification and Sequencing:
-
Amplify the bisulfite-converted DNA library using PCR and perform high-throughput sequencing.
7. Bioinformatic Analysis:
-
Align the sequencing reads to a reference genome and analyze the methylation status of each CpG site. By comparing redBS-Seq data with conventional bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq), the levels of 5mC, 5hmC, and 5fC can be deconvoluted.
Protocol 3: In Vitro TDG Cleavage Assay
This assay is used to determine the efficiency of TDG-mediated excision of 5fC from a DNA substrate.
1. Substrate Preparation:
-
Synthesize a short, single-stranded DNA oligonucleotide containing a single 5fC residue at a defined position.
-
Label the 5' end of the oligonucleotide with a fluorescent dye (e.g., 6-FAM).
-
Anneal the labeled oligonucleotide to its complementary strand to create a double-stranded DNA substrate.
2. Cleavage Reaction:
-
Incubate the fluorescently labeled DNA substrate with purified recombinant TDG enzyme in an appropriate reaction buffer.
-
The reaction should be performed at 37°C for a defined period.
3. Reaction Quenching and Analysis:
-
Stop the reaction by adding a solution of NaOH and EDTA.
-
Analyze the reaction products by denaturing polyacrylamide gel electrophoresis (PAGE). The cleavage of the glycosidic bond by TDG results in an abasic site, which is subsequently cleaved by the alkaline conditions, leading to a shorter, fluorescently labeled DNA fragment.
4. Quantification:
-
Visualize the gel using a fluorescence imager and quantify the intensity of the bands corresponding to the full-length substrate and the cleaved product. The percentage of cleavage can then be calculated.
Signaling Pathways and Logical Relationships
The stability and turnover of 5fC are embedded within a complex network of epigenetic regulation. The interplay between TET and TDG enzymes, chromatin structure, and other DNA binding proteins dictates the ultimate fate and function of this modified base.
The Dual Nature of this compound: Intermediate and Epigenetic Mark
While the role of 5fC as a demethylation intermediate is well-established, a growing body of evidence supports its function as a stable epigenetic mark. The presence of 5fC can alter the local DNA structure, potentially influencing the binding of regulatory proteins. Indeed, several proteins have been identified that specifically recognize and bind to 5fC-containing DNA, suggesting the existence of "reader" proteins that can interpret this epigenetic signal. These interactions can, in turn, recruit chromatin-modifying complexes, leading to changes in chromatin accessibility and gene expression. For instance, 5fC is enriched at poised enhancers in embryonic stem cells, suggesting a role in priming these regulatory elements for future activation. Furthermore, the accumulation of 5fC has been shown to be associated with transcriptional regulation.
The ability of 5fC to form reversible DNA-protein crosslinks with histone proteins adds another layer of complexity to its regulatory potential. These crosslinks can impact chromatin organization and may play a role in fine-tuning gene expression levels.
Conclusion and Future Directions
This compound has evolved from being considered a mere intermediate to a multifaceted epigenetic modification with significant regulatory potential. Its stability is a dynamic feature, governed by the intricate interplay of enzymatic activities and the local genomic and chromatin context. The development of sensitive and high-resolution detection methods has been instrumental in beginning to unravel the complexities of its function.
Future research will undoubtedly focus on several key areas. A more comprehensive understanding of the tissue- and cell-type-specific distribution and stability of 5fC is needed. Identifying the full spectrum of 5fC reader proteins and elucidating their downstream effects on chromatin structure and gene transcription will be crucial. Furthermore, investigating the role of aberrant 5fC metabolism in various diseases, including cancer and neurological disorders, holds significant promise for the development of novel therapeutic strategies. The continued exploration of this enigmatic fifth base will undoubtedly provide deeper insights into the dynamic and intricate world of epigenetic regulation.
References
- 1. Reduced representation bisulfite sequencing - Wikipedia [en.wikipedia.org]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Frontiers | TET-Mediated Epigenetic Regulation in Immune Cell Development and Disease [frontiersin.org]
- 4. A Quantitative Sequencing Method for this compound in RNA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design of a New Fluorescent Oligonucleotide-Based Assay for a Highly Specific Real-Time Detection of Apurinic/Apyrimidinic Site Cleavage by Tyrosyl-DNA Phosphodiesterase 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
The impact of 5-Formylcytosine on chromatin structure and accessibility
An In-depth Technical Guide to the Impact of 5-Formylcytosine on Chromatin Structure and Accessibility
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (5fC) is a modified pyrimidine base discovered in mammalian DNA in 2011.[1] It is now recognized as a key player in epigenetics, holding a dual role. Primarily, it serves as a crucial intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is converted back to an unmodified cytosine.[1][2] However, emerging evidence suggests that 5fC can also exist as a stable, standalone epigenetic mark, actively influencing chromatin architecture and gene regulation.[1][3] This guide provides a comprehensive overview of the formation of 5fC, its profound effects on the physical structure of DNA and chromatin, and its role in modulating chromatin accessibility and gene expression, supported by detailed experimental protocols and quantitative data.
The Pathway of this compound Formation and Removal
5fC is generated through a series of oxidation reactions starting from 5-methylcytosine (5mC), the most well-known epigenetic mark in mammals. This process is catalyzed by the Ten-eleven translocation (TET) family of dioxygenases. The TET enzymes sequentially oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to this compound (5fC), and finally to 5-carboxylcytosine (5caC).
Once formed, 5fC and 5caC are recognized and excised by Thymine DNA Glycosylase (TDG), a key enzyme in the Base Excision Repair (BER) pathway. This excision initiates a repair cascade that ultimately results in the replacement of the modified base with an unmodified cytosine, thus completing the active demethylation process. While TDG-mediated repair is a major fate for 5fC, studies have shown that 5fC can also be a stable modification in the genome, suggesting functions beyond being a simple demethylation intermediate.
Impact of 5fC on DNA Double Helix Structure
The addition of a formyl group at the 5th position of cytosine introduces significant changes to the local and global properties of the DNA double helix. Unlike 5mC and 5hmC which have minimal structural impact, 5fC creates a unique DNA conformation.
Biophysical and Structural Alterations:
-
Helical Underwinding: X-ray crystallography has revealed that the presence of 5fC leads to an under-winding of the DNA helix. This is caused by changes in the geometry of the grooves and base pairs associated with the modified base.
-
Reduced Stability: 5fC destabilizes the DNA duplex, as evidenced by a decrease in the melting temperature (Tm). It weakens the Watson-Crick base pairing between 5fC and guanine.
-
Increased Flexibility: The modification imparts local conformational fluctuations and increases the overall flexibility of the DNA molecule.
-
Altered Base Stacking: The formyl group of 5fC influences the stacking interactions with neighboring nucleotides.
| Parameter | Unmodified DNA (d(CG)3) | 5fC-Modified DNA (d(C(5fC)G)3) | Reference |
| Melting Temperature (Tm) | ~52°C | ~50°C (decrease of ~2°C) | |
| Free Energy of Melting (ΔG°) | Not specified | Decrease of 5–10 kJ mol−1 | |
| Helical Twist (°) per base pair | ~34.3° (B-DNA average) | Altered, leading to under-winding | |
| Roll Angle (°) at 5fC-G step | Variable | Periodic pattern between 13.5° and 4.6° | |
| Base Pair Opening Angle (°) | ~1.6° (B-DNA) | -3.2° |
Table 1: Quantitative impact of 5fC on DNA biophysical properties. Values are illustrative and depend on sequence context.
5fC's Role in Shaping Chromatin Structure
The structural perturbations induced by 5fC have significant downstream consequences for chromatin architecture, most notably in the positioning of nucleosomes.
Nucleosome Positioning and Occupancy
Nucleosomes, the fundamental units of chromatin, consist of DNA wrapped around a core of histone proteins. Their positioning is a critical factor in regulating DNA accessibility. Studies have shown that 5fC is a determinant of nucleosome organization.
-
Enhanced Nucleosome Occupancy: DNA sequences containing 5fC show a significantly higher affinity for histone octamers, leading to increased nucleosome occupancy and stability compared to unmodified DNA or DNA with other cytosine modifications.
-
Covalent Histone-DNA Interaction: The aldehyde group of 5fC can form a reversible covalent bond (a Schiff base) with histone residues, particularly with lysine side chains. This interaction is proposed to be a key mechanism by which 5fC positions and stabilizes nucleosomes.
| DNA Modification | Relative Nucleosome Enrichment/Occupancy (Fold Change vs. Unmodified) | Reference |
| Cytosine (C) | 1.0 (Baseline) | |
| 5-methylcytosine (5mC) | Not significantly different from C | |
| 5-hydroxymethylcytosine (5hmC) | Significant increase | |
| This compound (5fC) | Highest enrichment; significant increase over C, 5mC, and 5hmC |
Table 2: Relative nucleosome occupancy on DNA with different cytosine modifications.
The unique ability of 5fC to position nucleosomes suggests it plays a role in establishing distinct regulatory regions within the genome. Changes in 5fC patterns, for instance due to the loss of TDG, lead to the repositioning of nucleosomes, which is linked to altered gene expression.
Impact on Chromatin Accessibility and Gene Regulation
By influencing both DNA structure and nucleosome positioning, 5fC directly impacts chromatin accessibility and is closely associated with active gene regulation.
Genomic Distribution and Association with Active Transcription
Genome-wide mapping has revealed that 5fC is not randomly distributed. It is enriched at specific genomic locations that are critical for gene control.
-
Promoters and CpG Islands (CGIs): 5fC is enriched in the CGIs of promoters, particularly those of transcriptionally active genes. These 5fC-rich promoters are also associated with high levels of the active histone mark H3K4me3 and are frequently bound by RNA Polymerase II.
-
Enhancers: 5fC is found at both poised and active enhancers, suggesting a role in the epigenetic priming of these regulatory elements. The accumulation of 5fC at poised enhancers in the absence of TDG correlates with increased binding of the transcriptional co-activator p300.
-
Activating Epigenetic Switch: Recent studies have identified 5fC as an activating epigenetic mark that helps kick-start gene expression during early embryonic development. It facilitates the recruitment of RNA Polymerase III to tRNA genes, which are crucial for protein synthesis during zygotic genome activation.
| Genomic Feature | 5fC Enrichment Status | Associated Function | Reference |
| Promoter CpG Islands | Enriched | Active transcription, RNA Pol II binding | |
| Exons | Enriched | Active transcription | |
| Poised Enhancers | Enriched | Epigenetic priming, p300 binding | |
| Active Enhancers | Enriched | Active gene regulation | |
| tRNA Genes (Embryonic) | Enriched | Zygotic genome activation, RNA Pol III recruitment |
Table 3: Genomic distribution of 5fC and its association with regulatory functions.
Experimental Protocols for 5fC Analysis
The study of 5fC has been enabled by the development of specialized techniques that can distinguish it from other cytosine modifications at high resolution.
Genome-Wide Mapping of 5fC
Several methods have been developed for the genome-wide, single-base resolution mapping of 5fC.
1. fCAB-Seq (Chemically Assisted Bisulfite Sequencing)
This method provides base-resolution detection of 5fC.
-
Principle: The formyl group of 5fC is chemically protected using an ethoxyamine derivative (EtONH₂). Standard bisulfite sequencing converts unprotected cytosine and 5fC to uracil (read as thymine), while 5mC and 5hmC are read as cytosine. In the fCAB-Seq protocol, the protection of 5fC prevents its conversion to uracil. By comparing the results of fCAB-Seq with standard bisulfite sequencing, the positions of 5fC can be identified as cytosines that are read as 'T' in BS-Seq but as 'C' in fCAB-Seq.
-
Methodology:
-
Genomic DNA is fragmented.
-
5fC residues are chemically labeled and protected with O-ethylhydroxylamine (EtONH₂).
-
The DNA is subjected to standard bisulfite conversion, which deaminates unprotected cytosines to uracil.
-
Libraries are prepared and subjected to high-throughput sequencing.
-
Data is compared to a standard bisulfite sequencing library from the same sample to identify 5fC locations.
-
2. redBS-Seq (Reduced Bisulfite Sequencing)
This method also provides quantitative, single-base resolution mapping of 5fC.
-
Principle: This technique relies on the selective chemical reduction of 5fC to 5hmC using sodium borohydride (NaBH₄). In standard bisulfite sequencing, 5fC is read as thymine, while 5hmC is read as cytosine. After reduction, the original 5fC sites behave like 5hmC and are read as cytosine. Therefore, 5fC sites can be identified by comparing the sequencing results before and after reduction.
-
Methodology:
-
One aliquot of genomic DNA is treated with NaBH₄ to reduce 5fC to 5hmC. A second aliquot is left untreated.
-
Both aliquots are subjected to standard bisulfite conversion.
-
Sequencing libraries are prepared and sequenced.
-
The level of 5fC at a given cytosine position is calculated by subtracting the cytosine signal in the untreated library from the cytosine signal in the reduced library.
-
Identification of 5fC Binding Proteins
Identifying the "reader" proteins that specifically recognize and bind to 5fC is crucial for understanding its function.
DNA Pull-down with Mass Spectrometry
-
Principle: This method uses biotinylated DNA probes containing 5fC to capture binding proteins from nuclear extracts. The captured proteins are then identified using mass spectrometry.
-
Methodology:
-
Synthesize or PCR-amplify DNA oligonucleotides containing C, 5mC, 5hmC, or 5fC, incorporating a biotin tag on one end.
-
Immobilize the biotinylated DNA probes onto streptavidin-coated magnetic beads.
-
Incubate the DNA-bead complexes with nuclear protein extract from the cells of interest.
-
Wash the beads extensively to remove non-specific binders.
-
Elute the specifically bound proteins.
-
Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify proteins enriched on the 5fC-containing probes compared to controls.
-
Conclusion
This compound is emerging from the shadow of its precursor, 5-methylcytosine, as a multifaceted epigenetic regulator. Its ability to physically alter the DNA double helix, direct the positioning of nucleosomes through covalent interactions, and mark key regulatory elements for transcriptional activation underscores its importance in shaping the chromatin landscape. While it is a key intermediate in the pathway of active DNA demethylation, its stability in certain contexts and its specific recruitment of regulatory proteins establish 5fC as a distinct epigenetic mark. The continued application of advanced sequencing and proteomic techniques will further unravel the complex roles of 5fC in development, cellular identity, and disease, opening new avenues for therapeutic intervention in cancer and other epigenetic disorders.
References
Investigating the Evolutionary Conservation of 5-Formylcytosine: A Technical Guide
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formylcytosine (5fC) is a modified DNA base that has emerged as a key player in epigenetic regulation. Initially identified as a transient intermediate in the active DNA demethylation pathway, recent evidence suggests that 5fC can also function as a stable epigenetic mark, influencing chromatin structure and gene expression. This technical guide provides a comprehensive overview of the evolutionary conservation of 5fC, its biological roles, and the methodologies used for its detection and quantification. We present a compilation of quantitative data on 5fC abundance across different species, detailed experimental protocols for key analytical techniques, and visual representations of the known signaling pathways involving this fascinating epigenetic modification. This guide is intended to serve as a valuable resource for researchers and professionals in the fields of epigenetics, molecular biology, and drug development who are interested in the multifaceted functions of this compound.
Introduction
The landscape of epigenetics has expanded beyond the canonical 5-methylcytosine (5mC) to include a series of oxidized derivatives. Among these, this compound (5fC) has garnered significant attention. 5fC is generated through the iterative oxidation of 5mC by the Ten-Eleven Translocation (TET) family of dioxygenases[1][2]. While its role as an intermediate in the base excision repair (BER) pathway, leading to the restoration of unmodified cytosine, is well-established, a growing body of evidence suggests that 5fC may also act as a stable epigenetic mark with its own set of "reader" and "effector" proteins[3][4][5].
Understanding the evolutionary conservation of 5fC and its associated molecular machinery is crucial for elucidating its fundamental biological functions. This guide explores the presence and potential roles of 5fC across a range of eukaryotic life, from single-celled protists to complex mammals. We delve into the methodologies that have enabled the study of this low-abundance base and summarize the current knowledge of the signaling pathways it influences.
Evolutionary Conservation of this compound
The presence of 5fC is intrinsically linked to the existence of TET enzymes, which are evolutionarily conserved across many eukaryotic lineages. Homologs of TET enzymes have been identified in various species, suggesting that the capacity to generate 5fC is widespread.
Quantitative Abundance of this compound Across Species
The abundance of 5fC varies significantly between species, tissues, and developmental stages. While it is generally a low-abundance modification compared to 5mC and 5-hydroxymethylcytosine (5hmC), its levels are dynamically regulated. The following table summarizes the currently available quantitative data on global 5fC levels in the genomic DNA of various organisms.
| Species | Tissue/Cell Type | 5fC Level (per 10^6 C) | Method of Quantification | Reference |
| Mus musculus (Mouse) | Embryonic Stem Cells (ESCs) | ~20 | LC-MS/MS | |
| Mus musculus (Mouse) | Brain | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Heart | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Kidney | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Liver | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Lung | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Spleen | Present, levels vary | LC-MS/MS | |
| Mus musculus (Mouse) | Thymus | Present, levels vary | LC-MS/MS | |
| Homo sapiens (Human) | Breast Cancer Tissue | Increased vs. adjacent | LC-MS/MS | |
| Homo sapiens (Human) | Colorectal Carcinoma | Depleted vs. adjacent | LC-MS/MS | |
| Laccaria bicolor (Fungus) | Mycelium | ~0.001% of G | HPLC-MS/MS | |
| Coprinopsis cinerea (Fungus) | Mycelium | ~0.0002% of G | HPLC-MS/MS | |
| Danio rerio (Zebrafish) | Embryonic Tissues | Present | Immunohistochemistry | |
| Drosophila melanogaster | Embryo, Larva, Adult | 5mC present | HPLC/dNK assay, McrBC | |
| Arabidopsis thaliana | Leaf Tissue | 5hmC not detected | TLC, IP-chip, ELISA, MS |
Note: Quantitative data for 5fC in many non-mammalian species is still limited. The presence of 5mC in Drosophila and the machinery for its oxidation suggest the potential for 5fC, though direct quantification is needed. In Arabidopsis, the absence of detectable 5hmC suggests that 5fC levels are likely to be extremely low or absent.
Signaling Pathways and Molecular Interactions
5fC exerts its biological effects through intricate signaling pathways and interactions with a variety of proteins. These can be broadly categorized into pathways involving its removal (demethylation) and pathways involving its recognition as a stable epigenetic mark.
TET-Mediated Oxidation and TDG-Dependent Base Excision Repair
The most well-characterized pathway involving 5fC is its role as an intermediate in active DNA demethylation. This multi-step process is initiated by the TET enzymes and culminates in the restoration of an unmodified cytosine residue through the base excision repair (BER) pathway.
5fC as a Stable Epigenetic Mark: Interaction with Reader Proteins
Beyond its role in demethylation, 5fC can be a stable modification recognized by specific "reader" proteins. These interactions can influence chromatin structure and transcription.
The aldehyde group of 5fC can form a reversible Schiff base with lysine residues of histone proteins, creating a covalent DNA-protein cross-link. This interaction can alter nucleosome positioning and chromatin accessibility, thereby influencing gene expression.
References
- 1. epigentek.com [epigentek.com]
- 2. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, this compound, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DNA digestion to deoxyribonucleoside: A simplified one-step procedure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Global DNA 5fC/5caC Quantification by LC-MS/MS, Other DNA Methylation Variants Analysis - Epigenetics [epigenhub.com]
The Epigenetic Blueprint of the Brain: A Technical Guide to 5-Formylcytosine's Role in Neurodevelopment
For Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate process of neurodevelopment is orchestrated by a complex interplay of genetic and epigenetic factors. Among the latter, DNA modifications play a pivotal role in regulating gene expression patterns that underpin neuronal differentiation, maturation, and plasticity. While 5-methylcytosine (5mC) has long been a central focus of neuroepigenetics, its oxidized derivatives are emerging as critical players in their own right. This technical guide delves into the burgeoning field of 5-formylcytosine (5fC), an intermediate in the active DNA demethylation pathway, and its profound connection to the developing nervous system. We will explore the enzymatic machinery governing its presence, its genomic distribution, its putative functions beyond a mere transient state, and its implications for neurodevelopmental disorders. This document provides a comprehensive overview of the current understanding of 5fC in the brain, detailed experimental protocols for its detection, and a summary of key quantitative data to serve as a valuable resource for researchers and drug development professionals.
Introduction: Beyond Methylation, a New Layer of Regulation
For decades, the epigenetic landscape of the brain was primarily viewed through the lens of DNA methylation, where the addition of a methyl group to cytosine residues (5mC) is predominantly associated with transcriptional repression. However, the discovery of the Ten-Eleven Translocation (TET) family of dioxygenases has revolutionized this view. These enzymes iteratively oxidize 5mC, giving rise to 5-hydroxymethylcytosine (5hmC), this compound (5fC), and 5-carboxylcytosine (5caC).[1][2][3][4][5] While initially considered transient intermediates in the process of active DNA demethylation, emerging evidence suggests that these oxidized methylcytosines, particularly 5fC, may have standalone regulatory functions.
5fC is generated through the TET-mediated oxidation of 5hmC and can be further oxidized to 5caC. Alternatively, 5fC and 5caC can be recognized and excised by Thymine DNA Glycosylase (TDG), followed by the Base Excision Repair (BER) pathway, which ultimately restores an unmodified cytosine. This dynamic turnover of cytosine modifications provides a sophisticated mechanism for fine-tuning gene expression during critical neurodevelopmental windows.
Recent studies have highlighted the enrichment of 5fC in the brain compared to other tissues, suggesting a specialized role in the nervous system. Its presence has been linked to gene regulation, cellular differentiation, and the establishment of neuronal identity. Alterations in the levels and distribution of 5fC and its precursor, 5hmC, have been implicated in various neurodevelopmental and neurodegenerative disorders, including Autism Spectrum Disorder (ASD), Rett syndrome, and Alzheimer's disease. This underscores the importance of understanding the precise functions of 5fC in both normal brain development and in the context of disease.
The Enzymatic Cascade: Generation and Removal of this compound
The levels of 5fC in the genome are tightly regulated by the interplay of the TET enzymes and the DNA repair machinery.
TET Enzymes: The TET family of proteins (TET1, TET2, and TET3) are Fe(II) and α-ketoglutarate-dependent dioxygenases that catalyze the sequential oxidation of 5mC. In the context of neurodevelopment, TET proteins are dynamically expressed and play crucial roles in embryonic and adult neurogenesis. Mutations in TET3 have been linked to an inherited syndrome of intellectual disability.
Thymine DNA Glycosylase (TDG): TDG is a key enzyme in the BER pathway that recognizes and excises 5fC and 5caC from the DNA backbone, initiating the process of replacing them with an unmodified cytosine. The interplay between TET and TDG is crucial for the dynamic regulation of DNA methylation states at specific genomic loci.
The following diagram illustrates the active DNA demethylation pathway leading to the generation and removal of this compound.
Quantitative Analysis of this compound in the Brain
Quantitative measurements of 5fC are crucial for understanding its dynamics during neurodevelopment and in disease states. Various methods, including liquid chromatography-mass spectrometry (LC-MS) and sensitive ELISA-based kits, have been employed to determine the global levels of 5fC in different brain regions and at different developmental stages.
| Species | Brain Region | Developmental Stage/Age | 5fC Level (% of total Cytosine) | Reference |
| Mouse | Cerebrum (Cerebral Cortex) | Postnatal day 1 (p1) | ~0.0015% | |
| Mouse | Cerebrum (Cerebral Cortex) | Postnatal day 14 (p14) | ~0.0005% | |
| Mouse | Cerebrum (Cerebral Cortex) | Adult (p90) | ~0.0003% | |
| Mouse | Cerebrum (Cerebral Cortex) | Adult (12 months) | ~0.0002% | |
| Mouse | Cerebrum (Cerebral Cortex) | Adult (18 months) | ~0.0002% | |
| Mouse | Frontal Lobe | 12 weeks | ~0.0004% | |
| Mouse | Frontal Lobe | 101 weeks | ~0.0003% | |
| Mouse | Cerebral Cortex (non-frontal) | 12 weeks | ~0.0004% | |
| Mouse | Cerebral Cortex (non-frontal) | 101 weeks | ~0.0003% | |
| Mouse | Basal Ganglia | 12 weeks | ~0.0005% | |
| Mouse | Basal Ganglia | 101 weeks | ~0.0002% | |
| Mouse | Cerebellum | 12 weeks | ~0.0003% | |
| Mouse | Cerebellum | 101 weeks | ~0.0002% | |
| Human | Cerebrum (Grey Matter) | Adult | ~0.0002-0.0004% | |
| Human | Cerebrum (White Matter) | Adult | ~0.0001-0.0002% |
Note: The presented values are approximate and can vary based on the specific quantification method used.
A key observation is the rapid decline of 5fC levels during early postnatal development in the mouse brain, which contrasts with the steady increase of its precursor, 5hmC. This suggests that while 5hmC may act as a stable epigenetic mark, 5fC is more likely a transient intermediate of active DNA demethylation, particularly during early neurodevelopment. However, the persistence of detectable 5fC in the adult brain points towards potential ongoing regulatory roles.
Genomic Distribution and Functional Implications of 5fC
Genome-wide mapping studies in embryonic stem cells have revealed that 5fC is not randomly distributed but is enriched at specific genomic regions, particularly distal regulatory elements like poised and active enhancers. This localization suggests a role for 5fC in priming these regions for future activation and in fine-tuning the epigenetic state of enhancers.
In the context of neurodevelopment, the presence of 5fC at the promoters and gene bodies of neuron-specific genes implies its involvement in regulating their expression. Gene ontology analyses of genes enriched with 5fC have pointed towards pathways associated with cell morphogenesis and neural development.
Furthermore, the discovery of "reader" proteins that can specifically bind to 5fC and other oxidized methylcytosines opens up another layer of functional complexity. These readers can recruit other proteins to modify chromatin structure or influence transcription. For instance, several forkhead box (FOX) proteins have been identified as potential 5fC binders, suggesting a mechanism by which this modification could directly impact gene expression programs.
Experimental Protocols for this compound Analysis
A variety of sophisticated techniques have been developed to detect and map 5fC at both the global and single-base resolution level.
Global 5fC Quantification
Method: ELISA-based colorimetric or fluorometric assays (e.g., MethylFlash™ this compound (5-fC) DNA Quantification Kit).
Principle: Genomic DNA is bound to strip wells. A specific anti-5fC antibody is then added, followed by a detection antibody conjugated to an enzyme (e.g., horseradish peroxidase). The amount of 5fC is quantified by measuring the absorbance or fluorescence, which is proportional to the amount of bound antibody.
Brief Protocol:
-
Bind denatured genomic DNA to the assay wells.
-
Wash wells to remove unbound DNA.
-
Add the capture antibody (anti-5fC) and incubate.
-
Wash away unbound capture antibody.
-
Add the detection antibody and incubate.
-
Wash away unbound detection antibody.
-
Add the developing solution and measure the signal using a microplate reader.
-
Calculate the percentage of 5fC based on a standard curve.
Genome-Wide 5fC Profiling
Method: this compound selective chemical labeling (fC-Seal).
Principle: This method involves the chemical reduction of 5fC to 5hmC, followed by the enzymatic tagging of the newly formed 5hmC with a biotinylated glucose moiety. The biotinylated DNA fragments can then be enriched and sequenced.
Brief Protocol:
-
Chemically reduce 5fC in genomic DNA to 5hmC using a selective reducing agent.
-
Use a T4 phage β-glucosyltransferase (β-GT) to transfer a modified, biotin-containing glucose to the newly generated 5hmC.
-
Shear the DNA and ligate sequencing adapters.
-
Enrich the biotin-tagged DNA fragments using streptavidin beads.
-
Perform PCR amplification and high-throughput sequencing.
The following diagram outlines the workflow for fC-Seal.
Single-Base Resolution 5fC Mapping
Several methods have been developed to map 5fC at single-nucleotide resolution.
5.3.1. Reduced Bisulfite Sequencing (redBS-seq)
Principle: Standard bisulfite sequencing converts both cytosine and 5fC to uracil, making them indistinguishable. In redBS-seq, 5fC is first chemically reduced to 5hmC. 5hmC is resistant to bisulfite conversion and will be read as cytosine. By comparing the results of redBS-seq with standard bisulfite sequencing (BS-seq), the positions of 5fC can be inferred.
Brief Protocol:
-
Sample 1 (redBS-seq): Treat genomic DNA with a reducing agent (e.g., sodium borohydride) to convert 5fC to 5hmC. Then perform bisulfite conversion, PCR, and sequencing.
-
Sample 2 (BS-seq): Perform standard bisulfite conversion, PCR, and sequencing on the same genomic DNA.
-
Analysis: Compare the sequencing results. A 'C' in the redBS-seq data that is a 'T' in the BS-seq data indicates the original presence of a 5fC.
5.3.2. Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
Principle: This method relies on a chemical treatment that specifically protects 5fC from deamination during bisulfite treatment. Protected 5fC residues are read as cytosines, while unprotected cytosines are converted to uracils.
Brief Protocol:
-
Treat genomic DNA with a chemical agent (e.g., hydroxylamine-based) that modifies 5fC, rendering it resistant to bisulfite-mediated deamination.
-
Perform standard bisulfite conversion.
-
Amplify the treated DNA via PCR.
-
Sequence the amplified library.
-
A 'C' in the final sequence corresponds to a 5fC in the original DNA.
5.3.3. Malononitrile-based Sequencing (Mal-Seq)
Principle: This method, primarily developed for RNA, utilizes malononitrile to selectively label 5fC. The resulting adduct causes a C-to-T mutation during reverse transcription and subsequent PCR amplification, allowing for the identification of 5fC sites.
Brief Protocol:
-
Treat RNA with malononitrile to label 5fC residues.
-
Perform reverse transcription.
-
Amplify the resulting cDNA via PCR.
-
Sequence the amplicons.
-
A C-to-T transition in the sequencing data indicates the location of a 5fC in the original RNA molecule.
The following diagram provides a logical comparison of these single-base resolution techniques.
This compound in Neurodevelopmental Disorders
The critical role of epigenetic regulation in neurodevelopment means that its dysregulation can lead to severe neurological and psychiatric conditions. Growing evidence links alterations in the DNA demethylation pathway, including changes in 5fC and 5hmC levels, to neurodevelopmental disorders.
-
Autism Spectrum Disorder (ASD): Studies in mouse models of ASD have shown genome-wide disruption of 5hmC, particularly in genes known to be associated with autism. Given that 5fC is a direct downstream product of 5hmC oxidation, it is highly probable that 5fC landscapes are also altered in ASD. Differentially hydroxymethylated regions have been identified in the brains of individuals with ASD, particularly during early development, in genes involved in cell-cell communication and neurological function.
-
Rett Syndrome: This severe neurodevelopmental disorder is caused by mutations in the MECP2 gene. MeCP2 is a protein that binds to methylated DNA, but it has also been shown to bind to 5hmC. Dysfunctional MeCP2 can disrupt the intricate balance of DNA modifications, potentially affecting the levels and genomic distribution of 5fC.
-
Intellectual Disability: As mentioned earlier, mutations in the TET3 gene have been identified as a cause of an inherited syndrome characterized by intellectual disability and craniofacial abnormalities. This directly implicates the enzymatic machinery responsible for 5fC production in the pathogenesis of neurodevelopmental disorders.
Future Directions and Therapeutic Potential
The study of 5fC in neurodevelopment is a rapidly evolving field. Future research will likely focus on:
-
Developing more sensitive and higher-throughput methods for detecting and quantifying 5fC in small amounts of tissue, which is crucial for studying specific neuronal populations and early developmental stages.
-
Identifying and characterizing more 5fC reader proteins and elucidating their downstream effector functions in the brain.
-
Investigating the causal relationship between 5fC dysregulation and the pathophysiology of neurodevelopmental disorders using advanced animal models and human patient-derived cells.
-
Exploring the potential of targeting the enzymes that regulate 5fC levels as a novel therapeutic strategy for certain neurodevelopmental disorders. The development of small molecules that can modulate TET or TDG activity could offer new avenues for intervention.
Conclusion
This compound, once considered merely a fleeting intermediate in the DNA demethylation pathway, is now emerging as a significant epigenetic mark with important regulatory roles in neurodevelopment. Its dynamic regulation by TET enzymes and the BER pathway, its specific genomic localization at key regulatory elements, and its association with neurodevelopmental disorders highlight its importance in shaping the epigenetic landscape of the brain. The advanced methodologies now available to study 5fC are paving the way for a deeper understanding of its functions. For researchers and drug development professionals, a comprehensive grasp of 5fC biology is becoming increasingly essential for unraveling the complexities of brain development and for devising novel therapeutic strategies for a range of neurological conditions.
References
- 1. Unlocking epigenetic codes in neurogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. TET enzymatic oxidation of 5-methylcytosine, 5-hydroxymethylcytosine and this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tet proteins can convert 5-methylcytosine to this compound and 5-carboxylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PubMed [pubmed.ncbi.nlm.nih.gov]
The Emerging Role of 5-Formylcytosine in Cancer Biology: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The epigenetic landscape of cancer is a complex and dynamic field, with DNA modifications beyond 5-methylcytosine (5mC) gaining increasing attention for their roles in tumorigenesis and progression. Among these, 5-formylcytosine (5fC), an oxidation product of 5mC, is emerging as a critical player. Once considered merely an intermediate in the active DNA demethylation pathway, 5fC is now recognized as a stable epigenetic mark with distinct regulatory functions. This technical guide provides a comprehensive overview of the current understanding of 5fC in cancer biology, including its formation, detection, and functional significance. We present quantitative data on 5fC levels in various cancers, detailed experimental protocols for its analysis, and visualizations of the key molecular pathways and experimental workflows. This guide is intended to serve as a valuable resource for researchers and drug development professionals seeking to explore 5fC as a potential biomarker and therapeutic target in oncology.
The Biology of this compound in the Cancer Epigenome
This compound is a modified pyrimidine base derived from the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[1][2][3] While it is an essential intermediate in the active DNA demethylation pathway, which ultimately reverts methylated cytosines back to their unmodified state, 5fC can also exist as a stable epigenetic mark.[4]
The TET-TDG-BER pathway is the primary mechanism for active DNA demethylation in mammals. In this pathway, TET enzymes successively oxidize 5mC to 5hmC, 5fC, and finally 5-carboxylcytosine (5caC).[5] Thymine DNA Glycosylase (TDG) recognizes and excises 5fC and 5caC, initiating the Base Excision Repair (BER) pathway to replace the modified base with an unmodified cytosine. Dysregulation of this pathway, often through mutations or altered expression of TET enzymes or TDG, is a common feature in many cancers and can lead to aberrant DNA methylation patterns that drive oncogenesis.
Beyond its role in demethylation, 5fC can influence chromatin structure and gene expression by recruiting specific "reader" proteins or altering the binding of transcription factors. Its enrichment at enhancer regions suggests a role in regulating the expression of key developmental and cancer-related genes.
Quantitative Analysis of this compound in Cancer
The levels of 5fC are dynamically regulated and have been found to be altered in various cancer types compared to normal tissues. Quantitative analysis of 5fC is crucial for understanding its role in cancer and for its potential development as a biomarker.
| Cancer Type | Tissue Type | Method | 5fC Levels (Relative to Normal/Control) | Key Findings | Reference(s) |
| Breast Cancer | Tumor Tissue vs. Tumor-Adjacent Normal Tissue | LC-HRMS | Increased | 5fC levels were found to be distinct among different classifications of breast cancer. | |
| Prostate Cancer | Tumor Tissue vs. Non-Malignant Prostate Tissue | Immunohistochemistry (IHC) | Significantly increased in ERG+ prostate cancers. | Positive correlation observed between 5mC and 5fC levels. | |
| Colorectal Cancer | Tumor Tissue vs. Adjacent Non-tumor Tissue | Immunohistochemistry (IHC) | Lower | The mean IOD value of 5fC staining was 0.29 ± 0.05 in cancer tissue compared to 0.33 ± 0.03 in adjacent non-tumor tissue. | |
| Hepatocellular Carcinoma (HCC) | Tumor Tissue vs. Paratumor Tissue | Not Specified | Decreased | Global 5fC content was significantly decreased in the very early stage of HCC. | |
| Non-Small Cell Lung Cancer (NSCLC) | Tumor Tissue vs. Adjacent Normal Lung Tissue | Not Specified | Lower | Global levels of 5hmC, the precursor to 5fC, are significantly lower in NSCLC tissues. | |
| Glioma | Tumor Tissue vs. Normal Brain Tissue | Not Specified | Decreased | Global levels of 5hmC, the precursor to 5fC, are reduced in glioma tissue compared to normal brain. |
Experimental Protocols for this compound Analysis
Accurate and sensitive detection of 5fC is essential for elucidating its biological functions. Several methods have been developed for the genome-wide mapping and quantification of 5fC.
fC-Seal: Selective Chemical Labeling and Enrichment of 5fC
The fC-Seal (this compound selective chemical labeling) method allows for the genome-wide profiling of 5fC by selectively tagging and enriching DNA fragments containing this modification.
Protocol:
-
Genomic DNA Preparation: Sonicate genomic DNA to an average size of 400 bp.
-
Blocking of 5hmC: Incubate the sonicated DNA with β-glucosyltransferase (βGT) and unmodified UDP-glucose (UDP-Glc) to glucosylate endogenous 5hmC, thereby protecting it from subsequent labeling.
-
Reaction Mixture: 50 µg sonicated gDNA, 50 mM HEPES buffer (pH 7.9), 25 mM MgCl₂, 300 µM UDP-Glc, and 2 µM βGT in a 100 µL total volume.
-
Incubation: 1 hour at 37°C.
-
-
Purification: Purify the DNA using a spin column.
-
Reduction of 5fC to 5hmC: Add an equal volume of freshly prepared sodium borohydride (NaBH₄) solution (1.5 mg/mL in anhydrous methanol) to the DNA solution to reduce 5fC to 5hmC.
-
Labeling of Newly Formed 5hmC: Use a 5hmC-selective chemical labeling method (hMe-Seal) to add a biotin tag to the newly generated 5hmC (originally 5fC). This typically involves another round of glucosylation with a modified, biotin-containing UDP-glucose analog.
-
Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments.
-
Library Preparation and Sequencing: Elute the enriched DNA and prepare a library for next-generation sequencing.
MAB-seq and caMAB-seq: Base-Resolution Mapping of 5fC and 5caC
Methylase-assisted bisulfite sequencing (MAB-seq) and its variant, caMAB-seq, are powerful techniques for the single-base resolution mapping of 5fC and 5-carboxylcytosine (5caC).
MAB-seq Protocol:
-
M.SssI Methyltransferase Treatment: Treat genomic DNA with M.SssI CpG methyltransferase. This enzyme methylates all unmodified cytosines at CpG sites, converting them to 5mC. 5fC and 5caC are not affected.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the M.SssI-treated DNA. During this step, 5fC and 5caC are deaminated to uracil (read as thymine during sequencing), while the enzymatically introduced 5mC and endogenous 5mC and 5hmC remain as cytosine.
-
PCR Amplification and Sequencing: Amplify the bisulfite-converted DNA and perform next-generation sequencing. In the resulting sequence data, thymines at CpG sites represent original 5fC or 5caC bases.
caMAB-seq Protocol (for specific mapping of 5caC):
-
Reduction of 5fC: Treat the genomic DNA with NaBH₄ to reduce 5fC to 5hmC.
-
M.SssI Methyltransferase Treatment: Proceed with M.SssI treatment as in the MAB-seq protocol.
-
Bisulfite Conversion: Perform bisulfite treatment. In this case, only 5caC will be converted to uracil.
-
PCR Amplification and Sequencing: Amplify and sequence the DNA. Thymines at CpG sites now specifically represent the original locations of 5caC.
5fC Pull-Down Assay for Protein Interaction Analysis
This method is used to identify proteins that specifically bind to 5fC-containing DNA regions.
Protocol:
-
Bait DNA Preparation: Synthesize biotinylated DNA oligonucleotides containing 5fC at specific positions. Also, prepare control oligonucleotides with unmodified cytosine or 5mC.
-
Immobilization of Bait DNA: Incubate the biotinylated DNA probes with streptavidin-coated magnetic beads to immobilize them.
-
Nuclear Extract Preparation: Prepare nuclear protein extracts from cancer cells of interest.
-
Binding Reaction: Incubate the immobilized DNA probes with the nuclear extract to allow for protein binding.
-
Washing: Wash the beads extensively with a low-salt buffer to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the DNA probes using a high-salt buffer or by enzymatic digestion.
-
Protein Identification by Mass Spectrometry: Analyze the eluted proteins by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify the proteins that specifically interact with 5fC.
Signaling Pathways and Molecular Interactions of this compound in Cancer
The biological consequences of altered 5fC levels in cancer are mediated through complex signaling pathways and molecular interactions.
The TET-TDG-BER Demethylation Pathway
This is the canonical pathway involving 5fC. Its dysregulation in cancer can lead to global changes in DNA methylation and altered gene expression.
Figure 1. The TET-TDG-BER active DNA demethylation pathway.
Upstream Regulation of TET Enzymes in Cancer
The activity of TET enzymes, and consequently the levels of 5fC, are regulated by various upstream signaling pathways that are often dysregulated in cancer.
Figure 2. Upstream regulation of TET enzymes and 5fC levels in cancer.
Downstream Effects and Molecular Interactions of 5fC
5fC can act as a signaling hub by recruiting specific reader proteins, which in turn can modulate chromatin structure and gene expression.
Figure 3. Downstream molecular interactions and functional consequences of 5fC.
Future Perspectives and Therapeutic Implications
The study of 5fC in cancer is a rapidly evolving field with significant translational potential. As our understanding of the roles of 5fC in tumorigenesis deepens, so too will the opportunities for therapeutic intervention.
-
Biomarker Development: The distinct levels of 5fC in different cancer types and stages suggest its potential as a diagnostic, prognostic, and predictive biomarker. Liquid biopsies analyzing circulating cell-free DNA for 5fC signatures are a particularly promising avenue for non-invasive cancer detection and monitoring.
-
Therapeutic Targeting: The enzymes that write, read, and erase 5fC are potential drug targets. Modulating the activity of TET enzymes or the interaction of 5fC with its reader proteins could offer novel therapeutic strategies to reverse aberrant epigenetic states in cancer. For instance, small molecules that inhibit the binding of oncogenic reader proteins to 5fC could restore normal gene expression patterns.
Conclusion
This compound is no longer considered a mere bystander in the DNA demethylation process but is emerging as a key epigenetic regulator with multifaceted roles in cancer biology. Its dynamic regulation, distinct genomic localization, and ability to influence gene expression highlight its importance in the cancer epigenome. The continued development of sensitive and specific detection methods, coupled with functional studies to dissect its downstream signaling pathways, will be crucial in fully realizing the potential of 5fC as a diagnostic and therapeutic tool in the fight against cancer. This technical guide provides a solid foundation for researchers and clinicians to delve into this exciting and promising area of cancer research.
References
- 1. Base-resolution profiling of active DNA demethylation using methylase-assisted bisulfite sequencing (MAB-seq) and caMAB-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Histone Modifiers in Cancer: Friends or Foes? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of 5-hydroxymethylcytosine in human cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Role of TET enzymes in DNA methylation, development, and cancer - PMC [pmc.ncbi.nlm.nih.gov]
The Influence of Environmental Factors on 5-Formylcytosine Levels: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a pivotal, yet relatively rare, modified DNA base that plays a crucial role in the dynamic regulation of the mammalian genome. Initially identified as a transient intermediate in the active DNA demethylation pathway, emerging evidence suggests that 5fC can also function as a stable epigenetic mark. The levels of 5fC are intricately controlled by the Ten-eleven translocation (TET) family of dioxygenases, which catalyze the iterative oxidation of 5-methylcytosine (5mC), and by the Thymine DNA Glycosylase (TDG), which excises 5fC to initiate base excision repair (BER).
Given the enzymatic nature of its regulation, the abundance and genomic distribution of 5fC are susceptible to modulation by a variety of endogenous and exogenous environmental factors. These factors can influence the activity of TET enzymes, the availability of essential co-factors, and the integrity of the DNA repair machinery. Understanding how environmental stimuli impact 5fC levels is critical for elucidating the mechanisms underlying cellular responses to stress, developmental programming, and the etiology of various diseases, including cancer. This technical guide provides a comprehensive overview of the current knowledge on the influence of environmental factors on 5fC levels, details key experimental protocols for its quantification, and illustrates the associated molecular pathways.
Data Presentation: Quantitative Impact of Environmental Factors on this compound
The following tables summarize the quantitative changes in 5fC levels in response to various environmental stimuli, as documented in the scientific literature.
| Environmental Factor | Model System | Treatment Details | Change in 5fC Levels | Reference(s) |
| Dietary Components | ||||
| Vitamin C (Ascorbate) | Human colorectal carcinoma cells (HCT 116) | 100 µM for 24h | ~10-fold increase | [1][2][3][4] |
| Human colorectal carcinoma cells (HCT 116) | 1 mM for 24h | ~25-fold increase | [1] | |
| Environmental Toxins | ||||
| Arsenic (As) | Mouse Embryonic Stem Cells | 2.0 μM for 24h | Significant Decrease | |
| Cadmium (Cd) | Mouse Embryonic Stem Cells | 2.0 μM for 24h | Significant Decrease | |
| Chromium (Cr) | Mouse Embryonic Stem Cells | 2.0 μM for 24h | Significant Decrease | |
| Antimony (Sb) | Mouse Embryonic Stem Cells | 2.0 μM for 24h | Significant Decrease |
Note: Quantitative data for the effects of hypoxia, folate deficiency, and Bisphenol A on 5fC levels are not yet well-established in the literature, though their impact on the broader DNA methylation/demethylation machinery is documented.
Signaling Pathways and Regulatory Mechanisms
The primary pathway governing 5fC levels is the TET-TDG-BER axis. Environmental factors can perturb this pathway at multiple nodes.
The TET-TDG Mediated DNA Demethylation Pathway
The generation and removal of 5fC is a tightly regulated multi-step process. The TET enzymes, which are α-ketoglutarate and Fe(II)-dependent dioxygenases, initiate the process by oxidizing 5mC. This process can be influenced by factors that affect TET expression or activity, such as hypoxia and the availability of co-factors like Vitamin C. Once formed, 5fC can be recognized and excised by TDG, initiating the Base Excision Repair (BER) pathway to restore an unmodified cytosine.
References
A Comprehensive Technical Guide to 5-Formylcytosine: Chemical Properties, Structure, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Formylcytosine (5fC), a modified pyrimidine base, has emerged as a critical player in the field of epigenetics. Initially identified as a transient intermediate in the active DNA demethylation pathway, recent evidence suggests 5fC may also function as a stable epigenetic mark, influencing DNA structure, protein-DNA interactions, and gene regulation. This in-depth technical guide provides a comprehensive overview of the fundamental chemical properties, structural characteristics, and biological relevance of 5fC. Detailed experimental methodologies for its study are presented, and key biological pathways are visualized to facilitate a deeper understanding of its multifaceted roles.
Introduction
Discovered in 2011 in mammalian embryonic stem cells, this compound (5fC) is a cytosine derivative that has expanded our understanding of the dynamic nature of the epigenome.[1] It is formed through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-eleven translocation (TET) family of enzymes.[2] While its role as an intermediate in the pathway that converts 5-methylcytosine (5mC) back to unmodified cytosine is well-established, studies have also demonstrated that 5fC can be a stable modification in mammalian DNA, suggesting functions beyond simple demethylation.[1][3] Its presence and levels vary across different cell types and tissues, and aberrant expression has been linked to various cancers.[1] This guide aims to provide a detailed technical resource on the core chemical and structural aspects of 5fC for researchers and professionals in the life sciences and drug development.
Basic Chemical Properties
This compound is a yellow solid with the molecular formula C5H5N3O2. Its chemical properties are summarized in the table below, providing a foundational understanding of this modified nucleobase.
| Property | Value | Reference |
| Molecular Formula | C5H5N3O2 | |
| Molar Mass | 139.114 g·mol−1 | |
| IUPAC Name | 4-Amino-2-oxo-1,2-dihydropyrimidine-5-carbaldehyde | |
| Appearance | Yellow solid | |
| CAS Number | 4425-59-6 |
Chemical Structure and Tautomerism
The structure of 5fC is characterized by a formyl group at the 5th position of the cytosine ring. This modification has significant implications for the structure and flexibility of the DNA double helix.
Structural Impact on DNA
The presence of 5fC within a DNA duplex can alter its conformation. Biophysical and structural analyses, including a 1.4-Å-resolution X-ray crystal structure of a DNA dodecamer containing 5fC, have revealed that this modification can change the geometry of the DNA grooves and the base pairs, leading to helical underwinding. However, there are also studies suggesting that 5fC does not significantly alter the global structure of DNA. This discrepancy may be due to the sequence context or the specific experimental conditions. It has been proposed that 5fC can increase DNA flexibility and decrease the stability of the double helix.
Tautomerism
Like other nucleobases, this compound can exist in different tautomeric forms. The presence of an intramolecular hydrogen bond in 5fC could shift the amino/imino equilibrium towards the imino tautomer. This tautomeric shift might influence its base-pairing properties, potentially leading to wobble-like pairing with guanine.
Caption: Tautomeric forms of this compound.
Biological Role and Significance
This compound plays a dual role in the cell, acting as both a key intermediate in an important DNA repair pathway and potentially as a stable epigenetic mark.
The Active DNA Demethylation Pathway
5fC is a central intermediate in the active DNA demethylation pathway, which is crucial for epigenetic reprogramming and maintaining genomic integrity. This pathway involves the sequential oxidation of 5-methylcytosine (5mC) by TET enzymes to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC). Both 5fC and 5caC can be recognized and excised by thymine-DNA glycosylase (TDG), followed by base excision repair (BER) to restore an unmodified cytosine.
References
Methodological & Application
Unveiling the Fifth Base: Methods for Genome-Wide Mapping of 5-Formylcytosine at Single-Base Resolution
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by the Ten-Eleven Translocation (TET) enzymes. Beyond its role as a transient intermediate, emerging evidence suggests that 5fC may function as a stable epigenetic mark in its own right, contributing to the intricate regulation of gene expression and chromatin architecture. The precise genome-wide mapping of 5fC at single-base resolution is therefore crucial for elucidating its biological functions in development, disease, and as a potential biomarker for therapeutic intervention. This document provides detailed application notes and protocols for several state-of-the-art methods designed to map 5fC across the genome with high precision.
Comparative Overview of 5fC Mapping Methods
The following table summarizes the key quantitative parameters of the described methods for genome-wide 5fC mapping at single-base resolution, allowing for an informed selection based on experimental needs.
| Method | Principle | Resolution | DNA Input | Sensitivity | Specificity/Efficiency | Key Advantages | Key Limitations |
| redBS-seq | Chemical reduction of 5fC to 5hmC, followed by bisulfite sequencing. | Single base | 100 ng - 1 µg | High | High | Quantitative, builds on established bisulfite sequencing workflows. | Requires two separate sequencing experiments (BS-seq and redBS-seq) and bioinformatic subtraction, which can introduce noise. |
| MAB-seq | Enzymatic protection of unmodified cytosines by M.SssI methyltransferase, followed by bisulfite sequencing. | Single base | 1-5 µg | High | >99.9% methylation efficiency of unmodified CpGs. | Directly detects 5fC and 5caC without subtraction; highly efficient. | Primarily limited to CpG contexts due to the specificity of M.SssI. |
| fC-CET | Bisulfite-free chemical labeling of 5fC leading to a C-to-T transition during PCR. | Single base | 1-5 µg | High | ~100-fold enrichment of 5fC-containing fragments. | Avoids DNA degradation associated with bisulfite treatment. | Relies on specific chemical synthesis and may have sequence context-dependent biases. |
| CLEVER-seq | Single-cell adaptation of fC-CET. | Single base | Single cell | Moderate | Average conversion rate of ~79.6%. | Enables the study of 5fC heterogeneity in individual cells. | Lower capture efficiency and coverage compared to bulk methods. |
| fC-Seal & fCAB-Seq | fC-Seal: Affinity enrichment of 5fC. fCAB-Seq: Chemical modification to protect 5fC from bisulfite conversion. | Single base (fCAB-Seq) | 1-10 µg | High | High | fC-Seal allows for enrichment of low-abundance 5fC; fCAB-Seq provides direct base-resolution mapping. | fCAB-Seq requires a subtraction-based approach for quantification. |
| CLED-seq | Selective chemical labeling and enrichment of 5fC-containing DNA, followed by APOBEC3A-mediated deamination. | Single base | ~1 µg | High | High | Bisulfite-free, direct positive readout of 5fC. | Potential for off-target activity of APOBEC3A. |
Reduced Bisulfite Sequencing (redBS-seq)
Application Notes
Reduced Bisulfite Sequencing (redBS-seq) is a quantitative method that enables the mapping of 5fC at single-base resolution. The principle of redBS-seq lies in the selective chemical reduction of this compound to 5-hydroxymethylcytosine (5hmC) using sodium borohydride (NaBH₄). Following this reduction, the DNA is subjected to standard bisulfite treatment. During bisulfite treatment, unmodified cytosine (C) and 5fC are deaminated to uracil (U), while 5-methylcytosine (5mC) and 5hmC are protected. In the redBS-seq workflow, the initial reduction of 5fC to 5hmC renders it resistant to bisulfite-mediated deamination.
By comparing the sequencing results of a redBS-seq library with a standard whole-genome bisulfite sequencing (WGBS) library from the same sample, 5fC sites can be identified. A cytosine that is read as a 'C' in the redBS-seq data but as a 'T' in the WGBS data corresponds to a 5fC base. This subtraction-based approach allows for the quantification of 5fC levels at each cytosine position.
Key applications include:
-
Quantitative, genome-wide mapping of 5fC at single-base resolution.
-
Studying the dynamics of active DNA demethylation.
-
Identifying novel roles of 5fC in gene regulation and disease.
Experimental Protocol
Materials:
-
Genomic DNA (100 ng - 1 µg)
-
Sodium borohydride (NaBH₄)
-
Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold™ Kit)
-
DNA library preparation kit for sequencing (e.g., Illumina TruSeq DNA Methylation Kit)
-
Nuclease-free water
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to a desired size range (e.g., 200-500 bp) by sonication.
-
-
Reduction of 5fC:
-
To 20 µL of fragmented DNA, add 2.5 µL of 1 M NaOH and incubate at 37°C for 30 minutes to denature the DNA.
-
Add 2.5 µL of freshly prepared 1 M NaBH₄ in 1 M NaOH.
-
Incubate at 37°C for 1 hour.
-
Quench the reaction by adding 2.5 µL of 1 M sodium acetate (pH 5.2) and 2.5 µL of isopropanol.
-
Purify the DNA using SPRI beads or a DNA cleanup kit.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on both the NaBH₄-treated DNA (for the redBS-seq library) and an aliquot of the original fragmented DNA (for the WGBS library) using a commercial kit according to the manufacturer's instructions.
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries from both bisulfite-converted DNA samples using a methylation-specific library preparation kit.
-
Perform paired-end sequencing on an Illumina platform.
-
-
Data Analysis:
-
Align reads from both libraries to a reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Call methylation levels for each cytosine.
-
Identify 5fC sites where the redBS-seq library shows a 'C' and the WGBS library shows a 'T'.
-
Methylation-Assisted Bisulfite Sequencing (MAB-seq)
Application Notes
Methylation-Assisted Bisulfite Sequencing (MAB-seq) is a method for the direct, genome-wide mapping of 5fC and 5-carboxylcytosine (5caC) at single-base resolution.[1] This technique cleverly circumvents the need for subtractive analysis by employing the CpG-specific DNA methyltransferase, M.SssI.[1]
The core principle of MAB-seq involves treating genomic DNA with M.SssI, which methylates all unmodified cytosines within CpG dinucleotides to 5mC.[1] Following this enzymatic step, the DNA undergoes standard bisulfite conversion. In this context, the newly formed 5mC and any pre-existing 5mC and 5hmC are protected from deamination and are read as cytosines. In contrast, 5fC and 5caC, which are not substrates for M.SssI and are susceptible to bisulfite treatment, are converted to uracil and subsequently read as thymine.[1] This allows for a direct and positive identification of 5fC/5caC as C-to-T transitions in the sequencing data. A key advantage of MAB-seq is its high efficiency, with reports of over 99.9% methylation of unmodified CpGs by M.SssI.[2]
Key applications include:
-
Direct, quantitative mapping of 5fC and 5caC at CpG sites.
-
Studying the process of active DNA demethylation without the need for multiple library comparisons.
-
Investigating the co-localization of 5fC/5caC with other genomic features.
Experimental Protocol
Materials:
-
Genomic DNA (1-5 µg)
-
M.SssI CpG Methyltransferase and SAM (S-adenosylmethionine)
-
Bisulfite conversion kit
-
DNA library preparation kit for sequencing
-
Nuclease-free water
Procedure:
-
M.SssI Treatment:
-
In a 50 µL reaction, combine 1 µg of genomic DNA, 1X NEBuffer 2, 160 µM SAM, and 4 units of M.SssI.
-
Incubate at 37°C for 2 hours.
-
Add another 4 units of M.SssI and 160 µM SAM and incubate for another 2 hours.
-
Purify the DNA using a DNA cleanup kit.
-
-
DNA Fragmentation:
-
Fragment the M.SssI-treated DNA to a size range of 200-500 bp using sonication.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the fragmented, M.SssI-treated DNA using a commercial kit.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome using a bisulfite-aware aligner.
-
Identify cytosines that are read as thymines, as these represent the locations of 5fC or 5caC.
-
5fC Chemical Labeling-Enabled C-to-T Transition (fC-CET)
Application Notes
fC-CET is a bisulfite-free method for the genome-wide analysis of 5fC at single-base resolution. This technique relies on the selective chemical labeling of 5fC, which induces a C-to-T transition during subsequent PCR amplification. This allows for a direct readout of 5fC sites from the sequencing data.
The workflow involves the specific chemical modification of the formyl group of 5fC. This modification alters the base-pairing properties of the cytosine, causing it to be read as a thymine by DNA polymerase during PCR. A key advantage of fC-CET is that it avoids the harsh chemical treatment of bisulfite conversion, which is known to cause significant DNA degradation. This makes fC-CET particularly suitable for samples with limited DNA input. The method has been shown to achieve approximately 100-fold enrichment of 5fC-containing DNA fragments.
Key applications include:
-
Bisulfite-free, genome-wide mapping of 5fC.
-
Analysis of 5fC in precious or low-input DNA samples.
-
Investigating the role of 5fC in a variety of biological contexts without the confounding effects of bisulfite treatment.
Experimental Protocol
Materials:
-
Genomic DNA (1-5 µg)
-
Specific chemical labeling reagents for 5fC (e.g., as described in the original publication)
-
High-fidelity DNA polymerase for PCR
-
DNA library preparation kit for sequencing
-
Nuclease-free water
Procedure:
-
DNA Fragmentation:
-
Fragment genomic DNA to the desired size.
-
-
Selective Chemical Labeling of 5fC:
-
This step involves a specific chemical reaction to modify the formyl group of 5fC. The exact reagents and conditions will depend on the specific chemistry employed, as detailed in the primary literature for fC-CET. A typical reaction might involve incubation with a specific amine-containing compound under optimized pH and temperature conditions.
-
-
Purification:
-
Purify the chemically labeled DNA to remove excess reagents.
-
-
PCR Amplification:
-
Perform PCR using a high-fidelity DNA polymerase. During this step, the polymerase will read the chemically modified 5fC as a thymine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the amplified DNA.
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify C-to-T conversions that are present in the sequencing data, as these correspond to the original positions of 5fC.
-
Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq)
Application Notes
CLEVER-seq is a single-cell adaptation of the fC-CET method, enabling the genome-wide mapping of 5fC at single-base resolution in individual cells. This is particularly powerful for studying heterogeneous cell populations and understanding the cell-to-cell variability of this epigenetic mark.
The principle of CLEVER-seq is identical to that of fC-CET, involving the selective chemical labeling of 5fC that results in a C-to-T transition during PCR. The workflow is adapted for the minute amount of genomic DNA present in a single cell. The reported average conversion rate for 5fC to T in CLEVER-seq is approximately 79.6%.
Key applications include:
-
Single-cell, genome-wide analysis of 5fC.
-
Investigating epigenetic heterogeneity in complex tissues and during development.
-
Linking 5fC patterns to cell fate decisions and disease states at the single-cell level.
Experimental Protocol
Materials:
-
Single-cell suspension
-
Cell lysis buffer
-
Chemical labeling reagents for 5fC
-
Whole genome amplification kit
-
DNA library preparation kit for single-cell applications
-
Nuclease-free water
Procedure:
-
Single-Cell Isolation:
-
Isolate single cells using fluorescence-activated cell sorting (FACS) or micromanipulation into individual PCR tubes or wells of a 96-well plate.
-
-
Cell Lysis:
-
Lyse the single cells in a small volume of lysis buffer to release the genomic DNA.
-
-
Selective Chemical Labeling of 5fC:
-
Perform the chemical labeling reaction directly on the crude cell lysate.
-
-
Whole Genome Amplification:
-
Amplify the entire genome from the single cell using a suitable whole genome amplification method. During this amplification, the chemically modified 5fC will be read as a thymine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the amplified DNA.
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify C-to-T conversions to map 5fC sites for each individual cell.
-
fC-Seal and fCAB-Seq
Application Notes
fC-Seal and fCAB-Seq are a complementary pair of methods for the comprehensive analysis of 5fC. fC-Seal is designed for the highly selective chemical labeling and affinity purification of 5fC-containing DNA fragments, allowing for genome-wide profiling of 5fC enrichment. fCAB-Seq (this compound chemically assisted bisulfite sequencing), on the other hand, provides single-base resolution information.
In fC-Seal , 5fC is first chemically reduced to 5hmC. This newly formed 5hmC is then specifically tagged with a biotin moiety, enabling the enrichment of 5fC-containing DNA fragments using streptavidin beads. This enrichment is crucial for detecting the low-abundance 5fC mark.
fCAB-Seq involves the chemical protection of 5fC from bisulfite-mediated deamination. A specific chemical modification of the formyl group renders the 5fC base resistant to bisulfite conversion, so it is read as a cytosine after sequencing. By comparing a fCAB-Seq library to a standard WGBS library, 5fC sites can be identified as those that are read as 'C' in fCAB-Seq and 'T' in WGBS.
Key applications include:
-
fC-Seal: Genome-wide enrichment profiling of 5fC.
-
fCAB-Seq: High-resolution, single-base mapping of 5fC.
-
Combined, they provide a powerful toolkit for both discovery and validation of 5fC sites.
Experimental Protocol
fC-Seal Protocol:
-
DNA Fragmentation: Fragment genomic DNA.
-
Reduction of 5fC: Reduce 5fC to 5hmC using NaBH₄ as described in the redBS-seq protocol.
-
Biotinylation: Specifically biotinylate the newly formed 5hmC using a T4 β-glucosyltransferase and a biotin-modified UDP-glucose analog.
-
Enrichment: Enrich the biotinylated DNA fragments using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Prepare a sequencing library from the enriched DNA.
fCAB-Seq Protocol:
-
DNA Fragmentation: Fragment genomic DNA.
-
Chemical Protection of 5fC: Treat the DNA with a chemical reagent that specifically modifies the formyl group of 5fC, making it resistant to bisulfite conversion.
-
Bisulfite Conversion: Perform standard bisulfite conversion.
-
Library Preparation and Sequencing: Prepare a sequencing library and perform sequencing.
-
Data Analysis: Compare with a standard WGBS library to identify 5fC sites.
Chemical Labeling Enrichment and Deamination Sequencing (CLED-seq)
Application Notes
CLED-seq is a recently developed bisulfite-free method for the single-base resolution mapping of 5fC. This approach utilizes selective chemical labeling and enrichment of 5fC-containing DNA fragments, followed by enzymatic deamination using the Apolipoprotein B mRNA Editing Catalytic Polypeptide-like 3A (APOBEC3A) enzyme.
The workflow begins with the specific chemical labeling of 5fC, which allows for the enrichment of DNA fragments containing this modification. Following enrichment, the DNA is treated with APOBEC3A, an enzyme that deaminates unmodified cytosine, 5mC, and 5hmC to uracil. Critically, the chemically modified 5fC is resistant to APOBEC3A-mediated deamination. Consequently, during sequencing, all unmodified and methylated/hydroxymethylated cytosines are read as thymine, while 5fC is read as cytosine, providing a direct and positive signal for 5fC.
Key applications include:
-
Direct, bisulfite-free, genome-wide mapping of 5fC.
-
Positive readout of 5fC, simplifying data analysis.
-
Suitable for studying 5fC in various biological systems without the harsh chemicals used in bisulfite sequencing.
Experimental Protocol
Materials:
-
Genomic DNA (~1 µg)
-
5fC chemical labeling and enrichment reagents
-
Recombinant APOBEC3A enzyme
-
DNA library preparation kit for sequencing
-
Nuclease-free water
Procedure:
-
DNA Fragmentation: Fragment genomic DNA.
-
Chemical Labeling and Enrichment:
-
Perform a specific chemical reaction to label the formyl group of 5fC with a tag (e.g., biotin).
-
Enrich the labeled DNA fragments using affinity purification (e.g., streptavidin beads).
-
-
APOBEC3A Deamination:
-
Incubate the enriched, single-stranded DNA with recombinant APOBEC3A enzyme under optimized conditions to deaminate C, 5mC, and 5hmC.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the deaminated DNA.
-
Perform paired-end sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify cytosines that are read as 'C' in the sequencing data, as these represent the original locations of 5fC.
-
References
Quantitative Analysis of 5-Formylcytosine in Genomic DNA by Stable Isotope Dilution LC-MS/MS
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a modified pyrimidine base found in genomic DNA, serving as a key intermediate in the active DNA demethylation pathway.[1][2] This pathway involves the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes, generating 5-hydroxymethylcytosine (5hmC), followed by 5fC, and finally 5-carboxylcytosine (5caC).[1][3] The subsequent excision of 5fC and 5caC by Thymine DNA Glycosylase (TDG) and the ensuing base excision repair (BER) pathway restore cytosine, completing the demethylation process.[3] Given its transient nature and low abundance, typically 10 to 1,000-fold less abundant than 5hmC, the accurate quantification of 5fC is crucial for understanding its regulatory roles in gene expression, cellular differentiation, and disease pathogenesis, including cancer.
Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for the sensitive and specific quantification of 5fC and other modified nucleosides. The use of stable isotope dilution, where a known amount of an isotopically labeled internal standard is spiked into the sample, allows for highly accurate quantification by correcting for sample loss during preparation and variations in ionization efficiency. This application note provides a detailed protocol for the quantitative analysis of 5-formyl-2'-deoxycytidine (d5fC) in genomic DNA using a stable isotope dilution LC-MS/MS method.
Signaling Pathway: Active DNA Demethylation
The active DNA demethylation pathway is a crucial epigenetic mechanism for regulating gene expression. It involves a series of enzymatic reactions that remove the methyl group from 5-methylcytosine.
Quantitative Data of this compound
The abundance of 5fC can vary significantly between different cell types and tissues, reflecting the dynamic nature of DNA demethylation. The following tables summarize quantitative data obtained by LC-MS/MS from various biological samples.
Table 1: Global 5fC Levels in Mouse Embryonic Stem Cells (mESCs)
| Cell Line | 5fC (% of total cytosine) | Reference |
| Wild-type (Tdgfl/fl) mESCs | ~0.0015% | |
| TDG Knockout (Tdg-/-) mESCs | ~0.0030% |
Note: The ~2-fold increase in 5fC levels in TDG knockout mESCs highlights the crucial role of TDG in the removal of 5fC.
Table 2: 5fC Levels in Human Breast Cancer Tissues
| Tissue Type | 5fC Levels (relative abundance) | Reference |
| Tumor Tissue | Increased | |
| Tumor-Adjacent Normal Tissue | Baseline |
Note: Increased levels of 5fC in tumor tissues may indicate altered DNA demethylation dynamics in cancer.
Experimental Workflow
The overall workflow for the quantitative analysis of 5fC in genomic DNA involves several key steps, from sample preparation to data analysis.
Experimental Protocols
1. Materials and Reagents
-
Genomic DNA samples (from cells or tissues)
-
Nuclease P1 (from Penicillium citrinum)
-
Alkaline Phosphatase (Calf Intestinal)
-
Snake Venom Phosphodiesterase I
-
5-formyl-2'-deoxycytidine (d5fC) standard
-
Isotopically labeled 5-formyl-2'-deoxycytidine ([¹³C,¹⁵N₂]-d5fC) internal standard
-
Ammonium acetate
-
Formic acid (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Ultrapure water (18.2 MΩ·cm)
-
Microcentrifuge tubes
-
LC-MS vials
2. Preparation of Standards and Internal Standard
-
d5fC Stock Solution (1 mg/mL): Dissolve 1 mg of d5fC in 1 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with ultrapure water to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10, 50, 100 ng/mL).
-
Internal Standard Stock Solution (1 mg/mL): Dissolve 1 mg of [¹³C,¹⁵N₂]-d5fC in 1 mL of ultrapure water.
-
Internal Standard Working Solution (10 ng/mL): Dilute the internal standard stock solution with ultrapure water.
3. Sample Preparation: Enzymatic Hydrolysis of Genomic DNA
-
To 1-5 µg of genomic DNA in a microcentrifuge tube, add a specific volume of the [¹³C,¹⁵N₂]-d5fC internal standard working solution (e.g., to a final concentration of 1 ng/µL).
-
Add nuclease P1 buffer (e.g., 20 mM sodium acetate, pH 5.3) and nuclease P1 (e.g., 2 units).
-
Incubate at 37°C for 2 hours.
-
Add alkaline phosphatase buffer (e.g., 50 mM Tris-HCl, pH 8.5) and alkaline phosphatase (e.g., 5 units) and snake venom phosphodiesterase I (e.g., 0.002 units).
-
Incubate at 37°C for an additional 2 hours.
-
Centrifuge the sample at 10,000 x g for 5 minutes to pellet any undigested material.
-
Transfer the supernatant containing the digested nucleosides to an LC-MS vial for analysis.
4. LC-MS/MS Analysis
-
Liquid Chromatography (LC) System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% formic acid in water.
-
Mobile Phase B: 0.1% formic acid in acetonitrile.
-
Gradient: A suitable gradient to separate d5fC from other nucleosides (e.g., a linear gradient from 5% to 50% B over 10 minutes).
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive ion mode.
Table 3: Multiple Reaction Monitoring (MRM) Parameters for d5fC and its Internal Standard
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Declustering Potential (V) |
| d5fC | 258.1 | 142.1 | 15 | 40 |
| [¹³C,¹⁵N₂]-d5fC | 261.1 | 145.1 | 15 | 40 |
Note: These parameters may require optimization depending on the specific mass spectrometer used.
5. Data Analysis and Quantification
-
Generate a calibration curve by plotting the peak area ratio of the d5fC standard to the internal standard against the concentration of the d5fC standard.
-
Determine the peak area ratio of the endogenous d5fC to the internal standard in the biological samples.
-
Calculate the concentration of d5fC in the samples using the linear regression equation from the calibration curve.
-
Normalize the amount of d5fC to the total amount of deoxycytidine (dC) or total DNA in the sample to express the results as a percentage or parts per million (ppm).
Conclusion
This application note provides a comprehensive protocol for the accurate and sensitive quantification of this compound in genomic DNA using stable isotope dilution LC-MS/MS. This method is essential for researchers and scientists in the fields of epigenetics, cancer biology, and drug development who are investigating the role of this important DNA modification in health and disease. The provided quantitative data and experimental workflow offer a solid foundation for implementing this powerful analytical technique.
References
- 1. oncotarget.com [oncotarget.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, this compound, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reduced Bisulfite Sequencing (redBS-Seq) for 5fC Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction
The dynamic landscape of epigenetics has expanded beyond 5-methylcytosine (5mC) to include its oxidized derivatives, such as 5-formylcytosine (5fC). 5fC is a key intermediate in the active DNA demethylation pathway and is increasingly recognized for its own potential regulatory roles in gene expression and cellular differentiation.[1][2] Accurate, base-resolution detection of 5fC is crucial for elucidating its biological functions and its implications in health and disease.
Reduced bisulfite sequencing (redBS-Seq) is a powerful technique for the quantitative, genome-wide mapping of 5fC at single-base resolution.[1][2] This method builds upon the principles of traditional bisulfite sequencing (BS-Seq) with a key chemical modification step. In standard BS-Seq, both unmodified cytosine (C) and 5fC are deaminated to uracil and subsequently read as thymine (T) after sequencing, making them indistinguishable. In contrast, 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) are resistant to bisulfite conversion and are read as cytosine (C).
The redBS-Seq protocol introduces a crucial step: the selective chemical reduction of 5fC to 5hmC using sodium borohydride (NaBH₄) prior to bisulfite treatment. This conversion renders the original 5fC sites resistant to bisulfite-mediated deamination, leading to them being read as cytosine. By comparing the sequencing results from a redBS-Seq library and a standard BS-Seq library from the same genomic DNA, the positions and abundance of 5fC can be accurately determined.
This application note provides a detailed protocol for redBS-Seq, summarizes key quantitative data, and presents visual workflows to facilitate its implementation in the laboratory.
Principle of redBS-Seq
The core of the redBS-Seq methodology lies in the differential response of cytosine modifications to chemical treatments and subsequent sequencing. The table below summarizes the expected sequencing readouts for each major cytosine variant in both BS-Seq and redBS-Seq.
| Cytosine Variant | Chemical Treatment | Sequencing Readout (BS-Seq) | Chemical Treatment | Sequencing Readout (redBS-Seq) |
| C (Cytosine) | Bisulfite | T | Sodium Borohydride + Bisulfite | T |
| 5mC (5-methylcytosine) | Bisulfite | C | Sodium Borohydride + Bisulfite | C |
| 5hmC (5-hydroxymethylcytosine) | Bisulfite | C | Sodium Borohydride + Bisulfite | C |
| 5fC (this compound) | Bisulfite | T | Sodium Borohydride + Bisulfite | C |
Table 1: Sequencing Readouts of Cytosine Modifications in BS-Seq and redBS-Seq.
The percentage of 5fC at a specific cytosine position can be calculated using the following formula:
%5fC = (%C reads in redBS-Seq - %C reads in BS-Seq)
Quantitative Performance
The accuracy of redBS-Seq in quantifying 5fC is dependent on the efficiency of the sodium borohydride reduction and the subsequent bisulfite conversion. The following table presents a summary of reported conversion efficiencies.
| Cytosine Modification | Treatment | % Read as C | % Read as T | Reference |
| 5fC | BS-Seq | ~14% | ~86% | |
| 5fC | redBS-Seq | >95% | <5% | |
| 5hmC | BS-Seq | >95% | <5% | |
| 5hmC | redBS-Seq | >95% | <5% | |
| C | BS-Seq / redBS-Seq | <1% | >99% | |
| 5mC | BS-Seq / redBS-Seq | >99% | <1% |
Table 2: Conversion Efficiencies of Cytosine Modifications.
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing redBS-Seq.
1. Genomic DNA Preparation
-
Extraction and Purification: Isolate high-quality genomic DNA (gDNA) from the samples of interest using a standard column-based or magnetic bead-based kit. Ensure the DNA is free of RNA and other contaminants.
-
Quantification and Quality Control: Accurately quantify the gDNA using a fluorometric method (e.g., Qubit). Assess the integrity of the gDNA by agarose gel electrophoresis. High molecular weight, intact gDNA is essential for optimal results. A 260/280 ratio of 1.8-2.0 is recommended.
2. DNA Fragmentation and Library Preparation
This protocol can be adapted for both whole-genome (WGBS) and reduced representation bisulfite sequencing (RRBS) approaches. For RRBS, an initial restriction enzyme digestion step is required.
-
DNA Fragmentation (for WGBS): Fragment the gDNA to a desired size range (e.g., 100-400 bp) using sonication (e.g., Covaris) or enzymatic fragmentation.
-
End Repair and A-tailing: Perform end repair to create blunt-ended fragments and then add a single adenine nucleotide to the 3' ends. Use a commercially available kit for this step.
-
Adapter Ligation: Ligate methylated sequencing adapters to the A-tailed DNA fragments. The use of methylated adapters is crucial to protect them from deamination during the subsequent bisulfite treatment. Purify the adapter-ligated DNA using magnetic beads.
3. Sodium Borohydride Reduction of 5fC
Note: This is the critical step that differentiates redBS-Seq from standard BS-Seq.
-
Prepare fresh Sodium Borohydride (NaBH₄) solution: Dissolve NaBH₄ powder in nuclease-free water to a final concentration of 1 M. Prepare this solution immediately before use.
-
Reduction Reaction Setup:
-
To the adapter-ligated DNA library (in a volume of ~20 µL), add an equal volume of 2 M NaCl.
-
Add 1/10th volume of the freshly prepared 1 M NaBH₄ solution.
-
The final concentration of NaBH₄ will be approximately 50 mM.
-
-
Incubation: Incubate the reaction at 37°C for 30 minutes.
-
Purification: Purify the DNA from the reduction reaction mixture using magnetic beads to remove salts and excess NaBH₄. Elute the DNA in a suitable buffer (e.g., 10 mM Tris-HCl, pH 8.0).
4. Bisulfite Conversion
-
Bisulfite Treatment: Use a commercial bisulfite conversion kit (e.g., Zymo Research EZ DNA Methylation-Gold™ Kit) and follow the manufacturer's instructions. These kits typically involve a denaturation step followed by a prolonged incubation with the bisulfite reagent at a specific temperature.
-
Desulfonation and Purification: After the conversion reaction, perform the desulfonation and purification steps as per the kit's protocol. Elute the bisulfite-converted DNA in the provided elution buffer.
5. PCR Amplification
-
Library Amplification: Amplify the bisulfite-converted library using primers that are complementary to the ligated adapters. Use a high-fidelity polymerase suitable for bisulfite-treated DNA.
-
Cycle Number Optimization: It is critical to perform the minimum number of PCR cycles necessary to obtain sufficient library for sequencing to avoid PCR bias. A qPCR can be performed on a small aliquot of the library to determine the optimal number of cycles.
-
Purification: Purify the amplified library using magnetic beads to remove primers and enzymes.
6. Library Quantification and Sequencing
-
Quality Control: Assess the size distribution and concentration of the final library using an Agilent Bioanalyzer or similar instrument.
-
Quantification: Accurately quantify the library concentration using qPCR.
-
Sequencing: Pool the libraries and perform sequencing on an Illumina platform (e.g., NovaSeq, HiSeq) according to the manufacturer's protocols.
Mandatory Visualizations
Caption: Experimental workflow for reduced bisulfite sequencing (redBS-Seq).
Caption: Chemical conversions of cytosine modifications in BS-Seq and redBS-Seq.
Caption: Bioinformatic workflow for redBS-Seq data analysis.
References
Application Notes and Protocols: Selective Chemical Labeling of 5-Formylcytosine using fC-Seal
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, generated through the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1] While present at low levels in the genome, 5fC plays a crucial role in epigenetic reprogramming, gene regulation, and has been implicated in various biological processes and diseases, including cancer.[2][3] The selective detection and mapping of 5fC are therefore essential for understanding its biological functions and for the development of novel therapeutic strategies targeting the epigenome.
The fC-Seal technique provides a highly selective method for the chemical labeling and enrichment of 5fC-containing DNA fragments. This method allows for the genome-wide profiling of 5fC, enabling researchers to identify its distribution and potential regulatory roles.
Principle of the fC-Seal Method
The fC-Seal method is a multi-step process that leverages chemical and enzymatic reactions to specifically label 5fC residues in genomic DNA. The core principle involves the selective reduction of the formyl group of 5fC to a hydroxyl group, thereby converting it to 5hmC. This newly formed 5hmC can then be specifically labeled.
The key steps are as follows:
-
Protection of endogenous 5hmC: Existing 5hmC residues in the DNA are first protected by glucosylation using β-glucosyltransferase (βGT), preventing their subsequent labeling.
-
Selective reduction of 5fC: The formyl group of 5fC is selectively reduced to a hydroxyl group using sodium borohydride (NaBH₄), converting 5fC to 5hmC.
-
Labeling of newly formed 5hmC: The newly generated 5hmC (originating from 5fC) is then glucosylated using βGT with a modified glucose moiety, such as an azide-modified glucose.
-
Enrichment of labeled DNA: The DNA fragments containing the modified glucose can be enriched using affinity purification methods, such as click chemistry with a biotin-alkyne conjugate followed by streptavidin bead pulldown.
This selective enrichment allows for the specific analysis of 5fC-containing genomic regions through downstream applications like quantitative PCR (qPCR) or high-throughput sequencing.
Biological Pathway of this compound
Caption: The TET enzyme-mediated oxidation pathway of 5-methylcytosine.
Experimental Workflow for fC-Seal
References
Step-by-step guide for fCAB-Seq to determine 5fC genomic locations
Application Note & Protocol
Topic: A Step-by-Step Guide for Formaldehyde-Crosslinking and Affinity-Based Sequencing (fCAB-Seq) to Determine 5fC Genomic Locations
Audience: Researchers, scientists, and drug development professionals.
Introduction
5-formylcytosine (5fC) is a key oxidative derivative of 5-methylcytosine (5mC) generated by the Ten-Eleven Translocation (TET) family of enzymes.[1][2] As a critical intermediate in the active DNA demethylation pathway, 5fC plays a vital role in epigenetic reprogramming, gene regulation, and maintaining cellular identity.[3] Mapping the genome-wide distribution of 5fC is crucial for understanding its biological functions in development and diseases like cancer.
This document provides a detailed protocol for a method we will refer to as fCAB-Seq (formaldehyde-crosslinking and affinity-based sequencing) to determine the genomic locations of 5fC. This approach utilizes formaldehyde to crosslink DNA-binding proteins to the chromatin in vivo, followed by immunoprecipitation with a highly specific anti-5fC antibody to enrich for DNA fragments containing this modification.
It is important to distinguish this affinity-based method from the chemically-assisted bisulfite sequencing method also referred to as fCAB-Seq in the literature, which achieves single-base resolution detection of 5fC through chemical protection of the formyl group prior to bisulfite treatment. The protocol detailed here is analogous to a Chromatin Immunoprecipitation (ChIP-Seq) or DNA Immunoprecipitation (DIP-Seq) workflow, designed to identify genomic regions enriched with 5fC.
Principle of the Method
The fCAB-Seq workflow leverages the stability of formaldehyde crosslinks to capture the in vivo genomic context of 5fC. Formaldehyde is a cell-permeable reagent that creates covalent bonds between proteins and DNA that are in close proximity. This process traps proteins that may recognize, bind, or are part of a complex associated with 5fC-modified regions.
Following crosslinking, cells are lysed, and the chromatin is sheared into smaller fragments using sonication. A specific antibody targeting 5fC is then used to immunoprecipitate the crosslinked chromatin complexes. After stringent washing to remove non-specifically bound fragments, the crosslinks are reversed, and the enriched DNA is purified. This DNA is then used to prepare a sequencing library, which is analyzed by high-throughput sequencing to identify the genomic regions enriched for 5fC.
Experimental Workflow Diagram
Caption: Workflow for fCAB-Seq to map 5fC genomic locations.
Detailed Experimental Protocol
Reagents and Materials:
-
Mammalian cells or tissues
-
Formaldehyde, 37% solution
-
Glycine
-
PBS (Phosphate-Buffered Saline)
-
Cell Lysis Buffers (containing protease inhibitors)
-
Nuclear Lysis Buffer
-
IP Dilution Buffer
-
Anti-5fC Antibody (e.g., Abcam ab231898, Thermo Fisher 61227)
-
Protein A/G magnetic beads
-
Wash Buffers (Low Salt, High Salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl Alcohol
-
DNA Purification Kit (e.g., Qiagen MinElute)
-
DNA Library Preparation Kit (e.g., Illumina TruSeq ChIP)
Part A: Cell Crosslinking and Chromatin Preparation
-
Cell Culture: Culture cells to ~80-90% confluency. For a typical experiment, start with 1-5 x 10⁷ cells.
-
Crosslinking:
-
Add formaldehyde directly to the culture medium to a final concentration of 1%.
-
Incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the reaction by adding glycine to a final concentration of 125 mM.
-
Incubate for 5 minutes at room temperature.
-
-
Cell Collection:
-
Scrape cells and transfer the suspension to a conical tube.
-
Pellet cells by centrifugation (e.g., 800 x g for 5 min at 4°C).
-
Wash the cell pellet twice with ice-cold PBS.
-
-
Cell Lysis:
-
Resuspend the cell pellet in Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge to pellet the nuclei.
-
-
Nuclear Lysis & Sonication:
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Sonicate the chromatin to shear DNA to an average size of 200-600 bp. Optimization is critical; perform a time course to determine optimal conditions.
-
Centrifuge to pellet debris. The supernatant is the soluble chromatin fraction.
-
Part B: Immunoprecipitation (IP)
-
Chromatin Quantification: Quantify the chromatin concentration (e.g., using a Qubit fluorometer). Set aside a small aliquot (e.g., 1-2%) to serve as the "Input" control.
-
IP Reaction Setup:
-
Dilute 25-50 µg of chromatin with IP Dilution Buffer.
-
Add 2-5 µg of anti-5fC antibody.
-
Incubate overnight at 4°C with rotation.
-
-
Immune Complex Capture:
-
Add pre-washed Protein A/G magnetic beads to the chromatin-antibody mixture.
-
Incubate for 2-4 hours at 4°C with rotation.
-
-
Washes:
-
Use a magnetic stand to separate the beads.
-
Perform sequential washes (5 minutes each on a rotator at 4°C):
-
1x Low Salt Wash Buffer
-
1x High Salt Wash Buffer
-
1x LiCl Wash Buffer
-
2x TE Buffer
-
-
Part C: DNA Purification and Library Preparation
-
Elution:
-
Resuspend the beads in fresh Elution Buffer.
-
Incubate at 65°C for 30 minutes with shaking.
-
-
Reverse Crosslinking:
-
Add NaCl to the eluate (and to the Input sample) to a final concentration of 200 mM.
-
Incubate at 65°C for at least 6 hours (or overnight).
-
-
Protein and RNA Digestion:
-
Add RNase A and incubate at 37°C for 30 minutes.
-
Add Proteinase K and incubate at 55°C for 1-2 hours.
-
-
DNA Purification:
-
Purify the DNA using a column-based kit or phenol:chloroform extraction followed by ethanol precipitation.
-
Elute the final DNA in a small volume (e.g., 20-30 µL) of elution buffer.
-
-
Library Preparation:
-
Quantify the purified IP and Input DNA.
-
Use 1-10 ng of DNA to prepare a sequencing library following the manufacturer's protocol (e.g., end-repair, A-tailing, adapter ligation, and PCR amplification).
-
Part D: Sequencing and Data Analysis
-
Sequencing: Perform high-throughput sequencing (e.g., on an Illumina platform) to generate 50-100 bp single-end or paired-end reads.
-
Data Analysis Pipeline:
-
Quality Control: Assess raw read quality using tools like FastQC.
-
Alignment: Align reads to the appropriate reference genome (e.g., using Bowtie2 or BWA).
-
Peak Calling: Identify genomic regions of 5fC enrichment (peaks) by comparing the IP sample to the Input control using software like MACS2.
-
Annotation and Visualization: Annotate peaks to genomic features (promoters, enhancers, etc.) and visualize the data in a genome browser (e.g., IGV).
-
Data Presentation and Quality Control
Effective quality control is essential for a successful fCAB-Seq experiment. Key metrics should be recorded at each stage.
Table 1: Typical DNA Yields and Library Metrics
| Step | Parameter | Typical Result | Notes |
| Chromatin Prep | Chromatin Yield | 50-200 µg per 10⁷ cells | Varies by cell type and lysis efficiency. |
| Fragment Size | 200 - 600 bp | Verify with gel electrophoresis or Bioanalyzer. | |
| Immunoprecipitation | IP DNA Yield | 0.5 - 5 ng per 25 µg chromatin | Highly dependent on antibody quality and 5fC abundance. |
| Library Prep | Library Concentration | > 2 nM | After PCR amplification. |
| Library Size | ~300-750 bp | Corresponds to chromatin fragment size plus adapters. |
Table 2: Sequencing and Analysis Quality Metrics
| Parameter | Recommended Value | Purpose |
| Sequencing Depth | > 20 million reads per sample | Ensures sufficient coverage for robust peak calling. |
| Alignment Rate | > 80% | A low rate may indicate sample contamination or poor library quality. |
| Non-Redundant Fraction | > 0.5 | Measures library complexity; low values indicate high PCR duplication. |
| FRiP Score | > 1% | Fraction of Reads in Peaks; a key indicator of signal-to-noise ratio. |
References
Application Notes and Protocols for Simultaneous Mapping of 5fC and 5caC using MAB-seq
Audience: Researchers, scientists, and drug development professionals.
Introduction
Active DNA demethylation is a fundamental epigenetic process involved in gene regulation, cellular differentiation, and development. This process is mediated by the Ten-eleven translocation (TET) family of enzymes, which iteratively oxidize 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).[1] 5fC and 5caC are key intermediates that are subsequently excised by Thymine DNA Glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.[1] Methylase-Assisted Bisulfite Sequencing (MAB-seq) is a powerful technique that allows for the simultaneous, quantitative, and single-base resolution mapping of 5fC and 5caC across the genome.[2][3] This method provides valuable insights into the dynamics of active DNA demethylation in various biological systems.
Principle of MAB-seq
MAB-seq leverages the differential sensitivity of cytosine modifications to bisulfite treatment, coupled with enzymatic protection of unmodified cytosines.[4] The core principle involves the following steps:
-
Enzymatic Protection: Genomic DNA is treated with the CpG methyltransferase M.SssI, which specifically methylates unmodified cytosines (C) at CpG dinucleotides, converting them to 5mC. 5fC and 5caC are not substrates for M.SssI and remain unmodified by the enzyme.
-
Bisulfite Conversion: The M.SssI-treated DNA is then subjected to sodium bisulfite treatment. This chemical conversion deaminates unmethylated cytosines, including the naturally occurring 5fC and 5caC, to uracil (U). The enzymatically introduced 5mC (originally unmodified C) and endogenous 5mC and 5hmC are resistant to this conversion and remain as cytosine.
-
Sequencing and Analysis: During subsequent PCR amplification and sequencing, the uracils are read as thymines (T). Therefore, genomic positions containing 5fC or 5caC will be read as 'T', while unmodified cytosines (now 5mC), endogenous 5mC, and 5hmC will be read as 'C'. By comparing the sequencing results of a MAB-seq library to a reference genome, the locations of 5fC and 5caC can be identified at single-base resolution.
Advantages of MAB-seq:
-
Simultaneous Detection: Allows for the mapping of both 5fC and 5caC in a single experiment.
-
Quantitative Analysis: Provides a quantitative measure of the abundance of 5fC and 5caC at specific CpG sites.
-
Single-Base Resolution: Enables the precise identification of modified bases.
-
Cost-Effective: Requires less sequencing depth compared to subtractive approaches.
Limitations of MAB-seq:
-
CpG Context: MAB-seq is primarily designed for the analysis of 5fC and 5caC within CpG dinucleotides, as M.SssI is a CpG-specific methyltransferase. It cannot distinguish 5fC/5caC from unmodified cytosine in non-CpG contexts.
Experimental Protocols
This section provides detailed protocols for three variations of MAB-seq: Whole-Genome MAB-seq (WG-MAB-seq), Reduced Representation MAB-seq (RR-MAB-seq), and Chromatin Immunoprecipitation MAB-seq (ChIP-MAB-seq).
Whole-Genome MAB-seq (WG-MAB-seq) Protocol
This protocol is adapted for the genome-wide analysis of 5fC and 5caC.
Materials:
-
Genomic DNA (high quality, RNA-free)
-
M.SssI CpG Methyltransferase (e.g., NEB #M0226)
-
S-Adenosylmethionine (SAM)
-
DNA fragmentation system (e.g., Covaris sonicator)
-
DNA library preparation kit for Illumina sequencing (e.g., NEBNext Ultra II DNA Library Prep Kit)
-
Bisulfite conversion kit (e.g., Zymo EZ DNA Methylation-Gold Kit)
-
PCR purification kit
-
Qubit dsDNA HS Assay Kit
-
Bioanalyzer High Sensitivity DNA Kit
Procedure:
-
Genomic DNA Preparation:
-
Start with 1-5 µg of high-quality genomic DNA in a low-EDTA buffer.
-
Quantify the DNA using a Qubit fluorometer.
-
-
M.SssI Methylation:
-
Set up the following reaction in a total volume of 50 µL:
-
Genomic DNA: 1 µg
-
10x NEBuffer 2: 5 µL
-
160 µM SAM: 1 µL (final concentration 3.2 µM)
-
M.SssI (4 U/µL): 4 Units
-
Nuclease-free water: to 50 µL
-
-
Incubate at 37°C for 1 hour. To improve methylation efficiency, add another 1 µL of SAM and incubate for an additional hour.
-
Purify the methylated DNA using a DNA purification kit and elute in 20 µL of elution buffer.
-
-
DNA Fragmentation:
-
Fragment the M.SssI-treated DNA to an average size of 200-500 bp using a Covaris sonicator according to the manufacturer's instructions.
-
-
Library Preparation (Pre-Bisulfite):
-
Perform end-repair, A-tailing, and adapter ligation using a compatible library preparation kit. Follow the manufacturer's protocol.
-
Purify the adapter-ligated DNA using AMPure XP beads.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion of the adapter-ligated DNA using a bisulfite conversion kit according to the manufacturer's instructions.
-
Elute the converted DNA in 15 µL of elution buffer.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted, adapter-ligated DNA using indexed primers.
-
Set up the following PCR reaction:
-
Bisulfite-converted DNA: 15 µL
-
PCR Master Mix: 25 µL
-
Indexed Primers (10 µM each): 5 µL
-
Nuclease-free water: 5 µL
-
-
PCR cycling conditions:
-
98°C for 30s
-
10-15 cycles of:
-
98°C for 10s
-
65°C for 30s
-
72°C for 30s
-
-
72°C for 5 min
-
-
The number of PCR cycles should be minimized to avoid library bias.
-
-
Library Purification and Quality Control:
-
Purify the amplified library using AMPure XP beads.
-
Assess the library size distribution and concentration using a Bioanalyzer and Qubit fluorometer.
-
The final library is ready for sequencing on an Illumina platform.
-
Reduced Representation MAB-seq (RR-MAB-seq) Protocol
This protocol enriches for CpG-rich regions of the genome, reducing sequencing costs.
Materials:
-
Same as WG-MAB-seq, with the addition of:
-
MspI restriction enzyme (e.g., NEB #R0106)
Procedure:
-
Genomic DNA Preparation and M.SssI Methylation:
-
Follow steps 1 and 2 of the WG-MAB-seq protocol.
-
-
MspI Digestion:
-
Digest 1 µg of M.SssI-treated DNA with MspI enzyme.
-
Set up the following reaction in a total volume of 50 µL:
-
M.SssI-treated DNA: 1 µg
-
10x CutSmart Buffer: 5 µL
-
MspI (20 U/µL): 1 µL
-
Nuclease-free water: to 50 µL
-
-
Incubate at 37°C for 4-16 hours.
-
Purify the digested DNA.
-
-
Library Preparation (Pre-Bisulfite):
-
Perform end-repair (blunting), A-tailing, and adapter ligation.
-
-
Size Selection:
-
Perform size selection of the adapter-ligated fragments to enrich for a specific size range (e.g., 150-400 bp) using AMPure XP beads or gel extraction.
-
-
Bisulfite Conversion, PCR Amplification, and QC:
-
Follow steps 5, 6, and 7 of the WG-MAB-seq protocol.
-
Chromatin Immunoprecipitation MAB-seq (ChIP-MAB-seq) Protocol
This protocol allows for the analysis of 5fC and 5caC within specific genomic regions associated with a protein of interest.
Materials:
-
Same as WG-MAB-seq, with the addition of:
-
Formaldehyde
-
Glycine
-
Cell lysis and nuclear lysis buffers
-
ChIP-grade antibody against the protein of interest
-
Protein A/G magnetic beads
-
ChIP elution buffer
-
RNase A and Proteinase K
Procedure:
-
Chromatin Immunoprecipitation (ChIP):
-
Perform ChIP according to a standard protocol. Briefly:
-
Crosslink cells with formaldehyde.
-
Lyse cells and isolate nuclei.
-
Sonically shear chromatin to 200-700 bp fragments.
-
Immunoprecipitate chromatin with an antibody specific to the target protein.
-
Wash the antibody-bound beads to remove non-specific binding.
-
Elute the chromatin from the beads.
-
Reverse crosslinks and treat with RNase A and Proteinase K.
-
Purify the ChIP DNA.
-
-
-
M.SssI Methylation:
-
Due to the low amount of starting material from ChIP, the M.SssI methylation reaction should be scaled down accordingly. Use 1-10 ng of ChIP DNA.
-
-
Library Preparation, Bisulfite Conversion, PCR, and QC:
-
Follow steps 4, 5, 6, and 7 of the WG-MAB-seq protocol, adjusting reagent volumes for low-input DNA. Use a library preparation kit optimized for low DNA input.
-
Data Presentation
The following table summarizes key quantitative parameters associated with MAB-seq and the abundance of 5fC and 5caC in different cell types.
| Parameter | Value/Range | Cell Type/Context | Reference |
| M.SssI Methylation Efficiency | >95% protection from HpaII digestion | In vitro methylated DNA | |
| Bisulfite Conversion Rate (Unmodified C) | >99% | Various | |
| Bisulfite Conversion Rate (5fC) | Readily converted to U | In vitro substrates | |
| Bisulfite Conversion Rate (5caC) | Readily converted to U | In vitro substrates | |
| Recommended Sequencing Depth (WG-MAB-seq) | 30-40x coverage | General | - |
| Recommended Sequencing Depth (RR-MAB-seq) | 10-20 million reads/sample | General | - |
| Recommended Sequencing Depth (ChIP-MAB-seq) | 20-50 million reads/sample | General | - |
| Abundance of 5fC (per 10^6 C) | ~20 | Mouse Embryonic Stem Cells (mESCs) | |
| Abundance of 5caC (per 10^6 C) | ~3 | Mouse Embryonic Stem Cells (mESCs) | |
| 5fC/5caC Sites in mESCs (Tdg knockout) | 7,213 (5fC), 4,806 (5caC) | Tdg-/- mESCs | |
| Yield of DNA after Library Prep (from 1 µg gDNA) | 10-50 ng | WG-MAB-seq | - |
| False Positive Rate of 5fC/5caC Detection | Low, dependent on sequencing depth and statistical cutoff | MAB-seq |
Mandatory Visualizations
Signaling Pathway: Active DNA Demethylation
Caption: The active DNA demethylation pathway mediated by TET and TDG enzymes.
Experimental Workflow: Whole-Genome MAB-seq
Caption: Step-by-step workflow for Whole-Genome MAB-seq.
Logical Relationship: MAB-seq Principle
Caption: The principle of MAB-seq for distinguishing cytosine modifications.
Data Analysis
The analysis of MAB-seq data involves several bioinformatic steps to identify and quantify 5fC and 5caC sites.
1. Quality Control of Raw Sequencing Reads:
-
Use tools like FastQC to assess the quality of the raw sequencing data.
-
Trim adapters and low-quality bases using tools like Trim Galore! or Trimmomatic.
2. Alignment of Sequencing Reads:
-
Align the trimmed reads to a reference genome using a bisulfite-aware aligner such as Bismark or BS-Seeker2.
-
These aligners are designed to handle the C-to-T conversion that occurs during bisulfite treatment.
3. Methylation Calling:
-
Use the alignment files (BAM format) to call methylation levels at each cytosine position. The Bismark methylation extractor can be used for this purpose.
-
The output will typically be a bedGraph or text file containing the number of 'C' and 'T' reads at each CpG site.
4. Identification of 5fC/5caC Sites:
-
In a MAB-seq experiment, a 'T' read at a CpG site represents a 5fC or 5caC.
-
The percentage of 5fC/5caC at a given CpG site can be calculated as: % (5fC + 5caC) = (Number of T reads) / (Number of C reads + Number of T reads) * 100
-
Statistical tests (e.g., binomial test) can be applied to identify sites with a significant enrichment of 'T' reads compared to the background conversion error rate.
5. Downstream Analysis:
-
Annotation: Annotate the identified 5fC/5caC sites to genomic features (e.g., promoters, enhancers, gene bodies) using tools like HOMER or ChIPseeker.
-
Differential Analysis: Compare the levels of 5fC/5caC between different experimental conditions to identify differentially modified regions (DMRs).
-
Integration with other data: Integrate 5fC/5caC maps with other omics data, such as RNA-seq or ChIP-seq for other histone modifications, to understand their functional significance.
Example Command-line Workflow (using Bismark):
This comprehensive guide provides researchers with the necessary information and protocols to successfully implement MAB-seq for the simultaneous mapping of 5fC and 5caC, enabling a deeper understanding of the dynamics of active DNA demethylation.
References
- 1. Combination of methylated-DNA precipitation and methylation-sensitive restriction enzymes (COMPARE-MS) for the rapid, sensitive and quantitative detection of DNA methylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Single-Base Resolution Analysis of 5-Formyl and 5-Carboxyl Cytosine Reveals Promoter DNA Methylation Dynamics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Base-resolution maps of this compound and 5-carboxylcytosine reveal genome-wide DNA demethylation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Single-cell 5-Formylcytosine Sequencing with CLEVER-seq
Application Notes
Introduction to Single-cell 5-Formylcytosine Sequencing
This compound (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by Ten-Eleven Translocation (TET) enzymes.[1] This process is crucial for epigenetic reprogramming during embryonic development and in various cellular processes.[2] The ability to map 5fC at the single-cell level provides unprecedented insights into the dynamics of DNA demethylation and its role in gene regulation and cell fate decisions.
The CLEVER-seq Technology
Chemical-labeling-enabled C-to-T conversion sequencing (CLEVER-seq) is a robust and sensitive method for detecting 5fC at single-base resolution in single cells.[2][3] The technology is based on the selective chemical labeling of 5fC using malononitrile, which leads to a C-to-T conversion during whole-genome amplification and subsequent sequencing.[4] This bisulfite-free method avoids the harsh chemical treatment that can degrade DNA, making it particularly suitable for precious and low-input samples like single cells.
Applications
CLEVER-seq is a powerful tool for researchers, scientists, and drug development professionals interested in:
-
Developmental Biology: Studying the dynamics of epigenetic reprogramming during embryogenesis and gametogenesis.
-
Cancer Research: Investigating aberrant DNA demethylation patterns in cancer cells and their role in tumorigenesis.
-
Neuroscience: Exploring the role of active DNA demethylation in neuronal development and function.
-
Drug Discovery: Screening for compounds that modulate TET enzyme activity and 5fC levels.
Quantitative Performance Data
The following table summarizes key performance metrics of the CLEVER-seq method as reported in a study on human preimplantation embryos.
| Metric | Value | Reference |
| Average Conversion Rate | 79.6% | |
| Average Sequencing Depth | ~5x per cell | |
| Average Mapping Rate | 74.6% | |
| Identified 5fCpG sites (merged samples) | 24,830 to 45,398 per developmental stage |
Experimental Protocols
Reagents and Materials
-
Lysis buffer: 20 mM Tris-HCl (pH 8.0), 2 mM EDTA, 20 mM KCl, 0.3% Triton X-100, 1 mg/mL QIAGEN Protease
-
Malononitrile (J&K)
-
Spike-in DNA with known 5fC modifications
-
Multiple Annealing and Looping-Based Amplification Cycles (MALBAC) kit
-
NEBNext Ultra II DNA Library Prep Kit for Illumina
-
Agencourt AMPure XP beads
Step-by-Step CLEVER-seq Protocol
-
Transfer a single cell into a PCR tube containing lysis buffer using a mouth pipette.
-
Centrifuge the tube at 7,000 rpm for 1 minute at 4°C.
-
Incubate at 50°C for 3 hours to release the genomic DNA.
-
Inactivate the protease by incubating at 70°C for 30 minutes.
-
Add a trace amount of 5fC spike-in DNA to the lysate for quality control.
-
Add malononitrile to a final concentration of 150 mM.
-
Incubate the reaction to allow for the chemical labeling of 5fC.
-
Perform whole-genome amplification of the single-cell genome using a MALBAC kit according to the manufacturer's instructions. This method provides quasi-linear amplification to maintain the genomic representation.
-
Purify the amplified DNA using Agencourt AMPure XP beads.
-
Construct the sequencing library using the NEBNext Ultra II DNA Library Prep Kit for Illumina, following the manufacturer's protocol for end-repair, A-tailing, and adapter ligation.
-
Perform PCR amplification to enrich the library.
-
Purify the final library using Agencourt AMPure XP beads.
-
Quantify the library and assess its quality.
-
Perform paired-end sequencing on an Illumina platform.
Data Analysis Workflow
Bioinformatics Pipeline
-
Quality Control: Raw sequencing reads are trimmed to remove adapters and low-quality bases using tools like Trim Galore.
-
Alignment: The cleaned reads are mapped to the reference genome (e.g., hg19 or mm10) using an aligner such as Bismark, which is suitable for methylation-aware alignment.
-
5fC Site Identification: The aligned reads are processed to identify C-to-T conversions, which correspond to the original 5fC sites. The conversion rate of the spike-in DNA is used to assess the efficiency of the chemical labeling.
-
Data Analysis: The identified 5fC sites are annotated based on their genomic features (e.g., promoters, enhancers, gene bodies). Downstream analyses can include differential 5fC analysis between cell types or conditions, and correlation with gene expression data.
Visualizations
References
- 1. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 2. This compound landscapes of human preimplantation embryos at single-cell resolution | PLOS Biology [journals.plos.org]
- 3. Single-Cell this compound Landscapes of Mammalian Early Embryos and ESCs at Single-Base Resolution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Single-Cell 5fC Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
Chemical Enrichment Strategies for Isolating 5-Formylcytosine-Containing DNA: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, generated by the iterative oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. Its low abundance in the genome has historically posed a challenge for its detection and functional characterization. However, the development of highly specific chemical enrichment strategies has enabled researchers to isolate and study DNA fragments containing this rare epigenetic modification. These methods are crucial for understanding the role of 5fC in gene regulation, development, and disease.
This document provides detailed application notes and experimental protocols for the chemical enrichment of 5fC-containing DNA. It is intended to guide researchers in selecting and implementing the most suitable strategy for their experimental needs.
Overview of Chemical Enrichment Strategies
Several chemical methods have been developed to selectively label and enrich 5fC-containing DNA. These strategies typically exploit the unique reactivity of the formyl group at the 5th position of cytosine. The primary methods covered in this document are:
-
5fC-Seal (this compound selective chemical labeling): This method involves the selective reduction of 5fC to 5-hydroxymethylcytosine (5hmC), followed by enzymatic glucosylation with a modified glucose moiety that allows for biotinylation and subsequent affinity purification.
-
Hydroxylamine-based Biotinylation: This approach utilizes the reaction of a hydroxylamine derivative containing a biotin handle with the aldehyde group of 5fC to form a stable oxime linkage, enabling direct enrichment of 5fC-containing DNA fragments.
-
Malononitrile-based Labeling: This strategy employs the Knoevenagel condensation reaction between malononitrile and the formyl group of 5fC, which can be further modified for enrichment.
In addition to these enrichment methods, two related techniques for single-base resolution analysis of 5fC are also discussed:
-
fCAB-Seq (this compound Chemical-assisted Bisulfite Sequencing): This method uses a chemical modification to protect 5fC from deamination during bisulfite treatment, allowing its identification as a cytosine after sequencing.[1][2]
-
redBS-Seq (reduced Bisulfite Sequencing): This technique involves the reduction of 5fC to 5hmC prior to bisulfite treatment. Since 5hmC is read as cytosine after bisulfite sequencing, the comparison with a standard bisulfite sequencing experiment reveals the locations of 5fC.[1][3]
Quantitative Comparison of Enrichment Strategies
The choice of an enrichment strategy depends on factors such as the starting material, desired downstream application, and required sensitivity and specificity. The following table summarizes key quantitative parameters for the described methods.
| Method | Principle | Enrichment Efficiency | Specificity | Recommended DNA Input | Downstream Applications |
| 5fC-Seal | Reduction of 5fC to 5hmC followed by biotinylation of the new 5hmC.[4] | High | High; specific for 5fC after blocking endogenous 5hmC. | 1-10 µg of genomic DNA | Genome-wide 5fC profiling (5fC-Seal-seq), locus-specific 5fC analysis. |
| Hydroxylamine-based Biotinylation | Direct chemical labeling of the 5fC formyl group with a biotinylated hydroxylamine. | Moderate to High | High; selective for the aldehyde group of 5fC. | 1-10 µg of genomic DNA | Genome-wide 5fC pull-down sequencing, validation of 5fC sites. |
| Malononitrile-based Labeling | Knoevenagel condensation reaction with the formyl group of 5fC. | Moderate | High | 1-5 µg of genomic DNA | Locus-specific 5fC detection, potential for sequencing applications. |
| fCAB-Seq | Chemical protection of 5fC from bisulfite deamination. | N/A (for single-base analysis) | High (for distinguishing 5fC from C) | 100 ng - 1 µg of genomic DNA | Single-base resolution mapping of 5fC. |
| redBS-Seq | Reduction of 5fC to 5hmC prior to bisulfite treatment. | N/A (for single-base analysis) | High (for distinguishing 5fC from C) | 100 ng - 1 µg of genomic DNA | Single-base resolution mapping of 5fC. |
Experimental Protocols
Protocol 1: 5fC-Seal for Enrichment of 5fC-Containing DNA
This protocol describes the enrichment of 5fC-containing DNA fragments using the 5fC-Seal method.
Materials:
-
Genomic DNA (1-10 µg)
-
10x T4 DNA Ligase Buffer (NEB)
-
β-Glucosyltransferase (β-GT) (NEB)
-
UDP-Glucose (NEB)
-
Sodium Borohydride (NaBH₄)
-
UDP-6-N₃-Glucose (Azide-glucose)
-
DBCO-PEG4-Biotin
-
Streptavidin-coated magnetic beads
-
TE buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
-
DNA LoBind tubes
-
Magnetic stand
Workflow Diagram:
Procedure:
-
DNA Fragmentation: Shear genomic DNA to an average size of 200-500 bp using sonication.
-
Blocking of Endogenous 5hmC:
-
In a 50 µL reaction, combine:
-
Fragmented DNA (1-10 µg)
-
5 µL 10x T4 DNA Ligase Buffer
-
50 µM UDP-Glucose
-
50 units β-GT
-
Nuclease-free water to 50 µL
-
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using a DNA cleanup kit and elute in 40 µL of TE buffer.
-
-
Reduction of 5fC to 5hmC:
-
Add 5 µL of freshly prepared 200 mM NaBH₄ to the DNA solution.
-
Incubate at room temperature for 30 minutes.
-
Purify the DNA using a DNA cleanup kit and elute in 40 µL of TE buffer.
-
-
Labeling of Newly Formed 5hmC:
-
In a 50 µL reaction, combine:
-
Reduced DNA
-
5 µL 10x T4 DNA Ligase Buffer
-
50 µM UDP-6-N₃-Glucose
-
50 units β-GT
-
Nuclease-free water to 50 µL
-
-
Incubate at 37°C for 1 hour.
-
Purify the DNA using a DNA cleanup kit and elute in 20 µL of TE buffer.
-
-
Biotinylation via Click Chemistry:
-
Add 1 µL of 10 mM DBCO-PEG4-Biotin (in DMSO) to the azide-labeled DNA.
-
Incubate at 37°C for 2 hours.
-
Purify the DNA using a DNA cleanup kit and elute in 50 µL of TE buffer.
-
-
Affinity Enrichment:
-
Wash 50 µL of streptavidin-coated magnetic beads twice with 1x Bind & Wash buffer.
-
Resuspend the beads in 50 µL of 2x Bind & Wash buffer.
-
Add the biotinylated DNA to the beads and incubate at room temperature for 30 minutes with gentle rotation.
-
Place the tube on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1x Bind & Wash buffer.
-
Wash the beads once with TE buffer.
-
-
Elution:
-
To elute the enriched DNA, resuspend the beads in 50 µL of nuclease-free water and heat at 95°C for 5 minutes.
-
Immediately place the tube on a magnetic stand and transfer the supernatant containing the enriched DNA to a new tube.
-
The enriched DNA is now ready for downstream applications such as library preparation for sequencing.
-
Protocol 2: Hydroxylamine-based Biotinylation for 5fC Enrichment
This protocol details the direct chemical labeling of 5fC with a biotinylated hydroxylamine derivative.
Materials:
-
Genomic DNA (1-10 µg)
-
Biotin-PEG3-ONH₂ (or similar hydroxylamine-biotin reagent)
-
Sodium Acetate buffer (pH 5.0)
-
Streptavidin-coated magnetic beads
-
TE buffer
-
DNA LoBind tubes
-
Magnetic stand
Workflow Diagram:
Procedure:
-
DNA Fragmentation: Shear genomic DNA to an average size of 200-500 bp.
-
Biotinylation of 5fC:
-
In a 50 µL reaction, combine:
-
Fragmented DNA (1-10 µg)
-
5 µL of 1 M Sodium Acetate buffer (pH 5.0)
-
10 mM Biotin-PEG3-ONH₂
-
Nuclease-free water to 50 µL
-
-
Incubate at 37°C for 2 hours.
-
Purify the DNA using a DNA cleanup kit and elute in 50 µL of TE buffer.
-
-
Affinity Enrichment:
-
Follow steps 6 and 7 from Protocol 1.
-
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low yield of enriched DNA | Inefficient biotinylation | - Ensure fresh preparation of NaBH₄ and biotinylation reagents.- Optimize incubation times and temperatures.- Verify the activity of β-GT. |
| Incomplete DNA capture | - Use a sufficient amount of streptavidin beads.- Ensure proper mixing during the binding step. | |
| DNA degradation | - Handle DNA carefully to avoid shearing.- Use nuclease-free reagents and consumables. | |
| High background (non-specific binding) | Incomplete blocking of endogenous 5hmC (fC-Seal) | - Ensure complete glucosylation of 5hmC by optimizing enzyme and substrate concentrations. |
| Non-specific binding to beads | - Increase the number and stringency of wash steps.- Include a pre-clearing step by incubating the lysate with beads prior to adding the biotinylated DNA. | |
| Inconsistent results between replicates | Pipetting errors | - Use calibrated pipettes and ensure accurate volume transfers. |
| Variability in reagent activity | - Prepare fresh reagents for each experiment.- Aliquot and store enzymes and sensitive reagents properly. |
Conclusion
The chemical enrichment strategies outlined in this document provide powerful tools for the isolation and study of 5fC-containing DNA. The choice of method will depend on the specific research question and available resources. By following the detailed protocols and considering the troubleshooting advice, researchers can successfully enrich for 5fC and advance our understanding of this important epigenetic modification.
References
Unlocking the Epigenetic Code: Advanced Application Notes and Protocols for 5-Formylcytosine Sequencing
FOR IMMEDIATE RELEASE
[City, State] – [Date] – In the rapidly evolving field of epigenetics, the precise analysis of DNA modifications is paramount to understanding gene regulation in health and disease. Among these modifications, 5-Formylcytosine (5fC) has emerged as a key intermediate in the active DNA demethylation pathway, playing a critical role in cellular differentiation, development, and the pathogenesis of various diseases, including cancer. To empower researchers, scientists, and drug development professionals, this document provides detailed application notes and protocols for novel sequencing methods dedicated to the accurate, high-resolution analysis of 5fC.
Introduction to this compound (5fC)
This compound is a transient oxidative product of 5-methylcytosine (5mC) generated by the Ten-Eleven Translocation (TET) family of enzymes. It serves as a crucial intermediate in the pathway leading to the removal of methylation marks from DNA, thereby influencing gene expression. The low abundance of 5fC in the genome has historically posed a significant challenge for its detection and quantification. However, recent advancements in sequencing technologies have enabled the development of highly sensitive and specific methods for genome-wide 5fC profiling at single-base resolution.
The DNA Demethylation Pathway
The conversion of 5mC to unmodified cytosine is a dynamic process involving a series of enzymatic oxidations. This signaling pathway is fundamental to epigenetic regulation.
This diagram illustrates the sequential oxidation of 5-methylcytosine (5mC) by TET enzymes to 5-hydroxymethylcytosine (5hmC), this compound (5fC), and 5-carboxylcytosine (5caC), followed by excision repair by Thymine DNA Glycosylase (TDG) and the Base Excision Repair (BER) pathway, ultimately restoring unmodified cytosine.
Novel Sequencing Methods for 5fC Analysis
Several innovative methods have been developed to overcome the challenges of 5fC detection. These techniques offer varying levels of sensitivity, resolution, and applicability to different research questions.
Comparison of 5fC Sequencing Methods
| Method | Principle | Resolution | Advantages | Limitations |
| fCAB-Seq | Chemically assisted bisulfite sequencing. 5fC is protected from bisulfite conversion by chemical modification.[1] | Single-base | High precision, suitable for high-throughput sequencing.[2] | Relies on bisulfite treatment which can degrade DNA. |
| redBS-Seq | Reduced bisulfite sequencing. Selective chemical reduction of 5fC to 5hmC, followed by bisulfite treatment.[3] | Single-base | Quantitative and precise mapping of 5fC.[3] | Requires comparison with standard BS-Seq and oxBS-Seq for full interpretation.[3] |
| fC-Seal | This compound selective chemical labeling. Chemical reduction of 5fC to 5hmC followed by enzymatic tagging for enrichment. | Genome-wide profiling | High sensitivity, no antibody interference. | Not a single-base resolution method. |
| Mal-Seq (for RNA) | Malononitrile-mediated chemical labeling of 5fC in RNA, inducing a C-to-T mutation during reverse transcription. | Single-base | Allows for quantitative sequencing of 5fC in RNA. | Partial C-to-T conversion rate may pose challenges for low-stoichiometry sites. |
| MAB-Seq | Methylation-assisted bisulfite sequencing. Enzymatic methylation of unmodified cytosines, followed by bisulfite treatment where only 5fC and 5caC are read as 'T'. | Single-base | Simultaneous mapping of 5fC and 5caC, economical and fast. | Indirectly identifies 5fC and 5caC together. |
| TAPS-related Methods | Bisulfite-free sequencing. A suite of methods for specific, direct detection of 5mC, 5hmC, 5fC, and 5caC. | Single-base | Avoids DNA degradation from bisulfite, high sensitivity and sequencing quality. | Newer methods, widespread adoption may be ongoing. |
Experimental Protocols
Detailed, step-by-step protocols for key 5fC sequencing methods are provided below.
Protocol 1: Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
This protocol describes the methodology for detecting 5fC at single-base resolution by protecting it from deamination during bisulfite treatment.
Workflow for fCAB-Seq
Materials:
-
Genomic DNA
-
O-ethylhydroxylamine (EtONH2)
-
Sodium bisulfite conversion kit
-
PCR amplification reagents
-
DNA sequencing platform
Procedure:
-
DNA Preparation: Start with high-quality genomic DNA.
-
5fC Protection:
-
Denature genomic DNA.
-
Treat the denatured DNA with O-ethylhydroxylamine (EtONH2) to specifically protect the formyl group of 5fC from bisulfite-mediated deamination.
-
-
Bisulfite Conversion:
-
Perform sodium bisulfite treatment on the EtONH2-treated DNA. This will convert unprotected cytosines to uracil, while 5mC, 5hmC, and the protected 5fC will remain as cytosine.
-
-
PCR Amplification:
-
Amplify the bisulfite-converted DNA using primers specific to the regions of interest or for library preparation for whole-genome sequencing. During PCR, uracils are replicated as thymines.
-
-
Sequencing:
-
Sequence the PCR products using a high-throughput sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome.
-
Compare the results of fCAB-Seq with a standard bisulfite sequencing (BS-Seq) experiment on the same sample.
-
Sites that are read as cytosine in fCAB-Seq but as thymine in BS-Seq are identified as 5fC.
-
Protocol 2: Reduced Bisulfite Sequencing (redBS-Seq)
This protocol details a method for the quantitative, single-base resolution mapping of 5fC by its selective reduction to 5hmC prior to bisulfite sequencing.
Workflow for redBS-Seq
Materials:
-
Genomic DNA
-
Sodium borohydride (NaBH4)
-
Sodium bisulfite conversion kit
-
PCR amplification reagents
-
DNA sequencing platform
Procedure:
-
DNA Preparation: Begin with high-quality genomic DNA.
-
Selective Reduction of 5fC:
-
Treat the genomic DNA with sodium borohydride to selectively reduce 5fC to 5hmC. Other cytosine modifications (C, 5mC, 5hmC) are unaffected.
-
-
Bisulfite Conversion:
-
Perform sodium bisulfite treatment on the reduced DNA. Unmodified cytosines will be converted to uracil. 5mC and both the original and the newly converted 5hmC will be resistant to conversion.
-
-
PCR Amplification and Sequencing:
-
Follow the same steps for PCR amplification and high-throughput sequencing as in the fCAB-Seq protocol.
-
-
Data Analysis:
-
To quantify 5fC, the results from redBS-Seq are compared with those from standard bisulfite sequencing (BS-Seq) and oxidative bisulfite sequencing (oxBS-Seq).
-
The level of 5fC at a specific site is calculated by subtracting the percentage of cytosines read in BS-Seq from the percentage of cytosines read in redBS-Seq.
-
Applications in Research and Drug Development
The ability to accurately map 5fC is transforming our understanding of epigenetics. These novel sequencing methods are being applied to:
-
Cancer Research: Investigate the role of aberrant DNA demethylation in tumorigenesis and identify potential epigenetic biomarkers for diagnosis and prognosis.
-
Neuroscience: Unravel the involvement of 5fC in neuronal development, learning, and memory, as well as in neurodegenerative diseases.
-
Stem Cell Biology: Elucidate the mechanisms by which 5fC contributes to the maintenance of pluripotency and the regulation of cellular differentiation.
-
Drug Development: Screen for compounds that modulate the activity of TET enzymes and other components of the DNA demethylation pathway, providing new therapeutic avenues.
Conclusion
The development of novel sequencing methods for this compound analysis has opened new frontiers in epigenetic research. The detailed protocols and comparative data presented here provide a valuable resource for researchers, scientists, and drug development professionals seeking to explore the intricate roles of this important DNA modification. By leveraging these advanced techniques, the scientific community is poised to make significant strides in understanding the epigenetic basis of health and disease.
References
Application Notes and Protocols for Locus-Specific Quantification of 5-Formylcytosine using qPCR-based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by Ten-Eleven Translocation (TET) enzymes.[1][2][3][4] Beyond its role as a transient species, 5fC is now recognized as a distinct epigenetic mark with potential regulatory functions in gene expression.[5] The ability to accurately quantify 5fC at specific genomic loci is crucial for understanding its biological significance and for the development of epigenetic-based therapeutics. This document provides detailed protocols for two distinct, qPCR-based methods for the locus-specific quantification of 5fC.
Overview of qPCR-Based 5fC Quantification Methods
Quantitative PCR (qPCR) offers a sensitive and specific platform for the detection and quantification of nucleic acids. For the analysis of 5fC, qPCR-based methods typically rely on a chemical or enzymatic treatment that specifically modifies 5fC, leading to a change that can be detected during PCR amplification. The two primary approaches detailed here are:
-
Compound-Mediated Polymerase Chain Reaction (cmPCR): This method utilizes a chemical probe that selectively labels 5fC. The resulting bulky adduct on the DNA template impedes the progression of Taq DNA polymerase, leading to a quantifiable delay in amplification (increase in Ct value) that is proportional to the amount of 5fC at the target locus.
-
Bisulfite-Free Chemical Conversion followed by qPCR: This approach employs a chemical reagent that selectively converts 5fC to a different base, typically leading to a C-to-T transition after PCR. This base change can then be detected and quantified using sequence-specific primers or probes in a qPCR reaction.
These methods provide powerful tools for researchers to investigate the dynamics of 5fC at specific gene promoters, enhancers, or other regulatory elements.
Method 1: Compound-Mediated Polymerase Chain Reaction (cmPCR) for 5fC Quantification
This protocol is based on the use of an azide-bearing bifunctional probe (azi-BP) that selectively reacts with 5fC. The subsequent click chemistry reaction with a DBCO-biotin reagent creates a bulky adduct that serves as a "roadblock" for Taq polymerase.
Experimental Workflow
Detailed Protocol
Materials:
-
Genomic DNA
-
azi-BP (synthesized as described in the literature)
-
DBCO-biotin
-
HEPES buffer (pH 7.4)
-
qPCR master mix
-
Locus-specific forward and reverse primers
-
Nuclease-free water
Procedure:
-
DNA Preparation:
-
Isolate high-quality genomic DNA from cells or tissues of interest using a standard protocol.
-
Quantify the DNA concentration and assess its purity.
-
-
5fC Labeling with azi-BP:
-
In a PCR tube, combine 1 µg of genomic DNA with azi-BP in HEPES buffer (pH 7.4).
-
Incubate the reaction at 56°C for 18 hours.
-
-
Click Chemistry Reaction:
-
To the azi-BP labeled DNA, add DBCO-biotin.
-
Incubate the reaction as recommended by the DBCO-biotin manufacturer to attach the bulky biotin adduct.
-
-
qPCR Analysis:
-
Set up qPCR reactions for both the treated (labeled) and untreated (unlabeled control) DNA samples. Each reaction should contain:
-
qPCR master mix
-
Forward and reverse primers for the target locus
-
Labeled or unlabeled DNA template
-
Nuclease-free water to the final volume
-
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for both the treated and untreated samples.
-
Calculate the ΔCt as follows: ΔCt = Ct (treated) - Ct (untreated).
-
A higher ΔCt value indicates a greater amount of 5fC at the target locus, as the bulky adduct impedes PCR amplification. The number of 5fC sites has been shown to have a linear relationship with the inhibition efficiency.
-
Quantitative Data Summary
| Parameter | Description | Expected Outcome | Reference |
| ΔCt | Difference in Ct values between azi-BP treated and untreated samples. | Increases with the number of 5fC sites. | |
| Selectivity | The ability of azi-BP to specifically label 5fC over other cytosine modifications. | High selectivity for 5fC over C, 5mC, and 5hmC. |
Method 2: Bisulfite-Free Chemical Conversion for 5fC Quantification
This protocol is based on the selective labeling of 5fC with malononitrile under mild conditions, which results in a C-to-T conversion during PCR. This conversion can be quantified using qPCR with primers or probes that differentiate between the original and converted sequences.
Experimental Workflow
Detailed Protocol
Materials:
-
Genomic DNA
-
Malononitrile
-
Reaction buffer (as described in the literature)
-
DNA purification kit
-
qPCR master mix
-
Primers designed to amplify the converted (T) and unconverted (C) sequences
-
Nuclease-free water
Procedure:
-
DNA Preparation:
-
Isolate and quantify high-quality genomic DNA as described in Method 1.
-
-
5fC Conversion with Malononitrile:
-
Treat the genomic DNA with malononitrile under mild reaction conditions as described in the relevant literature. This will selectively label the 5fC bases.
-
-
DNA Purification:
-
Purify the treated DNA to remove any residual chemicals from the conversion reaction using a suitable DNA purification kit.
-
-
qPCR Analysis:
-
Design two sets of primers for your locus of interest:
-
Set 1: Specific for the original, unconverted sequence (containing C at the putative 5fC position).
-
Set 2: Specific for the converted sequence (containing T at the putative 5fC position).
-
-
Set up separate qPCR reactions for each primer set using the treated DNA as a template.
-
Perform qPCR using a standard thermal cycling protocol.
-
-
Data Analysis:
-
Determine the Ct values for both the "C-specific" and "T-specific" reactions.
-
The relative abundance of the T-specific amplicon compared to the C-specific amplicon can be used to quantify the percentage of 5fC at that specific locus.
-
Quantitative Data Summary
| Parameter | Description | Expected Outcome | Reference |
| C-to-T Conversion Efficiency | The percentage of 5fC bases converted to a base read as T by PCR. | High efficiency for 5fC. | |
| Specificity | The ability of malononitrile to selectively react with 5fC. | High specificity for 5fC. |
Signaling Pathway Context: DNA Demethylation
The quantification of 5fC is critical for understanding the dynamics of the active DNA demethylation pathway. This pathway is initiated by the TET family of enzymes, which oxidize 5mC to 5hmC, 5fC, and finally 5-carboxylcytosine (5caC).
Conclusion
The qPCR-based assays described provide robust and sensitive methods for the locus-specific quantification of this compound. These techniques are valuable tools for researchers in the fields of epigenetics, cancer biology, and drug development, enabling the detailed investigation of 5fC's role in gene regulation and disease. The choice between the cmPCR and chemical conversion methods will depend on the specific research question, available resources, and the desired level of resolution.
References
- 1. Gene specific-loci quantitative and single-base resolution analysis of this compound by compound-mediated polymerase chain reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Gene specific-loci quantitative and single-base resolution analysis of this compound by compound-mediated polymerase chain reaction - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of Site-Specific this compound by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
Bioinformatics Pipeline for Analyzing 5-Formylcytosine Sequencing Data: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, playing a crucial role in epigenetic regulation. Its accurate, genome-wide mapping at single-base resolution is essential for understanding its function in gene regulation, development, and disease. This document provides detailed application notes and protocols for a comprehensive bioinformatics pipeline to analyze this compound sequencing data generated from various experimental methods.
I. Overview of 5fC Sequencing Technologies
Several methods have been developed to detect 5fC at a genome-wide scale. These techniques typically involve specific chemical labeling or enzymatic treatment to distinguish 5fC from other cytosine modifications, followed by next-generation sequencing. Understanding the underlying principle of the experimental method is crucial for choosing the appropriate bioinformatics analysis pipeline.
Key Technologies for 5fC Sequencing:
-
Reduced Bisulfite Sequencing (redBS-Seq): This method involves the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) before conventional bisulfite treatment. In standard bisulfite sequencing (BS-Seq), both 5fC and unmodified cytosine (C) are read as thymine (T), while 5-methylcytosine (5mC) and 5hmC are read as cytosine (C). In redBS-Seq, the initial reduction of 5fC to 5hmC makes it resistant to bisulfite conversion, thus being read as a 'C'. By comparing redBS-Seq and BS-Seq data, the positions of 5fC can be identified.[1]
-
5fC Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This technique utilizes a chemical modification of 5fC to protect it from deamination during bisulfite treatment.[2] This protection ensures that 5fC is read as a 'C' after sequencing, whereas unmodified cytosine is converted to 'T'. Comparing the results with a standard BS-Seq experiment allows for the identification of 5fC sites.[2]
-
This compound Selective Chemical Labeling (fC-Seal): This is an affinity-based method where 5fC is chemically labeled and then enriched through biotin-streptavidin interaction. The enriched DNA fragments are then sequenced to identify 5fC-containing regions.[2]
-
Methylase-Assisted Bisulfite Sequencing (MAB-Seq): This method can simultaneously map 5fC and 5-carboxylcytosine (5caC). It uses a CpG methyltransferase (M.SssI) to convert unmodified cytosines in a CpG context to 5mC, which is resistant to bisulfite conversion. 5fC and 5caC, which are not affected by the methyltransferase, are deaminated to uracil during bisulfite treatment and read as 'T'. This allows for their direct detection.[3]
II. Bioinformatics Analysis Pipeline
The bioinformatics pipeline for analyzing 5fC sequencing data can be broadly divided into the following stages:
-
Raw Data Quality Control: Initial assessment of sequencing read quality.
-
Read Alignment: Mapping the sequencing reads to a reference genome.
-
Methylation Calling: Determining the modification status of each cytosine.
-
Identification of 5fC Sites/Regions: Pinpointing the genomic locations of 5fC.
-
Downstream Analysis: Including differential analysis, functional annotation, and visualization.
Below is a DOT script to visualize the general bioinformatics workflow.
Caption: A general bioinformatics workflow for 5fC sequencing data analysis.
III. Detailed Protocols
Protocol 1: Bioinformatics Pipeline for redBS-Seq and fCAB-Seq Data
This protocol outlines the steps for analyzing data from methods that rely on comparing two different bisulfite-treated samples (e.g., redBS-Seq vs. BS-Seq or fCAB-Seq vs. BS-Seq).
1. Raw Data Quality Control and Pre-processing
-
Tool: FastQC
-
Purpose: Assess the quality of raw sequencing reads.
-
Command:
-
Tool: Trim Galore!
-
Purpose: Remove adapter sequences and low-quality bases.
-
Command:
2. Alignment
-
Tool: Bismark
-
Purpose: Align bisulfite-treated reads to a reference genome. Bismark is a widely used tool for mapping bisulfite sequencing data.
-
Genome Preparation (run once per reference genome):
-
Alignment Command:
3. Methylation Extraction
-
Tool: Bismark Methylation Extractor
-
Purpose: Extract cytosine methylation calls from the aligned reads.
-
Command:
4. 5fC Site Identification
This step involves comparing the methylation calls from the two experiments (e.g., redBS-Seq and BS-Seq). The logic is that a site read as 'C' in the modified experiment (redBS-Seq or fCAB-Seq) and as 'T' in the standard BS-Seq is a 5fC site.
-
Custom Scripting (e.g., using Python or R):
-
Parse the methylation call files from both experiments.
-
For each cytosine position, compare the methylation status.
-
Identify sites with high methylation in the modified experiment and low methylation in the standard BS-Seq experiment.
-
5. Downstream Analysis
-
Differential 5fC Analysis:
-
Tool: DMRichR or similar packages for differential methylation analysis.
-
Purpose: Identify differentially formylated regions (DfRs) between different conditions.
-
-
Functional Annotation:
-
Tool: GREAT (Genomic Regions Enrichment of Annotations Tool) or custom scripts.
-
Purpose: Annotate DfRs to nearby genes and perform functional enrichment analysis (e.g., GO, pathways).
-
-
Visualization:
-
Tool: Integrative Genomics Viewer (IGV)
-
Purpose: Visualize the methylation levels and identified 5fC sites in a genomic context.
-
Protocol 2: Analysis of fC-Seal Data
fC-Seal is an enrichment-based method, and the analysis pipeline is similar to that of ChIP-seq data.
1. Quality Control and Alignment
Follow the same steps as in Protocol 1 for quality control and alignment (using a standard aligner like Bowtie2 or BWA, as the DNA is not bisulfite-converted).
2. Peak Calling
-
Tool: MACS2 (Model-based Analysis of ChIP-Seq)
-
Purpose: Identify regions of the genome enriched for 5fC.
-
Command:
3. Downstream Analysis
-
Differential Peak Analysis:
-
Tool: DiffBind or other similar packages.
-
Purpose: Identify differential 5fC peaks between conditions.
-
-
Functional Annotation and Visualization:
-
Follow the same steps as in Protocol 1 for functional annotation and visualization.
-
IV. Quantitative Data Summary
The following tables summarize quantitative data on 5fC levels from published studies.
Table 1: Global 5fC Levels in Cancer vs. Normal Tissues
| Tissue Type | Condition | 5fC Level (% of total cytosines) | Reference |
| Hepatocellular Carcinoma | Tumor | Decreased | |
| Hepatocellular Carcinoma | Paratumor | Higher than tumor | |
| Prostate, Breast, Colon | Carcinoma | Profoundly reduced | |
| Prostate, Breast, Colon | Normal | Higher than carcinoma |
Table 2: 5fC Levels in Different Cell Types
| Cell Type | Description | Relative 5fC Level | Reference |
| Mouse Embryonic Stem Cells (mESCs) | Pluripotent | Higher | |
| Differentiated Somatic Cells | Multipotent/Unipotent | Lower |
V. Experimental Protocols
Protocol 3: fC-Seal Library Preparation (Simplified)
This protocol provides a simplified overview of the key steps in fC-Seal library preparation. For detailed instructions, refer to the original publication.
-
Genomic DNA Isolation and Fragmentation: Isolate high-quality genomic DNA and fragment it to the desired size (e.g., 200-500 bp) by sonication.
-
End Repair and A-tailing: Repair the ends of the fragmented DNA and add a single adenine to the 3' ends.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
5fC Chemical Labeling:
-
Protect 5hmC with β-glucosyltransferase (β-GT).
-
Chemically reduce 5fC to 5hmC.
-
Label the newly formed 5hmC with a modified glucose containing a biotin tag using β-GT.
-
-
Affinity Enrichment: Use streptavidin-coated magnetic beads to pull down the biotin-labeled DNA fragments.
-
PCR Amplification: Amplify the enriched DNA fragments to generate the final sequencing library.
-
Library Quantification and Sequencing: Quantify the library and sequence it on a next-generation sequencing platform.
Protocol 4: MAB-Seq Library Preparation (Simplified)
This protocol provides a simplified overview of the MAB-Seq library preparation. For detailed instructions, refer to the original publication.
-
Genomic DNA Isolation and Fragmentation: Isolate and fragment genomic DNA.
-
M.SssI Treatment: Treat the DNA with CpG methyltransferase M.SssI to convert unmodified cytosines in CpG contexts to 5mC.
-
Bisulfite Conversion: Perform bisulfite conversion on the M.SssI-treated DNA.
-
Library Construction: Prepare a sequencing library from the bisulfite-converted DNA using standard protocols.
-
Sequencing: Sequence the prepared library.
VI. Signaling Pathways and Logical Relationships
The following DOT script visualizes the active DNA demethylation pathway involving 5fC.
Caption: The active DNA demethylation pathway mediated by TET enzymes.
Conclusion
The analysis of this compound sequencing data requires a specialized bioinformatics pipeline that is tailored to the specific experimental method used. This document provides a comprehensive guide, including detailed protocols and application notes, to enable researchers to effectively analyze and interpret their 5fC data. By following these guidelines, researchers can gain valuable insights into the role of this important epigenetic modification in various biological processes and disease states.
References
Application of 5-Formylcytosine Mapping in Developmental Biology: A Guide for Researchers
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
The dynamic landscape of epigenetic modifications plays a pivotal role in orchestrating the complex processes of embryonic development. Among these modifications, 5-formylcytosine (5fC), an oxidation product of 5-methylcytosine (5mC), has emerged as a key regulatory mark with functions beyond being a simple demethylation intermediate.[1][2] Groundbreaking studies have revealed that 5fC is not merely a passive byproduct but an active participant in gene regulation during critical developmental windows, such as zygotic genome activation (ZGA).[1][3] This document provides detailed application notes, quantitative data summaries, experimental protocols, and pathway diagrams to facilitate the study of 5fC in developmental biology.
Application Notes
The Role of 5fC in Developmental Gene Regulation
This compound is generated from 5-hydroxymethylcytosine (5hmC) through the action of Ten-Eleven Translocation (TET) enzymes.[4] While it is an intermediate in the active DNA demethylation pathway, which ultimately leads to the excision of the modified base by Thymine DNA Glycosylase (TDG) and its replacement with an unmodified cytosine, 5fC has been shown to be a stable DNA modification in mammalian cells. This stability suggests that 5fC itself has distinct functional roles.
Recent findings have solidified 5fC's importance as an activating epigenetic mark. During the ZGA in Xenopus and mouse embryos, 5fC accumulates at the target genes of RNA Polymerase III (Pol III), particularly tRNA genes. This enrichment of 5fC facilitates the recruitment of Pol III, thereby promoting the transcription of tRNAs and other small RNAs essential for the burst of protein synthesis required for further embryonic development.
In mouse embryonic stem cells (mESCs), 5fC is preferentially located at poised enhancers, which are regulatory elements primed for activation. The presence of 5fC at these sites is associated with the epigenetic "tuning" of enhancers, coordinating with the transcriptional co-activator p300 to remodel the epigenetic state. Furthermore, genome-wide mapping has shown that 5fC is enriched in CpG islands (CGIs) of promoters and exons of transcriptionally active genes.
The study of 5fC dynamics is crucial for understanding:
-
Cell Fate Specification: The precise regulation of gene expression during differentiation is fundamental to development. 5fC's role in activating key genes at specific developmental time points is a critical area of investigation.
-
Epigenetic Reprogramming: The waves of demethylation and remethylation during early development are essential for establishing proper cellular identity. Mapping 5fC provides a high-resolution view of these dynamic processes.
-
Developmental Disorders: Aberrant epigenetic modifications are linked to various developmental defects. Understanding the normal patterns of 5fC deposition and removal can provide insights into the etiology of these conditions.
-
Drug Development: Targeting the enzymes that write, read, and erase 5fC (TETs and TDG) presents potential therapeutic avenues for diseases with epigenetic roots.
Data Presentation: Quantitative Insights into 5fC Dynamics
Summarizing quantitative data from various studies allows for a clearer understanding of 5fC abundance and distribution during development.
| Developmental Stage/Cell Type | 5fC Level (% of total cytosines) | Genomic Location of Enrichment | Associated Function | Reference |
| Human Zygote (Male Pronucleus) | 0.106% | - | Active Demethylation | |
| Human Zygote (Female Pronucleus) | 0.109% | - | Active Demethylation | |
| Human 2-cell Embryo | 0.053% | - | Dynamic Reprogramming | |
| Human 8-cell Embryo | 0.066% | Gene bodies, enhancers | Transcriptional Regulation | |
| Human Inner Cell Mass (ICM) | 0.062% | - | Pluripotency Maintenance | |
| Human Embryonic Stem Cells (hESCs) | 0.041% | - | Pluripotency Maintenance | |
| Mouse Embryonic Stem Cells (mESCs) | 20-200 ppm of cytosines | Poised enhancers, active gene promoters, CpG islands | Epigenetic priming, transcriptional activation | |
| Xenopus and Mouse Embryos (ZGA) | Transiently high | RNA Pol III target genes (e.g., tRNA genes) | Activation of tRNA transcription |
| 5fC Mapping Technique | Principle | Resolution | Key Advantage | Reference |
| fC-Seal | Chemical reduction of 5fC to 5hmC followed by biotin tagging and enrichment. | Genome-wide profiling | High sensitivity, avoids antibody interference. | |
| fCAB-Seq | Hydroxylamine-based protection of 5fC from bisulfite-mediated deamination. | Single-base | Base-resolution detection. | |
| CLEVER-seq | Chemical labeling of 5fC followed by C-to-T conversion during sequencing. | Single-base, single-cell | Suitable for precious, low-input samples like early embryos. | |
| redBS-Seq | Selective chemical reduction of 5fC to 5hmC, which is read as C after bisulfite sequencing. | Single-base | Quantitative and allows for direct comparison with standard bisulfite sequencing. | |
| MAB-Seq | Methylation-assisted bisulfite sequencing where only 5fC and 5caC are read as T. | Single-base | Simultaneous mapping of 5fC and 5caC. |
Experimental Protocols
The following are generalized protocols for key 5fC mapping techniques based on published methodologies. Researchers should optimize these protocols for their specific experimental conditions.
Protocol 1: 5fC-Selective Chemical Labeling (fC-Seal) for Genome-Wide Profiling
This method is designed for the enrichment of 5fC-containing DNA fragments.
Materials:
-
Genomic DNA (gDNA)
-
Sodium bisulfite (NaHSO₃)
-
Biotin-PEG₃-alkyne
-
T4 β-glucosyltransferase (T4-BGT)
-
UDP-6-azide-glucose
-
Streptavidin magnetic beads
-
Reagents for library preparation and sequencing
Methodology:
-
gDNA Fragmentation: Shear gDNA to the desired fragment size (e.g., 200-500 bp) using sonication.
-
5fC Reduction (Optional, for control): Treat a portion of the gDNA with a reducing agent to convert 5fC to 5hmC.
-
Biotin Tagging:
-
Incubate the fragmented gDNA with T4-BGT and UDP-6-azide-glucose to transfer an azide group to 5hmC (and reduced 5fC).
-
Perform a click chemistry reaction by adding biotin-PEG₃-alkyne to attach biotin to the azide group.
-
-
Enrichment:
-
Incubate the biotinylated DNA with streptavidin magnetic beads.
-
Wash the beads extensively to remove non-biotinylated DNA.
-
Elute the enriched 5fC-containing DNA fragments.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify enriched regions (peaks) corresponding to 5fC locations.
-
Protocol 2: Chemically Assisted Bisulfite Sequencing (fCAB-Seq) for Base-Resolution Mapping
This protocol enables the single-base resolution detection of 5fC.
Materials:
-
Genomic DNA (gDNA)
-
Hydroxylamine hydrochloride
-
Bisulfite conversion kit
-
PCR primers for amplification of target regions
-
Reagents for library preparation and sequencing
Methodology:
-
Hydroxylamine Treatment:
-
Denature gDNA.
-
Treat the denatured gDNA with hydroxylamine, which specifically reacts with 5fC, protecting it from subsequent deamination.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the hydroxylamine-treated DNA. Unmodified cytosines will be converted to uracil, while 5mC and the hydroxylamine-protected 5fC will remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the converted DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Compare the sequencing results with standard whole-genome bisulfite sequencing (WGBS) data. Cytosines that are read as 'C' in fCAB-Seq but as 'T' in WGBS are identified as 5fC.
-
Protocol 3: Single-Cell 5fC Sequencing (CLEVER-seq)
This method is optimized for detecting 5fC at single-base and single-cell resolution.
Materials:
-
Single cells or low-input gDNA
-
Malononitrile
-
Bisulfite-free C-to-T conversion reagents
-
Reagents for whole-genome amplification
-
Reagents for library preparation and sequencing
Methodology:
-
Cell Lysis and DNA Extraction: Isolate gDNA from single cells.
-
Chemical Labeling: Treat the gDNA with malononitrile, which specifically labels 5fC.
-
C-to-T Conversion: Perform a chemical conversion reaction that converts the malononitrile-labeled 5fC to a thymine analog. Unmodified cytosines are also converted to thymine, while 5mC and 5hmC remain as cytosine.
-
Whole-Genome Amplification: Amplify the converted single-cell genome.
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the amplified DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Identify cytosine positions that are read as 'C' as 5mC/5hmC and positions read as 'T' as either unmodified cytosine or 5fC. Comparison with other methods is needed to distinguish 5fC from unmodified cytosine.
-
Mandatory Visualization: Signaling Pathways and Workflows
The following diagrams illustrate key processes related to 5fC in developmental biology.
Caption: The TET-TDG pathway of active DNA demethylation.
Caption: 5fC-mediated activation of tRNA transcription during ZGA.
Caption: Experimental workflow for fC-Seal.
References
- 1. theanalyticalscientist.com [theanalyticalscientist.com]
- 2. This compound can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes: 5-Formylcytosine Profiles as Biomarkers for Disease Diagnosis
Introduction
5-Formylcytosine (5fC) is a modified DNA base generated through the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. As a key intermediate in the active DNA demethylation pathway, 5fC plays a crucial role in epigenetic regulation. While present at much lower levels than its precursor, 5-methylcytosine (5mC), emerging evidence suggests that alterations in global and locus-specific 5fC profiles are associated with various pathological conditions, including cancer and neurological disorders. This makes 5fC an attractive candidate for a new class of epigenetic biomarkers for disease diagnosis, prognosis, and monitoring. Its low abundance, however, presents a significant technical challenge, necessitating highly sensitive and specific detection methods.
Biological Role and Biomarker Potential
The TET enzymes iteratively oxidize 5mC to 5hmC, then to 5fC, and finally to 5-carboxylcytosine (5caC). Both 5fC and 5caC can be recognized and excised by Thymine-DNA Glycosylase (TDG), followed by base excision repair to restore an unmodified cytosine. Dysregulation of TET enzyme activity or the demethylation pathway can lead to aberrant accumulation or depletion of 5fC at specific genomic loci, potentially altering gene expression and contributing to disease development. Studies have shown that distinct 5fC signatures in genomic DNA from tissues or circulating cell-free DNA (cfDNA) may distinguish diseased individuals from healthy controls.
Quantitative Data on 5fC Levels in Disease
The following table summarizes findings from studies that have quantified or observed changes in 5fC levels in different diseases. Due to the technical challenges of 5fC detection, quantitative data is still emerging.
| Disease Type | Tissue/Sample | Key Finding | Method Used | Citation(s) |
| Breast Cancer | Tumor Tissue vs. Adjacent Normal Tissue | Significant increase in global 5fC levels in tumor tissue. | UPLC-HRMS | [1][2] |
| Hepatocellular Carcinoma (HCC) | Tumor Tissue vs. Paratumor Tissue | Significant decrease in global 5fC content, observable from the very early stages of HCC. | Not specified | [3] |
| Glioma | Tumor Tissue | 5-carboxylcytosine (a downstream product of 5fC) was detectable in 45% of tumors, suggesting altered TET pathway activity. | Immunohistochemistry | [4] |
| Alzheimer's Disease | Brain Tissue | Reported differences in 5fC levels between different brain regions. | Immunofluorescence | [5] |
Signaling Pathway
The formation and removal of 5fC are central to the active DNA demethylation pathway, primarily mediated by TET and TDG enzymes.
Experimental Protocols
Detecting 5fC requires highly sensitive techniques capable of distinguishing it from other cytosine modifications. The main strategies include mass spectrometry for global quantification and specialized sequencing methods for genome-wide, base-resolution mapping.
Protocol 1: Global 5fC Quantification by LC-MS/MS
This protocol provides a method for the accurate quantification of the global (total) amount of 5fC in a genomic DNA sample. It is considered a gold standard for absolute quantification.
Principle: Genomic DNA is enzymatically hydrolyzed into individual nucleosides. These nucleosides are then separated by liquid chromatography (LC) and detected by tandem mass spectrometry (MS/MS). The amount of 5-formyl-2'-deoxycytidine (5fdC) is quantified by comparing its signal to that of a known amount of a stable isotope-labeled internal standard.
Methodology:
-
Genomic DNA Isolation:
-
Isolate high-quality genomic DNA from tissue, cells, or cfDNA using a suitable commercial kit or phenol-chloroform extraction.
-
Treat DNA with RNase A to remove RNA contamination.
-
Quantify DNA using a fluorometric method (e.g., Qubit) and assess purity using a spectrophotometer (A260/280 ratio ~1.8).
-
-
DNA Hydrolysis:
-
To 1-5 µg of genomic DNA, add a stable isotope-labeled internal standard for 5fdC.
-
Add nuclease P1 buffer and nuclease P1 enzyme. Incubate at 50°C for 2 hours.
-
Add alkaline phosphatase buffer and calf intestinal alkaline phosphatase. Incubate at 37°C for another 2 hours.
-
Centrifuge the sample to pellet proteins and debris. Collect the supernatant containing the nucleosides.
-
-
LC-MS/MS Analysis:
-
Inject the supernatant into an ultra-performance liquid chromatography (UPLC) system coupled to a triple quadrupole mass spectrometer.
-
Chromatography: Separate the nucleosides on a C18 reverse-phase column using a gradient of two mobile phases (e.g., water with 0.1% formic acid and methanol with 0.1% formic acid).
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode. Use Multiple Reaction Monitoring (MRM) to detect the specific precursor-to-product ion transitions for 5fdC and its internal standard.
-
-
Data Analysis:
-
Generate a standard curve using known concentrations of 5fdC.
-
Calculate the ratio of the peak area of endogenous 5fdC to the peak area of the internal standard.
-
Determine the absolute amount of 5fC in the sample by interpolating from the standard curve.
-
Normalize the result to the total amount of deoxyguanosine (dG) or another canonical nucleoside to express 5fC as a proportion of total bases (e.g., 5fC/10^6 dG).
-
Protocol 2: Genome-Wide 5fC Profiling by fC-Seal Sequencing
This protocol allows for the genome-wide mapping of 5fC sites at high sensitivity, enabling the identification of specific loci with altered 5fC levels.
Principle: The fC-Seal (this compound selective chemical labeling) method is a multi-step process to specifically tag and enrich DNA fragments containing 5fC.
-
Endogenous 5hmC is first protected (blocked) by glucosylation using β-glucosyltransferase (βGT).
-
5fC is then selectively reduced to 5hmC using sodium borohydride (NaBH₄).
-
The newly formed 5hmC (which originated from 5fC) is then labeled with a biotin-containing modified glucose via βGT.
-
Biotin-tagged DNA fragments are enriched using streptavidin beads and then prepared for next-generation sequencing.
Methodology:
-
DNA Preparation and Sonication:
-
Start with high-quality genomic DNA (1-5 µg).
-
Fragment the DNA to a desired size range (e.g., 200-400 bp) using sonication.
-
Perform end-repair, A-tailing, and ligation of sequencing adapters according to the library preparation kit manufacturer's protocol.
-
-
Blocking of Endogenous 5hmC:
-
To the adapter-ligated DNA, add UDP-glucose and βGT enzyme.
-
Incubate to glucosylate all endogenous 5hmC sites, rendering them unable to be labeled in the subsequent step.
-
Purify the DNA.
-
-
Reduction of 5fC to 5hmC:
-
Resuspend the DNA in a suitable buffer.
-
Add a freshly prepared solution of sodium borohydride (NaBH₄).
-
Incubate on ice for 30 minutes to reduce 5fC to 5hmC.
-
Purify the DNA immediately to remove the reducing agent.
-
-
Biotin Labeling of new 5hmC:
-
To the purified, reduced DNA, add UDP-6-N3-glucose (azide-modified glucose) and βGT enzyme.
-
Incubate to transfer the azide-glucose to the newly generated 5hmC sites.
-
Perform a click chemistry reaction by adding a DBCO-biotin conjugate to attach biotin to the azide group.
-
-
Enrichment of 5fC-containing DNA:
-
Incubate the biotinylated DNA with streptavidin-coated magnetic beads.
-
Wash the beads extensively to remove non-biotinylated DNA fragments.
-
Elute the captured DNA from the beads.
-
-
Library Amplification and Sequencing:
-
Amplify the enriched DNA library using PCR with indexed primers.
-
Perform size selection and quality control of the final library.
-
Sequence the library on a high-throughput sequencing platform (e.g., Illumina).
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Use peak-calling algorithms (e.g., MACS2) to identify genomic regions enriched for 5fC.
-
Perform differential enrichment analysis between disease and control samples to identify disease-specific 5fC signatures.
-
Annotate enriched regions to genomic features (promoters, enhancers, gene bodies) to infer potential functional consequences.
-
References
- 1. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, this compound, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Global DNA 5-Hydroxymethylcytosine and this compound Contents Are Decreased in the Early Stage of Hepatocellular Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5-Carboxylcytosine levels are elevated in human breast cancers and gliomas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cross-region reduction in 5-hydroxymethylcytosine in Alzheimer's disease brain - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: In Vitro Synthesis of 5-Formylcytosine-Containing DNA
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Formylcytosine (5fC) is a key epigenetic modification found in the mammalian genome.[1] It is generated through the oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases, acting as a critical intermediate in the active DNA demethylation pathway.[2][3][4] Beyond its transient role in demethylation, 5fC is now recognized as a stable DNA mark that can influence DNA structure, stability, and the binding of regulatory proteins, thereby playing a significant role in gene expression.[5] The ability to synthesize custom DNA sequences containing 5fC at specific locations is essential for creating robust experimental models. These models are invaluable for studying DNA-protein interactions, elucidating DNA repair mechanisms, developing novel diagnostic tools, and screening for therapeutic agents that target epigenetic pathways.
This document provides detailed protocols for the two primary methods of in vitro synthesis of 5fC-containing DNA: chemical synthesis using phosphoramidite chemistry and enzymatic synthesis via TET-mediated oxidation.
Data Presentation: Synthesis Methods and Parameters
The choice of synthesis method depends on the specific experimental requirements, such as the desired sequence, length, scale, and purity. The following tables summarize key quantitative data and parameters for both chemical and enzymatic approaches.
Table 1: Comparison of Chemical vs. Enzymatic Synthesis of 5fC-DNA
| Parameter | Chemical Synthesis (Phosphoramidite) | Enzymatic Synthesis (TET Oxidation) |
| Principle | Site-specific incorporation of a protected 5fC phosphoramidite during solid-phase synthesis. | Post-synthetic oxidation of 5mC or 5hmC within a DNA duplex using TET enzymes. |
| Sequence Control | Absolute, single-base precision. | Dependent on the initial placement of 5mC/5hmC; limited to CpG contexts for many TETs. |
| Yield | High; overall yield for phosphoramidite synthesis can be around 50%. | Variable; depends on enzyme efficiency, substrate, and reaction conditions. |
| Purity | High, but requires specialized deprotection and purification to remove failure sequences. | Can be high, but requires purification to remove the enzyme and unreacted substrate. |
| Scale | Highly scalable, from micrograms to grams. | Typically limited to microgram or low milligram scale. |
| Oligo Length | Effective for short to medium-length oligos (<150 nucleotides). | Can be applied to long DNA fragments, plasmids, and genomic DNA. |
| Advantages | Precise placement of 5fC; high yield and scalability. | Can modify existing DNA constructs (e.g., plasmids); useful for longer DNA molecules. |
| Disadvantages | Requires specialized, expensive phosphoramidite; formyl group is sensitive to standard deprotection. | May result in a mixture of products (5hmC, 5fC, 5caC); less precise sequence control. |
Table 2: Key Parameters for 5fC-Phosphoramidite Chemical Synthesis
| Parameter | Description / Recommended Condition | Rationale / Reference |
| 5-Formyl Group Protection | Acetal formed from propane-1,3-diol. | Offers optimal stability during synthesis and is readily removed under mild acidic conditions. |
| N4-Amino Group Protection | 4-methoxy-benzoyl (MeOBz). | More resistant to cleavage during synthesis than the standard benzoyl (Bz) group, preventing chain branching. |
| Coupling Efficiency | >98% (with standard activators). | Comparable to standard DNA phosphoramidites. |
| Deprotection Conditions | 0.4 M Sodium Hydroxide in Methanol/Water (4:1 v/v). | Avoids harsh ammoniacal conditions which can degrade the 5-formyl group. |
| Deprotection Time/Temp | 17 hours at room temperature. | Ensures complete removal of protecting groups without damaging the 5fC base. |
| Purification Method | Reversed-Phase or Anion-Exchange HPLC. | Essential for separating the full-length, purified oligo from truncated failure sequences. |
Experimental Workflows and Signaling Pathways
Caption: Workflow for chemical synthesis of 5fC-containing DNA.
Caption: TET enzyme-mediated pathway for 5fC generation.
Caption: Workflow for a 5fC-DNA protein interaction study.
Experimental Protocols
Protocol 1: Chemical Synthesis of 5fC-DNA via Phosphoramidite Chemistry
This protocol outlines the general steps for synthesizing a 5fC-containing oligonucleotide using an automated DNA synthesizer, followed by the necessary specialized deprotection and purification steps.
Materials:
-
5'-DMT-5-Formyl-dC(MeOBz)-3'-CEP (5fC-phosphoramidite with appropriate protecting groups)
-
Standard DNA phosphoramidites (A, G, C, T) and synthesis reagents
-
Controlled Pore Glass (CPG) solid support
-
Cleavage and Deprotection Solution: 0.4 M NaOH in Methanol/Water (4:1 v/v)
-
Neutralization Solution: 2 M Triethylammonium acetate (TEAA) buffer, pH 7.0
-
HPLC system with a reversed-phase column (e.g., C18)
Procedure:
-
Automated Solid-Phase Synthesis:
-
Program the DNA synthesizer with the desired sequence, incorporating the 5fC phosphoramidite at the required position(s).
-
Perform the synthesis using standard coupling, capping, and oxidation cycles. Ensure the "Trityl-On" setting is enabled for the final cycle to facilitate purification.
-
-
Cleavage and Deprotection:
-
Transfer the CPG support with the synthesized oligonucleotide to a screw-cap vial.
-
Add 1 mL of the 0.4 M NaOH in Methanol/Water solution.
-
Incubate at room temperature for 17 hours to cleave the oligonucleotide from the support and remove base/phosphate protecting groups.
-
Carefully transfer the supernatant to a new tube.
-
-
Neutralization and Desalting:
-
Neutralize the basic solution by adding TEAA buffer until the pH reaches ~7.0.
-
Desalt the oligonucleotide solution using a desalting column (e.g., gel filtration) or cartridge to remove small molecule impurities.
-
-
HPLC Purification (Trityl-On):
-
Purify the crude oligonucleotide using a reversed-phase HPLC system. The DMT-on, full-length product will have a longer retention time than the DMT-off failure sequences.
-
Collect the peak corresponding to the DMT-on product.
-
-
DMT Group Removal (Detritylation):
-
To the collected fraction, add 80% acetic acid and incubate at room temperature for 30-60 minutes to cleave the DMT group.
-
Quench the reaction by adding buffer and immediately desalt the final product to remove the acid and cleaved DMT group.
-
-
Quality Control:
-
Analyze the final product by MALDI-TOF mass spectrometry to confirm the correct mass.
-
Assess purity using analytical HPLC or PAGE.
-
Protocol 2: Enzymatic Generation of 5fC-DNA using TET Enzymes
This protocol describes the in vitro oxidation of a 5mC-containing DNA duplex to generate 5fC.
Materials:
-
Purified, double-stranded DNA substrate containing one or more 5mC bases.
-
Recombinant human TET enzyme (e.g., TET2 catalytic domain).
-
10X TET Reaction Buffer: 500 mM HEPES pH 8.0, 1 M NaCl, 100 mM MgCl2.
-
Cofactors: α-ketoglutarate (α-KG), L-ascorbic acid, (NH₄)₂Fe(SO₄)₂·6H₂O (FAS).
-
Reaction Stop Solution: 20 mM EDTA.
Procedure:
-
Prepare Cofactor Stocks:
-
Prepare fresh stocks of cofactors: 100 mM α-KG, 100 mM L-ascorbic acid, and 10 mM FAS. Keep on ice.
-
-
Set up the Reaction:
-
In a microcentrifuge tube, assemble the following reaction mixture on ice (for a 50 µL final volume):
-
5 µL 10X TET Reaction Buffer
-
5 µL 5mC-containing DNA substrate (e.g., 10 µM stock)
-
5 µL 10 mM α-KG
-
5 µL 10 mM L-ascorbic acid
-
5 µL 1 mM FAS
-
1-5 µg Recombinant TET enzyme
-
Nuclease-free water to 50 µL
-
-
-
Incubation:
-
Mix gently and incubate at 37°C. The reaction time will vary depending on the enzyme activity and desired product. A time course (e.g., 30 min, 1 hr, 2 hr, 4 hr) is recommended to optimize the yield of 5fC, as longer incubations may lead to further oxidation to 5-carboxylcytosine (5caC).
-
-
Stop the Reaction:
-
Terminate the reaction by adding 5 µL of 20 mM EDTA.
-
-
Purification:
-
Purify the DNA using a standard DNA cleanup kit (e.g., spin column) or by HPLC to remove the enzyme and reaction components.
-
-
Quality Control:
-
Verify the conversion of 5mC to 5fC using LC-MS/MS analysis of enzymatically digested DNA or by using 5fC-specific detection methods.
-
Applications of Synthesized 5fC-Containing DNA
-
Studying Epigenetic "Reader" Proteins: 5fC-DNA can be used as a substrate in electrophoretic mobility shift assays (EMSA) or pull-down assays to identify and characterize proteins that specifically bind to this modification.
-
Investigating DNA Repair Pathways: Oligonucleotides containing 5fC are critical for studying the activity and mechanism of DNA glycosylases, such as Thymine DNA Glycosylase (TDG), which specifically excises 5fC as part of the base excision repair pathway.
-
Analyzing DNA-Protein Cross-links: The aldehyde group of 5fC can form covalent cross-links with proteins (e.g., histones), and synthetic 5fC-DNA is used to study the formation and biological consequences of these adducts on processes like transcription and replication.
-
Developing Detection Methods: Synthesized 5fC-DNA serves as an essential positive control and standard for the development and validation of new analytical techniques for mapping 5fC in the genome, such as chemical labeling or antibody-based enrichment methods.
-
Structural Studies: The incorporation of 5fC can alter the structure and stability of the DNA double helix; synthetic oligos are used in NMR and crystallography to study these conformational changes.
References
- 1. This compound alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Formation and biological consequences of this compound in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 5-hydroxymethylcytosine: a stable or transient DNA modification? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming Challenges of Low 5-Formylcytosine (5fC) Abundance in Genomic DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-Formylcytosine (5fC). This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you overcome the challenges associated with the low abundance of this critical epigenetic modification in genomic DNA.
Frequently Asked Questions (FAQs)
What is this compound (5fC) and why is it important?
This compound (5fC) is a modified DNA base, considered by some as the "seventh" base of the genome.[1] It is an intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[1] This process is crucial for resetting epigenetic marks and is mediated by the Ten-Eleven Translocation (TET) family of enzymes.[1] Beyond its role in demethylation, 5fC is also recognized as a stable epigenetic mark in its own right, potentially involved in transcription regulation through chromatin remodeling.[1]
Why is the low abundance of 5fC a significant challenge?
The primary challenge in studying 5fC is its extremely low abundance in the genome of most mammalian cells.[2] For instance, in mouse embryonic stem (ES) cells, 5fC levels are around 0.0014% of total cytosines, which is significantly lower than 5hmC (0.055%). This low prevalence makes its detection and accurate quantification technically demanding, often requiring highly sensitive and specific methods to distinguish it from other cytosine modifications.
What are the main strategies for detecting and mapping 5fC?
There are two main categories of methods for 5fC analysis:
-
Affinity-based enrichment: These methods use antibodies or chemical probes that specifically bind to 5fC to enrich for DNA fragments containing this modification. The enriched DNA can then be analyzed by sequencing.
-
Sequencing-based methods: These techniques introduce a chemical modification to 5fC that alters its base-pairing properties during sequencing, allowing for its direct detection at single-base resolution. These can be further divided into bisulfite-based and bisulfite-free methods.
What is the difference between bisulfite-based and bisulfite-free methods for 5fC detection?
-
Bisulfite-based methods , such as reduced bisulfite sequencing (redBS-Seq), involve a chemical reduction of 5fC to 5hmC before bisulfite treatment. In standard bisulfite sequencing, both cytosine and 5fC are read as thymine, making them indistinguishable. By reducing 5fC to 5hmC, which is resistant to bisulfite conversion, it can be identified as a cytosine in the final sequence.
-
Bisulfite-free methods , like fC-CET, utilize chemical labeling of 5fC that induces a C-to-T transition during PCR without the need for harsh bisulfite treatment, which can cause DNA degradation.
Quantitative Data Summary
The abundance of this compound varies across different cell types and genomic contexts. The following tables provide a summary of reported 5fC levels and a comparison of common detection methods.
Table 1: Abundance of this compound in Different Samples
| Sample Type | 5fC Abundance (% of total cytosines) | Reference |
| Mouse Embryonic Stem (ES) Cells | 0.0014 ± 0.0003 | |
| Human Preimplantation Embryos (Zygote) | ~0.106 - 0.109 | |
| Human Preimplantation Embryos (2-cell) | ~0.053 | |
| Human Preimplantation Embryos (8-cell) | ~0.066 | |
| Human Embryonic Stem Cells (hESCs) | ~0.041 |
Table 2: Comparison of 5fC Detection Methods
| Method | Principle | Resolution | Advantages | Disadvantages |
| redBS-Seq | Chemical reduction of 5fC to 5hmC followed by bisulfite sequencing. | Single-base | Quantitative at single-base resolution. | Requires bisulfite treatment which can degrade DNA. |
| fC-Seal | Selective chemical labeling and enrichment of 5fC-containing DNA fragments. | Fragment-level | High sensitivity and specificity. | Does not provide single-base resolution. |
| fCAB-Seq | Chemically assisted bisulfite sequencing for base-resolution detection of 5fC. | Single-base | Provides single-base resolution. | Relies on bisulfite conversion. |
| fC-CET | Bisulfite-free chemical labeling of 5fC leading to a C-to-T transition during PCR. | Single-base | Avoids DNA degradation from bisulfite treatment. | May have its own chemical-specific biases. |
| Antibody-based (5fC-IP) | Immunoprecipitation of 5fC-containing DNA fragments using a specific antibody. | Fragment-level | Relatively straightforward protocol. | Antibody specificity and cross-reactivity can be a concern. |
Experimental Protocols & Methodologies
DNA Demethylation Pathway
The following diagram illustrates the enzymatic pathway for active DNA demethylation, highlighting the central role of 5fC.
General Workflow for 5fC Analysis
This diagram outlines a generalized workflow for the analysis of 5fC in genomic DNA.
Detailed Methodology: Reduced Bisulfite Sequencing (redBS-Seq)
This protocol is a summary of the redBS-Seq method for the quantitative, single-base resolution sequencing of 5fC.
-
Genomic DNA Preparation: Start with high-quality genomic DNA. It is recommended to use at least 100 ng of DNA.
-
Reduction of 5fC:
-
Denature the DNA by heating at 95°C for 5 minutes, followed by rapid cooling on ice.
-
Prepare a fresh solution of sodium borohydride (NaBH₄) in water.
-
Add the NaBH₄ solution to the denatured DNA to a final concentration of 25 mM.
-
Incubate the reaction at 37°C for 1 hour.
-
Purify the DNA using a suitable column or bead-based method.
-
-
Bisulfite Conversion:
-
Perform bisulfite conversion on the reduced DNA sample using a commercial kit according to the manufacturer's instructions. This step converts unmethylated cytosines and original 5fCs (now 5hmCs) to uracil, while 5mC and the newly formed 5hmC from 5fC remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the bisulfite-converted DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Separately, perform standard bisulfite sequencing (BS-Seq) on a non-reduced aliquot of the same genomic DNA.
-
Compare the results of redBS-Seq and BS-Seq. A cytosine that is read as 'C' in redBS-Seq but as 'T' in BS-Seq represents a 5fC.
-
Troubleshooting Guides
Issue: Low or No Signal for 5fC
| Possible Cause | Suggested Solution |
| Extremely low abundance of 5fC in the sample. | - Increase the amount of starting genomic DNA. - Choose a cell type or tissue known to have higher levels of 5fC, if possible. - Use a highly sensitive enrichment method like fC-Seal prior to sequencing. |
| Inefficient chemical reaction (e.g., reduction in redBS-Seq, labeling in fC-CET). | - Ensure that all chemical reagents are fresh and properly stored. - Optimize reaction conditions such as temperature, incubation time, and reagent concentration. - Include a positive control with a known amount of 5fC to validate the reaction efficiency. |
| Poor antibody performance in 5fC-IP. | - Validate the specificity of the 5fC antibody using dot blots with synthetic oligonucleotides containing different cytosine modifications. - Titrate the antibody to determine the optimal concentration for immunoprecipitation. - Ensure proper blocking of non-specific binding sites. |
| Degradation of DNA during bisulfite treatment. | - Use a high-quality DNA starting material. - Follow the bisulfite conversion kit protocol carefully, avoiding prolonged incubation times. - Consider using a bisulfite-free method like fC-CET if DNA degradation is a persistent issue. |
Issue: High Background or Non-specific Signal
| Possible Cause | Suggested Solution |
| Non-specific binding of the antibody in 5fC-IP. | - Increase the stringency of the wash buffers. - Include a mock-IP with a non-specific IgG antibody as a negative control. - Use an Fc receptor blocking reagent if working with immune cells. |
| Incomplete bisulfite conversion. | - Ensure complete denaturation of the DNA before bisulfite treatment. - Follow the manufacturer's protocol for the bisulfite conversion kit precisely. - Assess the conversion rate using unmethylated control DNA (e.g., lambda phage DNA). |
| Cross-reactivity of chemical probes. | - For chemical labeling methods, ensure the specificity of the probe for 5fC over other modifications like 5hmC. - Include negative controls with DNA containing only C, 5mC, and 5hmC to check for off-target reactions. |
Issue: Inconsistent Results Between Replicates
| Possible Cause | Suggested Solution |
| Variability in manual sample handling. | - Ensure consistent pipetting and mixing techniques. - Prepare master mixes for reagents to minimize variability between samples. |
| Batch effects in reagents or kits. | - Use reagents and kits from the same lot for all samples in a comparative experiment. - If using different lots is unavoidable, include technical replicates across batches to assess variability. |
| Low input DNA amount. | - Stochastic effects can be more pronounced with very low amounts of starting material. Increase the input DNA if possible. - Perform a higher number of technical replicates to improve statistical confidence. |
This technical support center provides a foundational guide to navigating the complexities of 5fC analysis. For more in-depth information, please refer to the cited literature.
References
Troubleshooting guide for bisulfite-free 5fC sequencing methods
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing bisulfite-free 5fC sequencing methods. The information is tailored for scientists and drug development professionals, offering solutions to common experimental challenges.
Troubleshooting Guides & FAQs
This section is organized by specific bisulfite-free 5fC sequencing methods, addressing potential issues in a question-and-answer format.
APOBEC-Coupled Epigenetic Sequencing (ACE-Seq)
ACE-Seq is a bisulfite-free method that enables the localization of 5-hydroxymethylcytosine (5hmC) at single-base resolution with low DNA input. It leverages the ability of AID/APOBEC family DNA deaminase enzymes to distinguish between different cytosine modifications.[1]
Q1: I have a low library yield after the final PCR amplification. What are the possible causes and solutions?
A1: Low library yield in ACE-Seq can stem from several factors:
-
Poor DNA Quality: Input genomic DNA may contain inhibitors or be degraded.
-
Solution: Assess DNA quality using a NanoDrop spectrophotometer and agarose gel electrophoresis. Ensure A260/280 ratios are ~1.8 and A260/230 ratios are between 2.0-2.2. If inhibitors are suspected, purify the DNA using a column-based method or phenol-chloroform extraction.
-
-
Inefficient Adapter Ligation: Suboptimal ligation can significantly reduce the number of sequenceable fragments.
-
Solution: Ensure adapters are used at the correct concentration. Titrate the adapter concentration if necessary. Use a high-quality DNA ligase and follow the manufacturer's recommended protocol.
-
-
Suboptimal Deamination: Incomplete deamination of cytosine and 5-methylcytosine (5mC) can lead to their misinterpretation as 5hmC, and inefficient protection of 5hmC can lead to its deamination.
-
Insufficient PCR Cycles: The number of PCR cycles may not be sufficient to amplify the library to the desired concentration.
-
Solution: Perform a qPCR to determine the optimal number of PCR cycles for your library. Avoid excessive cycling to prevent PCR bias.
-
Q2: My sequencing results show a high rate of non-conversion of cytosine to uracil, leading to false-positive 5hmC calls. How can I troubleshoot this?
A2: High non-conversion rates typically point to issues with the deamination step.
-
Inactive APOBEC3A Enzyme: The enzyme may have lost activity due to improper storage or handling.
-
Solution: Use a fresh aliquot of APOBEC3A enzyme. Ensure the enzyme is stored at -80°C and handled on ice.
-
-
Inefficient Deamination Conditions: The reaction conditions may not be optimal.
-
Secondary Structures in DNA: Complex DNA structures can hinder enzyme access.
-
Solution: Optimize the denaturation step before deamination to ensure the DNA is single-stranded.
-
TET-Assisted Pyridine Borane Sequencing (TAPS)
TAPS is a bisulfite-free method that directly converts 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) to dihydrouracil (DHU), which is then read as thymine (T) during sequencing.
Q1: I am observing incomplete conversion of 5mC/5hmC to thymine in my sequencing data. What could be the reason?
A1: Incomplete conversion in TAPS can be attributed to two main steps:
-
Inefficient TET Oxidation: The TET enzyme may not have completely oxidized 5mC and 5hmC to 5-carboxylcytosine (5caC).
-
Solution: Ensure the TET enzyme is active and used at the recommended concentration. Optimize the reaction buffer, including the concentration of co-factors like Fe(II) and α-ketoglutarate. Increase the incubation time if necessary, but be mindful of potential DNA degradation with prolonged incubation.
-
-
Incomplete Pyridine Borane Reduction: The reduction of 5caC to DHU may be inefficient.
-
Solution: Use a fresh solution of pyridine borane. Ensure the reaction is performed under the recommended pH and temperature conditions.
-
Q2: My DNA appears degraded after the TAPS protocol. How can I minimize DNA damage?
A2: While TAPS is generally less harsh than bisulfite treatment, DNA degradation can still occur.
-
Solution: Handle DNA gently throughout the protocol. Avoid vigorous vortexing. Use wide-bore pipette tips for transferring DNA. Minimize the number of freeze-thaw cycles. Ensure all buffers are freshly prepared and at the correct pH.
M.SssI-based 5fC Sequencing (MAB-Seq)
MAB-Seq (Methylase-Assisted Bisulfite Sequencing) is a method to map 5fC and 5-carboxylcytosine (5caC) at single-base resolution. It relies on the M.SssI CpG methyltransferase to protect unmodified cytosines from bisulfite conversion.
Q1: I am seeing a high background of C-to-T conversions at non-5fC/5caC sites, suggesting incomplete M.SssI methylation. How can I improve methylation efficiency?
A1: Incomplete methylation by M.SssI is a critical issue in MAB-Seq.
-
Suboptimal Enzyme Activity: The M.SssI enzyme may not be fully active.
-
Solution: Use a fresh aliquot of high-quality M.SssI. Ensure the S-adenosylmethionine (SAM) co-factor is fresh, as it is labile.
-
-
Insufficient Enzyme Concentration or Reaction Time:
-
Solution: Increase the amount of M.SssI and/or extend the incubation time. Some protocols recommend multiple rounds of methylation to ensure completeness.
-
-
DNA Purity: Contaminants in the DNA can inhibit M.SssI activity.
-
Solution: Purify the genomic DNA thoroughly before the methylation step.
-
Q2: My library yield is low after bisulfite conversion. What can I do?
A2: Although MAB-seq is designed to be more gentle than traditional bisulfite sequencing, some DNA degradation is expected.
-
Solution: Start with a sufficient amount of high-quality genomic DNA. Minimize DNA shearing prior to the workflow. Use a bisulfite conversion kit optimized for low-input samples and follow the manufacturer's instructions carefully.
Chemical Labeling and Enrichment Methods (fC-Seal, fCAB-Seq, CLED-seq)
These methods involve the chemical modification of 5fC for either enrichment (fC-Seal, CLED-seq) or protection from deamination during sequencing (fCAB-Seq).
Q1: For fC-Seal or CLED-seq, I have low enrichment efficiency of 5fC-containing fragments. What are the likely causes?
A1: Low enrichment efficiency can be due to several factors in the chemical labeling and pull-down steps.
-
Inefficient Chemical Labeling: The chemical reaction to tag 5fC may be incomplete.
-
Solution: Ensure the labeling reagent is fresh and used at the optimal concentration. Optimize reaction time and temperature. Ensure the pH of the reaction buffer is correct.
-
-
Inefficient Biotinylation/Pull-down: The biotin tag may not be efficiently incorporated or captured.
-
Solution: Use high-quality streptavidin beads. Ensure proper binding conditions (e.g., buffer composition, temperature, and incubation time). Perform stringent washes to reduce non-specific binding while retaining specifically bound fragments.
-
Q2: In fCAB-Seq, I am still observing significant conversion of 5fC to T, indicating incomplete protection. How can I improve this?
A2: Incomplete protection of 5fC in fCAB-Seq points to issues with the chemical stabilization step.
-
Suboptimal Chemical Reaction: The reaction to protect the 5fC moiety may be inefficient.
-
Solution: Use fresh reagents for the chemical protection step. Optimize the reaction conditions, including reagent concentration, temperature, and incubation time, as specified in the protocol.
-
Quantitative Data Summary
The following table summarizes key quantitative parameters for various bisulfite-free 5fC sequencing methods. Note that these values can vary depending on the specific protocol, sample type, and instrumentation used.
| Method | Principle | Minimum DNA Input | Reported Efficiency | Readout |
| ACE-Seq | Enzymatic deamination of C/5mC, protection of 5hmC | As low as 1 ng | >99% C/5mC deamination, >98% 5hmC protection | 5hmC as C, C/5mC as T |
| TAPS | TET oxidation of 5mC/5hmC to 5caC, then chemical reduction to DHU | 10 ng | >95% conversion of 5mC/5hmC | 5mC/5hmC as T, C as C |
| MAB-Seq | M.SssI methylation of CpG sites, then bisulfite treatment | 100 ng - 1 µg | >99% M.SssI methylation efficiency | 5fC/5caC as T, C/5mC/5hmC as C |
| fC-Seal | Chemical reduction of 5fC to 5hmC, followed by enrichment | ~1 µg | Enrichment-based, not a direct efficiency metric | Enriched 5fC-containing fragments |
| fCAB-Seq | Chemical protection of 5fC from bisulfite conversion | ~100 ng | >90% protection of 5fC | 5fC as C, C as T |
| CLED-seq | Chemical labeling and enrichment of 5fC, followed by APOBEC deamination | Not specified | Enrichment-based | Enriched 5fC-containing fragments sequenced |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Detailed Protocol for ACE-Seq Library Preparation
This protocol is a condensed version of established ACE-Seq procedures.
-
DNA Fragmentation and End Repair/A-tailing:
-
Fragment 10-100 ng of genomic DNA to an average size of 200-300 bp using sonication.
-
Perform end-repair and A-tailing using a commercial kit.
-
-
Adapter Ligation:
-
Ligate sequencing adapters to the DNA fragments.
-
-
Glucosylation of 5hmC:
-
Incubate the adapter-ligated DNA with UDP-glucose and T4 β-glucosyltransferase (T4-BGT) to protect 5hmC from deamination.
-
-
APOBEC3A Deamination:
-
Denature the DNA at 95°C for 3 minutes, followed by a "snap cool" on ice.
-
Incubate the single-stranded DNA with APOBEC3A enzyme to deaminate unprotected C and 5mC to U.
-
-
PCR Amplification:
-
Amplify the library using primers that recognize the adapter sequences. Use a proofreading polymerase that reads U as T.
-
Determine the optimal number of cycles by qPCR.
-
-
Library Purification and Quantification:
-
Purify the final library using AMPure XP beads.
-
Quantify the library using a Qubit fluorometer and assess the size distribution on a Bioanalyzer.
-
Detailed Protocol for TAPS Library Preparation
This protocol is a summary of the TAPS method.
-
TET Oxidation:
-
Incubate 10-100 ng of genomic DNA with TET2 enzyme, Fe(II), and α-ketoglutarate to oxidize 5mC and 5hmC to 5caC.
-
-
Pyridine Borane Reduction:
-
Treat the DNA with a freshly prepared solution of pyridine borane to reduce 5caC to DHU.
-
-
DNA Purification:
-
Purify the DNA using a column-based method.
-
-
Library Preparation:
-
Proceed with a standard NGS library preparation protocol, including end-repair, A-tailing, adapter ligation, and PCR amplification. Use a polymerase that reads DHU as T.
-
Visualizations
Experimental Workflow for Bisulfite-Free 5fC Sequencing (General)
Caption: A generalized workflow for bisulfite-free 5fC sequencing methods.
Signaling Pathway: Role of 5fC in Active DNA Demethylation
Caption: The role of 5fC as a key intermediate in the active DNA demethylation pathway.
References
Technical Support Center: Optimizing Antibody Specificity for 5-Formylcytosine Immunoprecipitation
Welcome to the technical support center for 5-Formylcytosine (5fC) immunoprecipitation. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 5fC antibody-based enrichment experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is it challenging to detect?
A1: this compound (5fC) is a modified DNA base that serves as a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is converted back to unmodified cytosine.[1] This process is mediated by the Ten-Eleven Translocation (TET) family of enzymes, which sequentially oxidize 5mC to 5-hydroxymethylcytosine (5hmC), then to 5fC, and finally to 5-carboxylcytosine (5caC).[1] The primary challenge in detecting 5fC is its extremely low abundance in the genome of most cell types, often existing at levels of parts per million of total cytosines.[1] This low prevalence makes its enrichment and subsequent analysis highly susceptible to technical variability and requires highly specific antibodies and optimized protocols.
Q2: How does 5fC immunoprecipitation (5fC-IP or fC-Seq) differ from standard methylated DNA immunoprecipitation (MeDIP)?
A2: While the core principles are similar to MeDIP, 5fC-IP requires specific considerations due to the low abundance of the 5fC mark. Key differences include the need for an antibody with exceptionally high specificity and affinity for 5fC, and protocol optimizations to maximize yield and minimize non-specific binding. These optimizations may include adjustments to antibody concentration, incubation times, and washing conditions.
Q3: Why is antibody specificity so critical for 5fC immunoprecipitation?
A3: Antibody specificity is paramount because of the potential for cross-reactivity with other, more abundant cytosine modifications, such as 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC).[2] Given that 5mC and 5hmC can be orders of magnitude more prevalent than 5fC, even minor cross-reactivity can lead to significant background noise and false-positive results, obscuring the true 5fC landscape. Therefore, rigorous validation of antibody specificity is a non-negotiable prerequisite for any 5fC-IP experiment.
Q4: How can I validate the specificity of my anti-5fC antibody?
A4: Two common and effective methods for validating antibody specificity are the Dot Blot assay and the Enzyme-Linked Immunosorbent Assay (ELISA). These techniques allow for a direct comparison of the antibody's binding to DNA substrates containing 5fC, 5mC, 5hmC, and unmodified cytosine. Detailed protocols for both methods are provided in the "Experimental Protocols" section of this guide.
Troubleshooting Guide
This guide addresses common issues encountered during 5fC immunoprecipitation experiments.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal/Yield | 1. Low abundance of 5fC in the sample: The target modification may be below the detection limit of the assay. | - Use a positive control cell line or tissue known to have higher levels of 5fC (e.g., embryonic stem cells).- Increase the starting amount of genomic DNA. |
| 2. Inefficient antibody-antigen binding: The antibody may have low affinity or the incubation conditions may be suboptimal. | - Ensure the use of a high-affinity antibody validated for IP.- Optimize antibody concentration through titration.- Extend the antibody incubation time (e.g., overnight at 4°C).- Ensure DNA is properly denatured to single strands before antibody incubation. | |
| 3. Inefficient immunoprecipitation: Problems with the magnetic beads or elution step. | - Use fresh, high-quality Protein A/G magnetic beads.- Ensure the elution buffer is at the correct pH and strength to disrupt the antibody-antigen interaction. | |
| High Background | 1. Non-specific binding of the antibody: The antibody may be cross-reacting with other DNA modifications or binding non-specifically to the beads. | - Perform Dot Blot or ELISA to confirm antibody specificity.- Pre-clear the lysate with beads alone before adding the antibody.- Increase the stringency of the wash buffers (e.g., by increasing salt or detergent concentration). |
| 2. Too much antibody used: Excess antibody can lead to non-specific binding. | - Titrate the antibody to determine the optimal concentration that maximizes signal-to-noise ratio. | |
| 3. Incomplete washing: Residual unbound DNA and proteins can contribute to background. | - Increase the number and duration of wash steps. | |
| Inconsistent Results | 1. Variability in DNA shearing: Inconsistent fragment sizes can affect immunoprecipitation efficiency. | - Ensure consistent and complete sonication to achieve the desired fragment size range (typically 200-600 bp). |
| 2. Sample degradation: DNA or the 5fC mark itself may be unstable. | - Use fresh lysates and always include protease inhibitors in your buffers. | |
| 3. Technical variability: Minor differences in pipetting, incubation times, or washing can lead to inconsistencies. | - Maintain strict adherence to the protocol and ensure all steps are performed consistently across all samples. |
Data Presentation: Antibody Specificity
While precise quantitative binding affinities (Kd values) for commercial anti-5fC antibodies are often not publicly available, manufacturers typically provide qualitative validation data. The following table illustrates the expected outcome of a Dot Blot analysis for a highly specific anti-5fC antibody.
| DNA Substrate | Expected Signal with Anti-5fC Antibody |
| This compound (5fC) | Strong Signal |
| 5-Hydroxymethylcytosine (5hmC) | No/Negligible Signal |
| 5-Methylcytosine (5mC) | No/Negligible Signal |
| Unmodified Cytosine (C) | No/Negligible Signal |
| 5-Carboxylcytosine (5caC) | No/Negligible Signal |
This table is based on qualitative data from dot blot analyses performed by antibody manufacturers.Users should perform their own validation to obtain quantitative data for their specific antibody lot.
Experimental Protocols
Protocol 1: Dot Blot Assay for Anti-5fC Antibody Specificity
This protocol allows for the qualitative or semi-quantitative assessment of an antibody's specificity for 5fC.
Materials:
-
DNA standards: Oligonucleotides or PCR products containing 5fC, 5hmC, 5mC, and unmodified C.
-
Nitrocellulose or PVDF membrane.
-
Blocking buffer (e.g., 5% non-fat dry milk in TBST).
-
Primary anti-5fC antibody.
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
0.1 M NaOH.
-
6.6 M Ammonium acetate.
Procedure:
-
DNA Preparation and Denaturation:
-
Prepare serial dilutions of your DNA standards.
-
Add 2-5 µl of 0.1 M NaOH to each DNA sample.
-
Denature at 99°C for 5 minutes, then immediately cool on ice.
-
Neutralize with 0.1 volume of 6.6 M ammonium acetate.
-
-
Membrane Spotting:
-
Carefully spot 1-2 µl of each denatured DNA sample onto the nitrocellulose or PVDF membrane.
-
Allow the spots to air dry completely.
-
Cross-link the DNA to the membrane using a UV cross-linker.
-
-
Blocking and Antibody Incubation:
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-5fC antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate according to the manufacturer's instructions.
-
Image the blot using a chemiluminescence detection system.
-
Protocol 2: ELISA for Quantitative Analysis of Anti-5fC Antibody Specificity
This protocol provides a more quantitative measure of antibody binding and cross-reactivity.
Materials:
-
High-binding 96-well ELISA plates.
-
DNA standards as in the Dot Blot protocol.
-
Coating buffer (e.g., PBS).
-
Blocking buffer (e.g., 1% BSA in PBS).
-
Primary and secondary antibodies as in the Dot Blot protocol.
-
TMB substrate.
-
Stop solution (e.g., 2 M H2SO4).
-
Plate reader.
Procedure:
-
Plate Coating:
-
Dilute DNA standards in coating buffer.
-
Add 50-100 µl of each DNA standard to the wells of the 96-well plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with wash buffer (e.g., PBST).
-
Add 200 µl of blocking buffer to each well and incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate three times with wash buffer.
-
Add the primary anti-5fC antibody (diluted in blocking buffer) to the wells and incubate for 1-2 hours at room temperature.
-
Wash the plate three times with wash buffer.
-
Add the HRP-conjugated secondary antibody (diluted in blocking buffer) and incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with wash buffer.
-
Add 100 µl of TMB substrate to each well and incubate in the dark until a color change is observed.
-
Add 100 µl of stop solution to each well.
-
Read the absorbance at 450 nm using a plate reader.
-
Protocol 3: this compound Immunoprecipitation (fC-Seq)
This protocol is adapted from standard MeDIP-seq protocols with optimizations for the low abundance of 5fC.
Materials:
-
Genomic DNA.
-
TE buffer.
-
5x IP buffer.
-
Anti-5fC antibody.
-
Protein A/G magnetic beads.
-
Digestion buffer.
-
Proteinase K.
Procedure:
-
DNA Shearing:
-
Sonicate genomic DNA to an average fragment size of 200-600 bp. Verify fragment size on an agarose gel.
-
-
Denaturation and Antibody Incubation:
-
Denature the sheared DNA at 95°C for 10 minutes and immediately cool on ice.
-
Add 5x IP buffer and the anti-5fC antibody.
-
Incubate overnight at 4°C with gentle rotation.
-
-
Immunoprecipitation:
-
Pre-wash Protein A/G magnetic beads with IP buffer.
-
Add the pre-washed beads to the DNA-antibody mixture and incubate for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Capture the beads on a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1x IP buffer. For higher stringency, the salt concentration in the wash buffer can be increased.
-
-
Elution and DNA Purification:
-
Resuspend the beads in digestion buffer and add Proteinase K.
-
Incubate at 55°C for 2-3 hours to digest the antibody and release the DNA.
-
Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
The enriched DNA is now ready for library preparation and next-generation sequencing (fC-Seq) or for locus-specific analysis by qPCR.
-
Visualizations
References
How to minimize DNA degradation during 5-Formylcytosine analysis
Welcome to the technical support center for 5-Formylcytosine (5fC) analysis. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize DNA degradation during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is its analysis important?
A1: this compound (5fC) is a modified DNA base, classified as the seventh DNA base, that is formed by the oxidation of 5-hydroxymethylcytosine (5hmC).[1] It is a key intermediate in the active DNA demethylation pathway, a fundamental epigenetic process.[2][3] Analyzing 5fC is crucial for understanding gene regulation, cellular differentiation, and the mechanisms behind various diseases.[3][4]
Q2: What are the primary causes of DNA degradation during 5fC analysis?
A2: The most significant cause of DNA degradation is the harsh chemical treatment required by traditional methods, particularly bisulfite sequencing. The high temperatures and pH levels used during bisulfite conversion can lead to depyrimidination and fragmentation of DNA. Studies have shown that under standard bisulfite treatment conditions, 84-96% of the DNA can be degraded.
Q3: How can I assess the quality and degradation of my input DNA?
A3: It is critical to assess your DNA quality before starting any 5fC analysis.
-
Quantification: Use a fluorometric method (e.g., Qubit) for accurate DNA concentration measurement.
-
Purity: Check A260/A280 and A260/A230 ratios using a spectrophotometer. The ideal A260/A280 ratio is ~1.8, and the A260/A230 ratio should be above 2.0 to ensure freedom from salt or phenol contamination.
-
Integrity: Run an aliquot of your DNA on an automated electrophoresis system (e.g., Agilent TapeStation or Bioanalyzer) to determine the DNA Integrity Number (DIN) and assess fragmentation.
Q4: Are there analysis methods that are gentler on DNA than traditional bisulfite sequencing?
A4: Yes, several bisulfite-free and enzymatic methods have been developed to minimize DNA damage.
-
Enzymatic Methyl-seq (EM-seq): This method uses a series of enzymatic reactions, including TET2 oxidation and APOBEC deamination, to convert unmethylated cytosines to uracils under mild conditions. This approach significantly reduces DNA degradation compared to bisulfite treatment and results in higher quality libraries.
-
TET-assisted pyridine borane sequencing (TAPS): This is another bisulfite-free technique that better preserves DNA integrity.
-
fC-CET: This bisulfite-free method is based on the selective chemical labeling of 5fC, which leads to a C-to-T transition during PCR, and shows no noticeable DNA degradation.
Troubleshooting Guide
This section addresses specific issues you may encounter during your 5fC analysis workflow.
Issue 1: Low Library Yield After Library Preparation
| Possible Cause | Recommended Solution & Action Steps |
| 1. High DNA Degradation During Bisulfite Conversion | A. Optimize Bisulfite Protocol: Reduce incubation time and temperature. While maximum conversion can occur at 95°C for 1 hour, this also accelerates degradation. An incubation at 55°C for 4-18 hours provides a better balance. B. Use a Modified Bisulfite Kit: Consider kits designed for damaged or low-input DNA, such as an Ultra-Mild Bisulfite Sequencing (UMBS-seq) approach, which reengineers the chemistry to be less damaging. C. Switch to an Enzymatic Method: Use a gentler, enzyme-based conversion method like EM-seq, which avoids harsh chemical treatments altogether. |
| 2. Poor Quality of Starting DNA | A. Re-assess DNA Quality: Check for signs of degradation or contamination (see FAQ A3). For precious samples like FFPE tissues, which are prone to degradation, consider specialized extraction kits. B. Optimize DNA Extraction: Ensure reagents like Proteinase K are fresh and optimize lysis conditions (e.g., 30 minutes at 56°C). Avoid repeated freeze-thaw cycles. |
| 3. Inefficient Adapter Ligation | A. Check Reagent Quality: Ensure ligases and buffers have not expired or been improperly stored. B. Purify DNA Post-Conversion: Ensure all bisulfite and desulphonation chemicals are completely removed, as they can inhibit downstream enzymatic reactions. |
Issue 2: Noisy or Biased Sequencing Data
| Possible Cause | Recommended Solution & Action Steps |
| 1. PCR Amplification Bias | A. Optimize PCR Cycles: Use the minimum number of PCR cycles required to generate sufficient library concentration to avoid over-amplification of non-methylated fragments. B. Use High-Fidelity Polymerase: Employ a polymerase designed for amplification of bisulfite-converted DNA to ensure uniform amplification across GC-rich and AT-rich regions. |
| 2. Incomplete Bisulfite Conversion | A. Verify Conversion Efficiency: Use unmethylated control DNA (e.g., lambda phage) to confirm a conversion rate of >99%. B. Ensure Complete Denaturation: Incomplete denaturation of double-stranded DNA can protect cytosines from conversion, leading to false positive methylation calls. Optimize the initial denaturation step. |
| 3. Contaminants in the Final Library | A. Perform Thorough Clean-up: Use a robust clean-up method (e.g., magnetic beads) to remove adapter-dimers and other contaminants that can interfere with sequencing. B. Check for Inhibitors: Ensure the absence of inhibitors like salts, EDTA, or phenol, which can affect polymerase activity. DNA should ideally be dissolved in water or a low-EDTA buffer. |
Data Summary: Impact of Treatment Conditions on DNA
The following table summarizes the trade-offs between different bisulfite treatment conditions.
| Treatment Condition | Deamination Efficiency | DNA Degradation | Recommended Use Case |
| 55°C for 4-18 hours | High (≥97%) | High (84-96%) | Standard protocol, good balance for sufficient DNA input. |
| 95°C for 1 hour | High | Very High (Faster than at 55°C) | When speed is critical and large amounts of DNA are available. |
| Enzymatic Conversion (e.g., EM-seq) | High (96-98% for CpG) | Minimal | Low-input samples, damaged DNA (e.g., cfDNA, FFPE), and when preserving DNA integrity is paramount. |
| Chemical Reduction (redBS-Seq) | N/A (converts 5fC to 5hmC) | Minimal (No detectable fragmentation) | Specifically for mapping 5fC without affecting other bases. |
Visualizing the Workflow and Troubleshooting Logic
Experimental Workflow for 5fC Analysis
The following diagram outlines a typical workflow for analyzing 5fC using methods that rely on chemical conversion, highlighting critical points where DNA degradation can occur.
Caption: Workflow for 5fC analysis highlighting the critical conversion step.
Troubleshooting Logic for Low Library Yield
This diagram provides a logical path to diagnose the cause of low library yields.
Caption: Troubleshooting flowchart for diagnosing low library yield.
Key Experimental Protocols
Protocol 1: Reduced Bisulfite Sequencing (redBS-Seq) for 5fC Mapping
This method selectively reduces 5fC to 5hmC, which is resistant to bisulfite-induced deamination, allowing for the direct mapping of 5fC. This protocol is adapted from published methodologies and minimizes DNA fragmentation.
Materials:
-
Genomic DNA (high quality)
-
Sodium borohydride (NaBH₄) solution, freshly prepared
-
Bisulfite conversion kit (choose one optimized for low degradation)
-
DNA purification kit or magnetic beads
-
PCR reagents for library amplification
-
Tris-HCl, EDTA
Procedure:
-
Reduction of 5fC:
-
Take 1-5 µg of genomic DNA in a suitable buffer.
-
Add freshly prepared NaBH₄ to a final concentration of 10 mM.
-
Incubate the reaction at 37°C for 30 minutes. This step quantitatively converts 5fC to 5hmC with no detectable DNA fragmentation.
-
Stop the reaction by adding a quenching buffer and purify the DNA immediately using a DNA purification kit.
-
-
Bisulfite Conversion:
-
Take the purified, reduced DNA and a parallel non-reduced control sample.
-
Perform bisulfite conversion on both samples using a commercial kit. Follow the manufacturer's protocol, opting for milder conditions (e.g., lower temperature, shorter incubation) if available.
-
During this step, original 5fC (now 5hmC) and 5mC will be read as 'C', while unmodified 'C' will be converted to 'U' (and read as 'T'). In the non-reduced sample, 5fC is converted to 'U'.
-
-
Library Preparation and Sequencing:
-
Construct sequencing libraries from both the reduced and non-reduced bisulfite-converted DNA.
-
Perform PCR amplification using a high-fidelity polymerase.
-
Sequence both libraries on a suitable NGS platform.
-
-
Data Analysis:
-
Align reads from both sequencing runs to a reference genome.
-
Identify cytosine positions that are read as 'C' in the reduced sample but as 'T' in the non-reduced control. These positions correspond to the original 5fC sites.
-
Protocol 2: General Best Practices for Sample Handling
-
Storage: Store purified DNA at -20°C or -80°C in a low-EDTA buffer to prevent nuclease activity and acid hydrolysis.
-
Avoid Contamination: Use sterile, nuclease-free reagents and consumables throughout the entire workflow.
-
Minimize Physical Shearing: Avoid vigorous vortexing or multiple freeze-thaw cycles that can physically damage DNA. Use wide-bore pipette tips for handling high molecular weight DNA.
-
Sample Source Matters: Be aware that DNA from certain sources, like formalin-fixed paraffin-embedded (FFPE) tissues, is already significantly degraded and requires specialized protocols.
References
- 1. MethylFlash this compound (5-fC) DNA Quantification Kit (Colorimetric) | EpigenTek [epigentek.com]
- 2. Bisulfite-free and Base-resolution Analysis of this compound at Whole-genome Scale - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
Improving the sensitivity and accuracy of 5-Formylcytosine quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the sensitivity and accuracy of 5-Formylcytosine (5fC) quantification experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is its quantification important?
A1: this compound (5fC) is a modified DNA base, recognized as an intermediate in the active DNA demethylation pathway.[1][2] It is formed through the oxidation of 5-hydroxymethylcytosine (5hmC) by Ten-Eleven Translocation (TET) enzymes.[1][3] Accurate quantification of 5fC is crucial as it provides insights into dynamic epigenetic regulation, gene expression, and its potential role as a biomarker in various diseases, including cancer.[1]
Q2: What are the main challenges in quantifying 5fC?
A2: The primary challenges in 5fC quantification are its low abundance in the genome and the potential for interference from other cytosine modifications like 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC). This necessitates highly sensitive and specific detection methods.
Q3: Which methods are available for 5fC quantification?
A3: Several methods are available, each with its own advantages and limitations. The main categories include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly accurate and sensitive method for global 5fC quantification.
-
Sequencing-based methods (e.g., redBS-Seq): These methods provide single-base resolution mapping of 5fC across the genome.
-
Colorimetric/ELISA-based assays: These are high-throughput methods suitable for quantifying global 5fC levels.
-
qPCR-based methods: These offer a bisulfite-free approach for detecting and quantifying 5fC at specific loci.
Q4: How do I choose the right 5fC quantification method for my experiment?
A4: The choice of method depends on your specific research question:
-
For global 5fC levels , LC-MS/MS or colorimetric assays are suitable.
-
For locus-specific 5fC analysis , qPCR-based methods are a good option.
-
For genome-wide, single-base resolution mapping , sequencing-based methods like redBS-Seq are the gold standard.
Troubleshooting Guides
Colorimetric/ELISA-based Assays
| Problem | Possible Cause | Solution |
| No or Weak Signal | Reagents added in the wrong order or prepared incorrectly. | Follow the kit protocol precisely. Ensure all reagents are fresh and correctly diluted. |
| Insufficient incubation time or incorrect temperature. | Adhere strictly to the recommended incubation times and temperatures. | |
| Low 5fC levels in the sample. | Increase the amount of input DNA. | |
| Antibody concentration is too low. | Increase the concentration of the primary or secondary antibody. | |
| High Background | Insufficient washing. | Increase the number and duration of wash steps to effectively remove unbound antibodies. |
| Non-specific binding of antibodies. | Use the blocking buffer provided in the kit and ensure adequate blocking time. | |
| Reagents not at room temperature before use. | Allow all reagents to equilibrate to room temperature before starting the assay. | |
| High Variability Between Replicates | Pipetting errors. | Ensure accurate and consistent pipetting. Use calibrated pipettes and change tips for each sample and reagent. |
| Inconsistent incubation times or temperatures. | Ensure uniform incubation conditions for all wells. Use a plate sealer to prevent evaporation. | |
| Bubbles in wells. | Be careful to avoid introducing bubbles when adding reagents. Pop any visible bubbles before reading the plate. |
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
| Problem | Possible Cause | Solution |
| Poor Peak Shape (Tailing, Broadening, Splitting) | Column contamination. | Flush the column or use a guard column. Ensure proper sample clean-up before injection. |
| Incompatible mobile phase. | Ensure the mobile phase is volatile and the pH is controlled. | |
| Injection of solvent stronger than the mobile phase. | The sample should be dissolved in a solvent that is weaker than or equal in strength to the mobile phase. | |
| Low Signal Intensity / Poor Sensitivity | Inefficient ionization. | Optimize ion source parameters (e.g., spray voltage, capillary temperature). |
| Matrix effects causing ion suppression. | Improve sample preparation to remove interfering substances. Use an internal standard. | |
| Low abundance of 5fC in the sample. | Increase the amount of DNA loaded or use a more sensitive instrument. | |
| Retention Time Shifts | Changes in mobile phase composition or pH. | Prepare fresh mobile phase and ensure consistent pH. |
| Column temperature fluctuations. | Use a column oven to maintain a stable temperature. | |
| Column degradation. | Replace the column if it has exceeded its lifetime. | |
| Baseline Noise | Contaminated mobile phase or system. | Use high-purity solvents and filter all mobile phases. Flush the system to remove contaminants. |
| Electronic noise. | Ensure proper grounding of the instrument. |
qPCR-based Assays
| Problem | Possible Cause | Solution |
| No or Low Amplification | Insufficient template DNA. | Increase the amount of input DNA. |
| Poor primer design. | Redesign primers to ensure they are specific and have optimal melting temperatures. | |
| Presence of PCR inhibitors in the sample. | Purify the DNA sample to remove inhibitors. | |
| Non-specific Amplification (Multiple Peaks in Melt Curve) | Suboptimal annealing temperature. | Optimize the annealing temperature in a gradient PCR. |
| Primer-dimer formation. | Redesign primers to minimize self-dimerization. | |
| Inconsistent Ct Values | Pipetting errors. | Ensure accurate and consistent pipetting of template and reagents. |
| Poor quality of template DNA. | Use high-quality, intact genomic DNA. |
Quantitative Data Summary
The following table summarizes the global levels of 5fC found in various mouse tissues, providing a reference for expected abundance.
| Tissue | 5fC Level (% of total cytosines) | Reference |
| Embryonic Stem (ES) Cells | 0.0014 ± 0.0003 | |
| E11.5 Hindbrain | ~0.0015 | |
| E11.5 Heart | ~0.001 | |
| E11.5 Liver | ~0.0005 | |
| Adult Brain (Cerebral Cortex) | ~0.002 | |
| Adult Kidney | ~0.0008 | |
| Adult Liver | ~0.0003 |
Experimental Protocols
Detailed Methodology for Colorimetric 5fC Quantification
This protocol is a generalized procedure for an ELISA-based 5fC quantification kit. Always refer to the specific manufacturer's instructions.
-
DNA Binding: Add 100-200 ng of denatured DNA to each well of the high-affinity 96-well plate. Incubate at 37°C for 60-90 minutes to allow for DNA binding.
-
Washing: Wash each well three times with 150 µl of 1X Wash Buffer.
-
Blocking: Add 150 µl of Blocking Buffer to each well and incubate at 37°C for 30 minutes.
-
Capture Antibody: Wash the wells again as in step 2. Add diluted 5fC capture antibody to each well and incubate at room temperature for 60 minutes.
-
Detection Antibody: Wash the wells. Add diluted detection antibody and incubate at room temperature for 30 minutes.
-
Signal Development: Wash the wells. Add the color development solution and incubate in the dark for 5-10 minutes.
-
Stop Reaction: Add the stop solution to each well.
-
Absorbance Reading: Read the absorbance on a microplate reader at 450 nm within 15 minutes.
-
Quantification: Calculate the amount of 5fC in the samples by comparing the OD values with the standard curve generated using the provided 5fC standards.
Detailed Methodology for LC-MS/MS 5fC Quantification
This protocol outlines the general steps for global 5fC quantification using LC-MS/MS.
-
DNA Hydrolysis: Digest 1-5 µg of genomic DNA to nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Sample Cleanup: Remove proteins and other contaminants from the hydrolyzed DNA sample, for example, by protein precipitation with cold acetonitrile.
-
Chromatographic Separation: Inject the cleaned nucleoside mixture onto a reverse-phase C18 column. Use a gradient elution with a mobile phase consisting of an aqueous solution with a small amount of acid (e.g., 0.1% formic acid) and an organic solvent (e.g., acetonitrile or methanol).
-
Mass Spectrometry Analysis: Perform mass spectrometry in positive electrospray ionization (ESI) mode. Monitor the specific mass-to-charge (m/z) transitions for 5fC and an internal standard.
-
Quantification: Generate a standard curve using known concentrations of a 5fC standard. Quantify the amount of 5fC in the sample by comparing its peak area to the standard curve, normalized to the internal standard.
Detailed Methodology for Reduced Bisulfite Sequencing (redBS-Seq)
This protocol provides a step-by-step guide for performing redBS-Seq to map 5fC at single-base resolution.
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Reduction of 5fC: Treat the genomic DNA with sodium borohydride (NaBH₄) to selectively reduce 5fC to 5hmC.
-
Library Preparation: Prepare a sequencing library from the reduced DNA. This involves fragmentation, end-repair, A-tailing, and ligation of methylated adapters.
-
Bisulfite Conversion: Treat the library with sodium bisulfite. This converts unmethylated cytosines and 5fC (which has been reduced to 5hmC) to uracil, while 5mC and the newly formed 5hmC remain as cytosine.
-
PCR Amplification: Amplify the bisulfite-converted library using primers specific to the ligated adapters.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Data Analysis:
-
Perform a parallel standard bisulfite sequencing (BS-Seq) experiment on the same genomic DNA without the reduction step.
-
Align reads from both redBS-Seq and BS-Seq experiments to a reference genome.
-
Calculate the methylation level at each cytosine position for both datasets.
-
The level of 5fC at a specific site is determined by subtracting the methylation level from the BS-Seq data from the methylation level of the redBS-Seq data.
-
Visualizations
References
Common pitfalls to avoid in 5-Formylcytosine sequencing library preparation
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding 5-Formylcytosine (5fC) sequencing library preparation. It is designed for researchers, scientists, and drug development professionals to help navigate common challenges and ensure successful experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for single-base resolution 5fC sequencing, and how do they differ?
A1: The main methodologies for quantitative, single-base resolution 5fC sequencing are primarily based on chemical modification coupled with bisulfite sequencing. Key methods include:
-
Reduced Bisulfite Sequencing (redBS-Seq): This technique involves the selective chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) using a reducing agent like sodium borohydride. Following this reduction, standard bisulfite treatment is performed. In this workflow, the original 5fC, now converted to 5hmC, is read as a cytosine, whereas unmodified cytosine is read as thymine. By comparing the results of redBS-Seq to standard bisulfite sequencing (BS-Seq), where 5fC is read as thymine, the locations of 5fC can be determined.[1][2]
-
Oxidative Bisulfite Sequencing (oxBS-Seq): This method is used to map 5-methylcytosine (5mC) and can be used in conjunction with other methods to infer 5fC locations. oxBS-Seq uses a specific chemical oxidation to convert 5hmC to 5fC.[1][3] During the subsequent bisulfite treatment, this newly formed 5fC (along with any pre-existing 5fC) is deformylated and deaminated to uracil, which is then read as thymine.[3] By comparing BS-Seq (reads 5mC and 5hmC as C) and oxBS-Seq (reads only 5mC as C) data, 5hmC levels can be inferred.
-
fCAB-Seq (formylcytosine-assisted bisulfite sequencing): This method employs a chemical, such as O-ethylhydroxylamine, to protect 5fC from deamination during bisulfite treatment. This protection ensures that 5fC is read as cytosine after sequencing. Comparing the results of fCAB-Seq with traditional BS-Seq allows for the identification of 5fC sites.
Q2: Why is the choice of DNA polymerase important in 5fC sequencing?
A2: The choice of DNA polymerase is critical during the PCR amplification step of the library preparation to minimize the introduction of artifacts. High-fidelity DNA polymerases, such as Phusion®, have significantly lower error rates compared to standard Taq polymerase. Using a high-fidelity polymerase is crucial for accurately amplifying the library and ensuring that the sequenced variations are true biological modifications and not PCR-induced errors.
Q3: What are adapter dimers, and how can they be prevented?
A3: Adapter dimers are formed when sequencing adapters ligate to each other without a DNA insert. These short fragments can be preferentially amplified during PCR, leading to a significant portion of sequencing reads being wasted on these non-informative sequences. Prevention strategies include:
-
Optimizing the adapter-to-insert molar ratio: Using an appropriate concentration of adapters relative to the input DNA can minimize the chances of adapters ligating to each other.
-
Performing size selection: After adapter ligation, a size-selection step (e.g., using beads or gel electrophoresis) can effectively remove the small adapter-dimer fragments.
-
Using high-quality input DNA: Starting with sufficient and high-quality DNA can improve the efficiency of insert ligation.
Troubleshooting Guides
Issue 1: Low Library Yield
Symptoms:
-
Low DNA concentration after library preparation as measured by fluorometric methods (e.g., Qubit).
-
Faint or no visible band on an agarose gel or Bioanalyzer trace.
| Potential Cause | Recommended Solution |
| Poor Quality Input DNA | Assess the quality of the starting DNA using spectrophotometry (for purity) and gel electrophoresis (for integrity). Contaminants like phenol, EDTA, or salts can inhibit enzymatic reactions. Ensure the DNA is not degraded. |
| Inefficient Adapter Ligation | Optimize the adapter-to-insert molar ratio. Ensure the ligase enzyme is active and has not been subjected to multiple freeze-thaw cycles. Consider extending the ligation time or adjusting the temperature. |
| DNA Loss During Cleanup Steps | Be cautious during bead-based cleanup steps to avoid aspirating the beads. Ensure the ethanol used for washing is at the correct concentration (typically 70-80%) and freshly prepared. |
Issue 2: Incomplete Bisulfite Conversion
Symptoms:
-
High rate of non-CpG methylation in control samples.
-
Sequencing data shows a lower-than-expected conversion rate of unmodified cytosines to thymines.
| Potential Cause | Recommended Solution |
| Suboptimal Reaction Conditions | Ensure the correct concentration of sodium bisulfite and optimal reaction time and temperature are used. GC-rich regions may require longer incubation times for complete conversion. |
| Degraded Bisulfite Reagent | Sodium bisulfite is sensitive to light and temperature. Store it in dark, cool conditions and use fresh reagents to maintain its effectiveness. |
| Incomplete DNA Denaturation | The DNA must be fully single-stranded for the bisulfite to react with cytosines. Ensure complete denaturation by using thermal or chemical methods before bisulfite treatment. |
| Differential Conversion of 5fC | 5fC converts to uracil at a different rate than cytosine. For methods relying on this conversion, ensure incubation times are sufficient for complete 5fC conversion. |
Issue 3: PCR Artifacts and Bias
Symptoms:
-
Presence of chimeric sequences (molecules formed from two or more different templates).
-
High frequency of single nucleotide variations that are not expected.
-
Uneven amplification of library fragments.
| Potential Cause | Recommended Solution |
| High Number of PCR Cycles | Use the minimum number of PCR cycles necessary to obtain sufficient library yield. Excessive cycles can increase the amplification of errors and create chimeric molecules. |
| Low-Fidelity DNA Polymerase | Use a high-fidelity DNA polymerase to minimize the introduction of errors during amplification. |
| Incomplete Extension During PCR | Incomplete extension can lead to the formation of chimeric molecules where a partially amplified fragment acts as a primer on a different template in the next cycle. Ensure sufficient extension time during PCR. |
| GC Bias | GC-rich regions can be more difficult to amplify, leading to their underrepresentation in the final library. Optimize PCR conditions (e.g., annealing temperature, use of specific additives) to minimize GC bias. |
Experimental Protocols & Workflows
General Workflow for 5fC Sequencing Library Preparation
The following diagram illustrates a generalized workflow for 5fC sequencing library preparation, highlighting critical steps and potential pitfalls.
Caption: Workflow of 5fC sequencing highlighting key pitfalls.
Data Summary
Comparison of 5fC Sequencing Methods
| Method | Principle | 5fC Readout | Advantages | Considerations |
| redBS-Seq | Chemical reduction of 5fC to 5hmC, followed by bisulfite treatment. | C | Quantitative, single-base resolution. | Requires comparison with a standard BS-Seq library. |
| fCAB-Seq | Chemical protection of 5fC from bisulfite-mediated deamination. | C | Direct detection of 5fC at single-base resolution. | Requires comparison with a standard BS-Seq library. |
| oxBS-Seq | Used in combination with BS-Seq to infer 5hmC, which can indirectly help delineate 5fC. | T | Provides a direct map of 5mC. | 5fC is not directly measured but inferred through comparison with other methods. |
| Antibody-based Enrichment | Immunoprecipitation of DNA fragments containing 5fC using a specific antibody. | Region-based | Good for genome-wide screening of 5fC-enriched regions. | Low resolution (not single-base), potential for antibody cross-reactivity. |
References
- 1. Quantitative sequencing of this compound in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reduced Bisulfite Sequencing: Quantitative Base-Resolution Sequencing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oxidative bisulfite sequencing of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Unbiased PCR Amplification of 5fC-Containing DNA
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides detailed guidance on strategies to minimize bias during the PCR amplification of DNA containing 5-formylcytosine (5fC). Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is it problematic for PCR?
This compound (5fC) is an oxidized derivative of 5-methylcytosine (5mC), playing a key role in active DNA demethylation.[1] Its aldehyde group can cause DNA polymerases to stall or misincorporate nucleotides during PCR, leading to a bias in amplification. This results in the underrepresentation of 5fC-containing DNA fragments in the final PCR product, which can skew downstream analyses like sequencing.
Q2: What are the main strategies to reduce PCR bias for 5fC-containing DNA?
There are two primary strategies to mitigate PCR bias when amplifying 5fC-containing DNA:
-
Chemical Modification and Cleavage: This approach involves protecting the 5fC modification with a chemical probe, often containing biotin for enrichment. After enrichment, the probe is cleaved, leaving a less bulky modification that is more easily bypassed by DNA polymerase.
-
Chemically-Induced Base Conversion: This method uses a chemical reagent to selectively label 5fC, which then leads to a C-to-T conversion during reverse transcription and PCR. The polymerase then reads the modified base as a thymine, preventing stalling and amplification bias.
Q3: Which DNA polymerase should I use for amplifying 5fC-containing DNA?
While direct comparative studies of DNA polymerases on 5fC-containing templates are limited, high-fidelity polymerases with proofreading (3'→5' exonuclease) activity are generally recommended for amplifying modified DNA.[2][3][4][5] Enzymes like Pfu and its derivatives have higher fidelity than standard Taq polymerase. For templates with complex secondary structures or high GC content, which can be a characteristic of regions with modified bases, consider using a polymerase with high processivity.
Q4: Can I use standard PCR protocols for 5fC-containing DNA?
Standard PCR protocols are likely to produce biased results with 5fC-containing DNA due to polymerase stalling. It is highly recommended to use a specialized protocol, such as those involving chemical modification of the 5fC, to ensure more accurate and unbiased amplification.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or No PCR Product | Polymerase stalling at 5fC sites: The aldehyde group on 5fC can inhibit the DNA polymerase. | - Employ a chemical modification strategy to alter the 5fC before PCR. - Try a different high-fidelity DNA polymerase with higher processivity. |
| Poor template quality: The DNA may be degraded or contain inhibitors. | - Assess DNA integrity on an agarose gel. - Re-purify the DNA template to remove potential inhibitors. | |
| Suboptimal PCR conditions: Annealing temperature, extension time, or MgCl₂ concentration may not be optimal. | - Optimize the annealing temperature using a gradient PCR. - Increase the extension time to allow for potential polymerase pausing. - Titrate the MgCl₂ concentration. | |
| PCR Bias (Underrepresentation of 5fC-containing fragments) | Inefficient bypass of 5fC by the polymerase: The polymerase is preferentially amplifying unmodified templates. | - Use a chemical modification strategy (cleavable probe or C-to-T conversion) to facilitate polymerase read-through. |
| Incorrect enzyme choice: The selected polymerase may have poor performance on modified templates. | - Switch to a high-fidelity polymerase known for robust performance, such as Pfu or a specially engineered enzyme. | |
| Non-specific PCR Products | Primers annealing to off-target sites: Primer design may not be specific enough. | - Redesign primers with higher specificity. - Increase the annealing temperature. |
| Contamination: Contaminating DNA may be present in the reaction. | - Use fresh, sterile reagents and dedicated lab space for PCR setup. |
Strategies to Reduce Amplification Bias
Strategy 1: Chemical Modification with a Cleavable Biotin Probe
This strategy involves the use of a specially designed biotin probe that reacts with the aldehyde group of 5fC. The biotin tag allows for the enrichment of 5fC-containing DNA fragments. Crucially, the probe is designed to be cleavable under mild conditions, removing the bulky biotin tag before PCR amplification. This leaves a smaller, less obstructive modification that is more readily bypassed by DNA polymerase, thus reducing amplification bias.
Quantitative Data:
The table below shows the reduction in PCR bias, measured by the change in the threshold cycle (ΔCt), when using a cleavable biotin probe compared to a non-cleavable probe. A lower ΔCt value indicates less PCR inhibition and therefore less bias.
| Number of 5fC Sites | ΔCt (Non-cleavable Probe) | ΔCt (Cleaved Probe) |
| 1 | 1.8 | 0.5 |
| 4 | 4.2 | 1.2 |
| 10 | 7.5 | 2.1 |
Experimental Protocol: Cleavable Biotin Probe Labeling and PCR
-
DNA Fragmentation: Shear genomic DNA to the desired fragment size (e.g., 200-500 bp) using sonication or enzymatic digestion.
-
End Repair and A-tailing: Perform standard end-repair and A-tailing reactions to prepare the DNA fragments for adapter ligation.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
5fC Labeling:
-
To 20 µL of adapter-ligated DNA, add the cleavable biotin probe to a final concentration of 1 mM.
-
Incubate at 37°C for 1 hour.
-
-
Enrichment:
-
Add streptavidin-coated magnetic beads to the labeling reaction and incubate with rotation for 30 minutes at room temperature.
-
Wash the beads three times with a high-salt wash buffer to remove non-specifically bound DNA.
-
-
Probe Cleavage:
-
Resuspend the beads in a cleavage buffer containing a reducing agent (e.g., Tris(2-carboxyethyl)phosphine - TCEP).
-
Incubate at 65°C for 15 minutes.
-
Separate the supernatant containing the cleaved DNA from the beads.
-
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase for PCR.
-
Set up a 50 µL reaction using 10 µL of the cleaved DNA as a template.
-
Use the following cycling conditions:
-
Initial denaturation: 98°C for 30 seconds
-
15-18 cycles of:
-
98°C for 10 seconds
-
65°C for 30 seconds
-
72°C for 30 seconds
-
-
Final extension: 72°C for 5 minutes
-
-
Strategy 2: Malononitrile-Mediated C-to-T Conversion
This method utilizes the chemical reactivity of malononitrile with the aldehyde group of 5fC. The resulting adduct is read as a thymine (T) by reverse transcriptase and DNA polymerase. This C-to-T conversion at 5fC sites allows for their identification through sequencing and prevents the polymerase from stalling, thus reducing amplification bias.
Quantitative Data:
The efficiency of malononitrile-mediated C-to-T conversion is linearly correlated with the stoichiometry of 5fC in the template DNA. This allows for quantitative analysis of 5fC levels.
| 5fC Stoichiometry (%) | C-to-T Conversion Rate (%) |
| 5 | ~2.5 |
| 25 | ~12.5 |
| 50 | ~25 |
| 100 | ~50 |
Experimental Protocol: Malononitrile Treatment and PCR
-
DNA Preparation: Start with purified genomic DNA or a DNA fragment of interest.
-
Malononitrile Labeling:
-
In a 20 µL reaction, combine up to 1 µg of DNA with malononitrile at a final concentration of 1 M in a suitable buffer (e.g., 50 mM sodium phosphate, pH 7.0).
-
Incubate at 37°C for 4 hours.
-
-
DNA Purification:
-
Purify the DNA using a spin column-based purification kit to remove excess malononitrile and other reaction components.
-
Elute the DNA in nuclease-free water.
-
-
PCR Amplification:
-
Use a high-fidelity DNA polymerase for amplification.
-
Set up a standard PCR reaction using the malononitrile-treated DNA as a template.
-
Use standard cycling conditions appropriate for the polymerase and primers.
-
-
Downstream Analysis:
-
The PCR product can be sequenced directly (e.g., Sanger or next-generation sequencing) to identify the C-to-T conversions at the original 5fC sites.
-
References
Technical Support Center: Reagent Cross-Reactivity in Cytosine Modification Studies
Welcome to the technical support center for researchers, scientists, and drug development professionals working with cytosine modifications. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the cross-reactivity of reagents, particularly antibodies, with various cytosine modifications, including 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), 5-formylcytosine (5fC), and 5-carboxylcytosine (5caC).
Frequently Asked Questions (FAQs)
Q1: What is reagent cross-reactivity in the context of cytosine modifications?
A1: Reagent cross-reactivity refers to the binding of a reagent, such as an antibody, to molecules other than its intended target. In the study of cytosine modifications, this means an antibody designed to recognize one modification (e.g., 5mC) may also bind to other modifications (e.g., 5hmC, 5fC, or 5caC). This can lead to inaccurate quantification and localization of specific epigenetic marks. Low specificity of an antibody for its target modification or cross-reactivity with off-target sites can result in high background noise in various applications[1].
Q2: Can I use an anti-5mC antibody to specifically detect 5mC without detecting 5hmC?
A2: Many commercially available anti-5mC antibodies exhibit high specificity for 5mC and show minimal cross-reactivity with 5hmC.[2] Studies have shown that techniques based on immunoprecipitation with anti-5mC antibodies, such as MeDIP, do not readily detect 5hmC and are specific for 5mC.[2] However, it is crucial to validate the specificity of each antibody lot, as performance can vary.
Q3: How do the different oxidized cytosine modifications (5hmC, 5fC, 5caC) arise?
A3: 5-hydroxymethylcytosine (5hmC), this compound (5fC), and 5-carboxylcytosine (5caC) are generated through the sequential oxidation of 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of dioxygenases.[3] This process is a key part of the active DNA demethylation pathway.
Q4: Why is it difficult to distinguish between different cytosine modifications?
A4: The structural similarities between 5mC, 5hmC, 5fC, and 5caC make it challenging to generate antibodies with absolute specificity for a single modification. Furthermore, some widely used techniques, like bisulfite sequencing, cannot distinguish between 5mC and 5hmC, as both are read as cytosine after treatment.[2]
Troubleshooting Guides
This section provides solutions to common problems encountered during experiments involving the detection of cytosine modifications.
High Background Signal in Dot Blots or ELISAs
| Potential Cause | Troubleshooting Steps |
| Antibody Cross-reactivity | Perform a dot blot with DNA standards containing each of the cytosine modifications (5mC, 5hmC, 5fC, 5caC) to assess the specificity of your primary antibody. |
| Non-specific Antibody Binding | Increase the number and duration of wash steps. Optimize the blocking buffer; consider using a different blocking agent (e.g., 5% BSA in TBS-T). |
| High Antibody Concentration | Titrate your primary and secondary antibodies to determine the optimal concentration that provides a strong signal with low background. |
| Contaminated Reagents | Use fresh, high-quality reagents, including buffers and water. |
| Improper Membrane/Plate Blocking | Ensure the entire surface of the membrane or plate is blocked to prevent non-specific antibody adherence. |
Low or No Signal in MeDIP-Seq
| Potential Cause | Troubleshooting Steps |
| Poor Antibody Quality | Validate the antibody's ability to immunoprecipitate methylated DNA using a known positive control DNA sample. The quality of the antibody is a major limitation in enrichment-based methods. |
| Low Abundance of the Target Modification | Ensure your starting material has a sufficient amount of the target modification. For example, 5hmC levels can be very low in some tissues. |
| Inefficient Immunoprecipitation | Optimize the antibody-to-DNA ratio and incubation times. Ensure proper mixing and temperature control during the IP step. |
| DNA Fragmentation Issues | Verify the size of your fragmented DNA using gel electrophoresis. The optimal fragment size for MeDIP-seq is typically between 150-300 bp. |
| Issues with Library Preparation | Ensure all library preparation steps are performed correctly and that reagents are not expired. |
Inconsistent or Unexpected Sequencing Results
| Potential Cause | Troubleshooting Steps |
| Bisulfite Conversion Inefficiency | If using bisulfite-based methods, ensure complete conversion of unmethylated cytosines by following the manufacturer's protocol precisely. Incomplete conversion can lead to an overestimation of methylation levels. |
| Antibody Bias in Enrichment Methods | Be aware that antibody-based enrichment can be biased towards regions with a high density of the target modification. |
| Sample Cross-Contamination | Use unique dual indexing to minimize index hopping, especially in multiplexed sequencing runs. |
| Poor Quality of Input DNA | Ensure the input genomic DNA is of high quality and free from contaminants that could inhibit enzymatic reactions. |
Quantitative Data on Antibody Specificity
The following table summarizes representative data on the cross-reactivity of a commercially available anti-5mC antibody. It is essential to perform in-house validation for the specific antibody and lot being used in your experiments.
| Antibody | Target Modification | Relative Binding to 5mC | Relative Binding to 5hmC | Relative Binding to 5fC | Relative Binding to 5caC | Reference |
| Anti-5-methylcytosine (Clone 33D3) | 5mC | 100% | <1% | Not Reported | Not Reported | |
| Anti-5-hydroxymethylcytosine (pAb) | 5hmC | <0.15% | 100% | Not Reported | Not Reported |
Experimental Protocols
Protocol 1: Dot Blot Assay for Assessing Antibody Specificity
This protocol allows for a semi-quantitative assessment of an antibody's specificity for different cytosine modifications.
Materials:
-
DNA standards containing 100% of a single modification (C, 5mC, 5hmC, 5fC, 5caC)
-
Nylon or nitrocellulose membrane
-
0.1 M NaOH
-
20X SSC buffer
-
UV cross-linker
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBS-T)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
DNA Denaturation: Dilute DNA standards to a concentration of 100 ng/µL in nuclease-free water. Mix equal volumes of the DNA solution and 2X DNA Denaturing Buffer (e.g., 0.2 M NaOH). Incubate at 95°C for 10 minutes.
-
Neutralization: Add an equal volume of 20X SSC buffer to the denatured DNA and immediately place on ice for 5 minutes.
-
Spotting: Spot 2 µL of each denatured DNA standard onto the membrane in a serial dilution. Allow the membrane to air dry completely.
-
Cross-linking: UV cross-link the DNA to the membrane according to the manufacturer's instructions (e.g., 120 mJ/cm²).
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBS-T.
-
Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system. The intensity of the spots will indicate the antibody's reactivity to each modification.
Protocol 2: Competitive ELISA for Quantitative Analysis of Antibody Specificity
This protocol provides a quantitative measure of an antibody's binding affinity for different cytosine modifications.
Materials:
-
High-binding 96-well ELISA plate
-
DNA standards containing a single modification (C, 5mC, 5hmC, 5fC, 5caC) for coating
-
Free modified nucleosides (5mC, 5hmC, 5fC, 5caC) as competitors
-
Coating buffer (e.g., PBS, pH 7.4)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody to be tested
-
HRP-conjugated secondary antibody
-
TMB substrate
-
Stop solution (e.g., 2 M H₂SO₄)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of the ELISA plate with 100 µL of a DNA standard (e.g., 100 ng/well of 5mC-containing DNA) in coating buffer. Incubate overnight at 4°C.
-
Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).
-
Blocking: Block the wells with 200 µL of blocking buffer for 1 hour at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competition: Prepare a series of dilutions of the free modified nucleosides (competitors). In separate tubes, pre-incubate the primary antibody with each competitor dilution for 30 minutes at room temperature.
-
Primary Antibody Incubation: Add 100 µL of the antibody-competitor mixtures to the coated wells. Incubate for 2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the HRP-conjugated secondary antibody diluted in blocking buffer. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Detection: Add 100 µL of TMB substrate to each well and incubate in the dark until a blue color develops.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Measurement: Read the absorbance at 450 nm using a microplate reader. A decrease in signal in the presence of a competitor indicates that the antibody binds to that specific modified nucleoside. The degree of signal reduction can be used to quantify the relative binding affinity.
Visualizations
Caption: Workflow for assessing antibody specificity using Dot Blot and Competitive ELISA.
Caption: A logical guide for troubleshooting common issues in cytosine modification detection.
References
Technical Support Center: Optimization of Enzymatic Reactions for 5-Formylcytosine Labeling
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize enzymatic reactions for 5-formylcytosine (5fC) labeling.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is it important?
This compound (5fC) is a modified DNA base, recognized as a key intermediate in the active DNA demethylation pathway.[1][2] It is generated from the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[1][3][4] Beyond its role in demethylation, 5fC is now considered a stable epigenetic mark with its own regulatory functions, influencing gene expression and chromatin structure. Studies have shown that 5fC is enriched in regulatory elements like enhancers and promoters, suggesting its involvement in the fine-tuning of gene expression during development and in disease.
Q2: What are the common enzymatic labeling strategies for 5fC?
The most prevalent enzymatic labeling method for 5fC involves a two-step process. First, the 5fC is chemically reduced to 5hmC. Subsequently, the newly formed 5hmC is glucosylated using T4 phage β-glucosyltransferase (T4-BGT), which transfers a modified glucose moiety from a UDP-glucose analog to the hydroxyl group of 5hmC. This modified glucose can carry a biotin tag for affinity enrichment or a fluorescent dye for imaging applications.
Q3: How do I choose the right detection method for my 5fC experiment?
The choice of detection method depends on your specific research question, sample type, and desired resolution. Here are some common methods:
-
Affinity Pull-down followed by qPCR or Sequencing: This method is suitable for studying the enrichment of 5fC at specific genomic loci or for genome-wide mapping of 5fC. It relies on the specific capture of biotin-labeled 5fC-containing DNA fragments.
-
5fC-specific antibodies for immunoprecipitation (DIP-seq): This technique uses antibodies that specifically recognize 5fC to enrich for 5fC-containing DNA fragments, which can then be analyzed by sequencing.
-
Chemical-assisted bisulfite sequencing (fCAB-Seq): This method allows for single-base resolution mapping of 5fC. It involves a chemical modification that protects 5fC from deamination during bisulfite treatment.
-
Mass Spectrometry: This is a highly sensitive and quantitative method for determining the global levels of 5fC in a given DNA sample.
Q4: What are "reader" proteins for 5fC and what is their function?
Reader proteins are a class of proteins that specifically recognize and bind to modified DNA bases, including 5fC. By binding to 5fC, these proteins can recruit other factors to modulate chromatin structure and gene expression. The identification and characterization of 5fC reader proteins is an active area of research, and it is believed that they play a crucial role in transducing the epigenetic signal encoded by 5fC into a functional cellular response.
Troubleshooting Guides
Section 1: TET-Mediated Oxidation of 5mC to 5fC
| Problem | Possible Cause | Solution |
| Low yield of 5fC | Inefficient TET enzyme activity. | - Ensure the use of a highly active TET enzyme preparation.- Optimize the enzyme concentration. A typical starting point is in the nanomolar range.- Verify the integrity and concentration of co-factors such as Fe(II) and α-ketoglutarate. |
| Suboptimal reaction buffer. | - The optimal pH for TET enzymes is around 8.0.- Ensure the buffer contains appropriate concentrations of salts (e.g., 50-150 mM NaCl) and reducing agents (e.g., DTT). | |
| Short incubation time. | - Increase the incubation time. However, be mindful that prolonged incubation can lead to further oxidation of 5fC to 5-carboxylcytosine (5caC). Monitor the reaction over a time course to find the optimal duration. | |
| Low starting 5mC levels. | - Confirm the presence of 5mC in your DNA sample using a sensitive detection method before starting the oxidation reaction. |
Section 2: T4-BGT Mediated Glucosylation of Reduced 5fC (5hmC)
| Problem | Possible Cause | Solution |
| Incomplete glucosylation | Inactive T4-BGT enzyme. | - Use a fresh, high-quality T4-BGT enzyme. Avoid repeated freeze-thaw cycles.- Ensure proper storage of the enzyme at -20°C in a glycerol-containing buffer. |
| Suboptimal UDP-glucose analog concentration. | - The concentration of the UDP-glucose analog is critical. A typical starting concentration is around 40 µM. Titrate the concentration to find the optimal level for your specific analog and DNA input. | |
| Inhibitors in the DNA sample. | - Purify the DNA sample thoroughly to remove any potential inhibitors from the isolation process (e.g., EDTA, high salt concentrations). | |
| Incorrect reaction buffer. | - Use the recommended reaction buffer for T4-BGT, which typically contains MgCl2 and has a pH around 7.9. | |
| High background/non-specific labeling | Contamination of reagents. | - Use nuclease-free water and sterile tubes to prepare all reaction components. |
| Excess of biotinylated UDP-glucose analog. | - After the glucosylation reaction, perform a thorough cleanup step to remove any unincorporated biotinylated UDP-glucose. Size-exclusion columns are effective for this purpose. |
Section 3: Affinity Pull-down of Biotin-labeled 5fC
| Problem | Possible Cause | Solution |
| Low yield of pulled-down DNA | Inefficient binding to streptavidin beads. | - Ensure the streptavidin beads are fresh and have a high binding capacity.- Optimize the incubation time and temperature for binding. Typically, incubation is performed at 4°C for 1-4 hours with gentle rotation.- Use a sufficient amount of beads for the amount of labeled DNA. |
| Stringent washing conditions. | - The stringency of the wash buffers is crucial. High salt concentrations or detergents can disrupt the biotin-streptavidin interaction. Start with a low-stringency wash buffer and gradually increase the stringency if high background is an issue. | |
| High background of non-specific DNA | Incomplete removal of unbound DNA. | - Increase the number of wash steps. Typically, 3-5 washes are recommended.- Include a pre-clearing step by incubating the cell lysate with beads alone before adding the "bait" protein to reduce non-specific binding. |
| Sticky DNA sequences. | - Sonciate the DNA to an appropriate size range (e.g., 200-500 bp) to reduce non-specific interactions. |
Experimental Protocols
Protocol 1: TET-Mediated Oxidation of 5mC to 5fC
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components on ice:
-
Genomic DNA containing 5mC: 1 µg
-
10x TET Reaction Buffer (500 mM HEPES pH 8.0, 1 M NaCl, 100 mM MgCl2, 10 mM DTT): 5 µL
-
Fe(NH₄)₂(SO₄)₂ (10 mM): 0.5 µL
-
α-ketoglutarate (100 mM): 0.5 µL
-
Ascorbic Acid (100 mM): 1 µL
-
Recombinant TET Enzyme (e.g., TET2): 1-5 µM final concentration
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix the reaction gently by pipetting and incubate at 37°C for 1-2 hours.
-
Reaction Termination and DNA Purification: Stop the reaction by adding 2 µL of 0.5 M EDTA. Purify the DNA using a standard DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
Protocol 2: Glucosylation of Reduced 5fC (5hmC) with T4-BGT
This protocol assumes prior chemical reduction of 5fC to 5hmC.
-
Reaction Setup: In a sterile microcentrifuge tube, combine the following components:
-
DNA containing 5hmC: 1 µg
-
10x T4-BGT Reaction Buffer (e.g., NEBuffer 4: 500 mM Potassium Acetate, 200 mM Tris-acetate, 100 mM Magnesium Acetate, 10 mM DTT, pH 7.9): 5 µL
-
UDP-glucose analog (e.g., Biotin-UDP-glucose, 400 µM): 5 µL (final concentration 40 µM)
-
T4 Phage β-glucosyltransferase (T4-BGT): 10 units
-
Nuclease-free water: to a final volume of 50 µL
-
-
Incubation: Mix gently and incubate at 37°C for 1 hour.
-
Enzyme Inactivation: Inactivate the T4-BGT by heating the reaction at 65°C for 20 minutes.
-
Purification: Purify the labeled DNA to remove unincorporated UDP-glucose analog using a size-exclusion spin column or a DNA purification kit.
Protocol 3: Affinity Pull-down of Biotin-labeled 5fC-containing DNA
-
Bead Preparation: Resuspend streptavidin-coated magnetic beads in binding buffer (e.g., 10 mM Tris-HCl pH 7.5, 1 M NaCl, 1 mM EDTA, 0.1% Tween-20). Wash the beads twice with the binding buffer.
-
Binding: Add the biotin-labeled DNA to the prepared beads. Incubate at 4°C for 1-4 hours with gentle rotation.
-
Washing: Pellet the beads using a magnetic stand and discard the supernatant. Wash the beads 3-5 times with a wash buffer of appropriate stringency (e.g., binding buffer with varying NaCl concentrations).
-
Elution: Elute the captured DNA from the beads. This can be achieved by:
-
Heat elution: Resuspend the beads in an elution buffer (e.g., 10 mM Tris-HCl pH 8.0, 1 mM EDTA) and incubate at 95°C for 5 minutes.
-
Competitive elution: Incubate the beads with a high concentration of free biotin.
-
Enzymatic release: If a cleavable linker was used in the UDP-glucose analog, use the appropriate enzyme to release the DNA.
-
-
Analysis: The eluted DNA can be analyzed by qPCR to quantify the enrichment of specific loci or used for library preparation for next-generation sequencing.
Quantitative Data Summary
Table 1: Recommended Reaction Conditions for TET-Mediated 5fC Generation
| Parameter | Recommended Range | Notes |
| TET Enzyme Concentration | 0.5 - 10 µM | Optimal concentration is enzyme and substrate dependent. |
| DNA Substrate | 0.5 - 5 µg | |
| Fe(II) Concentration | 50 - 100 µM | A crucial cofactor for TET activity. |
| α-ketoglutarate | 0.5 - 2 mM | Co-substrate for the oxidation reaction. |
| Ascorbic Acid | 1 - 2 mM | Helps to maintain Fe(II) in its reduced state. |
| Incubation Temperature | 37°C | |
| Incubation Time | 30 min - 4 hours | Time-course experiments are recommended to optimize for 5fC production while minimizing 5caC formation. |
| pH | 7.5 - 8.5 |
Table 2: Recommended Reaction Conditions for T4-BGT Mediated Glucosylation
| Parameter | Recommended Range | Notes |
| T4-BGT Enzyme | 5 - 20 units/µg DNA | |
| DNA Substrate | 0.1 - 2 µg | |
| UDP-glucose analog | 20 - 200 µM | Optimal concentration depends on the specific analog used. |
| MgCl₂ Concentration | 5 - 10 mM | Essential cofactor for T4-BGT. |
| Incubation Temperature | 37°C | |
| Incubation Time | 15 min - 2 hours | 1 hour is typically sufficient for complete glucosylation. |
| pH | 7.5 - 8.0 |
Visualizations
References
- 1. Mechanisms and functions of Tet protein-mediated 5-methylcytosine oxidation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Genome-wide analysis reveals TET- and TDG-dependent 5-methylcytosine oxidation dynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | TET Enzymes and 5hmC in Adaptive and Innate Immune Systems [frontiersin.org]
- 4. Tet family proteins and 5-hydroxymethylcytosine in development and disease - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 5-Formylcytosine (5fC) Sample Handling and Storage
This technical support center provides researchers, scientists, and drug development professionals with best practices for handling and storing 5-Formylcytosine (5fC) samples. It includes troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is it important?
This compound (5fC) is a modified DNA base, considered by some as the seventh base of the genome.[1] It is formed through the oxidation of 5-hydroxymethylcytosine (5hmC) by TET enzymes and is an intermediate in the active DNA demethylation pathway.[2][3] Beyond its role in demethylation, 5fC can also be a stable epigenetic mark, suggesting it has its own functional roles in gene regulation.[4][5] Its presence and levels can vary depending on cell type and developmental stage.
Q2: What are the main challenges when working with 5fC samples?
The primary challenges in working with 5fC include its low abundance in the genome compared to other cytosine modifications, its chemical reactivity, and the potential for degradation if not handled and stored properly. The aldehyde group in 5fC is reactive and can form crosslinks with proteins, which can complicate downstream analyses.
Q3: What are the recommended short-term and long-term storage conditions for genomic DNA containing 5fC?
For optimal stability of genomic DNA containing 5fC, the following storage conditions are recommended:
| Storage Duration | Temperature | Buffer/Medium | Additional Notes |
| Short-term (up to 1 week) | 4°C | TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) | Avoid repeated temperature fluctuations. |
| Long-term (months to years) | -20°C or -80°C | TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) | Aliquoting the DNA is highly recommended to avoid multiple freeze-thaw cycles. |
| Very long-term (years) | -80°C or liquid nitrogen | TE buffer (10 mM Tris-HCl, 1 mM EDTA, pH 8.0) or as a dried pellet | For dried pellets, resuspend gently in buffer and allow to fully rehydrate before use. |
Q4: How many freeze-thaw cycles can my 5fC-containing DNA sample tolerate?
While there is no definitive number of freeze-thaw cycles that a 5fC-containing sample can withstand without degradation, it is a best practice to minimize them. Repeated freezing and thawing can lead to DNA strand breaks, although the primary damage from freeze-thaw cycles is often attributed to the presence of metal ions and the generation of reactive oxygen species. It is strongly recommended to aliquot your DNA samples into single-use volumes before freezing to preserve their integrity.
Q5: What is the effect of pH on 5fC stability?
The stability of 5fC can be influenced by pH. Acidic conditions can lead to the hydration of the formyl group. For storage, a slightly alkaline buffer, such as TE buffer at pH 8.0, is generally recommended to maintain the stability of the DNA duplex.
Troubleshooting Guides
Issue 1: Low or no signal in 5fC-specific assays (e.g., immunoprecipitation, colorimetric quantification)
| Potential Cause | Troubleshooting Step |
| Low abundance of 5fC in the sample. | - Use a positive control with a known amount of 5fC to validate the assay. - Enrich for 5fC-containing DNA fragments if possible. |
| Degradation of 5fC during sample processing or storage. | - Review your handling and storage protocols. Ensure samples were stored at the correct temperature and in an appropriate buffer. - Avoid multiple freeze-thaw cycles. |
| Inefficient antibody binding in immunoprecipitation. | - Titrate the antibody to determine the optimal concentration. - Ensure the lysis buffer is compatible with the antibody and does not contain harsh detergents that could denature the epitope. |
| Issues with the detection kit. | - Check the expiration date of the kit and ensure all components were stored correctly. - Follow the manufacturer's protocol precisely. |
Issue 2: High background signal in 5fC detection assays
| Potential Cause | Troubleshooting Step |
| Non-specific antibody binding. | - Increase the stringency of the wash steps in your immunoprecipitation protocol. - Include a blocking step (e.g., with BSA or normal serum). |
| Cross-reactivity of the antibody with other modified cytosines. | - Use a highly specific monoclonal antibody for 5fC. - Check the antibody datasheet for any known cross-reactivities. |
| Contamination of reagents. | - Use fresh, high-quality reagents and sterile techniques. |
Issue 3: Inconsistent results between replicates
| Potential Cause | Troubleshooting Step |
| Pipetting errors or inaccurate sample quantification. | - Calibrate your pipettes regularly. - Use a reliable method for DNA quantification (e.g., fluorometric methods like Qubit). |
| Variability in sample handling. | - Ensure all samples are processed in a consistent manner. - Minimize the time samples are kept at room temperature. |
| Uneven coating of DNA on microplates (for plate-based assays). | - Ensure the DNA is evenly distributed in the wells. - Follow the manufacturer's instructions for DNA binding. |
Experimental Protocols
Protocol 1: Genomic DNA Isolation for 5fC Analysis
This protocol outlines the general steps for isolating high-quality genomic DNA suitable for 5fC analysis from mammalian cells.
-
Cell Lysis:
-
Harvest cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in a lysis buffer (e.g., containing Tris-HCl, EDTA, and a non-ionic detergent like NP-40).
-
Incubate on ice to lyse the cells.
-
-
Protein Removal:
-
Add a protease (e.g., Proteinase K) to digest proteins.
-
Perform a phenol-chloroform extraction or use a column-based purification kit to remove proteins and other cellular debris.
-
-
DNA Precipitation:
-
Precipitate the DNA using isopropanol or ethanol.
-
Wash the DNA pellet with 70% ethanol.
-
Air-dry the pellet and resuspend in TE buffer (pH 8.0).
-
-
RNA Removal:
-
Treat the DNA solution with RNase A to remove any contaminating RNA.
-
-
Quality Control:
-
Assess DNA concentration and purity using a spectrophotometer (checking A260/A280 and A260/A230 ratios) or a fluorometer.
-
Check DNA integrity by running an aliquot on an agarose gel.
-
Protocol 2: 5fC Immunoprecipitation (5fC-IP)
This protocol provides a general workflow for enriching 5fC-containing DNA fragments.
-
DNA Fragmentation:
-
Fragment genomic DNA to a desired size range (e.g., 200-800 bp) using sonication or enzymatic digestion.
-
-
Antibody-Bead Conjugation (Indirect Method):
-
Pre-wash protein A/G magnetic beads with a suitable wash buffer.
-
Incubate the beads with a specific anti-5fC antibody to allow for conjugation.
-
-
Immunoprecipitation:
-
Add the fragmented DNA to the antibody-bead conjugate.
-
Incubate overnight at 4°C with gentle rotation to allow for the specific binding of the antibody to 5fC-containing DNA.
-
-
Washing:
-
Wash the beads multiple times with wash buffers of increasing stringency to remove non-specifically bound DNA.
-
-
Elution:
-
Elute the enriched DNA from the beads using an elution buffer (e.g., containing SDS or a high salt concentration).
-
-
DNA Purification:
-
Purify the eluted DNA to remove the antibody and other components of the elution buffer. This can be done using a DNA purification kit or phenol-chloroform extraction followed by ethanol precipitation.
-
-
Downstream Analysis:
-
The enriched DNA is now ready for downstream applications such as qPCR, library preparation for sequencing, or dot blot analysis.
-
Visualizations
Caption: Workflow for 5fC Immunoprecipitation (5fC-IP).
Caption: Troubleshooting logic for low 5fC signal.
References
- 1. This compound alters the structure of the DNA double helix - PMC [pmc.ncbi.nlm.nih.gov]
- 2. epigenie.com [epigenie.com]
- 3. Formation and biological consequences of this compound in genomic DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound can be a stable DNA modification in mammals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound can be a stable DNA modification in mammals - PMC [pmc.ncbi.nlm.nih.gov]
Normalization strategies for comparative analysis of 5-Formylcytosine levels
Welcome to the technical support center for the analysis of 5-Formylcytosine (5fC). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of 5fC quantification and comparative analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is its accurate quantification important?
A1: this compound (5fC) is an oxidized derivative of 5-methylcytosine (5mC), an important epigenetic mark in mammals.[1] It is an intermediate in the active DNA demethylation pathway, catalyzed by the Ten-eleven translocation (TET) enzymes.[1] Accurate quantification of 5fC is crucial as it provides insights into dynamic changes in DNA methylation landscapes, which are involved in gene regulation, cellular differentiation, and various disease processes.[2][3][4]
Q2: What are the main challenges in quantifying 5fC levels?
A2: The primary challenges in 5fC quantification are its low abundance in genomic DNA compared to other cytosine modifications and the potential for interference from structurally similar bases like 5-hydroxymethylcytosine (5hmC) and 5-methylcytosine (5mC). This necessitates highly sensitive and specific detection methods.
Q3: Which methods are available for detecting and quantifying 5fC?
A3: Several methods are available, each with its own advantages and limitations. Key techniques include:
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): A highly accurate and sensitive method for global quantification of 5fC.
-
Sequencing-based methods:
-
fCAB-Seq (this compound Chemical-Assisted Bisulfite Sequencing): A method for base-resolution detection of 5fC.
-
redBS-Seq (Reduced Bisulfite Sequencing): A quantitative method that decodes 5fC at single-base resolution.
-
oxBS-Seq (Oxidative Bisulfite Sequencing): While primarily for 5hmC, it involves the conversion of 5hmC to 5fC as an intermediate step.
-
-
Antibody-based methods (e.g., Dot Blot): A simpler, less quantitative method for detecting the presence of 5fC.
-
Colorimetric and Fluorometric Kits: Commercially available kits for the global quantification of 5fC.
Q4: Why is normalization necessary for comparative analysis of 5fC levels?
A4: Normalization is essential to correct for non-biological variations between samples, such as differences in DNA input, library preparation efficiency, and sequencing depth. Without proper normalization, it is difficult to determine if observed differences in 5fC levels are true biological variations or technical artifacts. This is particularly critical when comparing 5fC levels across different experimental conditions, tissues, or disease states.
Normalization Strategies
Effective normalization is critical for accurate comparative analysis of 5fC levels. The choice of strategy depends on the experimental method used for quantification.
| Method | Normalization Strategy | Description | Considerations |
| Sequencing-based (e.g., fCAB-Seq, redBS-Seq) | Spike-in Controls | Exogenous DNA with known amounts of 5fC is added to each sample before library preparation. The read counts from the spike-in are used to calculate a normalization factor for each sample. | Ensures accurate normalization for technical variability. Requires careful selection and validation of spike-in controls. |
| Downsampling | The number of sequencing reads is randomly reduced in samples with higher read counts to match the sample with the lowest read count. | A straightforward method but can lead to loss of information in high-coverage samples. | |
| LC-MS/MS | Isotope-labeled Internal Standard | A known amount of an isotope-labeled 5fC standard is added to each sample. The ratio of the endogenous 5fC to the labeled standard is used for quantification. | Considered the gold standard for accurate quantification. Requires access to specialized standards and instrumentation. |
| Total Ion Current (TIC) Normalization | The intensity of each feature in a sample is divided by the total ion current for that sample. | Can be influenced by a few highly abundant ions and may not be suitable for all datasets. | |
| Dot Blot | Loading Control | A parallel blot is performed using an antibody against a ubiquitously expressed, unmodified DNA sequence (e.g., a housekeeping gene) to normalize for the amount of DNA loaded. | Provides semi-quantitative normalization. The choice of loading control is critical and should be validated for stable expression across samples. |
| Total DNA Staining | Staining the membrane with a DNA-binding dye (e.g., Methylene Blue) after immunodetection to quantify the total amount of DNA in each spot. | A simple method to account for loading differences. | |
| Commercial Kits (Colorimetric/Fluorometric) | Standard Curve | A standard curve is generated using known concentrations of a 5fC standard provided with the kit. The 5fC amount in the samples is then interpolated from this curve. | Assumes linear relationship between signal and concentration. The accuracy depends on the quality of the standard curve. |
Troubleshooting Guides
General Issues
| Problem | Possible Cause | Solution |
| Low or no signal | Insufficient amount of starting DNA. | Increase the amount of input DNA. Ensure accurate DNA quantification before starting the experiment. |
| Degradation of 5fC during DNA extraction or processing. | Use fresh samples and DNA extraction methods that preserve DNA modifications. Avoid harsh chemical treatments. | |
| Inefficient antibody binding (Dot Blot) or chemical reaction (Sequencing/Kits). | Optimize antibody concentration and incubation times. Ensure all reagents are fresh and properly stored. | |
| High background/Non-specific signal | Non-specific antibody binding (Dot Blot). | Increase the stringency of washing steps. Optimize blocking conditions. Use a high-quality, specific primary antibody. |
| Contamination of reagents or samples. | Use sterile techniques and fresh reagents. Run a no-template control to check for contamination. | |
| High variability between technical replicates | Pipetting errors. | Use calibrated pipettes and practice consistent pipetting techniques. Prepare a master mix for reagents to minimize pipetting variations. |
| Inconsistent reaction conditions. | Ensure uniform temperature and incubation times for all samples. |
Method-Specific Troubleshooting
Sequencing-based Methods (e.g., fCAB-Seq)
| Problem | Possible Cause | Solution |
| Low library yield | Inefficient bisulfite conversion or library amplification. | Optimize bisulfite conversion conditions. Ensure the use of a high-fidelity polymerase suitable for bisulfite-treated DNA. |
| Biased amplification | PCR bias towards unmodified DNA. | Use a polymerase with low bias and optimize the number of PCR cycles. |
| Inaccurate quantification | Incorrect normalization. | Use spike-in controls for robust normalization. |
LC-MS/MS
| Problem | Possible Cause | Solution |
| Poor peak shape or resolution | Suboptimal chromatography conditions. | Optimize the mobile phase composition, gradient, and column temperature. |
| Ion suppression/enhancement | Matrix effects from co-eluting compounds. | Improve sample cleanup procedures. Use a stable isotope-labeled internal standard to correct for matrix effects. |
| Inconsistent retention times | Column degradation or system instability. | Use a guard column and ensure the LC system is properly maintained. |
Dot Blot
| Problem | Possible Cause | Solution |
| Uneven or misshapen spots | Improper sample application. | Apply the sample slowly and carefully to the center of the designated area on the membrane. |
| "Donut" shaped spots | High salt concentration in the sample buffer. | Desalt or dilute the sample in a low-salt buffer before spotting. |
| Weak or inconsistent signal | Inefficient transfer of DNA to the membrane. | Ensure the membrane is properly hydrated and that the DNA is denatured before application. |
Experimental Protocols
Global 5fC Quantification using a Colorimetric Kit
This protocol is a generalized procedure based on commercially available kits. Always refer to the manufacturer's specific instructions.
-
DNA Input: Start with 100-200 ng of purified genomic DNA per reaction.
-
DNA Binding: Add DNA to the strip wells, which are coated with a solution that specifically binds DNA.
-
5fC Capture: Add the Capture Antibody, which specifically recognizes 5fC, to the wells and incubate.
-
Detection: Add the Detection Antibody, which recognizes the Capture Antibody, followed by an Enhancer Solution to increase the signal.
-
Color Development: Add the Developer Solution and incubate until a blue color develops.
-
Stop Reaction: Add the Stop Solution to terminate the reaction. The color will turn yellow.
-
Absorbance Reading: Read the absorbance on a microplate reader at 450 nm.
-
Quantification: Calculate the amount and percentage of 5fC in the sample by comparing the sample's OD with the OD of the standards.
Dot Blot Protocol for 5fC Detection
-
DNA Denaturation: Denature 1-2 µg of genomic DNA in 0.4 M NaOH, 10 mM EDTA at 95°C for 10 minutes, then neutralize with an equal volume of cold 2 M ammonium acetate (pH 7.0).
-
Membrane Preparation: Pre-wet a nitrocellulose or PVDF membrane in SSC buffer.
-
Sample Application: Spot the denatured DNA onto the membrane. Allow the spots to dry completely.
-
Cross-linking: UV-crosslink the DNA to the membrane.
-
Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a specific anti-5fC antibody overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an ECL substrate and an imaging system.
Visualizations
Caption: Workflow for global 5fC quantification using a colorimetric assay kit.
Caption: Step-by-step workflow for the detection of 5fC using a dot blot assay.
Caption: Decision tree for selecting an appropriate normalization strategy for 5fC analysis.
References
- 1. epigenie.com [epigenie.com]
- 2. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 4. This compound is an activating epigenetic mark for RNA Pol III during zygotic reprogramming - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Interpreting 5-Formylcytosine (5fC) Sequencing Data
Welcome to the technical support center for 5-formylcytosine (5fC) sequencing. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting ambiguous results and troubleshooting common issues encountered during 5fC analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (5fC) and why is it difficult to detect?
This compound (5fC) is a modified DNA base that is an important intermediate in the active DNA demethylation pathway.[1] It is formed through the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes.[2][3] The primary challenges in detecting 5fC are its very low abundance in the genome (parts per million of total cytosines) and the fact that standard bisulfite sequencing, a common method for DNA methylation analysis, cannot distinguish 5fC from unmodified cytosine (C).
Q2: I performed standard bisulfite sequencing. How do I know if my signal is from cytosine or 5fC?
Standard bisulfite sequencing cannot differentiate between cytosine and 5fC because both are read as thymine (T) after polymerase chain reaction (PCR) amplification. If you suspect the presence of 5fC in your sample, you will need to use a sequencing method specifically designed to detect this modification. Without such a method, any unmethylated signal at a cytosine position could potentially be a mix of C and 5fC, leading to ambiguity.
Q3: What are the common sequencing methods available for 5fC detection?
Several methods have been developed to specifically detect 5fC at single-base resolution. These can be broadly categorized into chemical labeling-based and reduction-based approaches that are coupled with bisulfite sequencing, as well as newer bisulfite-free methods.
-
Chemically Assisted Bisulfite Sequencing (fCAB-Seq): This method involves a chemical treatment that protects 5fC from bisulfite-mediated deamination, allowing it to be read as a cytosine.
-
Reduced Bisulfite Sequencing (redBS-Seq): This technique uses a chemical reduction step to convert 5fC to 5hmC, which is then resistant to bisulfite conversion. By comparing the results of redBS-Seq with standard bisulfite sequencing, the locations of 5fC can be determined.
-
Methylation-Assisted Bisulfite Sequencing (MAB-Seq): This method can simultaneously map 5fC and 5-carboxylcytosine (5caC). It uses the M.SssI methyltransferase to protect unmodified cytosines from bisulfite conversion, while 5fC and 5caC are converted to uracil and read as thymine.
-
Chemical Labeling Enrichment and Deamination Sequencing (CLED-seq): A bisulfite-free method that utilizes selective chemical labeling and enrichment of 5fC-containing DNA fragments, followed by enzymatic deamination where C, 5mC, and 5hmC are read as T, while the labeled 5fC is read as C.
Q4: My sequencing results show very low levels of 5fC. How can I be sure this is a true signal and not background noise?
Distinguishing a true low-level 5fC signal from background noise is a critical challenge. Here are some steps to increase confidence:
-
Use appropriate controls: Include spike-in controls with known amounts of 5fC to assess the efficiency and accuracy of your chosen method.
-
Biological replicates: Analyze multiple biological replicates to ensure the detected 5fC sites are consistent.
-
Orthogonal validation: Validate the presence of 5fC at specific loci using an alternative method, such as qPCR after a 5fC-specific chemical treatment.
-
Statistical analysis: Employ robust statistical models to call 5fC peaks and filter out potential false positives.
Troubleshooting Guide
This guide addresses common ambiguous results and provides potential causes and solutions.
| Observed Problem | Potential Causes | Recommended Solutions |
| High background signal or noisy data | 1. Incomplete bisulfite conversion. 2. DNA contamination (e.g., salts, proteins). 3. Suboptimal primer design or annealing temperature. 4. DNA degradation during harsh chemical treatments. | 1. Optimize bisulfite conversion conditions (time, temperature, concentration). 2. Purify DNA samples thoroughly before starting the protocol. 3. Redesign primers with appropriate melting temperatures and check for potential off-target binding sites. 4. Handle DNA carefully and consider using methods with less harsh chemical steps if degradation is a persistent issue. |
| Inconsistent 5fC calls between replicates | 1. Low starting amount of DNA, leading to stochastic effects. 2. Variability in the efficiency of chemical labeling or reduction reactions. 3. Differences in sequencing depth between samples. | 1. Increase the initial amount of genomic DNA if possible. 2. Ensure precise and consistent execution of all chemical reaction steps. 3. Normalize sequencing libraries to achieve comparable sequencing depths across all replicates. |
| Discrepancies between different 5fC sequencing methods | 1. Each method has its own inherent biases and efficiencies. 2. Different chemical principles for detecting 5fC may lead to variations in sensitivity and specificity. | 1. Be aware of the limitations of each method when comparing results. 2. Focus on the consensus 5fC sites identified by multiple methods for higher confidence. 3. Use one method consistently within a single study for comparative analyses. |
| No 5fC signal detected where it is expected | 1. 5fC levels are below the detection limit of the assay. 2. Inefficient chemical labeling or protection of 5fC. 3. The biological condition or cell type under study has extremely low or no 5fC. | 1. Choose a more sensitive detection method if available. 2. Optimize the chemical reaction steps and include positive controls to verify reaction efficiency. 3. Confirm the expected presence of 5fC in your sample type through literature review or orthogonal methods like mass spectrometry if possible. |
Experimental Protocols
Key Experimental Workflow: Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
This protocol provides a general overview of the fCAB-Seq methodology. Specific reagent concentrations and incubation times should be optimized based on experimental conditions.
-
Genomic DNA Preparation:
-
Isolate high-quality genomic DNA from the cells or tissues of interest.
-
Ensure the DNA is free from RNA and protein contaminants.
-
Quantify the DNA concentration accurately.
-
-
Chemical Protection of 5fC:
-
Treat the genomic DNA with a chemical reagent (e.g., hydroxylamine-based) that specifically reacts with the formyl group of 5fC.
-
This chemical modification protects the 5fC from subsequent deamination during bisulfite treatment.
-
-
Bisulfite Conversion:
-
Perform standard bisulfite conversion on the chemically treated DNA.
-
During this step, unprotected cytosines are deaminated to uracil, while 5-methylcytosine and the protected 5fC remain as cytosine.
-
-
Library Preparation and Sequencing:
-
Construct a sequencing library from the bisulfite-converted DNA.
-
Perform PCR amplification, where uracils are amplified as thymines.
-
Sequence the library on a next-generation sequencing platform.
-
-
Data Analysis:
-
Align the sequencing reads to a reference genome.
-
Analyze the methylation status at each cytosine position.
-
Cytosines that are read as 'C' in the final sequence represent either 5mC or 5fC. By comparing with standard bisulfite sequencing data (where 5fC is read as 'T'), the specific locations of 5fC can be identified.
-
Visualizations
TET-Mediated DNA Demethylation Pathway
Caption: The enzymatic pathway of active DNA demethylation mediated by TET proteins.
Logical Workflow for Interpreting Ambiguous 5fC Results
Caption: A step-by-step workflow for troubleshooting and interpreting ambiguous 5fC sequencing data.
References
- 1. Reduced Bisulfite Sequencing: Quantitative Base-Resolution Sequencing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative sequencing of this compound in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Improving Chemical Conversion for 5fC Detection
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chemical conversion steps critical for accurate 5-formylcytosine (5fC) detection.
Frequently Asked Questions (FAQs)
Q1: What are the common causes of incomplete chemical conversion in 5fC detection assays?
A1: Incomplete chemical conversion, where 5fC is not efficiently modified or distinguished from other cytosine variants, is a primary source of inaccurate data. Key contributing factors include:
-
Poor DNA Quality: The presence of contaminants such as proteins, salts from DNA extraction, or RNA can inhibit the chemical reactions.
-
Suboptimal Reagent Concentration: Incorrect concentrations of reagents like sodium bisulfite or other labeling chemicals can lead to inefficient conversion.
-
Reaction Conditions: Temperature, pH, and incubation time are critical parameters that, if not optimized, can significantly reduce conversion efficiency.
-
DNA Tertiary Structures: GC-rich regions and other secondary structures can hinder the access of chemical reagents to the 5fC sites.
-
Degraded Reagents: Bisulfite solutions, in particular, are sensitive to oxidation and should be prepared fresh for optimal performance.
Q2: How does DNA degradation affect 5fC detection, and how can it be minimized?
A2: DNA degradation is a significant issue, especially in bisulfite-based methods which involve harsh chemical treatments. This degradation can lead to the loss of DNA fragments and biased representation of the genome. To minimize degradation:
-
Start with High-Quality DNA: Ensure the input DNA is of high integrity, with minimal fragmentation.
-
Optimize Bisulfite Treatment: Avoid prolonged incubation times and excessively high temperatures during bisulfite conversion.
-
Consider Bisulfite-Free Methods: Techniques like CLEVER-seq and fC-CET avoid the use of harsh bisulfite treatment, thereby preserving DNA integrity.
-
Use Commercial Kits with Optimized Buffers: Many commercial kits include protective reagents in their buffers to minimize DNA degradation during the conversion process.
Q3: Are there specific genomic regions that are more challenging for 5fC detection?
A3: Yes, certain genomic regions pose challenges for efficient chemical conversion. GC-rich regions are notoriously difficult due to their propensity to form stable secondary structures, which can block reagent access. Repetitive DNA sequences can also present challenges in both the chemical conversion and subsequent sequencing alignment steps. To address these issues, consider using optimized protocols with higher denaturation temperatures or longer incubation times for GC-rich regions, or opt for bisulfite-free methods that may be less affected by DNA secondary structures.
Q4: What is the impact of starting DNA amount on conversion efficiency?
A4: The amount of input DNA can influence the efficiency of the chemical conversion. Low amounts of starting material can lead to higher variability in conversion rates and can be more susceptible to DNA loss during purification steps. It is crucial to quantify the starting DNA accurately and, if possible, use an amount that falls within the recommended range for the chosen protocol or commercial kit. For very low input amounts, consider methods specifically designed for single-cell or low-input applications, such as CLEVER-seq.[1]
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Conversion Efficiency of 5fC | Incomplete bisulfite conversion. | - Ensure fresh bisulfite solution is used. - Optimize incubation time and temperature. - Verify the pH of the reaction. |
| Inefficient chemical labeling (for non-bisulfite methods). | - Check the concentration and quality of the labeling reagents. - Ensure optimal reaction conditions (temperature, time, pH). | |
| Poor DNA quality. | - Purify DNA to remove contaminants. - Check DNA integrity using gel electrophoresis. | |
| High DNA Degradation | Harsh bisulfite treatment. | - Reduce incubation time and/or temperature. - Use a commercial kit with DNA protection reagents. - Consider a bisulfite-free method (e.g., CLEVER-seq, fC-CET). |
| Multiple freeze-thaw cycles of DNA. | - Use fresh DNA samples or aliquots that have not been repeatedly frozen and thawed. | |
| PCR Bias or Failure | Inefficient amplification of converted DNA. | - Use a polymerase suitable for amplifying bisulfite-treated DNA. - Optimize PCR conditions (annealing temperature, cycle number). - Design primers specific to the converted sequence. |
| Presence of inhibitors. | - Ensure thorough cleanup after chemical conversion to remove any residual reagents. | |
| Inconsistent Results Between Replicates | Variability in reaction conditions. | - Ensure precise and consistent pipetting of all reagents. - Use a thermal cycler with uniform temperature distribution. |
| Low amount of starting DNA. | - Increase the amount of input DNA if possible. - For low-input samples, perform multiple technical replicates. |
Quantitative Data on Conversion Efficiency
The efficiency of the chemical conversion step is a critical determinant of the accuracy of 5fC detection. Below is a summary of reported conversion efficiencies for different methods.
| Method | Conversion Principle | Reported Efficiency | Notes |
| redBS-Seq | Reduction of 5fC to 5hmC, followed by bisulfite treatment. | High, with 95% of 5fC reading as C after treatment. | Efficiency is dependent on both the reduction and bisulfite steps. |
| oxBS-Seq | Oxidation of 5hmC to 5fC, followed by bisulfite treatment. | Efficient conversion of 5fC to uracil. | Primarily used to distinguish 5mC from 5hmC. |
| fCAB-Seq | Protection of 5fC from bisulfite-mediated deamination. | Effective protection allows for differentiation from unmodified cytosine. | Requires comparison with a standard bisulfite sequencing experiment. |
| CLEVER-seq | Chemical labeling of 5fC leading to a C-to-T transition during PCR. | Average conversion rate of 79.6% in single-cell samples. | A bisulfite-free method, which reduces DNA degradation. |
| fC-CET | Selective chemical labeling of 5fC and subsequent C-to-T transition during PCR. | Efficient C-to-T conversion. | Another bisulfite-free approach with high sensitivity. |
Experimental Protocols
Reduced Bisulfite Sequencing (redBS-Seq) Protocol
This method involves the selective reduction of 5fC to 5-hydroxymethylcytosine (5hmC) prior to standard bisulfite sequencing.
-
DNA Preparation: Start with high-quality genomic DNA.
-
Reduction of 5fC:
-
Treat the DNA with an aqueous solution of sodium borohydride (NaBH₄). The specific concentration and reaction time need to be optimized.
-
This step converts 5fC to 5hmC, while other cytosine modifications remain unchanged.
-
-
Purification: Purify the DNA to remove the reducing agent and byproducts.
-
Bisulfite Conversion:
-
Perform standard bisulfite treatment on the purified DNA. This will convert unmethylated cytosines and 5fC (which is now 5hmC) to uracil, while 5-methylcytosine (5mC) and the newly formed 5hmC remain as cytosine.
-
-
PCR Amplification: Amplify the bisulfite-converted DNA using primers specific for the converted sequences.
-
Sequencing and Analysis: Sequence the PCR products and compare the results to a standard bisulfite sequencing experiment on the same DNA. The difference in the percentage of cytosines at a given position between the two experiments corresponds to the level of 5fC.
Chemically Assisted Bisulfite Sequencing (fCAB-Seq) Protocol
This protocol protects 5fC from deamination during bisulfite treatment.
-
DNA Preparation: Begin with purified genomic DNA.
-
5fC Protection:
-
Treat the DNA with O-ethylhydroxylamine (EtONH₂). This reagent selectively reacts with the formyl group of 5fC, forming a stable oxime.
-
This modification protects the 5fC from being deaminated during the subsequent bisulfite treatment.
-
-
Purification: Clean up the DNA to remove excess EtONH₂.
-
Bisulfite Conversion:
-
Perform standard bisulfite treatment. Unmethylated cytosines will be converted to uracil, while 5mC, 5hmC, and the protected 5fC will remain as cytosine.
-
-
PCR Amplification and Sequencing: Amplify and sequence the converted DNA.
-
Data Analysis: Compare the sequencing data with that from a standard bisulfite sequencing run. The increase in cytosine reads at specific sites in the fCAB-Seq data indicates the presence of 5fC.
Chemical-Labeling-Enabled C-to-T Conversion Sequencing (CLEVER-seq) Protocol
A bisulfite-free method for single-base resolution 5fC detection.
-
Cell Lysis: Lyse single cells or a small population of cells to release genomic DNA.
-
5fC Labeling:
-
Treat the genomic DNA with malononitrile. This chemical specifically labels 5fC.
-
-
C-to-T Conversion during PCR: The malononitrile adduct on 5fC induces a C-to-T conversion during subsequent PCR amplification.
-
Library Preparation and Sequencing: Prepare a sequencing library from the amplified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and identify the C-to-T conversions, which correspond to the original 5fC sites.
5fC Cyclization-Enabled C-to-T Transition (fC-CET) Protocol
Another bisulfite-free method that relies on selective chemical labeling.
-
DNA Preparation: Start with purified genomic DNA.
-
Selective Labeling of 5fC:
-
React the DNA with an azido derivative of 1,3-indandione (AI). This compound selectively labels 5fC.
-
-
Biotinylation and Enrichment (Optional): The azide group can be used for biotinylation via click chemistry, allowing for the enrichment of 5fC-containing DNA fragments.
-
C-to-T Transition during PCR: The adduct formed between 5fC and AI causes a C-to-T transition during PCR amplification.
-
Library Preparation and Sequencing: Prepare and sequence the DNA library.
-
Data Analysis: Identify C-to-T mismatches in the sequencing data to map the locations of 5fC at single-base resolution.
Visualizations
Caption: TET-mediated oxidation pathway of 5-methylcytosine.
Caption: Experimental workflow for reduced Bisulfite Sequencing (redBS-Seq).
Caption: Comparison of bisulfite-free 5fC detection workflows.
Caption: Logical troubleshooting flow for low 5fC signal.
References
Technical Support Center: 5-Formylcytosine (5fC) Mapping Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing and analyzing 5-Formylcytosine (5fC) mapping experiments.
General FAQs
Q1: What is this compound (5fC) and why is it important to map its genomic location?
This compound (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by Ten-Eleven Translocation (TET) enzymes.[1][2][3] Mapping the genomic locations of 5fC provides insights into dynamic epigenetic regulation, gene expression, and cellular reprogramming.[4] It is particularly important for understanding processes like development, cancer, and neurodegeneration.[4]
Q2: What are the main experimental approaches for mapping 5fC?
There are three main categories of 5fC mapping techniques:
-
Bisulfite-Based Methods: These methods, such as reduced bisulfite sequencing (redBS-Seq), rely on chemical treatment to distinguish 5fC from other cytosine modifications at single-base resolution.
-
Enrichment-Based Methods: Techniques like fC-Seal involve the specific chemical labeling and enrichment of 5fC-containing DNA fragments, which are then sequenced.
-
Bisulfite-Free Enzymatic/Chemical Methods: Newer methods, like CLED-seq, use enzymes or chemical reactions to introduce a unique signature at 5fC sites without the need for bisulfite conversion.
Signaling Pathway Diagram
Caption: The active DNA demethylation pathway involving TET enzymes and base excision repair.
Bisulfite-Based Methods: Troubleshooting and FAQs
This section focuses on methods like reduced bisulfite sequencing (redBS-Seq) .
Q3: How does redBS-Seq work?
In standard bisulfite sequencing (BS-Seq), both unmodified cytosine (C) and 5fC are read as thymine (T), making them indistinguishable. RedBS-Seq introduces a chemical reduction step using sodium borohydride (NaBH₄) before bisulfite treatment. This converts 5fC to 5-hydroxymethylcytosine (5hmC). Since 5hmC is resistant to bisulfite conversion and reads as a cytosine, comparing a redBS-Seq library to a standard BS-Seq library allows for the identification of 5fC sites.
Experimental Workflow: redBS-Seq```dot
Caption: The experimental workflow for 5fC-Seal enrichment.
Q7: I have high background (non-specific binding) in my fC-Seal experiment. How can I reduce it?
High background can obscure true 5fC signals.
| Potential Cause | Troubleshooting Steps |
| Inefficient Blocking | Ensure the blocking of endogenous 5hmC is complete. Increase the concentration of the glucosyltransferase enzyme or extend the reaction time. |
| Non-specific Antibody/Biotin Binding | Use high-quality streptavidin beads and perform stringent washes after enrichment. Include a no-reduction control (omitting NaBH₄) to assess background binding. |
| DNA Shearing | Over-sonication can create sticky DNA ends that bind non-specifically. Optimize sonication conditions to achieve the desired fragment size range. |
Q8: What are appropriate controls for an enrichment-based 5fC experiment?
Proper controls are essential for validating the specificity of the enrichment.
| Control Type | Purpose |
| Input DNA | A portion of the sonicated DNA before enrichment. Used to correct for biases in fragmentation and sequencing. |
| No-Reduction Control | A parallel experiment where the NaBH₄ reduction step is omitted. This helps to quantify the level of non-specific enrichment. |
| Spike-in Controls | Synthetic DNA with and without 5fC can be added to assess the efficiency and specificity of the enrichment process. |
Data Analysis and QC Metrics
Q9: What are the key quality control metrics I should check after sequencing?
Regardless of the mapping method, several post-sequencing QC checks are crucial.
| QC Metric | Tool Example | Acceptable Threshold |
| Per Base Sequence Quality | FastQC | Phred score > 30 for the majority of reads. |
| Adapter Content | FastQC, Trimmomatic | Adapter contamination should be minimal and removed before alignment. |
| Library Complexity | Picard Tools | Low levels of PCR duplicates indicate high library complexity. |
| Alignment Rate | Bismark (for BS-Seq), Bowtie2/BWA | High unique alignment rate (>70-80%) to the reference genome. |
| Bisulfite Conversion Rate | Bismark | >99% for non-CpG cytosines in a lambda phage spike-in control. |
Q10: How do I choose the right 5fC mapping method for my experiment?
The choice of method depends on your research question, sample type, and available resources.
Decision Logic: Choosing a 5fC Mapping Method
Caption: A decision tree to guide the selection of an appropriate 5fC mapping method.
Detailed Experimental Protocols
Protocol 1: Reduced Bisulfite Sequencing (redBS-Seq) - Key Steps
This protocol provides a high-level overview. Always refer to the specific kit or published manuscript for detailed concentrations and incubation times.
-
DNA Preparation:
-
Start with high-quality genomic DNA (100 ng - 1 µg).
-
Include a lambda phage DNA spike-in for monitoring bisulfite conversion efficiency.
-
Fragment DNA to the desired size (e.g., 200-500 bp) by sonication.
-
-
Reduction of 5fC:
-
Denature the DNA.
-
Perform the reduction of 5fC to 5hmC by incubating with a freshly prepared solution of sodium borohydride (NaBH₄).
-
Purify the DNA to remove excess NaBH₄.
-
-
Bisulfite Conversion:
-
Treat the reduced DNA with a bisulfite conversion reagent (e.g., sodium bisulfite).
-
This step converts unmethylated cytosines to uracil (U), while 5mC and 5hmC (including those converted from 5fC) remain as cytosine.
-
Purify the converted DNA.
-
-
Library Preparation and Sequencing:
-
Perform end-repair, A-tailing, and ligation of sequencing adapters.
-
Carry out PCR amplification using a high-fidelity polymerase suitable for bisulfite-converted DNA.
-
Purify the library and assess its quality and concentration.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Perform quality control on raw sequencing reads.
-
Align reads to the reference genome using a bisulfite-aware aligner (e.g., Bismark).
-
Call methylation levels for a parallel standard BS-Seq library and the redBS-Seq library.
-
The level of 5fC at a given site is calculated as: %5fC = %Methylation(redBS-Seq) - %Methylation(BS-Seq).
-
Protocol 2: fC-Seal - Key Steps
-
DNA Preparation:
-
Start with high-quality genomic DNA.
-
Fragment DNA to the desired size.
-
-
Chemical Labeling:
-
Protection of 5hmC: Incubate the DNA with β-glucosyltransferase (β-GT) and UDP-glucose to glucosylate endogenous 5hmC, protecting it from further modification.
-
Reduction of 5fC: Reduce 5fC to 5hmC using NaBH₄.
-
Biotin Tagging: Incubate the DNA with β-GT and a biotin-modified UDP-glucose analog. This will specifically tag the newly formed 5hmC (originally 5fC) with biotin.
-
-
Enrichment:
-
Incubate the biotin-tagged DNA with streptavidin-coated magnetic beads.
-
Perform stringent washes to remove non-specifically bound DNA fragments.
-
Elute the enriched DNA from the beads.
-
-
Library Preparation and Sequencing:
-
Prepare a sequencing library from the enriched DNA.
-
Perform high-throughput sequencing.
-
-
Data Analysis:
-
Align reads to the reference genome.
-
Perform peak calling to identify genomic regions enriched for 5fC.
-
Normalize the 5fC signal against an input control library.
-
References
- 1. Whole-Genome Mapping of Epigenetic Modification of this compound at Single-Base Resolution by Chemical Labeling Enrichment and Deamination Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Collection - Whole-Genome Mapping of Epigenetic Modification of 5âFormylcytosine at Single-Base Resolution by Chemical Labeling Enrichment and Deamination Sequencing - Analytical Chemistry - Figshare [figshare.com]
- 3. Reduced Bisulfite Sequencing: Quantitative Base-Resolution Sequencing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
Technical Support Center: Enhancing 5-Formylcytosine (5fC) In Situ Imaging Resolution
Welcome to the technical support center for 5-Formylcytosine (5fC) imaging. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges in achieving high-resolution in situ visualization of 5fC.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments, from initial design to final image acquisition.
Section 1: Experimental Design & Methodology Selection
Q: How do I choose between antibody-based and chemical labeling methods for 5fC imaging?
A: The choice depends on your specific research goals, available resources, and the biological context. Antibody-based methods are often more straightforward to implement if a validated antibody is available. Chemical labeling techniques can offer higher specificity and may avoid issues related to antibody penetration and cross-reactivity.[1]
-
Antibody-Based Detection: Best for standard immunofluorescence (IF) setups. Success is highly dependent on antibody quality and rigorous validation.[2][3]
-
Chemical Labeling (e.g., fC-Seal inspired methods): Ideal for avoiding antibody-related artifacts.[1][4] These methods involve the selective chemical modification of 5fC, followed by tagging with a reporter molecule (like biotin or a fluorophore). This approach can provide high sensitivity and specificity.
Section 2: Troubleshooting Antibody-Based 5fC Detection
Q: I'm getting high background or non-specific staining with my 5fC antibody. What should I do?
A: High background is a common issue in immunofluorescence and can obscure the true signal. Here are several steps to troubleshoot this problem:
-
Antibody Titration: Using too much primary antibody is a frequent cause of non-specific binding. Perform a dilution series to find the optimal concentration that maximizes the signal-to-noise ratio.
-
Blocking: Ensure you are using an appropriate blocking buffer (e.g., 5% Bovine Serum Albumin or normal serum from the same species as the secondary antibody) for a sufficient duration to block non-specific protein-binding sites.
-
Washing Steps: Increase the number and/or duration of wash steps after primary and secondary antibody incubations to remove unbound antibodies. Adding a mild detergent like Tween-20 to the wash buffer can also help.
-
Secondary Antibody Control: Always include a control where the primary antibody is omitted. If you still see a signal, the secondary antibody is binding non-specifically. Consider using a different secondary antibody or pre-adsorbing it against your sample type.
-
Antibody Validation: The fundamental issue may be the primary antibody itself. It could be cross-reacting with other molecules. It is crucial to validate the antibody's specificity.
Q: My 5fC antibody signal is very weak or absent. How can I improve it?
A: A weak or absent signal can be due to low target abundance, poor antibody performance, or suboptimal protocol steps.
-
Check Antibody Efficacy: First, confirm your antibody is functional using a positive control, such as a cell line or tissue known to have detectable levels of 5fC.
-
Antigen Retrieval: Fixation can mask the 5fC epitope. Implement an antigen retrieval step (heat-induced or enzymatic) to unmask it. The optimal method will depend on the tissue and fixation protocol.
-
Permeabilization: Ensure your permeabilization step (e.g., using Triton X-100 or saponin) is sufficient for the antibody to access the nucleus and bind to the DNA.
-
Signal Amplification: Consider using a signal amplification system, such as a tyramide signal amplification (TSA) kit, to enhance the fluorescent signal, especially for low-abundance targets.
-
Incubation Time: Increase the incubation time for the primary antibody (e.g., overnight at 4°C) to allow for better binding.
Section 3: Troubleshooting Chemical Labeling-Based 5fC Detection
Q: My chemical labeling reaction for 5fC is inefficient, leading to a weak signal. How can I optimize it?
A: The efficiency of chemical labeling is critical for generating a strong and specific signal.
-
Reagent Quality and Concentration: Ensure that your chemical reagents are fresh and have been stored correctly. Titrate the concentration of the labeling reagent and the catalyst to find the optimal reaction conditions.
-
Reaction Time and Temperature: Optimize the incubation time and temperature for the labeling reaction. Test a range of times and temperatures to determine what yields the best signal without increasing the background.
-
pH of Reaction Buffer: The pH of the reaction buffer can significantly impact the efficiency of the chemical reaction. Verify and optimize the pH as recommended by the specific protocol you are following.
-
DNA Accessibility: Similar to antibody staining, ensure that the cellular and nuclear membranes are adequately permeabilized so that the chemical reagents can access the genomic DNA.
Section 4: Troubleshooting Microscopy and Imaging
Q: My images are blurry and have low resolution. How can I improve the optical resolution?
A: Achieving high resolution requires careful attention to the microscope setup and imaging parameters.
-
Use High-NA Objectives: Use an objective lens with a high numerical aperture (NA), as resolution is directly proportional to NA. Oil immersion objectives typically provide the highest NA.
-
Correct Immersion Medium: Ensure you are using the correct type of immersion oil and that there are no air bubbles between the objective and the coverslip.
-
Optimize Voxel Size: Set the image acquisition parameters (pixel size and z-step) to satisfy the Nyquist sampling theorem. This typically means the pixel size should be 2.5 to 3 times smaller than the optical resolution limit of your microscope.
-
Confocal or Super-Resolution Microscopy: For the highest resolution, consider using advanced microscopy techniques. A confocal microscope will improve resolution by rejecting out-of-focus light. For resolution beyond the diffraction limit, super-resolution techniques like STED (Stimulated Emission Depletion) or SMLM (Single-Molecule Localization Microscopy) are necessary.
-
Deconvolution: Apply computational deconvolution algorithms to your acquired images to reassign out-of-focus light and computationally improve contrast and resolution.
Q: I'm experiencing significant photobleaching of my fluorescent signal. What can I do to minimize it?
A: Photobleaching is the light-induced destruction of fluorophores, leading to signal loss.
-
Use Antifade Mounting Media: Mount your samples in a high-quality antifade reagent to protect the fluorophores from photobleaching.
-
Minimize Light Exposure: Expose the sample to the excitation light only when acquiring an image. Use the lowest laser power and shortest exposure time that still provides a good signal-to-noise ratio.
-
Use Robust Fluorophores: Choose fluorophores that are known to be more photostable.
-
Live-Cell Imaging Considerations: For live imaging, phototoxicity can be a major issue, potentially harming the cells. Minimizing light exposure is even more critical in these experiments.
Quantitative Data Summary
For reproducible results, it is critical to standardize and validate experimental parameters. The table below provides a starting point for optimization.
| Parameter | Recommended Range/Value | Key Consideration |
| Primary Antibody Dilution | 1:100 - 1:1000 | Must be optimized for each new antibody lot. |
| Permeabilization (Triton X-100) | 0.1% - 0.5% in PBS | Duration and concentration depend on cell/tissue type. |
| Primary Antibody Incubation | 1 hour at RT to Overnight at 4°C | Longer incubation can increase signal for low-abundance targets. |
| Confocal Pinhole Size | 1 Airy Unit (AU) | A smaller pinhole increases resolution but reduces signal. |
| Digital Zoom/Magnification | Match pixel size to Nyquist criterion | Exceeding the optical resolution will result in pixelation. |
Key Experimental Protocols
Protocol 1: General Immunofluorescence (IF) Staining for 5fC
-
Sample Preparation: Grow cells on coverslips or prepare cryosections of tissue.
-
Fixation: Fix the samples with 4% paraformaldehyde (PFA) in PBS for 15 minutes at room temperature.
-
Washing: Wash three times with PBS for 5 minutes each.
-
Permeabilization: Incubate with 0.25% Triton X-100 in PBS for 10 minutes.
-
Antigen Retrieval (if necessary): Perform heat-induced epitope retrieval (e.g., in citrate buffer, pH 6.0) if the signal is weak.
-
Blocking: Block with 5% BSA and 0.1% Tween-20 in PBS for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate with the anti-5fC antibody at its optimal dilution in blocking buffer overnight at 4°C.
-
Washing: Wash three times with PBS containing 0.1% Tween-20 (PBST) for 5 minutes each.
-
Secondary Antibody Incubation: Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488) diluted in blocking buffer for 1 hour at room temperature, protected from light.
-
Washing: Wash three times with PBST for 5 minutes each, protected from light.
-
Counterstaining: Stain nuclear DNA with DAPI (1 µg/mL) for 5 minutes.
-
Mounting: Mount the coverslip on a microscope slide using an antifade mounting medium.
-
Imaging: Image using a confocal or super-resolution microscope.
Protocol 2: 5fC Antibody Validation
Rigorous antibody validation is essential for reliable data.
-
Western Blot: While not an in situ method, running a Western blot on nuclear extracts from cells with known high and low levels of 5fC can confirm the antibody recognizes a target of the appropriate molecular weight.
-
Knockdown/Knockout Controls: Use cells where TET enzymes (which produce 5fC) have been knocked down or knocked out. A specific antibody should show a significantly reduced or absent signal in these cells compared to wild-type controls.
-
Peptide Competition Assay: Pre-incubate the antibody with a synthesized DNA oligomer containing 5fC. This should block the antibody from binding to the 5fC in the sample, resulting in signal loss. As a negative control, pre-incubation with an un-modified or 5mC-containing oligomer should not affect the signal.
-
Comparison with a Second Antibody: Use a second, validated antibody that recognizes a different epitope on the target. Both antibodies should produce a similar staining pattern.
Diagrams and Workflows
Caption: Troubleshooting workflow for high background in 5fC immunofluorescence.
Caption: Key pillars for the validation of a 5fC-specific antibody for in situ imaging.
Caption: The TET-mediated oxidative DNA demethylation pathway leading to 5fC.
References
- 1. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 2. Validation of antibodies: Lessons learned from the Common Fund Protein Capture Reagents Program - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Although it's painful: The importance of stringent antibody validation | PLOS Pathogens [journals.plos.org]
- 4. Genome-wide profiling of this compound reveals its roles in epigenetic priming - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating 5-Formylcytosine Sequencing Data: A Comparative Guide to Independent Methods
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic modifications, the accurate detection and quantification of 5-formylcytosine (5fC) are paramount. This guide provides a comprehensive comparison of leading independent methods for validating 5fC sequencing data, supported by experimental data and detailed protocols to ensure robust and reproducible findings.
The study of 5fC, a key intermediate in the active DNA demethylation pathway, has been significantly advanced by the development of specialized sequencing techniques. However, the low abundance of 5fC necessitates rigorous validation of sequencing results by independent methods to confirm the presence and quantity of this modification at specific genomic loci. This guide focuses on three prominent validation techniques: formyl-cytosine assisted bisulfite sequencing (fCAB-Seq), 5fC-selective chemical labeling (fC-Seal), and reduced bisulfite sequencing (redBS-Seq).
Quantitative Comparison of 5fC Validation Methods
To facilitate an objective assessment of the available technologies, the following table summarizes the key quantitative performance metrics for fCAB-Seq, fC-Seal, and redBS-Seq. These metrics are critical for selecting the most appropriate method based on experimental goals, sample availability, and required sensitivity.
| Feature | fCAB-Seq (formyl-cytosine assisted bisulfite sequencing) | fC-Seal (5fC-selective chemical labeling) | redBS-Seq (reduced bisulfite sequencing) |
| Principle | Chemical protection of 5fC from bisulfite conversion, allowing it to be read as a cytosine. | Selective chemical labeling and enrichment of 5fC-containing DNA fragments. | Chemical reduction of 5fC to 5-hydroxymethylcytosine (5hmC) followed by bisulfite sequencing. |
| Resolution | Single-base | ~150-200 bp (fragment-dependent) | Single-base |
| Detection Type | Direct sequencing | Enrichment-based sequencing | Subtractive sequencing (comparison with standard BS-Seq) |
| Conversion/Enrichment Efficiency | High conversion efficiency of protected 5fC. | Efficient enrichment of 5fC-containing fragments. | Near-quantitative reduction of 5fC to 5hmC (>99%).[1] |
| Sensitivity | High, suitable for low-abundance 5fC detection. | High, effective for genome-wide profiling of rare modifications. | High, capable of detecting 5fC at single-base resolution. |
| Specificity | Specific for 5fC, with minimal cross-reactivity to other cytosine modifications. | Highly selective for the formyl group of 5fC. | Specific reduction of 5fC, with no significant effect on other cytosine modifications.[1] |
| Reproducibility | High reproducibility has been demonstrated in various studies. | Good reproducibility for genome-wide enrichment patterns. | High reproducibility, with good correlation between biological replicates. |
| Quantitative Nature | Quantitative at the single-base level. | Semi-quantitative, reflects the relative enrichment of 5fC. | Quantitative, requires comparison with a parallel standard bisulfite sequencing experiment.[1] |
| Requirement for Control | Requires a parallel standard bisulfite sequencing (BS-Seq) library for comparison. | A negative control (without the labeling reagent) is recommended. | Requires a parallel standard bisulfite sequencing (BS-Seq) library for subtraction.[1] |
Experimental Workflows and Logical Relationships
The following diagrams, generated using the DOT language, illustrate the experimental workflows for fCAB-Seq, fC-Seal, and redBS-Seq. These visualizations provide a clear, step-by-step overview of each protocol.
References
Comparing the performance of different 5-Formylcytosine detection techniques
The epigenetic modification 5-formylcytosine (5fC) is a key intermediate in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by the Ten-Eleven Translocation (TET) enzymes. Given its role in gene regulation and cellular reprogramming, the accurate detection and quantification of 5fC are crucial for researchers in epigenetics, developmental biology, and cancer research. A variety of techniques have been developed to map the genomic locations of 5fC, each with its own set of strengths and limitations. This guide provides a comprehensive comparison of the performance of different 5fC detection techniques, supported by experimental data and detailed methodologies, to aid researchers in selecting the most appropriate method for their studies.
Comparison of this compound Detection Techniques
The methods for detecting 5fC can be broadly categorized into those that are based on bisulfite conversion, those that are bisulfite-free, and those designed for RNA.
DNA this compound Detection
Bisulfite-Based Methods: These techniques leverage the differential reactivity of cytosine bases to sodium bisulfite treatment, which deaminates unmodified cytosine to uracil while leaving modified cytosines intact under specific conditions.
-
fCAB-Seq (Formylcytosine Chemical-Assisted Bisulfite Sequencing): This method involves the protection of 5fC from bisulfite-mediated deamination through chemical labeling with O-ethylhydroxylamine. By comparing the sequencing results of a treated and an untreated sample, the locations of 5fC can be identified at single-base resolution.[1] fCAB-Seq is capable of detecting 5fC at low abundances, down to a few percent.[1]
-
redBS-Seq (Reduced Bisulfite Sequencing): In this approach, 5fC is selectively reduced to 5-hydroxymethylcytosine (5hmC) using sodium borohydride. Since 5hmC is resistant to bisulfite treatment, while 5fC is not, comparing a redBS-Seq library to a standard bisulfite sequencing (BS-Seq) library allows for the quantification of 5fC at single-base resolution.[2] This method boasts a high protection rate for 5fC.
-
MAB-Seq (Methylase-Assisted Bisulfite Sequencing): MAB-Seq offers a quantitative, single-base resolution method to simultaneously map 5fC and 5-carboxylcytosine (5caC). It employs a CpG methyltransferase (M.SssI) to convert unmodified cytosines in a CpG context to 5mC, thus protecting them from bisulfite conversion. In this context, only 5fC and 5caC are read as thymine after sequencing.[3][4] This method requires less sequencing effort compared to subtraction-based methods.
Bisulfite-Free Methods: These methods avoid the harsh chemical treatment of bisulfite, which can cause DNA degradation.
-
fC-Seal (this compound Selective Chemical Labeling): This is a highly sensitive and selective chemical labeling method for genome-wide profiling of 5fC. It involves the reduction of 5fC to 5hmC, followed by the specific tagging of the newly formed 5hmC for enrichment and subsequent sequencing. This approach avoids the cross-reactivity issues that can be associated with antibody-based methods.
-
CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing): This single-cell, single-base resolution technique is based on the selective chemical labeling of 5fC and its subsequent conversion to thymine during amplification. It has been successfully applied to study 5fC dynamics in precious samples like human preimplantation embryos. The method has a reported average conversion rate of 79.6%.
RNA this compound Detection
-
f5C-seq: This quantitative sequencing method maps 5fC in the transcriptome. It utilizes pic-borane to reduce 5fC to dihydrouracil (DHU), which is then read as a thymine during reverse transcription, creating a C-to-T mutation signature at the site of 5fC.
-
Mal-Seq (Malononitrile-mediated Sequencing): Mal-Seq is a chemical method for sequencing 5fC in RNA. It relies on the selective labeling of 5fC with malononitrile, which induces a C-to-T conversion during reverse transcription and PCR. While it allows for the detection of 5fC in diverse sequence contexts, the C-to-T conversion is partial (~50%), which can be a limitation for quantifying low-stoichiometry modifications.
Data Presentation: Quantitative Comparison of 5fC Detection Techniques
| Technique | Principle | Resolution | Sensitivity | Specificity | Required Input | Advantages | Limitations |
| fCAB-Seq | Chemical protection of 5fC from bisulfite conversion | Single-base | Can detect low abundance (a few percent) | High | Not specified | Quantitative, high resolution | Requires a matched untreated control for comparison |
| redBS-Seq | Reduction of 5fC to 5hmC followed by bisulfite sequencing | Single-base | High (high protection rate of 5fC) | High | Not specified | Quantitative, high resolution | Subtraction-based method requiring two libraries (redBS-Seq and BS-Seq) |
| MAB-Seq | Enzymatic protection of unmodified C, followed by bisulfite sequencing | Single-base | High | High | Not specified | Simultaneous mapping of 5fC and 5caC, less sequencing effort than subtraction methods | Primarily for CpG context; cannot distinguish 5fC/5caC from unmodified C in non-CpG contexts |
| fC-Seal | Chemical labeling and enrichment of 5fC-containing DNA | ~200 bp (fragment size) | High | High | Not specified | Highly sensitive and selective, avoids antibody cross-reactivity | Not single-base resolution |
| CLEVER-seq | Chemical labeling of 5fC leading to C-to-T conversion | Single-base | High (average conversion rate of 79.6%) | High | Single-cell | Single-cell resolution, bisulfite-free | Relatively new technique |
| f5C-seq (RNA) | Reduction of 5fC to DHU leading to C-to-T conversion | Single-base | High | High | Not specified | Quantitative, transcriptome-wide | Potential for off-target reduction of other modifications needs careful control |
| Mal-Seq (RNA) | Chemical labeling of 5fC leading to C-to-T conversion | Single-base | Moderate | High | Not specified | Applicable to diverse RNA contexts | Partial C-to-T conversion (~50%) limits quantification of low-stoichiometry modifications |
Experimental Protocols
fCAB-Seq Protocol Overview
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Chemical Protection: Treat the DNA with O-ethylhydroxylamine to protect 5fC from deamination.
-
Bisulfite Conversion: Perform sodium bisulfite conversion on both the protected and an unprotected (control) DNA sample.
-
Library Preparation: Construct sequencing libraries from both bisulfite-converted DNA samples.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads and compare the methylation patterns between the protected and unprotected samples to identify 5fC sites.
redBS-Seq Protocol Overview
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
Reduction Reaction: Treat the DNA with sodium borohydride to reduce 5fC to 5hmC.
-
Bisulfite Conversion: Perform sodium bisulfite conversion on the reduced DNA and a non-reduced control DNA sample (for standard BS-Seq).
-
Library Preparation: Prepare sequencing libraries from both bisulfite-converted samples.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align sequencing reads and quantify 5fC levels by subtracting the methylation level in the BS-Seq library from that in the redBS-Seq library at each cytosine position.
MAB-Seq Protocol Overview
-
Genomic DNA Preparation: Isolate high-quality genomic DNA.
-
M.SssI Methyltransferase Treatment: Treat the DNA with M.SssI to methylate all CpG cytosines that are not already modified.
-
Bisulfite Conversion: Perform sodium bisulfite conversion on the M.SssI-treated DNA.
-
Library Preparation: Construct a sequencing library from the bisulfite-converted DNA.
-
Sequencing: Perform high-throughput sequencing.
-
Data Analysis: Align reads. Cytosines that are read as thymines represent the original locations of 5fC and 5caC.
Mal-Seq Protocol Overview (for RNA)
-
RNA Isolation: Isolate total RNA or specific RNA fractions.
-
Malononitrile Treatment: Treat the RNA with malononitrile to selectively label 5fC.
-
Reverse Transcription: Perform reverse transcription on the treated RNA. The malononitrile adduct at 5fC sites will cause the reverse transcriptase to incorporate a guanine instead of an adenine opposite the modified cytosine.
-
PCR Amplification: Amplify the resulting cDNA.
-
Sequencing: Perform high-throughput sequencing of the PCR products.
-
Data Analysis: Align reads and identify C-to-T transitions to map the locations of 5fC.
Visualizations
References
Unmasking 5-Formylcytosine: A Head-to-Head Comparison of Antibody-Based and Chemical-Based Mapping Technologies
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifications, the accurate mapping of 5-formylcytosine (5fC) is paramount. This guide provides an objective cross-validation of antibody-based and chemical-based 5fC mapping methods, supported by experimental data, to empower informed decisions in experimental design.
This compound, a key intermediate in the active DNA demethylation pathway, plays a crucial role in gene regulation and cellular differentiation. The choice of mapping technique significantly impacts the resolution, sensitivity, and specificity of 5fC detection. This comparison guide delves into the two primary approaches: antibody-based immunoprecipitation and chemical-based labeling and conversion.
At a Glance: Antibody vs. Chemical Methods
| Feature | Antibody-Based Methods (e.g., 5fC-DIP-seq) | Chemical-Based Methods (e.g., fC-Seal, fCAB-Seq) |
| Principle | Enrichment of 5fC-containing DNA fragments using a specific antibody. | Chemical modification of 5fC, enabling either direct enrichment or differential sequencing readout. |
| Resolution | Lower (typically 100s to 1000s of bases)[1]. | Single-base resolution is achievable[2][3]. |
| Specificity | Potential for cross-reactivity and non-specific binding, especially to repetitive DNA sequences[4]. | High specificity based on the chemical reactivity of the formyl group. |
| Quantification | Semi-quantitative, providing relative enrichment levels[3]. | Can be quantitative, allowing for the determination of modification stoichiometry at specific sites. |
| Bias | Potential bias towards regions with a high density of the modification. | Less prone to density bias. |
| Input DNA | Generally requires microgram quantities of DNA. | Can be adapted for lower input amounts. |
Performance Deep Dive: A Comparative Analysis
While direct head-to-head comparisons of 5fC mapping methods are emerging, studies on the analogous 5-hydroxymethylcytosine (5hmC) modification provide critical insights. A key study comparing antibody-based 5hmC DNA immunoprecipitation (DIP) with a chemical-based method (5hmC-Seal) revealed significant differences in performance. The study found that antibody-based enrichment showed off-target binding to simple tandem repeats, a bias not observed with the chemical labeling approach. This suggests that chemical methods may offer a more accurate representation of the true genomic distribution of these rare modifications.
Chemical-based methods for 5fC, such as fC-Seal, have been shown to significantly reduce non-specific capture of DNA compared to hydroxylamine-based chemical labeling methods. Furthermore, methods like reduced bisulfite sequencing (redBS-Seq) boast a high protection rate for 5fC (nearly 97%), ensuring its accurate detection.
Visualizing the Workflows
To better understand the practical differences between these approaches, the following diagrams illustrate the experimental workflows for a representative antibody-based and two prominent chemical-based 5fC mapping methods.
Detailed Experimental Protocols
Antibody-Based Method: 5fC DNA Immunoprecipitation (5fC-DIP-seq)
This protocol is a generalized procedure for 5fC-DIP-seq. Optimization of antibody concentration and washing conditions is crucial for successful enrichment.
-
DNA Fragmentation: Start with 1-10 µg of genomic DNA. Fragment the DNA to an average size of 200-500 bp by sonication or enzymatic digestion.
-
End-Repair and A-tailing: Perform end-repair and A-tailing of the fragmented DNA using standard library preparation kits.
-
Adapter Ligation: Ligate sequencing adapters to the DNA fragments.
-
Denaturation: Denature the DNA by heating at 95°C for 10 minutes, followed by immediate cooling on ice.
-
Immunoprecipitation:
-
Incubate the single-stranded DNA fragments with a 5fC-specific antibody (e.g., 2-4 µg) in IP buffer overnight at 4°C with gentle rotation.
-
Add Protein A/G magnetic beads and incubate for an additional 2-4 hours at 4°C.
-
-
Washing: Wash the beads multiple times with low and high salt wash buffers to remove non-specifically bound DNA.
-
Elution: Elute the enriched DNA from the antibody-bead complex.
-
Reverse Cross-linking and Purification: If cross-linking was used initially, reverse the cross-links and purify the DNA.
-
PCR Amplification: Amplify the enriched DNA using primers complementary to the ligated adapters.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
Chemical-Based Method: 5fC Selective Chemical Labeling (fC-Seal)
This protocol is based on the method described by Song et al. (2013).
-
5hmC Blocking:
-
In a 100 µL reaction, incubate 50 µg of sonicated genomic DNA (average size 400 bp) with 50 mM HEPES (pH 7.9), 25 mM MgCl₂, 300 µM UDP-glucose, and 2 µM β-glucosyltransferase (βGT) for 1 hour at 37°C.
-
Purify the DNA.
-
-
5fC Reduction:
-
Freshly prepare a 1.5 mg/mL solution of sodium borohydride (NaBH₄) in anhydrous methanol.
-
Add an equal volume of the NaBH₄ solution to the DNA and incubate for 30 minutes at room temperature.
-
-
Labeling of 5fC-derived 5hmC:
-
After quenching the reduction reaction and purifying the DNA, perform a βGT-catalyzed glucosylation using an azide-modified UDP-glucose analog (UDP-azide-Glc).
-
-
Biotinylation: React the azide-labeled DNA with a biotin-alkyne conjugate via click chemistry.
-
Enrichment: Capture the biotinylated DNA fragments using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: Elute the enriched DNA and proceed with standard library preparation and next-generation sequencing.
Chemical-Based Method: Reduced Bisulfite Sequencing (redBS-Seq)
This protocol is based on the method described by Booth et al. (2021).
-
Reduction of 5fC:
-
To your DNA sample, add a freshly prepared aqueous solution of sodium borohydride to a final concentration of 250 mM.
-
Incubate at room temperature for 1 hour in the dark.
-
-
Quenching and Purification: Quench the reaction with sodium acetate and purify the DNA.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the reduced DNA. This will convert unmethylated cytosines to uracil, while 5-methylcytosine and the 5fC-derived 5hmC will be protected.
-
Library Preparation and Sequencing: Prepare a sequencing library from the bisulfite-converted DNA and perform next-generation sequencing.
-
Data Analysis: Compare the sequencing results to a standard bisulfite sequencing (BS-seq) library from the same sample. In redBS-seq, 5fC will be read as cytosine, whereas in standard BS-seq, it is read as thymine. The difference in the C/T ratio at specific sites allows for the quantification of 5fC.
Conclusion and Recommendations
The choice between antibody-based and chemical-based 5fC mapping methods depends on the specific research question and available resources.
-
For high-resolution, quantitative, and unbiased genome-wide 5fC mapping, chemical-based methods are the superior choice. Methods like fC-Seal and redBS-Seq offer single-base resolution and greater specificity, minimizing the risk of artifacts associated with antibody-based enrichment.
-
Antibody-based methods may be suitable for initial, cost-effective screening to identify regions of high 5fC enrichment. However, findings should be validated with a higher-resolution chemical method.
As the field of epigenetics continues to evolve, the development of robust and accurate mapping techniques is essential. The data presented in this guide strongly suggest that for detailed and reliable 5fC analysis, the adoption of chemical-based methodologies is highly recommended.
References
- 1. Quantification and mapping of DNA modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Reduced Bisulfite Sequencing: Quantitative Base-Resolution Sequencing of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A reassessment of DNA immunoprecipitation-based genomic profiling - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Bisulfite-Dependent and Bisulfite-Free 5fC Sequencing: A Guide for Researchers
For researchers, scientists, and drug development professionals navigating the complexities of epigenetic analysis, the accurate sequencing of 5-formylcytosine (5fC) is paramount. This guide provides an objective comparison of bisulfite-dependent and bisulfite-free methods for 5fC sequencing, supported by experimental data, to aid in the selection of the most appropriate technique for your research needs.
This compound is a key intermediate in the active DNA demethylation pathway, playing a crucial role in gene regulation and cellular differentiation. Its accurate detection and quantification at single-base resolution are essential for understanding its biological functions in development, disease, and aging. The two major approaches for 5fC sequencing, bisulfite-dependent and bisulfite-free methods, differ fundamentally in their chemical treatment of DNA, leading to significant variations in performance, data quality, and suitability for different applications.
Executive Summary
Bisulfite-based methods, the traditional approach for DNA methylation analysis, have been adapted for 5fC detection. However, the harsh chemical treatment inherent in this approach can lead to significant DNA degradation, posing challenges for samples with low DNA input. In contrast, emerging bisulfite-free methods offer a gentler alternative, preserving DNA integrity and often resulting in higher quality sequencing libraries. This guide will delve into the specifics of popular methods from both categories, presenting a comparative analysis of their performance based on key metrics.
Performance Comparison of 5fC Sequencing Methods
The choice between bisulfite-dependent and bisulfite-free 5fC sequencing methods hinges on a variety of factors, including the amount and quality of starting DNA, the desired resolution, and the specific research question. The following tables summarize the key performance metrics for several popular methods.
| Method Category | Specific Method | Principle | Minimum DNA Input | DNA Degradation | Conversion Efficiency | Key Advantages | Key Disadvantages |
| Bisulfite-Dependent | redBS-Seq (reduced Bisulfite Sequencing) | Selective chemical reduction of 5fC to 5hmC, which is resistant to bisulfite conversion, followed by bisulfite treatment. 5fC is identified by comparing with standard BS-Seq.[1] | ng range | High | 5fC to 5hmC reduction: ~80%[1] | Quantitative at single-base resolution. | Requires two separate sequencing experiments (redBS-Seq and BS-Seq) for data interpretation; DNA degradation from bisulfite treatment.[2] |
| fCAB-Seq (this compound Chemical Modification-Assisted Bisulfite Sequencing) | Chemical protection of 5fC from bisulfite-induced deamination.[3] | Not explicitly defined, likely ng range | High | Not explicitly quantified | Single-base resolution.[3] | Requires a matched non-treated DNA control for sequencing; DNA degradation. | |
| MAB-Seq (Methylase-Assisted Bisulfite Sequencing) | Enzymatic conversion of unmodified cytosines to 5mC, making them resistant to bisulfite conversion. 5fC is then identified as a 'T' after sequencing. | Not explicitly defined, likely ng range | High | Not explicitly quantified | Simultaneous mapping of 5fC and 5caC. | Cannot distinguish 5fC/5caC from unmodified C in a non-CpG context. | |
| Bisulfite-Free | fC-CET (5fC-Cyclization Enabled C-to-T Transition) | Selective chemical labeling of 5fC and subsequent C-to-T transition during PCR. | Not explicitly defined | Low/Negligible | Not explicitly quantified | No noticeable DNA degradation; suitable for precious DNA samples. | Not yet widely adopted by the scientific community. |
| CLEVER-seq (Chemical-Labeling-Enabled C-to-T Conversion Sequencing) | Chemical labeling of 5fC that induces a C-to-T conversion during sequencing. | Single-cell level | Low/Negligible | Not explicitly quantified | Enables single-base and single-cell resolution 5fC detection. | Relatively new method. | |
| TAPS-based methods (TET-Assisted Pyridine Borane Sequencing) | TET enzyme oxidation of 5mC/5hmC to 5caC, followed by pyridine borane reduction to DHU, which is read as 'T'. Variations allow for specific 5fC detection. | As low as 100 pg | Low/Negligible | High sensitivity and specificity | Nondestructive to DNA, preserving long fragments; higher mapping rates and more even coverage compared to BS-Seq. | Standard TAPS does not distinguish between 5mC and 5hmC. | |
| ACE-Seq (APOBEC-Coupled Epigenetic Sequencing) | Enzymatic deamination of cytosine and 5mC, while 5hmC (and by extension, protected 5fC) remains unconverted. | As low as 2 ng | Low/Negligible | C and 5mC non-conversion rates of 0.3% and 1.3%, respectively. | High-confidence profiles with very low DNA input. | Primarily designed for 5hmC, adaptation for 5fC requires specific protection steps. |
| Performance Metric | Bisulfite-Dependent Methods | Bisulfite-Free Methods | Supporting Data Insights |
| DNA Integrity | Significant fragmentation and degradation due to harsh chemical treatment. | Minimal to no DNA degradation, preserving DNA integrity. | Bisulfite sequencing is known to degrade the majority of the DNA. TAPS is a nondestructive method that preserves DNA fragments over 10 kilobases long. |
| Library Complexity | Lower complexity due to DNA degradation and biased amplification. | Higher complexity and more uniform genome coverage. | TAPS results in higher mapping rates and more even coverage compared to bisulfite sequencing. |
| Library Yield | Generally lower, especially with low DNA input. | Generally higher due to less DNA loss. | Enzymatic conversion methods can handle lower amounts of DNA input compared to WGBS. |
| Sensitivity | Can be limited by DNA degradation, especially for low-abundance 5fC. | Higher sensitivity due to better DNA preservation. | TAPS detects modifications directly with high sensitivity and specificity. |
| GC Bias | Prone to GC bias due to preferential degradation of certain sequences. | Reduced GC bias, leading to more uniform coverage. | |
| Minimum DNA Input | Typically requires nanogram quantities of DNA. | Can be performed with picogram to nanogram quantities, with some methods applicable to single cells. | ACE-Seq can be performed with as little as 2 ng of DNA. CLEVER-seq is suitable for single-cell analysis. |
Experimental Protocols and Methodologies
Detailed experimental protocols are crucial for the successful implementation of 5fC sequencing. Below are overviews of the key steps for representative bisulfite-dependent and bisulfite-free methods.
Bisulfite-Dependent Method: Reduced Bisulfite Sequencing (redBS-Seq)
-
DNA Extraction and Fragmentation: Genomic DNA is extracted and fragmented to the desired size, typically around 200 bp, using sonication.
-
5fC Reduction: The fragmented DNA is treated with a reducing agent, such as sodium borohydride (NaBH₄), to selectively reduce 5fC to 5-hydroxymethylcytosine (5hmC).
-
Library Preparation: Standard next-generation sequencing library preparation steps are performed, including end-repair, A-tailing, and ligation of methylated adapters.
-
Bisulfite Conversion: The library is treated with sodium bisulfite, which converts unmethylated cytosines to uracil, while 5mC and the newly formed 5hmC remain largely unchanged.
-
PCR Amplification: The bisulfite-converted library is amplified by PCR.
-
Sequencing: The amplified library is sequenced using a high-throughput sequencing platform.
-
Data Analysis: The sequencing reads are aligned to a reference genome, and 5fC sites are identified by comparing the redBS-Seq data to a standard BS-Seq dataset from the same sample. In redBS-Seq, 5fC will be read as a 'C', while in standard BS-Seq, it is read as a 'T'.
Bisulfite-Free Method: TET-Assisted Pyridine Borane Sequencing (TAPS) for 5fC
-
Protection of 5mC and 5hmC (for 5fC-specific detection): To specifically detect 5fC, 5mC and 5hmC can be protected from subsequent reactions. This can be achieved through enzymatic modifications.
-
TET Oxidation: The DNA is treated with a TET enzyme to oxidize any unprotected 5fC to 5-carboxylcytosine (5caC).
-
Pyridine Borane Reduction: The DNA is then treated with pyridine borane, which reduces 5caC to dihydrouracil (DHU).
-
Library Preparation and PCR Amplification: Sequencing libraries are prepared from the treated DNA, and during PCR amplification, DHU is read as thymine (T).
-
Sequencing and Data Analysis: The libraries are sequenced, and 5fC sites are identified as C-to-T transitions in the sequencing data.
Visualizing the Landscape of 5fC Sequencing
To better understand the underlying biological processes and experimental workflows, the following diagrams are provided.
DNA Demethylation Pathway
This diagram illustrates the sequential oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), this compound (5fC), and 5-carboxylcytosine (5caC) by TET enzymes, and the subsequent removal of 5fC and 5caC by the base excision repair (BER) pathway.
Caption: The active DNA demethylation pathway involving 5fC.
Comparative Workflow of Bisulfite-Dependent vs. Bisulfite-Free 5fC Sequencing
This diagram outlines the major steps involved in a typical bisulfite-dependent (redBS-Seq) and a bisulfite-free (TAPS-based) workflow for 5fC sequencing, highlighting the key differences in their approaches.
Caption: Key workflow differences in 5fC sequencing methods.
Conclusion and Future Outlook
The field of 5fC sequencing is rapidly evolving, with bisulfite-free methods demonstrating significant advantages in terms of DNA preservation, sensitivity, and data quality. For researchers working with limited or precious samples, such as clinical biopsies or single cells, bisulfite-free techniques like TAPS-based methods and CLEVER-seq are particularly promising. However, bisulfite-dependent methods like redBS-Seq remain valuable for their established protocols and quantitative nature, provided sufficient starting material is available.
The choice of method should be guided by a careful consideration of the specific experimental needs and the inherent trade-offs of each approach. As technologies continue to improve, it is anticipated that bisulfite-free methods will become increasingly accessible and will further enhance our understanding of the dynamic role of 5fC in the epigenome.
References
Navigating the Epigenetic Maze: A Guide to Distinguishing 5-Formylcytosine and 5-Hydroxymethylcytosine in Sequencing Data
For researchers, scientists, and drug development professionals, accurately distinguishing between the epigenetic modifications 5-formylcytosine (5fC) and 5-hydroxymethylcytosine (5hmC) is crucial for unraveling their distinct roles in gene regulation and disease. This guide provides a comprehensive comparison of current sequencing technologies, offering a deep dive into their underlying principles, performance metrics, and experimental workflows to empower informed methodological choices.
The dynamic landscape of DNA methylation extends beyond the well-studied 5-methylcytosine (5mC). The discovery of its oxidized derivatives, including 5hmC and 5fC, has opened new avenues for understanding epigenetic regulation. However, the structural similarity of these modifications presents a significant challenge for conventional sequencing approaches. Standard bisulfite sequencing, the gold standard for 5mC detection, cannot differentiate between 5mC and 5hmC, and its harsh chemical treatment can lead to DNA degradation.[1][2] This has spurred the development of innovative techniques designed to specifically identify and quantify 5fC and 5hmC at single-base resolution.
This guide compares the most prominent methods available, including those based on oxidative bisulfite treatment, enzymatic conversion, chemical labeling, and bisulfite-free approaches. We present a side-by-side analysis of their performance, supported by experimental data, and provide detailed protocols for key techniques to facilitate their implementation in the laboratory.
Comparative Analysis of Sequencing Methodologies
The choice of sequencing method depends on various factors, including the specific scientific question, required resolution, sample availability, and budget. The following tables provide a quantitative comparison of the leading techniques for distinguishing 5fC and 5hmC.
| Method | Principle | Resolution | Quantitative | Advantages | Disadvantages | Typical Applications |
| oxBS-seq | Chemical oxidation of 5hmC to 5fC, which is then susceptible to bisulfite deamination. Comparison with BS-seq allows for inference of 5hmC levels.[3][4] | Single-base | Yes | Provides a direct readout of 5mC. Relatively established protocol. | Indirect detection of 5hmC requires two separate sequencing runs (BS-seq and oxBS-seq), which can increase noise and sequencing costs.[5] Can underestimate absolute 5hmC values due to incomplete oxidation. | Genome-wide or targeted analysis of 5mC and 5hmC. |
| TAB-seq | Protection of 5hmC via glucosylation, followed by TET enzyme-mediated oxidation of 5mC to 5caC. Subsequent bisulfite treatment converts unmodified C and 5caC to U, while protected 5hmC is read as C. | Single-base | Yes | Direct and quantitative measurement of 5hmC. | Requires highly active and pure TET enzyme, which can be expensive and difficult to produce. Inefficiencies in glucosylation or oxidation can lead to false positives. | Genome-wide, single-base resolution mapping of 5hmC. |
| Chemical Labeling (e.g., 5hmC-Seal) | Selective chemical labeling of 5hmC (e.g., with a biotin tag via click chemistry) followed by enrichment and sequencing. | Locus-specific to single-base (depending on downstream processing) | Semi-quantitative to quantitative | Highly specific for 5hmC. Can be adapted for low-input samples. | May not provide single-base resolution without further enzymatic or chemical steps. Enrichment efficiency can vary. | Genome-wide profiling of 5hmC distribution, particularly in low-input samples like cell-free DNA. |
| Bisulfite-Free Methods (TAPS/CAPS) | TAPS: TET-assisted pyridine borane sequencing for 5mC and 5hmC. CAPS: Chemical-assisted pyridine borane sequencing for specific 5hmC detection. | Single-base | Yes | Avoids harsh bisulfite treatment, leading to less DNA degradation and higher mapping efficiency. Direct detection of modifications. | Newer methods with fewer established analysis pipelines. May require optimization of enzymatic and chemical reactions. | High-sensitivity, high-quality sequencing of 5mC and 5hmC. |
| Enzymatic Deamination (e.g., ACE-seq) | Utilizes APOBEC deaminases that can distinguish between different cytosine modifications after specific protection of 5hmC. | Single-base | Yes | Bisulfite-free, non-destructive method suitable for low DNA input. | Relies on the specificity and efficiency of the deaminase enzyme. | Single-base resolution 5hmC mapping from scarce samples. |
| MAB-seq/caMAB-seq | Methylase-assisted bisulfite sequencing for the direct, single-base resolution mapping of 5fC and 5-carboxylcytosine (5caC). | Single-base | Yes | Direct detection and quantification of 5fC and 5caC. Requires less sequencing depth compared to subtraction-based methods. | Does not directly measure 5hmC. | Studying the dynamics of active DNA demethylation by mapping 5fC and 5caC. |
Performance Metrics of Key Sequencing Methods
| Method | Mapping Efficiency (%) | Conversion Rate (%) | False Positive Rate (%) | DNA Input | Reference |
| scTAPS | 92.97 | 5mCG: 96.59, 5hmCG: 85.00 | uC: 0.19 | Single-cell | |
| scCAPS+ | 89.36 | 5hmCG: 92.99 | uC: 0.38, 5mCG: 0.25 | Single-cell | |
| Cabernet (bisulfite-free) | Higher than scBS-seq | 5mC recall: 98.5 | C to 5mC: 0.854 | Single-cell | |
| Cabernet-H (bisulfite-free) | Higher than scBS-seq | 5hmC recall: 99.7 | C to 5hmC: 0.415, 5mC to 5hmC: 1.29 | Single-cell | |
| oxBS-seq | Variable, generally lower than non-bisulfite methods | 5hmC to 5fC oxidation can be incomplete | Dependent on both BS-seq and oxBS-seq error rates | Micrograms (can be adapted for lower input) | |
| TAB-seq | Variable | Dependent on TET enzyme activity and glucosylation efficiency | Can be introduced by incomplete reactions | Micrograms (can be adapted for lower input) | |
| ACE-seq | High | High | Low | As low as picograms |
Experimental Protocols
Oxidative Bisulfite Sequencing (oxBS-seq)
This protocol provides a general overview. Specific kits and reagents may require protocol modifications.
-
DNA Preparation: Start with high-quality genomic DNA. Fragment the DNA to the desired size for library preparation (e.g., by sonication).
-
Oxidation of 5hmC: Treat the fragmented DNA with an oxidizing agent, such as potassium perruthenate (KRuO₄), to specifically convert 5hmC to 5fC. This step leaves 5mC unmodified.
-
Purification: Purify the oxidized DNA to remove the oxidizing agent and other reaction components.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the purified, oxidized DNA. This will deaminate unmethylated cytosines and 5fC to uracil, while 5mC remains as cytosine.
-
Library Preparation: Prepare a sequencing library from the bisulfite-converted DNA. This typically involves end-repair, A-tailing, and adapter ligation.
-
PCR Amplification: Amplify the library using primers specific to the ligated adapters.
-
Sequencing: Sequence the amplified library on a next-generation sequencing platform.
-
Parallel BS-seq: Prepare and sequence a parallel library from the same starting DNA sample using a standard bisulfite sequencing protocol (without the oxidation step).
-
Data Analysis: Align reads from both the oxBS-seq and BS-seq experiments to a reference genome using a bisulfite-aware aligner (e.g., Bismark). The level of 5hmC at a given cytosine position is inferred by subtracting the methylation level obtained from the oxBS-seq data (representing 5mC) from the methylation level obtained from the BS-seq data (representing 5mC + 5hmC).
TET-Assisted Bisulfite Sequencing (TAB-seq)
This protocol provides a general overview. Specific kits and reagents may require protocol modifications.
-
DNA Preparation: Start with high-quality genomic DNA.
-
Protection of 5hmC: Glucosylate the 5hmC residues in the genomic DNA using β-glucosyltransferase (β-GT) and UDP-glucose. This adds a glucose moiety to the hydroxyl group of 5hmC, protecting it from subsequent oxidation.
-
Oxidation of 5mC: Treat the DNA with a recombinant TET enzyme (e.g., TET1) to oxidize 5mC to 5-carboxylcytosine (5caC). The protected 5hmC is not affected.
-
Purification: Purify the DNA to remove enzymes and other reaction components.
-
Bisulfite Conversion: Perform standard bisulfite conversion on the treated DNA. This will deaminate unmodified cytosines and 5caC to uracil, while the protected 5hmC remains as cytosine.
-
Library Preparation and Sequencing: Prepare and sequence a library from the bisulfite-converted DNA as described for oxBS-seq.
-
Data Analysis: Align the sequencing reads using a bisulfite-aware aligner. In TAB-seq data, cytosines that are read as 'C' represent the original 5hmC positions. The percentage of 5hmC at a specific site can be directly quantified from the ratio of 'C' reads to the total reads covering that site.
Visualizing the Workflows
To further clarify the experimental processes, the following diagrams illustrate the core principles of oxBS-seq and TAB-seq.
Caption: Workflow of Oxidative Bisulfite Sequencing (oxBS-seq).
Caption: Workflow of TET-Assisted Bisulfite Sequencing (TAB-seq).
Computational Analysis
The bioinformatics analysis of data from these methods is as critical as the wet-lab experimental work. For subtraction-based methods like oxBS-seq, computational tools are needed to accurately compare the methylation levels from two separate experiments and infer the 5hmC levels. The MLML (Maximum Likelihood Methylation Levels) tool, for instance, can be used for the simultaneous estimation of 5mC and 5hmC from paired BS-seq and oxBS-seq or TAB-seq data. For direct detection methods like TAB-seq and the newer bisulfite-free techniques, the analysis is more straightforward, often involving the direct counting of reads corresponding to the modified base. However, specialized pipelines and software are still required for accurate alignment, quality control, and statistical analysis. For MAB-seq, the analysis pipeline involves counting 'T' reads at CpG sites in the MAB-seq data to represent 5fC/5caC. Several software packages, such as Bismark for alignment of bisulfite-treated reads and DSS for differential methylation analysis, are commonly used in these workflows.
Conclusion
The field of epigenetics is rapidly advancing, with a growing arsenal of tools to dissect the complexities of DNA modifications beyond 5mC. The choice of method to distinguish 5fC and 5hmC depends on a careful consideration of the research question, available resources, and the desired level of resolution and quantitative accuracy. While traditional bisulfite-based methods like oxBS-seq and TAB-seq have been instrumental, the emergence of bisulfite-free techniques promises higher data quality and sensitivity, particularly for low-input samples and single-cell analyses. This guide provides a foundational understanding of the available options, empowering researchers to select the most appropriate method to unlock the secrets held within the epigenome.
References
- 1. Methods for Detection and Mapping of Methylated and Hydroxymethylated Cytosine in DNA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New sequencing methods for distinguishing DNA modifications — Nuffield Department of Women's & Reproductive Health [wrh.ox.ac.uk]
- 3. biorxiv.org [biorxiv.org]
- 4. ora.ox.ac.uk [ora.ox.ac.uk]
- 5. pnas.org [pnas.org]
Distinguishing 5-Formylcytosine and 5-Carboxylcytosine: A Comparative Guide
A comprehensive guide to differentiating 5-Formylcytosine (5fC) and 5-Carboxylcytosine (5caC) for researchers, scientists, and drug development professionals.
This compound (5fC) and 5-Carboxylcytosine (5caC) are key intermediates in the active DNA demethylation pathway, where 5-methylcytosine (5mC) is progressively oxidized by Ten-Eleven Translocation (TET) enzymes.[1][2][3] While structurally similar, the distinct chemical properties of the formyl group in 5fC and the carboxyl group in 5caC allow for their differential detection and quantification. This guide provides a detailed comparison of the primary methods used to distinguish these two important epigenetic modifications.
Structural Differences
The fundamental difference between 5fC and 5caC lies in the substituent at the 5th position of the cytosine ring. 5fC possesses a formyl (-CHO) group, while 5caC has a carboxyl (-COOH) group. This seemingly minor variation has significant implications for their chemical reactivity and recognition by analytical techniques and enzymes.
Caption: Chemical structures of this compound and 5-Carboxylcytosine.
Quantitative Analysis: Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid chromatography coupled with mass spectrometry (LC-MS) is a highly sensitive and quantitative method for the direct detection of 5fC and 5caC.[4][5] The technique separates nucleosides based on their physicochemical properties, followed by mass analysis for precise identification and quantification.
Data Presentation
| Parameter | This compound (5fC) | 5-Carboxylcytosine (5caC) | Key Differentiating Factor | Reference |
| Molecular Weight | 139.11 g/mol | 155.11 g/mol | Different mass-to-charge (m/z) ratio in MS. | |
| Retention Time | Elutes earlier in reverse-phase LC. | Elutes later in reverse-phase LC due to higher polarity. | Differential interaction with the stationary phase. | |
| Detection Limit | Femtomole range. | Femtomole range. | Both can be detected at very low levels. |
Experimental Protocol: LC-MS/MS Analysis of 5fC and 5caC
-
DNA Hydrolysis: Genomic DNA is enzymatically hydrolyzed to individual nucleosides using a cocktail of DNase I, snake venom phosphodiesterase, and alkaline phosphatase.
-
Chromatographic Separation: The nucleoside mixture is injected into a reverse-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. A gradient of solvents (e.g., water with formic acid and acetonitrile) is used to separate the nucleosides based on their polarity.
-
Mass Spectrometry Detection: The eluent from the LC is directed to a tandem mass spectrometer (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for 5fC and 5caC are monitored for highly selective and sensitive quantification.
-
Quantification: The abundance of 5fC and 5caC is determined by comparing the peak areas to those of known amounts of stable isotope-labeled internal standards.
References
- 1. Ludwig Cancer Research [ludwigcancerresearch.org]
- 2. New sequencing methods for distinguishing DNA modifications — Oxford Cancer [cancer.ox.ac.uk]
- 3. epigenie.com [epigenie.com]
- 4. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, this compound, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Accurate quantification of 5-Methylcytosine, 5-Hydroxymethylcytosine, this compound, and 5-Carboxylcytosine in genomic DNA from breast cancer by chemical derivatization coupled with ultra performance liquid chromatography- electrospray quadrupole time of flight mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
The Dynamic Duo of DNA Modification: A Comparative Analysis of 5-Formylcytosine and 5-Methylcytosine
A comprehensive guide for researchers, scientists, and drug development professionals on the distinct distributions, functions, and detection methodologies of 5-Formylcytosine and 5-Methylcytosine, two key epigenetic players.
In the intricate landscape of epigenetics, the subtle chemical modifications of DNA bases play a pivotal role in regulating gene expression and cellular function. Among these, 5-methylcytosine (5mC) has long been recognized as a fundamental epigenetic mark. However, the discovery of its oxidized derivatives, including this compound (5fC), has unveiled a more complex and dynamic regulatory system. This guide provides a comparative analysis of 5fC and 5mC, focusing on their distribution, biological significance, and the experimental approaches used to study them.
At a Glance: this compound vs. 5-Methylcytosine
| Feature | 5-Methylcytosine (5mC) | This compound (5fC) |
| Abundance | Relatively abundant, ~1% of the genome in healthy individuals.[1] | Rare, approximately 100-fold less frequent than 5-hydroxymethylcytosine (5hmC), another 5mC derivative.[1] |
| Primary Role | Generally associated with transcriptional repression when located in promoter regions.[2] | An intermediate in the active DNA demethylation pathway.[3][4] May also have independent regulatory functions. |
| Genomic Location | Widespread throughout the genome, particularly in CpG islands, gene bodies, and repetitive elements. | Enriched at poised enhancers and other gene regulatory elements. |
| Enzymatic Regulation | Established by DNA methyltransferases (DNMTs). | Generated by the oxidation of 5-hydroxymethylcytosine (5hmC) by Ten-eleven translocation (TET) enzymes. |
| Biological Significance | Crucial for genomic imprinting, X-chromosome inactivation, and tissue-specific gene expression. | Implicated in epigenetic priming of enhancers and active DNA demethylation. Associated with active gene transcription. |
| Association with Disease | Aberrant DNA methylation patterns are a hallmark of many cancers. | Decreased global levels have been observed in the early stages of hepatocellular carcinoma. |
The Demethylation Pathway: A Tale of Oxidation
5-methylcytosine is not a static mark. It can be actively removed through a series of enzymatic reactions initiated by the Ten-eleven translocation (TET) family of dioxygenases. This process, known as active DNA demethylation, involves the sequential oxidation of 5mC to 5-hydroxymethylcytosine (5hmC), then to this compound (5fC), and finally to 5-carboxylcytosine (5caC). Both 5fC and 5caC can then be excised by thymine-DNA glycosylase (TDG) and replaced with an unmodified cytosine through the base excision repair (BER) pathway.
Distribution and Abundance: A Study in Contrasts
While both are modifications of cytosine, the distribution and abundance of 5mC and 5fC differ significantly across the genome and between different tissues.
5-Methylcytosine (5mC):
-
Abundance: 5mC is a relatively abundant modification, with its levels varying between different tissues. For instance, in various human tissues, the 5mC content can range from 0.6% to 1.5%.
-
Distribution: 5mC is found throughout the genome. In somatic tissues, it occurs almost exclusively at CpG dinucleotides. High levels of 5mC in promoter regions are generally associated with gene silencing.
This compound (5fC):
-
Abundance: 5fC is a much rarer modification. Its levels are significantly lower than 5mC and its precursor, 5hmC. For example, in mouse embryonic stem cells, 5fC is estimated to be 100-fold less frequent than 5hmC. Global 5fC content has been shown to be decreased in the early stages of hepatocellular carcinoma.
-
Distribution: Unlike the widespread distribution of 5mC, 5fC is enriched at specific genomic locations, particularly at poised and active enhancers. This localization suggests a role in the dynamic regulation of gene expression. Studies have shown that genes with 5fC-rich promoters tend to have higher expression levels.
Experimental Protocols for Detection
The accurate detection and quantification of 5mC and 5fC are crucial for understanding their biological roles. Various methods have been developed, each with its own advantages and limitations.
Antibody-Based Methods
Antibody-based techniques, such as Methylated DNA Immunoprecipitation (MeDIP) and enzyme-linked immunosorbent assays (ELISA), utilize specific antibodies to detect 5mC or 5fC. These methods are useful for global quantification and enrichment-based genome-wide mapping.
General Protocol for Antibody-Based Detection (ELISA):
-
DNA Binding: Genomic DNA is denatured and bound to a microplate well.
-
Antibody Incubation: A primary antibody specific to 5mC or 5fC is added to the wells and incubated.
-
Secondary Antibody and Detection: A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added, followed by a substrate that produces a colorimetric or fluorescent signal.
-
Quantification: The signal intensity, which is proportional to the amount of the modification, is measured using a microplate reader.
Bisulfite Sequencing-Based Methods
Bisulfite sequencing is the gold standard for single-base resolution analysis of DNA methylation. However, standard bisulfite sequencing cannot distinguish between 5mC and 5hmC. To specifically map 5fC, modifications to the standard protocol are necessary.
Chemically Assisted Bisulfite Sequencing (fCAB-Seq) for 5fC Detection: This method involves the selective chemical labeling and protection of 5fC from bisulfite conversion.
-
Protection of 5hmC: 5-hydroxymethylcytosine is first glucosylated to protect it from subsequent chemical reactions.
-
Reduction of 5fC: this compound is then reduced to 5hmC.
-
Bisulfite Conversion: The DNA is treated with sodium bisulfite, which converts unprotected cytosines to uracil. The newly formed 5hmC (from the reduction of 5fC) and the protected 5hmC remain as cytosine.
-
PCR and Sequencing: The treated DNA is amplified by PCR and sequenced. The sites that were originally 5fC will be read as cytosine, while unmodified cytosines will be read as thymine.
Tet-Assisted Bisulfite Sequencing (TAB-Seq) for differentiating 5mC and 5hmC: While not directly for 5fC, TAB-seq is crucial for accurately mapping 5mC in the context of its oxidized derivatives.
-
Protection of 5hmC: 5hmC is protected by glucosylation.
-
TET-mediated Oxidation of 5mC: The TET enzyme is used to oxidize 5mC to 5caC.
-
Bisulfite Conversion: Bisulfite treatment converts cytosine and 5caC to uracil, while the protected 5hmC remains as cytosine.
-
PCR and Sequencing: By comparing the results of TAB-seq with traditional bisulfite sequencing, the locations of 5mC and 5hmC can be determined at single-base resolution.
Conclusion
The study of this compound has added a new layer of complexity to our understanding of epigenetic regulation. While 5-methylcytosine remains a cornerstone of long-term gene silencing, the transient and spatially specific nature of 5fC highlights the dynamic interplay of DNA modifications in fine-tuning gene expression. For researchers in basic science and drug development, a clear understanding of the distinct characteristics and detection methods for both 5mC and 5fC is essential for unraveling the intricate mechanisms of gene regulation in health and disease. The continued development of sensitive and specific detection technologies will undoubtedly shed further light on the functional significance of these and other epigenetic marks.
References
- 1. Quantification of 5-methylcytosine, 5-hydroxymethylcytosine and 5-carboxylcytosine from the blood of cancer patients by an Enzyme-based Immunoassay - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New themes in the biological functions of 5-methylcytosine and 5-hydroxymethylcytosine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential functional roles of DNA demethylation intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound - Wikipedia [en.wikipedia.org]
Correlating 5-Formylcytosine Levels with Gene Expression Data: A Comparative Guide to Methodologies
The dynamic regulation of gene expression is intricately linked to the epigenetic landscape of the cell. Among the various epigenetic modifications, 5-formylcytosine (5fC), an oxidation product of 5-methylcytosine (5mC), has emerged as a key intermediate in the active DNA demethylation pathway. Its presence and distribution across the genome are increasingly recognized as having a functional role in gene regulation. This guide provides a comparative overview of current methodologies for profiling 5fC and correlating its levels with gene expression data, aimed at researchers, scientists, and drug development professionals.
Introduction to this compound and its Role in Gene Expression
This compound is generated from the oxidation of 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. While initially viewed as a transient intermediate in the DNA demethylation pathway, studies have shown that 5fC can be a stable epigenetic mark. Its accumulation at specific genomic regions, such as gene bodies and enhancers, has been shown to correlate with gene expression levels, suggesting a direct role in transcriptional regulation. Understanding the interplay between 5fC and gene expression is crucial for deciphering complex biological processes and disease mechanisms.
Methodologies for this compound Profiling
Several techniques have been developed to map the genome-wide distribution of 5fC, each with its own advantages and limitations. The choice of method often depends on the specific research question, required resolution, and available starting material.
Table 1: Comparison of this compound Profiling Techniques
| Method | Principle | Resolution | Advantages | Limitations | Typical Input DNA |
| TAB-seq (Tet-assisted bisulfite sequencing) | TET-mediated oxidation of 5mC and 5hmC to 5caC, followed by bisulfite treatment. 5fC is read as a 'C'. | Single-base | Quantitative at single-base resolution. | Requires high-quality DNA; complex protocol. | 1-5 µg |
| oxBS-seq (Oxidative bisulfite sequencing) | Chemical oxidation of 5hmC to 5fC, followed by bisulfite treatment. Distinguishes 5mC from 5hmC. | Single-base | Directly compares 5mC and 5hmC levels. | Does not directly quantify 5fC. | 100 ng - 1 µg |
| 5fC-meDIP-seq (5fC methylated DNA immunoprecipitation sequencing) | Immunoprecipitation of DNA fragments containing 5fC using a specific antibody. | Low (100-300 bp) | Relatively easy and cost-effective; suitable for genome-wide screening. | Non-quantitative; resolution is limited by fragment size; antibody-dependent. | 1-5 µg |
| fC-CET (5fC chemical-labeling-based enrichment and sequencing) | Chemical labeling of 5fC for enrichment and sequencing. | Near single-base | High selectivity and sensitivity. | Technically demanding; potential for chemical-induced DNA damage. | 500 ng - 2 µg |
Correlating 5fC with Gene Expression Data
The most common approach to correlate 5fC levels with gene expression is to perform a 5fC profiling method in parallel with RNA sequencing (RNA-seq) on the same biological samples. The resulting datasets are then integrated and analyzed to identify statistically significant correlations.
Table 2: Summary of a Typical Correlation Study
| Step | Description | Key Considerations |
| 1. Sample Preparation | Isolation of high-quality genomic DNA and total RNA from the same sample population. | Minimize batch effects; ensure sample integrity (RIN score for RNA, DNA purity). |
| 2. 5fC Profiling | Choose a suitable method from Table 1 based on the research question. | Consider the required resolution and sensitivity. |
| 3. Gene Expression Profiling | Standard RNA-seq library preparation and sequencing. | Choose appropriate sequencing depth and read length. |
| 4. Bioinformatic Analysis | Alignment of sequencing reads, peak calling (for enrichment-based methods), and quantification of 5fC levels and gene expression. | Use appropriate alignment algorithms and statistical models. |
| 5. Correlation Analysis | Statistical analysis to determine the relationship between 5fC levels at specific genomic regions (e.g., promoters, gene bodies) and the expression of associated genes. | Use statistical tests such as Pearson or Spearman correlation; correct for multiple testing. |
Experimental Protocols
Below are generalized protocols for 5fC-meDIP-seq and a standard RNA-seq workflow. For detailed, step-by-step instructions, it is recommended to consult the manufacturer's protocols for the specific kits and reagents used.
-
Genomic DNA Extraction and Fragmentation: Isolate high-quality genomic DNA and shear it to an average size of 200-500 bp using sonication or enzymatic digestion.
-
End-repair, A-tailing, and Adapter Ligation: Prepare the fragmented DNA for sequencing by repairing the ends, adding a single 'A' nucleotide to the 3' ends, and ligating sequencing adapters.
-
Immunoprecipitation: Denature the DNA and incubate with a specific anti-5fC antibody.
-
Capture of Immunoprecipitated DNA: Add protein A/G magnetic beads to capture the antibody-DNA complexes.
-
Washing and Elution: Wash the beads to remove non-specifically bound DNA and then elute the enriched DNA.
-
PCR Amplification: Amplify the eluted DNA to generate a sufficient quantity for sequencing.
-
Sequencing: Sequence the amplified library on a high-throughput sequencing platform.
-
Total RNA Extraction: Isolate total RNA from the biological sample and assess its quality and quantity.
-
mRNA Enrichment (Optional): For a focus on protein-coding genes, enrich for mRNA using oligo(dT) beads to capture polyadenylated transcripts.
-
RNA Fragmentation and Priming: Fragment the RNA and prime it for reverse transcription.
-
First and Second Strand cDNA Synthesis: Synthesize the first strand of cDNA using reverse transcriptase, followed by the synthesis of the second strand.
-
End-repair, A-tailing, and Adapter Ligation: Prepare the double-stranded cDNA for sequencing as described for 5fC-meDIP-seq.
-
PCR Amplification: Amplify the cDNA library.
-
Sequencing: Sequence the library on a high-throughput sequencing platform.
Data Interpretation and Visualization
The correlation between 5fC and gene expression can be complex and context-dependent. Generally, studies have reported a positive correlation between 5fC levels in gene bodies and gene expression. This suggests that the presence of 5fC within a transcribed region may be associated with active transcription. In contrast, the role of 5fC in promoter regions is less clear and may be associated with either activation or repression depending on the specific gene and cellular context.
Caption: A generalized workflow for correlating 5fC levels with gene expression data.
Navigating the 5-Formylcytosine Analysis Landscape: A Comparative Guide to Software and Algorithms
For researchers, scientists, and drug development professionals delving into the epigenetic realm of 5-formylcytosine (5fC), selecting the appropriate analysis software is a critical step. This guide provides an objective comparison of available methodologies and the computational tools to analyze 5fC sequencing data, supported by experimental data and detailed protocols.
This compound, a key intermediate in the active DNA demethylation pathway, plays a crucial role in gene regulation and cellular identity. The advent of specialized sequencing techniques has enabled genome-wide profiling of this modified base, necessitating robust bioinformatic pipelines for data analysis. This guide explores the prominent experimental methods for 5fC detection and the software landscape for processing the resulting data.
Unveiling this compound: A Look at Sequencing Technologies
Several innovative techniques have been developed to capture the genomic locations of 5fC, each with its own advantages and considerations. Understanding these methods is essential for appreciating the nuances of the downstream data analysis.
fCAB-Seq (this compound Chemical Modification-Assisted Bisulfite Sequencing) stands out for its ability to provide single-base resolution detection of 5fC.[1][2] This method combines chemical stabilization of 5fC with bisulfite sequencing, ensuring that 5fC is not converted to thymine during the process and can be accurately identified.[1] It is a scalable technique suitable for high-throughput sequencing and large-scale genomic studies, offering reliable quantification of 5fC at various genomic loci.[1]
MAB-Seq (Methylase-Assisted Bisulfite Sequencing) offers a quantitative approach to map both 5fC and 5-carboxylcytosine (5caC) simultaneously at single-base resolution.[3] This method utilizes a CpG methyltransferase (M.SssI) to protect unmodified cytosines from bisulfite conversion, allowing for the specific identification of 5fC and 5caC, which are read as thymines after sequencing. MAB-Seq requires less sequencing effort compared to subtraction-based methods and facilitates robust statistical calling of these modifications.
CLEVER-seq (Chemical-labeling-enabled C-to-T conversion sequencing) is a bisulfite-free technique that enables the detection of 5fC at both single-base and single-cell resolution. This makes it particularly valuable for analyzing precious and low-input samples, such as early embryos.
Other notable methods include fC-Seal , a highly sensitive approach that avoids antibody interference by chemically reducing 5fC to 5-hydroxymethylcytosine (5hmC) for subsequent tagging and enrichment.
The Analytical Toolkit: Software and Pipelines for 5fC Data
While a plethora of bioinformatics tools exist for analyzing DNA methylation data, particularly from bisulfite sequencing, specific software explicitly designed and benchmarked for 5fC analysis is less centralized. Often, the analysis relies on adapting existing methylation analysis pipelines.
A common workflow for bisulfite sequencing-based methods like fCAB-Seq and MAB-Seq involves several key steps:
-
Quality Control: Tools like FastQC are used to assess the quality of raw sequencing reads.
-
Adapter and Quality Trimming: Software such as Cutadapt or Trim Galore! removes adapter sequences and low-quality bases.
-
Alignment: The trimmed reads are aligned to a reference genome. Due to the C-to-T conversion inherent in bisulfite sequencing, specialized aligners are required. Bismark is a widely used aligner for bisulfite-treated reads.
-
Methylation Calling: After alignment, the methylation status of each cytosine is determined. Bismark's methylation extractor is a standard tool for this purpose.
-
Differential Methylation Analysis: To identify regions with significant changes in 5fC levels between different conditions, packages like methylKit in R can be employed.
For bisulfite-free methods like CLEVER-seq, the initial alignment can be performed with standard aligners, followed by custom scripts to identify the C-to-T conversions that signify the presence of 5fC.
Currently, there is a lack of comprehensive, publicly available benchmarking studies that directly compare the performance of different software and algorithms specifically for 5fC analysis. The performance of these tools can be influenced by factors such as sequencing depth, the prevalence of 5fC, and the specific experimental protocol used.
Quantitative Data Summary
| Parameter | Bismark | methylKit |
| Primary Function | Alignment and Methylation Calling | Differential Methylation Analysis |
| Input | FASTQ files | Methylation call files (e.g., from Bismark) |
| Key Features | Supports whole-genome and targeted bisulfite sequencing. Generates detailed alignment and methylation reports. | Provides functions for quality control, filtering, and statistical analysis of differential methylation. |
| Performance Considerations | Accuracy is dependent on read quality and sequencing depth. | Statistical power is influenced by the number of replicates and the magnitude of methylation differences. |
This table summarizes the functions of commonly used tools in 5fC analysis pipelines. A direct performance comparison for 5fC calling is an area for future research.
Signaling Pathways and Experimental Workflows
The analysis of 5fC is deeply rooted in the biological context of active DNA demethylation. This process is primarily mediated by the Ten-eleven translocation (TET) enzymes and Thymine DNA Glycosylase (TDG).
References
Side-by-side comparison of commercial kits for 5-Formylcytosine quantification
For researchers in epigenetics, drug development, and molecular biology, accurate quantification of 5-formylcytosine (5fC), a key intermediate in DNA demethylation, is crucial. This guide provides a side-by-side comparison of commercially available ELISA-based kits designed for the global quantification of 5fC in genomic DNA.
Performance Comparison of 5fC Quantification Kits
The following table summarizes the key quantitative performance metrics of commercially available 5fC DNA quantification kits. Data has been compiled from publicly available product datasheets.
| Feature | Epigentek MethylFlash™ this compound (5-fC) DNA Quantification Kit (Colorimetric) | Abcam EpiSeeker this compound DNA Quantification Kit (Colorimetric) |
| Catalog Number | P-3008 | ab117131 |
| Detection Technology | Colorimetric ELISA | Colorimetric ELISA |
| Detection Limit | As low as 1 pg of 5fC DNA | Not specified |
| Dynamic Range | 10 pg - 400 pg of 5fC DNA[1] | Not specified |
| Input DNA Range | 100 ng - 300 ng per well[1] | Not specified |
| Assay Time | 3 hours and 45 minutes[2] | Not specified |
| Specificity | No cross-reactivity to cytosine, 5-mC, 5-hmC, or 5-caC within the indicated concentration range of the sample DNA.[2] | Not specified |
| Sample Types | Cultured cells, fresh and frozen tissues, paraffin-embedded tissues, and body fluid samples.[2] | Cultured cells, fresh and frozen tissues, paraffin-embedded tissues and body fluid samples. |
| Controls | Universal positive and negative controls included. | Not specified |
Experimental Principles and Protocols
The majority of commercially available 5fC quantification kits operate on the principle of an enzyme-linked immunosorbent assay (ELISA). The general workflow involves the immobilization of sample DNA onto a microplate, followed by the specific detection of 5fC using a high-affinity antibody. A secondary antibody conjugated to an enzyme then binds to the primary antibody, and a colorimetric substrate is added to produce a signal that is proportional to the amount of 5fC in the sample.
Detailed Experimental Protocol for Epigentek MethylFlash™ this compound (5-fC) DNA Quantification Kit (Colorimetric)
This protocol is based on the manufacturer's instructions for the Epigentek MethylFlash™ kit.
1. DNA Binding a. Add 30 µl of Binding Solution to each well. b. Add 1-8 µl of DNA sample (100-300 ng) to each well. c. Add 1 µl of the Negative Control and varying amounts of the Positive Control to the appropriate wells to generate a standard curve. d. Cover the plate and incubate at 37°C for 90 minutes.
2. 5fC Detection a. Wash each well three times with 150 µl of 1X Wash Buffer. b. Add 50 µl of the diluted Capture Antibody to each well. c. Cover the plate and incubate at room temperature for 60 minutes. d. Wash each well four times with 150 µl of 1X Wash Buffer. e. Add 50 µl of the diluted Detection Antibody to each well. f. Cover the plate and incubate at room temperature for 30 minutes.
3. Signal Development and Measurement a. Wash each well five times with 150 µl of 1X Wash Buffer. b. Add 50 µl of the Enhancer Solution to each well. c. Cover the plate and incubate at room temperature for 30 minutes. d. Add 100 µl of the Developer Solution to each well and incubate at room temperature for 1 to 10 minutes, avoiding direct light. e. Add 100 µl of Stop Solution to each well to stop the reaction. f. Read the absorbance at 450 nm within 15 minutes.
4. Data Analysis a. Calculate the average duplicate readings for each standard, control, and sample. b. Subtract the blank control absorbance from the values for all other wells. c. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. d. Determine the concentration of 5fC in the samples from the standard curve.
Visualizing the Workflow
The following diagram illustrates the general experimental workflow for a typical ELISA-based 5fC quantification assay.
Caption: General workflow for ELISA-based 5fC quantification.
Conclusion and Recommendations
Based on the available data, the Epigentek MethylFlash™ this compound (5-fC) DNA Quantification Kit (Colorimetric) provides a well-defined and characterized solution for the global quantification of 5fC. It offers high sensitivity and specificity, with a clear protocol and established performance metrics. While other kits like the Abcam EpiSeeker are available, detailed quantitative performance data is not as readily accessible in their public documentation, making a direct, data-driven comparison challenging.
For researchers considering a 5fC quantification kit, it is highly recommended to:
-
Evaluate your specific needs: Consider the required sensitivity, the amount of starting material available, and the desired throughput.
-
Request detailed product specifications: If not publicly available, contact the manufacturers directly to obtain comprehensive data on performance characteristics.
-
Perform in-house validation: Regardless of the chosen kit, it is crucial to perform an initial validation using your specific experimental conditions and sample types to ensure optimal performance and reproducibility.
This guide provides a starting point for navigating the selection of a commercial 5fC quantification kit. By carefully considering the available data and performing necessary validations, researchers can confidently and accurately measure this important epigenetic modification in their studies.
References
Navigating the Maze of 5-Formylcytosine Detection: A Comparative Guide to Measurement Standards
For researchers, scientists, and drug development professionals delving into the epigenetic landscape, the accurate measurement of 5-Formylcytosine (5fC) is paramount. This guide provides an objective comparison of current methodologies for 5fC quantification, supported by experimental data and detailed protocols to aid in the selection of the most suitable method for your research needs.
This compound, a key intermediate in the active DNA demethylation pathway, exists in minute quantities within the genome, posing a significant challenge for its accurate detection and quantification.[1] Its structural similarity to other cytosine modifications further complicates measurement, necessitating highly specific and sensitive analytical methods. This guide explores the performance of various 5fC measurement standards, offering a comparative overview to inform experimental design and data interpretation.
Performance Comparison of 5fC Quantification Methods
The choice of a 5fC quantification method depends on several factors, including the required sensitivity, specificity, desired resolution (global vs. site-specific), and the available equipment. The following tables summarize the key performance characteristics of major analytical approaches.
| Method Category | Specific Technique | Principle | Resolution | Sensitivity | Throughput | Key Advantages | Limitations |
| Mass Spectrometry (MS)-Based | 2D-UPLC-MS/MS | Isotope-dilution mass spectrometry | Global | High (femtogram to picogram)[2] | Lower | Absolute quantification, high specificity[2][3] | Requires specialized equipment, labor-intensive sample preparation[2] |
| Antibody-Based | ELISA-like (Colorimetric) | Specific antibodies recognize and bind to 5fC | Global | High (as low as 1 pg of 5fC) | High | Fast, easy to use, high throughput | Potential for cross-reactivity, provides relative quantification |
| Sequencing-Based | redBS-Seq | Selective chemical reduction of 5fC to 5hmC followed by bisulfite sequencing | Single-base | High | High | Quantitative, single-base resolution mapping | Complex protocol, data analysis can be challenging |
| Sequencing-Based | fC-Seal | Selective chemical labeling and enrichment of 5fC-containing DNA fragments | Locus-specific | Moderate | Moderate | Reduced non-specific capture of DNA compared to some other methods | Indirect detection, potential for bias in enrichment |
| PCR-Based | Compound-mediated PCR | A molecule selectively labels 5fC, creating a "roadblock" for DNA polymerase | Gene-specific loci | High | Moderate | Easily operated, can be used for content and single-base resolution analysis at specific loci | Not suitable for genome-wide analysis |
| PCR-Based | Bisulfite-free qPCR | Selective labeling of 5fC causes a C-to-T conversion, detected by qPCR | Gene-specific loci | High | High | Bisulfite-free, mild reaction conditions | Indirect quantification, limited to specific loci |
Experimental Protocols: A Closer Look
Detailed methodologies are crucial for the reproducibility and comparison of experimental results. Below are summaries of the experimental protocols for key 5fC measurement techniques.
Two-Dimensional Ultra-Performance Liquid Chromatography with Tandem Mass Spectrometry (2D-UPLC-MS/MS)
This method provides accurate and absolute quantification of global 5fC levels.
Protocol Outline:
-
DNA Isolation and Hydrolysis: Genomic DNA is isolated and enzymatically hydrolyzed to individual nucleosides.
-
Stable Isotope Labeling: Stable isotope-labeled internal standards for each modification are added to the sample for accurate quantification.
-
Chromatographic Separation: The nucleoside mixture is separated using a two-dimensional UPLC system.
-
Mass Spectrometric Detection: The separated nucleosides are detected and quantified by a tandem mass spectrometer. The amount of 5fC is determined by comparing its signal to that of the isotope-labeled internal standard.
Antibody-Based ELISA-like Assay
This high-throughput method is suitable for rapid quantification of global 5fC levels.
Protocol Outline:
-
DNA Binding: Genomic DNA is bound to microplate wells with high DNA affinity.
-
Antibody Incubation: A primary antibody specific to 5fC is added to the wells, followed by a secondary antibody conjugated to a detection enzyme.
-
Signal Development: A substrate is added that is converted by the enzyme into a colorimetric signal.
-
Quantification: The absorbance is read using a microplate spectrophotometer, and the amount of 5fC is determined by comparison to a standard curve.
Reduced Bisulfite Sequencing (redBS-Seq)
This technique allows for the quantitative, single-base resolution mapping of 5fC across the genome.
Protocol Outline:
-
Selective Reduction: 5fC in the genomic DNA is selectively reduced to 5-hydroxymethylcytosine (5hmC) using a reducing agent like sodium borohydride.
-
Bisulfite Conversion: The reduced DNA is then treated with sodium bisulfite, which converts unmethylated cytosine to uracil, while 5mC and the newly formed 5hmC (from 5fC) remain as cytosine.
-
PCR Amplification and Sequencing: The treated DNA is amplified by PCR and sequenced.
-
Data Analysis: By comparing the sequencing results of redBS-Seq with standard bisulfite sequencing (where 5fC reads as thymine), the positions and levels of 5fC can be determined at single-base resolution.
Inter-Laboratory Comparison Workflow
To ensure the reliability and comparability of 5fC measurements across different laboratories, a well-structured inter-laboratory comparison is essential. Such a study typically involves distributing identical samples to multiple labs and comparing their results against a reference value.
Caption: Workflow for an inter-laboratory comparison of 5fC measurement.
The accurate quantification of this compound is a critical aspect of epigenetic research. By understanding the principles, performance characteristics, and experimental protocols of the available methods, researchers can make informed decisions to obtain reliable and reproducible data. Inter-laboratory comparisons will be instrumental in standardizing these measurements and advancing our understanding of the role of 5fC in health and disease.
References
- 1. Quantification of Site-Specific this compound by Integrating Peptide Nucleic Acid-Clamped Ligation with Loop-Mediated Isothermal Amplification | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. Mass Spectrometry Approaches for Identification and Quantitation of Therapeutic Monoclonal Antibodies in the Clinical Laboratory - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating 5-Formylcytosine-Binding Protein Specificity
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of key experimental methods for validating the specificity of proteins that bind to 5-formylcytosine (5fC), a critical epigenetic modification. This document outlines detailed protocols, presents quantitative binding data, and offers a comparative analysis of alternative techniques to aid in the rigorous assessment of 5fC-protein interactions.
Introduction to this compound and its Recognition
This compound (5fC) is a pivotal intermediate in the active DNA demethylation pathway, generated through the oxidation of 5-methylcytosine (5mC) by Ten-Eleven Translocation (TET) enzymes. Beyond its role in demethylation, 5fC is emerging as a distinct epigenetic mark, recognized by a specific set of "reader" proteins that can influence gene expression and chromatin architecture. Validating the specificity of these 5fC-binding proteins is crucial for deciphering their biological functions and for the development of targeted therapeutics. This guide explores and compares the primary techniques used for this purpose: DNA Pull-down Assays, Electrophoretic Mobility Shift Assays (EMSA), and Surface Plasmon Resonance (SPR), along with a discussion of alternative methodologies.
Comparative Analysis of Key Validation Techniques
The selection of an appropriate method for validating 5fC-binding protein specificity depends on various factors, including the specific research question, the required throughput, and the availability of purified components. The following table summarizes the key characteristics of the most common techniques.
| Feature | DNA Pull-down Assay | Electrophoretic Mobility Shift Assay (EMSA) | Surface Plasmon Resonance (SPR) |
| Principle | Affinity capture of proteins using biotinylated DNA baits containing 5fC, followed by identification via mass spectrometry or Western blot. | Separation of protein-DNA complexes from free DNA in a native polyacrylamide gel based on differences in electrophoretic mobility. | Real-time, label-free detection of binding events by measuring changes in the refractive index at a sensor chip surface where a DNA ligand is immobilized. |
| Primary Output | Identification of potential 5fC-binding proteins. | Qualitative assessment of binding; can be adapted for semi-quantitative analysis of binding affinity. | Quantitative kinetic data (association and dissociation rates) and equilibrium binding affinity (Kd). |
| Throughput | Low to medium. | Low to medium. | Medium to high. |
| Requirement for Purified Protein | Not essential for initial screening (can use cell lysates), but required for validation. | Required for specific interaction analysis. | Required. |
| Quantitative Nature | Primarily qualitative for identification; can be made semi-quantitative. | Semi-quantitative (e.g., competitive EMSA). | Highly quantitative. |
| Key Advantage | Excellent for initial discovery of novel 5fC binders from complex mixtures. | Simple, widely accessible method for confirming direct protein-DNA interaction. | Provides detailed kinetic information and precise affinity measurements. |
| Key Limitation | Indirectly measures binding; prone to non-specific interactions. | Can be influenced by complex dissociation during electrophoresis; limited throughput. | Requires specialized equipment; immobilization of DNA can sometimes affect binding. |
Quantitative Comparison of Binding Affinities
The dissociation constant (Kd) is a critical parameter for quantifying the strength of a protein-DNA interaction. A lower Kd value indicates a higher binding affinity. The table below presents a compilation of reported Kd values for various proteins binding to DNA containing unmodified cytosine (C), 5-methylcytosine (5mC), 5-hydroxymethylcytosine (5hmC), and this compound (5fC).
| Protein | DNA Modification | Dissociation Constant (Kd) | Reference |
| MPG (N-methylpurine DNA glycosylase) | 5fC | 13.4 ± 1.4 nM | [1][2] |
| L3MBTL2 | 5fC | 37.1 ± 5.6 nM | [1][2] |
| L3MBTL2 | C | 81.2 ± 18.8 nM | [1] |
| TET2 | 5mC-DNA | Not specified, but higher affinity than for 5hmC/5fC-DNA | |
| TET2 | 5hmC-DNA | Lower affinity than for 5mC-DNA | |
| TET2 | 5fC-DNA | Lower affinity than for 5mC-DNA | |
| TDG (Thymine DNA Glycosylase) | 5fC:G | High affinity (binds more strongly than to its conventional T:G mismatch substrate) | |
| TDG (Thymine DNA Glycosylase) | 5caC:G | Higher affinity than for 5fC:G |
Note: Binding affinities are context-dependent and can be influenced by the surrounding DNA sequence and experimental conditions.
Experimental Protocols
DNA Pull-Down Assay for Identification of 5fC-Binding Proteins
This method is designed to isolate and identify proteins from a complex mixture, such as a nuclear extract, that specifically bind to DNA containing 5fC.
Materials:
-
Biotinylated, double-stranded DNA oligonucleotides (40-60 bp) containing a centrally located 5fC, and control oligonucleotides with C, 5mC, and 5hmC at the same position.
-
Streptavidin-coated magnetic beads.
-
Nuclear protein extract.
-
Binding Buffer: 20 mM HEPES-KOH (pH 7.9), 100 mM KCl, 1 mM MgCl₂, 0.2 mM EDTA, 10% glycerol, 0.5 mM DTT, and protease inhibitors.
-
Wash Buffer: Binding buffer with 300 mM KCl.
-
Elution Buffer: Binding buffer with 1 M KCl or 0.1% SDS.
Procedure:
-
DNA Bait Immobilization:
-
Anneal complementary biotinylated oligonucleotides to form double-stranded DNA baits.
-
Incubate the biotinylated DNA baits with streptavidin-coated magnetic beads for 1 hour at 4°C with rotation to immobilize the DNA.
-
Wash the beads three times with Binding Buffer to remove unbound DNA.
-
-
Protein Binding:
-
Pre-clear the nuclear extract by incubating it with unconjugated streptavidin beads for 1 hour at 4°C.
-
Incubate the pre-cleared nuclear extract with the DNA-immobilized beads for 2-4 hours at 4°C with rotation.
-
-
Washing:
-
Wash the beads five times with Wash Buffer to remove non-specifically bound proteins.
-
-
Elution:
-
Elute the bound proteins from the beads using Elution Buffer.
-
-
Analysis:
-
Identify the eluted proteins by mass spectrometry (e.g., LC-MS/MS).
-
Alternatively, validate the presence of a candidate protein by Western blotting using a specific antibody.
-
Electrophoretic Mobility Shift Assay (EMSA) for Validating Specificity
EMSA is used to confirm a direct interaction between a purified protein and a 5fC-containing DNA probe and to assess binding specificity through competition experiments.
Materials:
-
Purified candidate 5fC-binding protein.
-
Double-stranded DNA probe (20-40 bp) containing 5fC, labeled with a non-radioactive tag (e.g., biotin, DIG) or a fluorescent dye.
-
Unlabeled competitor DNA probes (containing C, 5mC, 5hmC, and 5fC).
-
10x Binding Buffer: 100 mM Tris-HCl (pH 7.5), 500 mM KCl, 10 mM DTT, 50% glycerol.
-
Poly(dI-dC) as a non-specific competitor.
-
Native polyacrylamide gel (4-6%).
-
0.5x TBE Buffer.
Procedure:
-
Binding Reaction:
-
In a final volume of 20 µL, combine the 1x Binding Buffer, a fixed amount of labeled 5fC probe (e.g., 20 fmol), poly(dI-dC) (e.g., 1 µg), and varying concentrations of the purified protein.
-
For competition assays, add a 50- to 200-fold molar excess of the unlabeled competitor DNA to the reaction mixture before adding the labeled probe.
-
Incubate the reactions at room temperature for 20-30 minutes.
-
-
Electrophoresis:
-
Load the samples onto a pre-run native polyacrylamide gel.
-
Run the gel in 0.5x TBE buffer at 100-150V at 4°C.
-
-
Detection:
-
Transfer the DNA from the gel to a nylon membrane.
-
Detect the labeled probe using a method appropriate for the chosen label (e.g., streptavidin-HRP for biotin).
-
Surface Plasmon Resonance (SPR) for Quantitative Kinetic Analysis
SPR provides detailed quantitative information about the binding kinetics and affinity of a protein to 5fC-containing DNA.
Materials:
-
SPR instrument (e.g., Biacore).
-
Sensor chip (e.g., CM5 or streptavidin-coated SA chip).
-
Biotinylated, double-stranded DNA ligand containing 5fC and control modifications.
-
Purified protein analyte.
-
Running Buffer: HBS-EP+ buffer (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20).
-
Immobilization reagents (for CM5 chip) or streptavidin (for SA chip).
Procedure:
-
Ligand Immobilization:
-
For an SA chip, inject streptavidin over the sensor surface to create a high-density streptavidin layer.
-
Inject the biotinylated 5fC-containing DNA ligand over one flow cell and control DNA ligands over other flow cells. A reference flow cell should be left blank or immobilized with a non-binding DNA sequence.
-
-
Binding Analysis:
-
Inject a series of concentrations of the purified protein analyte over all flow cells.
-
Monitor the association and dissociation phases in real-time.
-
-
Regeneration:
-
After each analyte injection, regenerate the sensor surface by injecting a solution that disrupts the protein-DNA interaction (e.g., a short pulse of high salt buffer or low pH solution) to remove the bound protein.
-
-
Data Analysis:
-
Subtract the reference flow cell data from the ligand flow cell data to correct for bulk refractive index changes and non-specific binding.
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd).
-
Alternative and Complementary Validation Methods
Beyond the core techniques, other methods can provide valuable complementary information for validating 5fC-binding protein specificity.
-
Microscale Thermophoresis (MST): This technique measures the change in fluorescence of a labeled molecule as it moves through a microscopic temperature gradient, which is altered upon binding to a partner molecule. MST is a solution-based method that requires low sample consumption and can be performed in complex biological liquids. It provides a quantitative measure of binding affinity (Kd).
-
Competitive Binding Assays: These assays, which can be performed in various formats including fluorescence polarization and competitive EMSA, are used to determine the relative binding affinities of a protein for different DNA modifications. A labeled DNA probe with a known affinity is displaced by unlabeled competitor DNAs containing different modifications, allowing for the calculation of their respective binding affinities.
-
Filter Binding Assays: This classic technique relies on the principle that proteins and protein-DNA complexes are retained on a nitrocellulose filter, while free DNA passes through. By using a radiolabeled or fluorescently labeled DNA probe, the amount of bound complex can be quantified at different protein concentrations to determine the Kd.
Signaling Pathways and Experimental Workflows
TET-Mediated Active DNA Demethylation Pathway
The TET enzymes play a central role in the dynamic regulation of DNA methylation by iteratively oxidizing 5mC. This process not only leads to passive, replication-dependent dilution of methylation but also initiates an active demethylation pathway involving the base excision repair (BER) machinery.
References
A Comparative Epigenomic Analysis of 5-Formylcytosine (5fC) Across Diverse Species
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the epigenetic modification 5-formylcytosine (5fC) across different species, supported by experimental data. It is designed to be a valuable resource for researchers in epigenetics, offering insights into the distribution, function, and detection of this important DNA modification.
Introduction to this compound (5fC)
This compound (5fC) is a modified DNA base, identified as a key intermediate in the active DNA demethylation pathway. It is formed through the oxidation of 5-methylcytosine (5mC) and 5-hydroxymethylcytosine (5hmC) by the Ten-Eleven Translocation (TET) family of enzymes. Subsequently, 5fC can be recognized and excised by Thymine-DNA Glycosylase (TDG), leading to the restoration of an unmodified cytosine.[1][2][3] Beyond its role as a transient intermediate, emerging evidence suggests that 5fC may also function as a stable epigenetic mark, influencing gene expression and chromatin organization.[4][5]
The abundance of 5fC is significantly lower than that of 5mC and 5hmC, making its detection and quantification challenging. However, advancements in chemical labeling and sequencing technologies have enabled the genome-wide mapping of 5fC at single-base resolution, shedding light on its distribution and potential functions across different species.
Comparative Distribution of 5fC
The levels of 5fC vary significantly across different species, tissues, and developmental stages. While extensive research has been conducted in mammals, data in other organisms like insects and plants are gradually emerging.
Table 1: Quantitative Comparison of 5fC Levels Across Species
| Species/Organism | Tissue/Cell Type | 5fC Abundance (% of total Cytosine) | Detection Method | Reference |
| Mammals | ||||
| Mouse | Embryonic Stem Cells | ~0.0007% of C | Mass Spectrometry | |
| Mouse | Brain | 0.2 - 15 ppm of C | Mass Spectrometry | |
| Mouse | Heart | 0.2 - 15 ppm of C | Mass Spectrometry | |
| Mouse | Liver | 0.2 - 15 ppm of C | Mass Spectrometry | |
| Human | Preimplantation Embryos (Zygote) | ~0.106% (male pronuclei), ~0.109% (female pronuclei) of CpG | CLEVER-seq | |
| Plants | ||||
| Oryza sativa (Rice) | Seedling | ~0.000025% of dC | LC-MS/MS | |
| Arabidopsis thaliana | Not specified | Not detected | LC-MS/MS |
Note: "ppm" stands for parts per million. Data for insects remains limited in the current literature.
In mammals, 5fC is broadly distributed across the genome, with enrichment in specific regulatory regions such as poised and active enhancers. Studies in mouse embryonic stem cells have shown that 5fC levels increase in the absence of TDG, highlighting the dynamic nature of this modification. In plants, the presence and levels of 5fC appear to be species-specific, with detectable amounts found in rice but not in Arabidopsis thaliana under normal conditions. Environmental stress, however, has been shown to alter 5fC levels in plants, suggesting a role in stress response pathways. While the presence of 5mC has been confirmed in the fruit fly Drosophila melanogaster, quantitative data on 5fC levels in insects are not yet widely available.
Experimental Protocols for 5fC Analysis
Accurate detection and quantification of 5fC are crucial for understanding its biological roles. Several methods have been developed, each with its own advantages and limitations.
5fC-Selective Chemical Labeling and Enrichment (fC-Seal)
This method allows for the genome-wide profiling of 5fC by selectively labeling and enriching DNA fragments containing this modification.
Protocol:
-
Genomic DNA Preparation: Isolate high-quality genomic DNA from the desired species and tissue. Fragment the DNA to an average size of 200-500 bp using sonication or enzymatic digestion.
-
Protection of 5hmC: To prevent the labeling of 5-hydroxymethylcytosine (5hmC), which can be an intermediate in 5fC formation, protect the hydroxyl group of 5hmC. This is typically achieved by glucosylation using β-glucosyltransferase (β-GT) and UDP-glucose.
-
Selective Reduction of 5fC: Reduce the formyl group of 5fC to a hydroxyl group, converting it to 5hmC. This is commonly done using sodium borohydride (NaBH₄).
-
Biotin Labeling of Newly Formed 5hmC: The newly generated 5hmC (from the original 5fC) can now be specifically labeled. Use a modified glucose moiety containing a biotin tag (e.g., UDP-6-azide-glucose followed by a click reaction with a biotin-alkyne) and β-GT.
-
Enrichment of Biotin-labeled DNA: Use streptavidin-coated magnetic beads to capture the biotin-labeled DNA fragments.
-
Library Preparation and Sequencing: Elute the enriched DNA and prepare a sequencing library for high-throughput sequencing.
Chemically Assisted Bisulfite Sequencing (fCAB-Seq)
fCAB-Seq enables the single-base resolution mapping of 5fC. It relies on the chemical protection of 5fC from bisulfite-mediated deamination.
Protocol:
-
Genomic DNA Preparation: Isolate and fragment genomic DNA as described for fC-Seal.
-
Chemical Protection of 5fC: Treat the DNA with O-ethylhydroxylamine (EtONH₂). This reacts with the formyl group of 5fC, forming an oxime that is resistant to bisulfite conversion.
-
Bisulfite Conversion: Perform standard bisulfite treatment on the chemically protected DNA. During this step, unprotected cytosines are deaminated to uracils, while 5mC and the protected 5fC remain as cytosines.
-
PCR Amplification: Amplify the bisulfite-converted DNA. Uracils will be read as thymines.
-
Sequencing and Data Analysis: Sequence the amplified library. By comparing the sequence to a reference genome and a standard bisulfite sequencing library (where 5fC is also converted), the positions of 5fC can be identified as cytosines that were not converted.
Quantitative Mass Spectrometry
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and accurate method for the global quantification of DNA modifications.
Protocol:
-
Genomic DNA Digestion: Digest the genomic DNA to individual nucleosides using a cocktail of enzymes, such as DNase I, nuclease P1, and alkaline phosphatase.
-
Stable Isotope-Labeled Internal Standards: Add known amounts of stable isotope-labeled internal standards for 5fC and other nucleosides to the sample for accurate quantification.
-
Liquid Chromatography Separation: Separate the nucleosides using high-performance liquid chromatography (HPLC).
-
Tandem Mass Spectrometry Detection: Introduce the separated nucleosides into a tandem mass spectrometer. Use multiple reaction monitoring (MRM) to specifically detect and quantify 5fC and other modifications based on their unique mass-to-charge ratios and fragmentation patterns.
-
Data Analysis: Calculate the absolute or relative amount of 5fC by comparing the signal intensity of the endogenous nucleoside to that of the internal standard.
Visualizing 5fC Pathways and Workflows
To better understand the processes involved in 5fC metabolism and analysis, the following diagrams illustrate key pathways and experimental workflows.
Conclusion
The study of 5fC is a rapidly evolving field in epigenetics. While significant progress has been made in understanding its role in mammals, further comparative studies across a broader range of species are needed to fully elucidate its evolutionary conservation and functional diversity. The development of sensitive and high-resolution detection methods will be instrumental in uncovering the intricate roles of 5fC in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Whole-Genome Mapping of Epigenetic Modification of this compound at Single-Base Resolution by Chemical Labeling Enrichment and Deamination Sequencing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. fCAB-Seq [emea.illumina.com]
- 4. fCAB-Seq [illumina.com]
- 5. This compound: a new epigenetic player - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to 5-Formylcytosine Profiling: A Comparative Analysis of Reproducibility and Performance
For researchers, scientists, and drug development professionals navigating the complex landscape of epigenetic modifications, the accurate and reproducible profiling of 5-Formylcytosine (5fC) is paramount. This guide provides an objective comparison of current methodologies, supported by experimental data, to facilitate informed decisions for your research.
This compound, a key intermediate in the active DNA demethylation pathway, exists at very low levels in the genome, posing a significant challenge for its detection and quantification. A variety of methods have been developed to map this elusive modification, each with its own set of strengths and weaknesses. This guide focuses on the reproducibility and performance of the most prominent techniques, categorized into two main approaches: affinity-enrichment-based methods and those reliant on chemical or enzymatic conversion coupled with bisulfite sequencing.
Comparative Analysis of 5fC Profiling Methods
The choice of a 5fC profiling method depends on several factors, including the required resolution, the amount of starting material, and the specific biological question. Below is a summary of the key performance metrics for popular techniques.
| Method | Principle | Resolution | Reproducibility (Pearson's r) | Advantages | Disadvantages |
| fC-Seal | Affinity enrichment via chemical labeling | Low (100s-1000s of bases) | High (r > 0.9) for analogous 5hmC-Seal[1] | High sensitivity for low-abundance 5fC; no antibody interference.[2] | Non-quantitative; lower resolution; potential for enrichment bias. |
| redBS-Seq | NaBH₄ reduction of 5fC to 5hmC, protecting it from bisulfite conversion. 5fC is quantified by subtracting BS-Seq data from redBS-Seq data. | Single-base | High (r ≈ 0.8)[3] | Quantitative at single-base resolution; quantitative conversion of 5fC to 5hmC.[3] | Subtraction-based method requires deep sequencing for accuracy and can be noisy.[4] |
| fCAB-Seq | Chemical protection of 5fC from bisulfite-mediated deamination. | Single-base | Data not available in a directly comparable format. | Single-base resolution; scalable for high-throughput sequencing. | Requires a matched non-treated DNA control for comparison. |
| MAB-Seq | Enzymatic methylation of unmodified cytosines, followed by bisulfite treatment where only 5fC and 5caC are read as thymine. | Single-base | Data not available in a directly comparable format. | Direct detection of 5fC/5caC without subtraction; requires less sequencing effort than subtraction-based methods. | Unable to distinguish 5fC from 5caC without a parallel caMAB-Seq experiment; limited to CpG contexts. |
Experimental Workflows and Signaling Pathways
To visualize the operational logic of these methods, the following diagrams illustrate their core workflows.
Signaling Pathway: Active DNA Demethylation
The profiling of 5fC is critical to understanding the dynamics of active DNA demethylation, a fundamental process in epigenetic regulation.
Active DNA Demethylation Pathway
Experimental Workflow: Affinity Enrichment (fC-Seal)
fC-Seal provides a sensitive method for enriching 5fC-containing DNA fragments, which is particularly useful for samples with low 5fC abundance.
fC-Seal Experimental Workflow
Experimental Workflow: Subtraction-Based Method (redBS-Seq)
redBS-Seq enables single-base resolution and quantification of 5fC by comparing two datasets.
redBS-Seq Experimental Workflow
Experimental Workflow: Direct Detection Method (MAB-Seq)
MAB-Seq offers a more direct approach to identify 5fC and 5caC, avoiding the need for library subtraction and reducing sequencing costs.
MAB-Seq Experimental Workflow
Detailed Experimental Protocols
Accurate and reproducible results are contingent on meticulous execution of experimental protocols. Below are summaries of the methodologies for the discussed techniques.
fC-Seal (this compound Selective Chemical Labeling)
This method is based on the selective chemical labeling of 5fC for affinity purification.
-
5hmC Protection: Genomic DNA is incubated with β-glucosyltransferase (βGT) and UDP-glucose to glucosylate all 5hmC residues, protecting them from subsequent chemical reactions.
-
5fC Reduction: The 5fC residues are then selectively reduced to 5hmC using sodium borohydride (NaBH₄).
-
Biotin Labeling: The newly formed 5hmC sites (originally 5fC) are then glucosylated using βGT and a modified UDP-glucose containing a biotin tag.
-
Affinity Enrichment: The biotin-labeled DNA fragments are enriched using streptavidin-coated magnetic beads.
-
Library Preparation and Sequencing: The enriched DNA is then used to prepare a sequencing library for downstream analysis.
redBS-Seq (Reduced Bisulfite Sequencing)
This protocol combines chemical reduction with bisulfite sequencing to quantify 5fC.
-
DNA Fragmentation: Genomic DNA is fragmented to the desired size (e.g., ~200 bp) by sonication.
-
Reduction Reaction: The fragmented DNA is treated with sodium borohydride (NaBH₄) to reduce 5fC to 5hmC.
-
Library Preparation: End-repair, A-tailing, and ligation of methylated sequencing adapters are performed.
-
Bisulfite Conversion: The adapter-ligated DNA is treated with sodium bisulfite, which converts unmethylated cytosines and 5fC (in the parallel standard BS-Seq library) to uracil, while 5mC and 5hmC (including those converted from 5fC) remain as cytosine.
-
PCR Amplification: The converted DNA is amplified by PCR.
-
Sequencing: Two separate libraries are sequenced: the redBS-Seq library and a standard whole-genome bisulfite sequencing (WGBS) library.
-
Data Analysis: 5fC levels are determined by subtracting the methylation level at each cytosine in the WGBS dataset from the corresponding level in the redBS-Seq dataset.
fCAB-Seq (Chemically Assisted Bisulfite Sequencing)
This method protects 5fC from deamination during bisulfite treatment.
-
Chemical Protection: Genomic DNA is treated with O-ethylhydroxylamine (EtONH₂), which selectively reacts with the formyl group of 5fC, forming a stable oxime that is resistant to bisulfite-mediated deamination.
-
Library Preparation and Bisulfite Conversion: The DNA then undergoes a standard bisulfite sequencing workflow, including fragmentation, adapter ligation, bisulfite treatment, and PCR amplification.
-
Sequencing and Analysis: In the resulting sequencing data, protected 5fC will be read as cytosine. Comparison with a standard BS-Seq library allows for the identification of 5fC sites.
MAB-Seq (Methylase-Assisted Bisulfite Sequencing)
This protocol uses an enzyme to protect unmodified cytosines, allowing for the direct detection of 5fC and 5caC.
-
Enzymatic Methylation: Genomic DNA is treated with M.SssI CpG methyltransferase, which methylates all unmodified cytosines within a CpG context, converting them to 5mC. The native 5mC, 5hmC, 5fC, and 5caC are unaffected.
-
Bisulfite Conversion: The M.SssI-treated DNA is then subjected to standard bisulfite conversion. In this step, only 5fC and 5caC are converted to uracil. The original unmodified cytosines are now protected as 5mC, and native 5mC and 5hmC are also protected.
-
Library Preparation and Sequencing: The bisulfite-converted DNA is used for library preparation and sequencing.
-
Data Analysis: In the final sequencing data, cytosines that are read as thymines within a CpG context represent original 5fC or 5caC sites. To distinguish between 5fC and 5caC, a parallel caMAB-Seq experiment (which includes an initial NaBH₄ reduction step) is required.
Conclusion
The assessment of 5fC profiling methods reveals a trade-off between sensitivity, resolution, and the directness of detection. Affinity-based methods like fC-Seal are highly sensitive and suitable for detecting the presence of 5fC in low-input samples, though they lack single-base resolution and are not inherently quantitative. For researchers requiring precise location and quantification, bisulfite-based methods are necessary.
redBS-Seq and fCAB-Seq provide single-base resolution but rely on the comparison of two datasets, which can introduce noise and requires greater sequencing depth. MAB-Seq presents a significant advantage by enabling the direct detection of 5fC/5caC without the need for subtraction, thus offering a more streamlined and potentially more robust statistical analysis.
The reproducibility of these methods is generally high, with reported Pearson correlations for analogous techniques exceeding 0.8. However, researchers must be aware of the specific biases and limitations of each method. As the field advances, the development of new bisulfite-free methods may offer even greater accuracy and sensitivity, further refining our understanding of the role of 5fC in health and disease.
References
- 1. A Highly Sensitive and Robust Method for Genome-wide 5hmC Profiling of Rare Cell Populations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 5fC Sequencing Services Services - CD Genomics [cd-genomics.com]
- 3. Quantitative sequencing of this compound in DNA at single-base resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Base-resolution profiling of active DNA demethylation using MAB-seq and caMAB-seq - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 5-Formylcytosine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This guide provides essential safety and logistical information for the handling and disposal of 5-Formylcytosine, a key intermediate in DNA demethylation. While specific institutional and local regulations must always be prioritized, this document outlines a comprehensive operational plan for its safe management and disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate care. Based on available safety data for similar compounds, the following precautions should be taken:
-
Personal Protective Equipment (PPE): Always wear standard laboratory attire, including a lab coat, safety goggles, and chemical-resistant gloves.
-
Avoid Contact: Prevent contact with skin and eyes. In case of accidental contact, rinse the affected area thoroughly with water.[1]
-
Ingestion and Inhalation: Avoid ingestion and inhalation of the compound or its dust. Ingestion may lead to gastrointestinal irritation.[1]
-
Spill Management: In the event of a spill, it should be treated as hazardous waste. The spilled chemical and any materials used for cleanup must be disposed of as hazardous waste.[2]
Step-by-Step Disposal Protocol for this compound Waste
The disposal of this compound waste should be conducted in a systematic manner, adhering to general principles of chemical waste management.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the this compound waste is in a solid form, dissolved in a solvent, or part of a mixture with other chemicals.
-
Segregate from Other Waste Streams: Do not mix this compound waste with other chemical waste streams unless their compatibility is known. As a general rule, it is best to store different types of chemical waste separately. This includes keeping it separate from acids, bases, oxidizers, and halogenated solvents.[3]
Step 2: Container Selection and Labeling
-
Choose a Compatible Container: Use a container that is made of a material compatible with the waste. For solid this compound or aqueous solutions, a high-density polyethylene (HDPE) or glass container is generally suitable. The container must have a tightly fitting cap.[3]
-
Proper Labeling: Clearly label the waste container with "Hazardous Waste" and the full chemical name: "this compound". Also, indicate the approximate concentration and any other components in the waste mixture. The date of waste generation should also be clearly marked.
Step 3: On-site Accumulation and Storage
-
Designated Storage Area: Store the sealed waste container in a designated, well-ventilated, and secure area away from general laboratory traffic.
-
Secondary Containment: It is good practice to place the primary waste container in a secondary container to prevent the spread of any potential leaks.
-
Incompatible Materials: Be aware of incompatible materials. The safety data for a related product indicates that strong oxidizing agents and strong acids are incompatible.
Step 4: Final Disposal
-
Consult Institutional Guidelines: Before final disposal, consult your institution's Environmental Health and Safety (EHS) office for specific procedures and requirements.
-
Arrange for Professional Disposal: this compound waste should be disposed of through a licensed hazardous waste disposal company. Do not dispose of it down the drain or in the regular trash.
-
Documentation: Maintain a record of the disposal, including the date, quantity, and method of disposal, in accordance with your institution's policies.
Key Disposal Considerations
| Parameter | Guideline | Rationale |
| Waste State | Solid, Aqueous Solution, or Mixture | The physical state will determine the appropriate container and may influence the disposal route. |
| Container Material | Chemically resistant glass or plastic (e.g., HDPE) | To prevent leaks and reactions between the waste and the container. |
| Labeling | "Hazardous Waste," "this compound," Concentration, Date | To ensure proper identification, handling, and disposal, and to comply with regulations. |
| Segregation | Separate from incompatible chemicals (e.g., strong acids, oxidizers) | To prevent dangerous chemical reactions in the waste container. |
| Disposal Method | Professional hazardous waste disposal service | To ensure compliance with environmental regulations and prevent harm to human health and the environment. |
| Regulatory Compliance | Adherence to local, state, and federal regulations | Disposal of chemical waste is strictly regulated, and non-compliance can lead to significant penalties. |
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory setting.
Caption: Workflow for the proper disposal of this compound waste.
References
Safeguarding Your Research: A Guide to Handling 5-Formylcytosine
Essential safety protocols and logistical plans for the handling and disposal of 5-Formylcytosine are critical for ensuring a safe laboratory environment. This guide provides immediate, procedural, and step-by-step guidance for researchers, scientists, and drug development professionals.
Personal Protective Equipment (PPE)
A comprehensive assessment of the experimental conditions should always be performed to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles. A face shield should be worn in addition to goggles when there is a splash hazard. | Protects against splashes, dust, and aerosols. |
| Hand Protection | Disposable nitrile gloves. For extended contact or when handling larger quantities, consider double-gloving or using thicker, chemical-resistant gloves. | Prevents skin contact with the compound. |
| Body Protection | A standard laboratory coat. Consider a chemical-resistant apron or coveralls for procedures with a higher risk of contamination. | Protects skin and personal clothing from contamination. |
| Respiratory Protection | Generally not required for handling small quantities in a well-ventilated area. If aerosols may be generated or if working with powders outside of a fume hood, a NIOSH-approved respirator (e.g., N95) is recommended. | Prevents inhalation of dust or aerosols. |
| Foot Protection | Closed-toe shoes. | Protects feet from spills and falling objects. |
Operational Plan: Handling this compound
Adherence to a strict operational workflow is paramount to minimize exposure and ensure the integrity of the experiment.
Disposal Plan
Proper disposal of this compound and contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.
| Waste Type | Disposal Procedure |
| Solid this compound | Collect in a clearly labeled, sealed container for chemical waste. |
| Solutions containing this compound | Collect in a labeled, sealed container for liquid chemical waste. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, tubes) | Dispose of in a designated solid chemical waste container. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Place in a sealed bag and dispose of as solid chemical waste. |
All waste must be disposed of in accordance with local, state, and federal regulations. Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines.
Emergency Response Plan
In the event of an accidental exposure or spill, immediate and appropriate action is essential.
By implementing these safety and logistical measures, researchers can mitigate the risks associated with handling this compound and maintain a secure and productive laboratory environment. Always prioritize safety and consult with your institution's safety office for guidance specific to your research protocols.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
